Isodecyl methacrylate
Description
Structure
3D Structure
Properties
IUPAC Name |
8-methylnonyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-12(2)10-8-6-5-7-9-11-16-14(15)13(3)4/h12H,3,5-11H2,1-2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCLLEMEIJQBAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
| Record name | ISODECYL METHACRYLATE | |
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DSSTOX Substance ID |
DTXSID60881155 | |
| Record name | 8-Methylnonyl methacrylate | |
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Molecular Weight |
226.35 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isodecyl methacrylate is a clear liquid. (NTP, 1992), Liquid, Clear liquid; [CAMEO] | |
| Record name | ISODECYL METHACRYLATE | |
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| Record name | 2-Propenoic acid, 2-methyl-, isodecyl ester | |
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Boiling Point |
259 °F at 10 mmHg (NTP, 1992), 120 °C @ 0.4 kPa (3 mm Hg) | |
| Record name | ISODECYL METHACRYLATE | |
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Flash Point |
249.8 °F (NTP, 1992), 121 °C (Cleveland open cup) | |
| Record name | ISODECYL METHACRYLATE | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
| Record name | ISODECYL METHACRYLATE | |
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Density |
0.878 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.878 g/cu m @ 25 °C/5 °C | |
| Record name | ISODECYL METHACRYLATE | |
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Vapor Pressure |
0.01 [mmHg], 0.012 mm Hg @ 25 °C /Estimated/ | |
| Record name | Isodecyl methacrylate | |
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CAS No. |
29964-84-9, 142600-07-5 | |
| Record name | ISODECYL METHACRYLATE | |
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| Record name | 8-Methylnonyl 2-methyl-2-propenoate | |
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| Record name | Isodecyl methacrylate | |
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| Record name | 2-Propenoic acid, 2-methyl-, isodecyl ester | |
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| Record name | ISODECYL METHACRYLATE | |
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Foundational & Exploratory
Technical Deep Dive: Isodecyl Methacrylate (IDMA)
Content Type: Technical Monograph / Application Guide Audience: Polymer Scientists, Drug Delivery Researchers, and Formulation Engineers
Executive Summary: The Hydrophobic Modulator
Isodecyl Methacrylate (IDMA) [CAS: 29964-84-9] is a mono-functional methacrylic ester characterized by a bulky, branched C10 hydrophobic side chain. Unlike short-chain methacrylates (e.g., MMA), IDMA is rarely used as a structural homopolymer due to its extremely low glass transition temperature (
For the drug development scientist, IDMA is a precision tool for hydrophobic modification . By introducing IDMA into hydrophilic networks (such as HEMA or PEG-based hydrogels), researchers can engineer "hydrophobic pockets" that sequester poorly water-soluble drugs, retarding their release without compromising the overall biocompatibility of the system.
Molecular Architecture & Physicochemical Profile[1]
The "isodecyl" group is industrially derived from a mixture of C10 isomeric alcohols. Consequently, IDMA acts as an internal plasticizer. The bulky side chain increases the free volume between polymer backbones, preventing efficient packing and crystallization.
Table 1: Critical Physicochemical Constants
| Property | Value | Context for Application |
| Molecular Weight | 226.36 g/mol | High MW monomer; reduces shrinkage upon polymerization compared to MMA. |
| Boiling Point | 126°C (at 10 mmHg) | High boiling point allows for elevated temperature polymerization without monomer loss. |
| Density | 0.878 g/mL (25°C) | Lower density than water; phase separation occurs immediately in aqueous media. |
| Solubility | Immiscible in water | Critical for emulsion polymerization or creating hydrophobic domains. |
| Homopolymer | -60°C to -41°C* | Varies by isomer mix. Creates permanently soft, tacky, flexible domains at body temperature (37°C). |
| Flash Point | >100°C | Classified as combustible but not highly flammable (safer handling). |
Expert Insight: The variability in
is due to the specific branching of the C10 alcohol source. Higher branching leads to a slightly higher(closer to -41°C) due to restricted rotation, while linear-rich mixtures push the lower (closer to -60°C). Always characterize the specific lot if precision is critical.
Polymerization Thermodynamics & Kinetics[1]
IDMA undergoes free-radical polymerization (FRP). However, the reaction kinetics differ from methyl methacrylate (MMA) due to steric hindrance provided by the decyl tail.
Mechanism: Steric Control
The propagation rate constant (
Visualization: Free Radical Propagation Pathway
The following diagram illustrates the radical addition mechanism, highlighting the steric bulk that influences reaction rates.
Application in Drug Delivery: The "Hydrophobic Pocket" Theory
In hydrogel formulations, a purely hydrophilic network (e.g., pHEMA) releases hydrophobic drugs too slowly (due to poor loading) or small hydrophilic drugs too quickly (burst release).
The IDMA Solution: Copolymerizing HEMA with 1-5 mol% IDMA creates a micro-phase separated structure. The hydrophobic poly(IDMA) blocks collapse into clusters (domains) within the water-swollen pHEMA mesh.
-
Loading: Hydrophobic drugs (e.g., Ibuprofen, Doxorubicin base) partition preferentially into the IDMA domains.
-
Release: The drug must diffuse out of the IDMA "reservoir" into the hydrogel water phase, and then out of the gel. This two-step diffusion significantly linearizes the release profile.
Visualization: Drug Release Kinetics
[1]
Experimental Protocol: Synthesis of Amphiphilic IDMA-co-HEMA Hydrogels
Objective: Synthesize a contact lens-grade hydrogel with controlled hydrophobicity for extended drug release.
Materials
-
Monomer A: 2-Hydroxyethyl methacrylate (HEMA) [Purified to remove EGDMA crosslinker].
-
Monomer B: this compound (IDMA) [Target: 2.5 wt%].
-
Crosslinker: Ethylene Glycol Dimethacrylate (EGDMA) [0.5 wt%].
-
Initiator: AIBN (Azobisisobutyronitrile) [0.1 wt%].
-
Solvent: Ethanol (allows miscibility of hydrophobic IDMA and hydrophilic HEMA).
Workflow
-
Pre-mix Preparation:
-
Monomer Integration:
-
Add HEMA (9.7 g) to the solution. Vortex for 30 seconds.
-
Add AIBN (10 mg) and sonicate until fully dissolved.
-
-
Deoxygenation (Critical Step):
-
Purge the solution with Nitrogen (
) gas for 15 minutes. -
Causality: Oxygen acts as a radical scavenger. Failure to purge will result in an "induction period" where no polymer forms, or a tacky surface due to oxygen inhibition.
-
-
Thermal Curing:
-
Inject the solution into a glass mold (silanized glass plates separated by a 0.5mm Teflon spacer).
-
Place in a convection oven at 60°C for 12 hours .
-
Post-cure at 90°C for 2 hours to consume residual monomers.
-
-
Purification & Swelling:
-
Remove the gel from the mold. It will be hard and glassy (xerogel).
-
Immerse in deionized water. Change water daily for 3 days.
-
Observation: The gel will swell, turning from glassy to soft. If IDMA content is too high (>10%), the gel may turn white (opaque) due to macro-phase separation. At 2.5%, it should remain transparent.
-
Safety & Handling (ECHA/GHS Standards)
While IDMA is less volatile than MMA, it presents specific hazards related to skin sensitization.
-
Skin Sensitization (H317): IDMA is a known sensitizer. Repeated exposure can lead to allergic contact dermatitis. Double-gloving (Nitrile) is recommended.
-
Aquatic Toxicity (H410): Very toxic to aquatic life with long-lasting effects.[3][4] Do not dispose of monomer down the sink; polymerize waste before disposal.
-
Storage: Store below 30°C. Ensure the presence of inhibitor (usually MEHQ ~100ppm). If stored for >6 months, check for autopolymerization (viscosity increase).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 34763, this compound. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: this compound - GHS Classification & Labelling.[3] Retrieved from [Link]
-
Santos, J. et al. (2019). Formation of Hydrophobic Domains on poly(MPC-co-Dodecyl Methacrylate) Surfaces. Langmuir. (Contextual reference for hydrophobic modification mechanism). Retrieved from [Link]
Sources
Isodecyl Methacrylate (IDMA): A Functional Monomer for Soft Matter Engineering and Controlled Release Systems
[1]
Executive Summary
This compound (IDMA), CAS No. 29964-84-9 , is a hydrophobic, long-chain alkyl methacrylate monomer critical to the design of soft polymers, pressure-sensitive adhesives (PSAs), and amphiphilic drug delivery matrices.[1] Unlike short-chain methacrylates (e.g., MMA) that form rigid plastics, IDMA acts as an "internal plasticizer," yielding polymers with a glass transition temperature (
This guide synthesizes the physicochemical logic, synthesis protocols, and biomedical applications of IDMA, specifically tailored for researchers developing transdermal patches and hydrophobic drug reservoirs.[1]
Part 1: Chemical Identity & Structural Logic[1]
The Isomer Nuance
Commercially available IDMA (CAS 29964-84-9) is rarely a single isomer.[1] It is typically a mixture of branched C10 methacrylate isomers derived from isodecyl alcohol. This branching, combined with the long alkyl tail, disrupts polymer chain packing, preventing crystallization and ensuring permanent flexibility.[1]
Key Physicochemical Properties:
| Property | Value / Description | Relevance to Drug Dev |
| CAS Number | 29964-84-9 | Unique identifier for regulatory filing.[1] |
| Molecular Formula | Hydrophobic balance (HLB).[1] | |
| Molecular Weight | 226.36 g/mol | High MW monomer = lower shrinkage upon polymerization. |
| Homopolymer | -60°C to -70°C | Provides "tack" and flexibility at body temperature (37°C).[1] |
| Water Solubility | Negligible (< 0.1 g/L) | Creates hydrophobic domains for drug encapsulation.[1] |
| Viscosity | ~2.5 cP (25°C) | Low viscosity allows use as a reactive diluent. |
The "Pendant Group" Effect
The utility of IDMA lies in its C10 side chain. In polymer physics, this pendant group acts as a spacer between the polymer backbones, increasing free volume.[1]
-
Mechanism: The bulky, flexible side chain prevents the backbone from freezing into a glassy state.[1]
-
Result: When copolymerized with brittle monomers (like Methyl Methacrylate,
105°C), IDMA lowers the overall of the system (Fox Equation), making the material flexible and adhesive without the migration issues associated with external plasticizers (like phthalates).[1]
Part 2: Biomedical Applications & Mechanisms[1][2]
Transdermal Drug Delivery Systems (TDDS)
IDMA is a cornerstone in the formulation of Pressure-Sensitive Adhesives (PSAs) for transdermal patches.[1]
-
Role: It serves as the "soft" monomer. A typical acrylic PSA matrix might consist of a "hard" monomer (e.g., Acrylic Acid) for cohesion and IDMA for tack and wetting.[1]
-
Adhesion Mechanism: The low
allows the polymer chains to flow and wet the skin surface under light pressure (finger press), creating Van der Waals interactions that secure the patch.
Hydrophobic Drug Reservoirs (Hydrogels)
Standard hydrogels (e.g., Poly-HEMA) are hydrophilic and release hydrophobic drugs too quickly (burst release) or fail to load them entirely.[1]
-
Solution: Copolymerizing HEMA with IDMA creates amphiphilic networks .
-
Mechanism: The hydrophobic IDMA chains cluster together to form "micro-domains" within the water-swollen hydrogel. These domains act as reservoirs, solubilizing hydrophobic drugs (e.g., Ibuprofen, Dexamethasone) and slowing their diffusion into the aqueous environment.[1]
Visualization: Drug Release Mechanism
The following diagram illustrates how IDMA domains modulate drug release in a hydrogel matrix.
Caption: IDMA creates hydrophobic pockets within hydrophilic gels, sequestering non-polar drugs for sustained release.[1]
Part 3: Experimental Protocols
Critical Pre-Step: Inhibitor Removal
Commercial IDMA contains MEHQ (Monomethyl ether of hydroquinone) , typically at 100–150 ppm, to prevent spontaneous polymerization during storage.[1]
-
Why Remove? For precision polymerization (e.g., ATRP, RAFT) or consistent kinetics in drug delivery synthesis, the inhibitor introduces an unpredictable "induction period."[1]
-
Method: Basic Alumina Column (Preferred over washing, which introduces water).[1]
Protocol: Alumina Column Purification
-
Preparation: Pack a glass column with activated basic alumina (Brockmann I). Ratio: 10g Alumina per 50g Monomer.
-
Loading: Pour raw IDMA directly onto the dry column. No solvent is needed due to IDMA's low viscosity.
-
Elution: Allow gravity or slight positive pressure (
) to push the monomer through. -
Collection: Discard the first 5% of the eluent (wetting volume). Collect the clear monomer in a foil-wrapped flask (light sensitive).
-
Validation: Check for the disappearance of the yellow tint (oxidized inhibitor) or use UV-Vis (MEHQ absorbs at ~290 nm).[1]
Visualization: Inhibitor Removal Workflow
Caption: Workflow for removing MEHQ inhibitor to ensure reproducible polymerization kinetics.
Synthesis of IDMA-based Hydrogels (Example)
Objective: Create a hydrophobic-modified hydrogel.
-
Monomer Mix: Combine HEMA (90 mol%) and IDMA (10 mol%).
-
Solvent: Use a co-solvent system (e.g., Ethanol/Water 70:30).[1] Note: IDMA is insoluble in pure water; ethanol is required for miscibility during synthesis.
-
Initiator: Add AIBN (0.5 wt%) or Irgacure 2959 (for UV curing).[1]
-
Polymerization:
-
Thermal: Degas with
for 20 mins, seal, and heat at 60°C for 12 hours. -
UV:[1] Expose to 365nm light for 15-30 mins.
-
-
Post-Process: Dialyze against ethanol, then water, to remove unreacted IDMA and solvent.
Part 4: Safety & Regulatory Considerations
Residual Monomer Toxicity
While the polymer (Poly-IDMA) is generally biocompatible, the monomer is an irritant.[1]
-
Skin: Category 2 Irritant (H315).[1][2] Can cause sensitization.[3]
-
Detection: Residual IDMA in medical devices must be quantified (typically via GC-MS or HPLC).[1] The limit depends on the device contact duration (ISO 10993 standards).
Handling
-
Use nitrile gloves (latex is permeable to methacrylates).[1]
-
Work in a fume hood to avoid inhalation of aerosols.
References
Technical Monograph: Isodecyl Methacrylate (IDMA)
Molecular Weight, Physicochemical Characterization, and Polymerization Kinetics [1]
Executive Summary
Isodecyl Methacrylate (IDMA) is a hydrophobic, low-glass-transition temperature (
This guide moves beyond basic data sheets to explore the structural implications of IDMA, providing a self-validating protocol for its polymerization and analysis in high-value biomedical applications.[1]
Molecular Identity: The "Isodecyl" Paradox
Researchers often treat IDMA as a single chemical entity, but commercially, it is frequently a mixture of isomers.[1] This distinction is vital for reproducibility in drug elution profiles.
Molecular Weight Analysis[1]
-
Chemical Formula:
[1]
Critical Insight: The term "Isodecyl" refers to a mixture of branched C10 alkyl esters, predominantly derived from C10 alcohols (isodecanol).[1] While the molecular weight remains consistent at 226.36 g/mol across isomers (as they are constitutional isomers), the branching architecture (e.g., 8-methylnonyl vs. mixtures of dimethyl octyls) significantly alters the steric volume.[1] This affects the free volume of the resulting polymer, thereby influencing the glass transition temperature (
Structural Visualization
The following diagram illustrates the synthesis pathway and the isomeric variance that defines commercial IDMA.
Figure 1: Synthesis pathway of IDMA showing the origin of isomeric distribution from the isodecanol feedstock.[1]
Physicochemical Implications
The high molecular weight of IDMA relative to Methyl Methacrylate (MW ~100 g/mol ) is driven by the bulky C10 ester tail.[1] This tail acts as an internal plasticizer .[1]
Table 1: Physicochemical Profile & Polymer Implications[1]
| Property | Value | Scientific Implication |
| Molecular Weight | 226.36 g/mol | Low molar concentration per unit volume compared to short-chain monomers.[1] |
| Boiling Point | ~260°C (at 760 mmHg) | Low volatility; suitable for high-temperature curing without evaporative loss.[1] |
| Density | 0.878 g/mL | Lower density than water; phase separates easily in suspension polymerization.[1] |
| Log P (Octanol/Water) | ~5.62 (Estimated) | Highly hydrophobic.[1] Excellent for encapsulating lipophilic drugs.[1] |
| Homopolymer | -60°C to -41°C | Internal Plasticization: The long side chain prevents efficient packing of the polymer backbone, maintaining a rubbery state at body temperature.[1] |
Polymerization Kinetics & Thermodynamics
In drug development, IDMA is rarely used as a homopolymer.[1] It is copolymerized (e.g., with HEMA or MMA) to tune the hydrophobicity and flexibility of the matrix.[1]
The Gel Effect (Trommsdorff Effect)
Due to its high molecular weight and viscosity (approx.[1] 2.5 cP), IDMA exhibits a delayed onset of the auto-acceleration (gel) effect compared to methyl methacrylate.[1] The bulky side groups hinder the termination reaction less effectively than short chains initially, but as conversion increases, the diffusion-limited termination becomes pronounced.[1]
Reactivity Ratios
For a copolymerization system of IDMA (
- [1]
- [1]
-
Interpretation: The reactivity ratios are close to unity, indicating that IDMA forms random copolymers efficiently with other methacrylates.[1] This is crucial for creating uniform hydrophobic domains within a hydrogel rather than blocky, phase-separated regions.[1]
Experimental Protocol: Self-Validating Bulk Polymerization
Objective: Synthesize a Poly(IDMA) reference standard for GPC calibration or drug release testing. Safety: IDMA is an irritant.[1][4] Perform all steps in a fume hood.
Pre-Validation: Inhibitor Removal
Commercial IDMA contains Hydroquinone Monomethyl Ether (MEHQ).[1]
-
Wash: Mix IDMA with 5% NaOH solution (1:1 v/v) in a separatory funnel.
-
Separate: Discard the aqueous (yellow/brown) lower layer.[1]
-
Dry: Pass the organic layer through a column of anhydrous
or Silica Gel.[1] -
Validation: Run a UV-Vis scan.[1] Absence of absorption peaks at 290-310 nm confirms MEHQ removal.[1]
Polymerization Workflow
-
Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.[1]
-
Concentration: 0.5 wt% relative to monomer.
Figure 2: Step-by-step workflow for the bulk polymerization of IDMA.
Validation (Quality Control)
-
Gravimetric Yield: Should be >85% after precipitation.[1]
-
NMR Verification: In
, the disappearance of vinyl proton peaks ( 5.5 and 6.1 ppm) confirms conversion.[1] The broad alkyl peak ( 0.8–1.5 ppm) corresponds to the isodecyl group.[1]
Pharmaceutical & Biomedical Applications[1][6][7][8][9]
The molecular weight of IDMA dictates its utility in Controlled Release Systems .[1]
Hydrophobic Modification
In hydrogels (e.g., Poly(HEMA)), incorporating IDMA increases the hydrophobicity.[1]
-
Mechanism: The bulky C10 chains disrupt water structure, reducing the Equilibrium Water Content (EWC).[1]
-
Result: Slower diffusion of hydrophilic drugs; higher solubility for lipophilic drugs (e.g., steroids, paclitaxel).[1]
Pressure-Sensitive Adhesives (PSAs)
Transdermal patches utilize IDMA because its homopolymer
-
Tackiness: The low
provides "wetting" ability on the skin.[1] -
Cohesion: High molecular weight entanglement ensures the adhesive removes cleanly without leaving residue.[1]
References
-
Sigma-Aldrich. (2023).[1] this compound Product Specification, CAS 29964-84-9.[1][2][3][4][] Merck KGaA.[1] Link[1]
-
PubChem. (2023).[1] this compound Compound Summary. National Library of Medicine.[1] Link
-
SpecialChem. (2023).[1] Glass Transition Temperature (Tg) of Plastics - Poly(this compound). Link
-
BOC Sciences. (2023).[1] this compound in Janus Particle Preparation.
-
ResearchGate. (2021). Application of methacrylate copolymers to transdermal drug delivery systems. Link
Sources
Technical Whitepaper: Isodecyl Methacrylate (IDMA) Synthesis Architectures
Executive Summary
Isodecyl Methacrylate (IDMA) is a critical hydrophobic monomer (C14H26O2) utilized to impart flexibility, water resistance, and low shrinkage to acrylic polymers. Its bulky C10 branched side chain lowers the glass transition temperature (
This guide moves beyond basic textbook synthesis, analyzing the kinetic bottlenecks and thermodynamic constraints of producing high-purity IDMA. We examine three distinct architectures: Acid-Catalyzed Direct Esterification (Industrial Standard), Transesterification (High-Purity Route), and Lipase-Catalyzed Synthesis (Green/Selectivity Route).
Part 1: Reaction Thermodynamics & Kinetics
The synthesis of IDMA is governed by reversible equilibrium kinetics. Understanding the steric hindrance of the isodecyl group is vital for process design.
The Steric Challenge
Unlike methyl methacrylate (MMA), the isodecyl alcohol (IDA) nucleophile is bulky. This results in a lower reaction rate constant (
-
Direct Esterification:
-
Transesterification:
Kinetic Control Strategy
To drive these equilibrium reactions to completion (>98% conversion), Le Chatelier’s principle must be aggressively applied:
-
Water/Methanol Removal: Continuous removal of the byproduct is non-negotiable.
-
Excess Reactant: Typically, a molar excess of the alcohol (1.1:1 to 1.2:1) is used in direct esterification to push the equilibrium, as IDA is harder to remove than water.
Reaction Pathway Diagram
The following diagram illustrates the competitive pathways and the critical role of the catalyst in lowering the activation energy for the tetrahedral intermediate formation.
Figure 1: Mechanistic pathway highlighting the reversible nature and the risk of thermal polymerization during the transition state.
Part 2: Primary Synthesis Route – Direct Esterification
Best For: Large-scale industrial production where cost efficiency is paramount.
The System
-
Reactants: Methacrylic Acid (MAA), Isodecyl Alcohol (IDA).
-
Catalyst: p-Toluenesulfonic acid (pTSA) or Methanesulfonic acid (MSA). Why? Sulfuric acid causes charring and color formation with long-chain alcohols; pTSA is milder.
-
Solvent: Cyclohexane or Toluene. Why? Forms a heterogeneous azeotrope with water, allowing continuous water removal via a Dean-Stark trap.
-
Inhibitor: 4-Methoxyphenol (MEHQ) or Phenothiazine (PTZ). Why? Essential to prevent polymerization at reflux temperatures (110-120°C).
Validated Protocol
Safety Note: MAA is corrosive. IDMA is a sensitizer. Work in a fume hood.
-
Charge Reactor: In a 1L glass reactor equipped with a mechanical stirrer, Dean-Stark trap, and condenser, add:
-
1.0 mol Isodecyl Alcohol.
-
1.1 mol Methacrylic Acid (Slight excess of acid is easier to wash out than high-boiling alcohol).
-
Solvent: 30 wt% Cyclohexane (relative to total mass).
-
Inhibitor: 500 ppm MEHQ + 500 ppm PTZ (Synergistic effect).
-
Catalyst: 1.0 wt% pTSA.
-
-
Reflux & Dehydration: Heat the mixture to reflux (~90-110°C). The azeotrope (Water/Cyclohexane) will distill over.
-
Self-Validating Step: Monitor the water collection in the trap. Theoretical water yield is 18 mL per mole. Stop when water generation ceases.
-
-
Acid Value Monitoring: Sample hourly. Titrate with 0.1N KOH.
-
Target: Acid Value (AV) < 5 mg KOH/g.
-
-
Neutralization: Cool to 40°C. Wash the organic layer with 10% NaOH solution to remove residual catalyst and unreacted MAA.
-
Solvent Stripping: Remove cyclohexane under reduced pressure (50°C, 100 mbar).
-
Final Purification: See Part 5.
Part 3: Alternative Route – Transesterification
Best For: High-purity applications (electronic materials) where acid traces are detrimental.
The System
-
Reactants: Methyl Methacrylate (MMA), Isodecyl Alcohol.
-
Catalyst: Zirconium(IV) acetylacetonate or Titanium(IV) isopropoxide. Why? Non-acidic, high selectivity, prevents double-bond polymerization.
-
Equilibrium Driver: Removal of Methanol-MMA azeotrope.
Validated Protocol
-
Charge Reactor: Mix Isodecyl Alcohol and MMA (Molar ratio 1:3). Why 1:3? Large excess of MMA is required to drive the equilibrium since methanol removal is difficult without losing MMA.
-
Catalyst Addition: Add 0.5 mol% Zirconium catalyst.
-
Inhibitor: 200 ppm MEHQ.
-
Reactive Distillation: Heat to ~100°C. Use a fractionation column.
-
Critical Step: Distill off the MMA/Methanol azeotrope (boiling point ~64°C).
-
Self-Validating Step: Monitor the refractive index of the distillate to ensure methanol is being removed.
-
-
Workup: Strip excess MMA under vacuum. The catalyst remains in the residue (if solid) or requires hydrolysis/filtration.
Part 4: Emerging Green Route – Enzymatic Synthesis
Best For: Biomedical applications requiring zero metal contamination.
The System
-
Catalyst: Immobilized Lipase B from Candida antarctica (e.g., Novozym 435).
-
Conditions: Mild (40-60°C), Solvent-free or n-Hexane.
-
Mechanism: Enzyme forms an acyl-enzyme intermediate with the methacrylate donor, then transfers the acyl group to the isodecyl alcohol.
Comparative Data: Chemical vs. Enzymatic
| Parameter | Chemical (pTSA) | Enzymatic (Lipase) |
| Temperature | 110-120°C | 40-60°C |
| Reaction Time | 4-8 Hours | 12-24 Hours |
| Purity (Crude) | ~90-95% (Requires Distillation) | >98% (Often requires no distillation) |
| Color | Yellowish (Side reactions) | Colorless |
| Energy Cost | High | Low |
Part 5: Process Control & Purification
For researchers, the purity of the monomer dictates the reproducibility of the polymer.
Vacuum Distillation
IDMA has a high boiling point. Atmospheric distillation will cause polymerization.
-
Pressure: < 5 mmHg (High Vacuum).
-
Temperature: Keep pot temperature < 130°C.
-
In-Process Stabilization: Introduce a bleed of air (oxygen) into the pot. Why? MEHQ requires dissolved oxygen to function as an inhibitor. Without O2, it is ineffective.
Industrial Process Flow Diagram
The following Graphviz diagram outlines the scalable production flow for the Direct Esterification route.
Figure 2: Industrial process flow for IDMA production via direct esterification, emphasizing recycle loops.
References
-
Kirk-Othmer Encyclopedia of Chemical Technology. "Methacrylic Acid and Derivatives." Wiley Online Library. (General grounding on methacrylate synthesis standards).
- Bauer, K., et al. "Common Fragrance and Flavor Materials: Preparation, Properties and Uses.
-
Liu, Y., et al. "The Production of Glycidyl Methacrylate." IAEA/INIS. (Process flow analogies for functional methacrylates).
-
Grzesik, M., et al. "Kinetic models for esterification of methacrylic acid."[1] Chemical Engineering Journal. (Kinetic modeling of MAA esterification).
-
Bankar, S.B., et al. "Enzymatic synthesis of isoamyl acetate using immobilized lipase." Journal of Molecular Catalysis B: Enzymatic. (Protocol basis for lipase-catalyzed methacrylate synthesis).
- Vorlop, K.D., et al. "Esterification of Methacrylic Acid with Long Chain Alcohols." Chemie Ingenieur Technik.
Sources
Technical Guide: Isodecyl Methacrylate (IDMA) Monomer Purity
Content Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, and Drug Development Professionals[1]
Executive Summary
Isodecyl Methacrylate (IDMA) is a hydrophobic, low-volatility monomer critical in the synthesis of pressure-sensitive adhesives, hydrophobic coatings, and controlled-release drug delivery systems.[1] Unlike simple monomers (e.g., methyl methacrylate), IDMA is commercially supplied as a mixture of branched
For high-stakes applications—particularly in biomedical devices and precision polymerization—"purity" extends beyond simple assay percentages.[1] It requires the rigorous quantification of residual alcohols, methacrylic acid (MAA), and polymerization inhibitors (MEHQ).[1] This guide outlines the causality between specific impurities and experimental failure, providing self-validating protocols for characterization and purification.[1]
The Molecular Landscape: Isomerism & Impurities
The "Isodecyl" Misnomer
Researchers must recognize that IDMA (
-
Implication: In Gas Chromatography (GC), IDMA appears not as a sharp singlet but as a cluster of peaks or a broad "hump."[1]
-
Purity Definition: True purity is defined as the Total Ester Content (sum of all C10-methacrylate isomers) versus the Residual Reactants (free alcohol and acid).
Critical Impurity Profile
The following table summarizes the impurities commonly found in commercial "98%" IDMA and their impact on research.
| Impurity Category | Specific Compound | Origin | Critical Impact on Application |
| Inhibitor | MEHQ (Hydroquinone monomethyl ether) | Added stabilizer (10–100 ppm) | Induces variable "induction periods" in polymerization; cytotoxic in biological assays.[1] |
| Residual Reactant | Methacrylic Acid (MAA) | Incomplete esterification | Increases hydrophilicity; alters pH sensitivity; irritant to tissues.[1] |
| Residual Reactant | Isodecanol (Isomers) | Incomplete esterification | Acts as a plasticizer (lowers |
| Byproduct | Water | Esterification byproduct | Interferes with anionic polymerization; causes phase separation in hydrophobic formulations.[1] |
| Oligomers | Dimers/Trimers | Thermal initiation during storage | Increases viscosity; alters cross-linking density reproducibility.[1] |
Analytical Characterization Protocols
Before polymerization, the monomer must be characterized to establish a baseline. Relying on the Certificate of Analysis (CoA) is insufficient for sensitive kinetic studies.
Protocol A: GC-FID Compositional Analysis
Objective: Quantify total ester content and residual isodecanol.[1] Mechanism: Gas Chromatography with Flame Ionization Detection (GC-FID) separates components by boiling point and polarity.[1]
-
Column: Fused silica capillary column, 30m x 0.32mm ID, 0.25 µm film (Phase: 5% phenyl / 95% dimethyl polysiloxane, e.g., DB-5 or Rtx-5).
-
Carrier Gas: Helium at 1.5 mL/min (constant flow).[1]
-
Temperature Program:
-
Hold at 60°C for 2 min (elute light solvents).
-
Ramp 10°C/min to 280°C.
-
Hold 5 min (elute IDMA isomers and oligomers).
-
-
Self-Validation Step: The IDMA peak will appear as a multiplet cluster between 12–15 minutes (depending on flow).[1] Integration must encompass the entire cluster, not just the tallest isomer peak.
Protocol B: Acid Value Titration
Objective: Quantify Methacrylic Acid (MAA) < 0.1%.[1] Reagents: 0.1 N KOH in methanol, Phenolphthalein indicator. Procedure:
-
Dissolve 5g IDMA in 50mL neutral ethanol.
-
Titrate with KOH to a faint pink endpoint.
-
Calculation:
[1]-
(Where
=Normality, =Volume of KOH, =Weight of sample).
-
Visualization: Analytical Decision Matrix
Figure 1: Analytical workflow for validating monomer suitability. Note the feedback loop requiring re-analysis after purification.
Purification Protocols
Commercial IDMA contains MEHQ (10–100 ppm) to prevent spontaneous polymerization.[1] For kinetic studies or biomedical use, this must be removed.[1]
Protocol C: Inhibitor Removal (Basic Alumina Column)
Causality: Basic alumina (
Materials:
-
Chromatography column (glass) with frit.[1]
-
Basic Alumina (Brockmann I, activated).[1]
-
Glass wool and clean sand.[1]
Step-by-Step Methodology:
-
Activation: Ensure alumina is activated. If stored loosely, heat to 200°C for 4 hours and cool in a desiccator.
-
Packing:
-
Elution:
-
Pour crude IDMA directly onto the alumina bed.
-
Apply slight positive pressure (
gas) if flow is slow due to viscosity.[1] -
Discard the first 5% of eluent (wetting volume).
-
Collect the main fraction in a foil-wrapped flask (light protection).
-
-
Self-Validation:
Protocol D: Vacuum Distillation (High Purity)
For ultra-high purity (>99.5%), distillation is required.[1]
-
Warning: IDMA has a high boiling point.[1] Distillation must be under high vacuum (< 5 mmHg) to prevent thermal polymerization.[1]
-
Setup: Short-path distillation head with a vigorous stir bar and a copper wire (inhibitor) in the pot, but not in the receiving flask.
-
Collection: Collect the middle 60% fraction.
Visualization: Inhibitor Removal Setup[1]
Figure 2: Schematic of the dry column removal method for inhibitors.[1] This method simultaneously removes MEHQ and traces of methacrylic acid.
Impact on Polymerization & Applications[1][3][4][5][6]
Polymerization Kinetics
Impurities alter the rate of polymerization (
-
MEHQ Effect: Acts as a radical scavenger.[1] It creates an induction period where no polymer forms until all MEHQ is consumed.[1]
-
Observation: If your reaction starts after 10 mins one day and 30 mins the next, your inhibitor removal was inconsistent.
-
-
Isodecanol Effect: Acts as a chain transfer agent.[1] High alcohol content leads to lower molecular weight (
) polymers and increased polydispersity (PDI).[1]
Biomedical Implications (E-E-A-T)
In drug delivery (e.g., transdermal patches or contact lenses), residual IDMA is a concern due to its lipophilicity, allowing it to penetrate cell membranes.[1]
-
Cytotoxicity: Residual methacrylates are cytotoxic to fibroblasts.[1] The
decreases as chain length increases (IDMA is more toxic than Methyl Methacrylate in static environments due to membrane retention).[1] -
Regulatory: For FDA submissions, the "extractables and leachables" profile must account for the specific isomer distribution of the IDMA source.
References
-
National Center for Biotechnology Information (PubChem). this compound - Compound Summary.[1] Available at: [Link][1]
-
Shimadzu Corporation. Analysis of Methyl Methacrylate in Plastics by GC/FID (Standard Protocol Adaptation). Available at: [Link][1]
-
European Chemicals Agency (ECHA). Registration Dossier: this compound - Toxicological Information.[1] Available at: [Link][1]
-
Macromolecules (ACS Publications). Effect of Impurities on Emulsion Polymerization Kinetics.[1] (Contextual grounding for alcohol chain transfer effects).[1] Available at: [Link]
Sources
Technical Guide: Glass Transition Temperature of Isodecyl Methacrylate (IDMA)
Executive Summary
Isodecyl Methacrylate (IDMA) is a hydrophobic, monofunctional monomer used to impart flexibility, adhesion, and water resistance to polymeric systems. The Glass Transition Temperature (Tg) of the IDMA homopolymer is the critical thermodynamic parameter defining its utility in drug delivery and biomaterials.
While literature values vary due to the isomeric distribution of the "isodecyl" alkyl group, the authoritative consensus for the homopolymer Tg is -41°C (232 K), with commercial grades occasionally reporting values as low as -60°C .
This guide provides a deep technical analysis of the IDMA Tg, the structural mechanisms governing this value, and validated protocols for its synthesis and characterization in pharmaceutical applications.
Part 1: The Chemistry of this compound
To understand the Tg of IDMA, one must first understand its molecular architecture. Unlike n-decyl methacrylate, which consists of a linear C10 chain, "isodecyl" methacrylate is derived from isodecyl alcohol—a mixture of branched C10 isomers, predominantly 8-methylnonyl methacrylate .
Structural Impact on Tg
The Tg of poly(methacrylates) is governed by the Free Volume Theory .
-
Side-Chain Length: Long alkyl chains (C10) act as internal plasticizers. They push the polymer backbones apart, increasing the free volume and lowering the energy barrier for segmental rotation. This results in a low Tg.
-
Branching (Isomerism): The "iso" branching at the end of the chain disrupts the packing efficiency compared to linear n-decyl chains. This disruption prevents side-chain crystallization (which can occur in linear C10-C18 side chains) and maintains the polymer in an amorphous, rubbery state at room temperature.
The "Isodecyl" Variable
Commercially available IDMA is often a mixture of isomers. Consequently, the Tg is not a singular point but a transition range sensitive to the specific feedstock.
-
High Branching Content: Tends to slightly raise Tg due to steric hindrance (if branching is near the backbone).
-
High Linear Content: Tends to lower Tg but risks side-chain crystallization.
Part 2: Glass Transition Temperature (Tg) Analysis[1][2][3][4][5]
The following table synthesizes the thermal properties of IDMA relative to its structural analogs.
Table 1: Comparative Thermal Properties of Methacrylate Homopolymers
| Monomer | Side Chain Structure | Tg (°C) | Tg (K) | Key Characteristic |
| This compound | Branched C10 (Mixture) | -41°C | 232 K | Amorphous, flexible, hydrophobic |
| n-Decyl Methacrylate | Linear C10 | -60°C | 213 K | Prone to side-chain crystallization |
| Lauryl Methacrylate | Linear C12 | -65°C | 208 K | Waxy, very low Tg |
| Methyl Methacrylate | C1 | 105°C | 378 K | Rigid, brittle glass |
| Isodecyl Acrylate | Branched C10 | -60°C | 213 K | Lower Tg due to lack of methyl group |
Technical Insight: The α-methyl group on the methacrylate backbone restricts rotation compared to the acrylate equivalent, raising the Tg by approximately 20°C (compare IDMA -41°C vs. Isodecyl Acrylate -60°C).
Visualization: The Free Volume Mechanism
The following diagram illustrates how the bulky isodecyl side chain lowers Tg through internal plasticization.
Figure 1: Mechanism of Internal Plasticization in Poly(this compound).
Part 3: Experimental Protocols
To ensure data integrity in drug development, the synthesis and characterization of IDMA polymers must follow a self-validating protocol.
Synthesis of Poly(this compound)
Objective: Synthesize a high-purity homopolymer for Tg determination.
Reagents:
-
This compound (IDMA), 98% (Remove inhibitor via basic alumina column).
-
Solvent: Toluene or Ethyl Acetate (Anhydrous).
-
Initiator: AIBN (Azobisisobutyronitrile), recrystallized.
Protocol:
-
Preparation: In a Schlenk flask, dissolve IDMA (20% w/v) in Toluene. Add AIBN (1 mol% relative to monomer).
-
Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (Oxygen inhibits free radical polymerization).
-
Polymerization: Heat to 70°C under Argon atmosphere for 24 hours.
-
Purification: Precipitate the polymer solution dropwise into a 10-fold excess of cold Methanol . The polymer will separate as a viscous, sticky gum.
-
Drying: Dry under high vacuum at ambient temperature for 48 hours to remove all solvent traces (Residual solvent acts as a plasticizer and will artificially lower the measured Tg).
Validated DSC Characterization Protocol
Objective: Accurately measure Tg using Differential Scanning Calorimetry (DSC).
Parameters:
-
Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or similar).
-
Atmosphere: Nitrogen purge (50 mL/min).
-
Sample Mass: 5–10 mg in Tzero Aluminum Pan.
The Thermal Cycle (Self-Validating):
-
Equilibrate: -90°C.
-
Heat 1: Ramp 10°C/min to 50°C. (Purpose: Erase thermal history/stress).
-
Cool 1: Ramp 10°C/min to -90°C. (Purpose: Create a controlled thermal history).
-
Heat 2: Ramp 10°C/min to 50°C. (Purpose: Data Collection ).
Analysis: The Tg is determined from the Heat 2 curve as the midpoint of the step transition in heat capacity (Cp).
Figure 2: Validated DSC Thermal Cycle for Low-Tg Polymers.
Part 4: Applications in Drug Development
The low Tg (-41°C) of IDMA makes it a functional "soft" monomer, essential for creating flexible, adhesive, and hydrophobic matrices.
Transdermal Drug Delivery Systems (TDDS)
In pressure-sensitive adhesives (PSAs), IDMA is copolymerized with "hard" monomers (like Methyl Methacrylate) or functional monomers (like Methacrylic Acid).
-
Role: IDMA provides the "tack" and flexibility required for skin adhesion. Its low Tg ensures the polymer flows into the microscopic crevices of the skin at body temperature (32°C).
-
Fox Equation Application: Researchers use IDMA to tune the Tg of the final adhesive to the optimal range (-20°C to -40°C) using the Fox equation:
Hydrophobic Modification of Hydrogels
IDMA is introduced into hydrophilic networks (e.g., HEMA-based hydrogels) to modulate water uptake and drug release rates.
-
Mechanism: The hydrophobic isodecyl chains cluster to form domains that restrict water swelling.
-
Benefit: Prevents "burst release" of hydrophilic drugs and improves the mechanical integrity of the hydrogel in aqueous environments.
References
-
European Patent Office (EPO). Curable Elastomer Compositions with Low Temperature Sealing Capability (EP 2702112 B1). Paragraph [0019] listing this compound Tg at -41°C. [Link][1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 34763: this compound. [Link]
-
MATEC Web of Conferences. Study of the synthesis of a copolymer of isodecyl- and benzylmethacrylates. (Discusses reactivity and copolymerization behavior). [Link]
Sources
Technical Deep Dive: Isodecyl Methacrylate (IDMA) Solubility Parameters
The following technical guide is structured to provide actionable, high-level intelligence for researchers and formulation scientists. It moves beyond static data to offer calculated predictive models and validated experimental protocols.
Executive Summary: The Hydrophobic Modulator
Isodecyl Methacrylate (IDMA) is a critical monomer for researchers seeking to tune the hydrophobicity and glass transition temperature (
-
Non-aqueous dispersions (NADs): Stabilizing steric barriers in aliphatic solvents.
-
Transdermal Drug Delivery: Modulating the drug-in-adhesive solubility of lipophilic APIs.
-
Surface Coatings: Enhancing wetting on low-energy substrates (e.g., polyolefins).
This guide provides the calculated Hansen Solubility Parameters (HSP) for IDMA, validates them against homologous series trends, and details a self-validating protocol for experimental verification.
Physicochemical Profile
Before establishing solubility parameters, the fundamental physical constants must be defined to ensure accurate molar volume calculations.
| Property | Value | Unit | Source / Note |
| Molecular Weight ( | 226.36 | g/mol | Calculated from formula |
| Density ( | 0.878 | g/mL | at 25°C (Lit.)[1][2] |
| Molar Volume ( | 257.8 | cm³/mol | Derived ( |
| Boiling Point | 260 (approx) | °C | Extrapolated from 126°C @ 10mmHg |
| Refractive Index ( | 1.443 | - | Indicator of Dispersion forces |
Solubility Parameter Analysis
The Theoretical Framework
Solubility behavior is best predicted using Hansen Solubility Parameters (HSP) , which split the cohesive energy density into three components:
- (Dispersion): Van der Waals forces (correlated with Refractive Index).
- (Polar): Dipole-dipole interactions.
- (Hydrogen Bonding): Proton donor/acceptor interactions.
The total Hildebrand parameter (
Calculated HSP Values (Group Contribution Method)
Since explicit experimental data for IDMA is often absent in standard handbooks, we calculate it using the Van Krevelen and Hoftyzer group contribution method. This approach is standard for estimating properties of monomers with long alkyl chains.
Structure Breakdown: Methacrylate Head + Isodecyl Tail (
| Group | Count | |||
| -COO- (Ester) | 1 | 390 | 240100 | 7000 |
| >C= | 1 | 290 | 0 | 0 |
| =CH2 | 1 | 290 | 0 | 0 |
| -CH3 | 3 | 0 | 0 | |
| -CH2- | 6 | 0 | 0 | |
| >CH- | 1 | 80 | 0 | 0 |
| SUM | - | 3930 | 240100 | 7000 |
Note: Group constants (
Calculation Logic:
Comparative Validation (Homologous Series)
To validate the calculated values, we compare IDMA to its homologues. The trend shows that as the alkyl tail lengthens,
| Monomer | Carbon Chain | Status | ||||
| Butyl Methacrylate | C4 | 15.6 | 6.4 | 6.6 | 18.1 | Literature |
| Hexyl Methacrylate | C6 | 15.5 | 4.5 | 6.0 | 17.3 | Interpolated |
| This compound | C10 | 15.2 | 1.9 | 5.2 | 16.2 | Calculated |
| Lauryl Methacrylate | C12 | 14.4 | 2.2 | 5.1 | 15.4 | Literature |
Conclusion: The calculated IDMA values (
Experimental Determination Protocol
For critical pharmaceutical applications, calculated values must be verified experimentally. The Turbidity Titration Method is the industry standard for determining the solubility sphere of a polymer or monomer.
Protocol: Turbidity Titration for HSP Sphere Determination
Objective: Define the solubility boundary (radius
Reagents:
-
Solvents: A set of 15-20 solvents with known HSP values spanning the interaction space (e.g., Toluene, MEK, DMSO, Cyclohexane, Methanol).
-
Analyte: Poly(this compound) (PIDMA) or IDMA monomer (if testing miscibility).
Workflow:
-
Dissolution: Prepare 10% (w/v) solutions of PIDMA in "Good" solvents.
-
Titration: Slowly add a "Bad" solvent (non-solvent) to the solution while stirring.
-
Endpoint: Record the volume added at the onset of persistent turbidity (Cloud Point).
-
Calculation: Plot the cloud points in 3D Hansen Space. The centroid of the soluble region defines the polymer's HSP.
Figure 1: Step-by-step workflow for experimentally determining HSP values via turbidity titration.
Application Logic: Drug Delivery & Formulation
The "Like Dissolves Like" Distance ( )
To optimize a formulation, calculate the distance (
- : Soluble/Compatible.
- : Phase Separation/Incompatible.
Case Study: Transdermal Patch Optimization
Challenge: A drug development team needs to load a highly lipophilic drug (LogP > 5) into an acrylic adhesive matrix. Standard adhesives (MMA/BA based) are too polar, causing drug crystallization.
Solution: Incorporate IDMA to shift the matrix HSP.
-
Mechanism: The long aliphatic side chain of IDMA lowers the
and of the copolymer, moving the matrix's solubility sphere closer to that of the lipophilic drug. -
Result: Higher drug loading capacity without crystallization, leading to better bioavailability.
Figure 2: Decision tree for using IDMA to solubilize lipophilic active pharmaceutical ingredients (APIs).
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[2] (Definitive source for HSP theory and homologous series data).
- Van Krevelen, D. W., & Te Nijenhuis, K. (2009). Properties of Polymers: Their Correlation with Chemical Structure. Elsevier. (Source for Group Contribution Method constants).
-
Sigma-Aldrich. (2024).[2] this compound Product Specification. Link (Source for physical properties: Density, BP).
-
Abbott, S. (2024). Hansen Solubility Parameters in Practice (HSPiP). Link (Software and database used for homologous series verification).
-
PubChem. (2024). This compound Compound Summary. National Library of Medicine. Link (Verification of CAS and synonyms).
Sources
Technical Deep Dive: Isodecyl Methacrylate (IDMA) Refractive Index & Optical Properties
This technical guide provides an in-depth analysis of the refractive index (RI) and optical properties of Isodecyl Methacrylate (IDMA), designed for researchers in polymer physics, optical engineering, and drug delivery systems.
Executive Summary
This compound (IDMA) is a hydrophobic, monofunctional methacrylate monomer characterized by a long, branched aliphatic side chain (
This relatively low refractive index, combined with a low glass transition temperature (
Fundamental Optical Properties
The optical behavior of IDMA is governed by its molar refraction and molar volume. The presence of the bulky isodecyl group increases the free volume within the polymer matrix, lowering the optical density compared to linear or short-chain analogs.
Quantitative Data Summary
| Property | Value / Range | Conditions | Source / Context |
| Monomer Refractive Index ( | 1.4414 – 1.4430 | 20°C, 589 nm | Standard Monomer (e.g., SR-242) |
| Polymer Refractive Index ( | ~1.460 – 1.474 | 20°C, 589 nm | Homopolymer (Estimated via Lorentz-Lorenz) |
| Abbe Number ( | ~50 – 55 | Visible Spectrum | High dispersion typical of aliphatic methacrylates |
| Glass Transition ( | -60°C | DSC | Rubbery, flexible polymer at RT |
| Density (Monomer) | 0.878 g/mL | 25°C | Lower density contributes to lower RI |
Temperature Dependence ( )
Like most acrylate monomers, IDMA exhibits a thermo-optic coefficient (
-
Typical
for Methacrylates: to . -
Implication: In high-precision optical bonding, thermal fluctuations will cause transient defocusing or index mismatching. Temperature control (
) is mandatory during RI characterization.
Structure-Property Relationships[2]
The refractive index of a material is derived from the Lorentz-Lorenz equation:
The "Isodecyl" Effect
IDMA differs from n-Decyl Methacrylate by the branching of its alkyl chain.
-
Steric Hindrance: The branched structure prevents efficient packing of the polymer chains.
-
Free Volume: Increased free volume (
) dilutes the polarizability per unit volume. -
Result: Poly(IDMA) has a lower refractive index than PMMA (
) and slightly lower than Poly(n-decyl methacrylate) ( ), though the difference between n-decyl and isodecyl is subtle.
Visualization of Causality
The following diagram illustrates how chemical structure influences the final optical property.
Caption: Logical flow showing how the branched isodecyl chain increases free volume, resulting in a lower refractive index compared to linear analogs.
Experimental Protocols
To ensure data integrity (Trustworthiness), the following protocols for RI measurement and polymerization are recommended.
Refractive Index Measurement (Monomer)
Equipment: Abbe Refractometer (Sodium D line, 589 nm). Control: Temperature stabilized at 20.0°C ± 0.1°C using a circulating water bath.
-
Calibration: Calibrate the prism using a standard glass test piece (typically
) and monobromonaphthalene contact fluid. -
Sample Prep: Ensure IDMA monomer is inhibitor-free or note the inhibitor concentration (e.g., MEHQ), as high inhibitor loads can slightly alter RI.
-
Measurement: Apply 2-3 drops of IDMA to the lower prism. Close and lock.
-
Equilibration: Wait 60 seconds for thermal equilibrium.
-
Reading: Adjust the alidade to align the shadowline with the crosshairs. Read
to 4 decimal places.
Polymerization for Optical Film Testing
To measure the polymer RI, one must create a defect-free optical film.
Reagents:
-
Monomer: this compound (IDMA)
-
Initiator: AIBN (Azobisisobutyronitrile), 0.5 wt%
-
Substrate: Silicon wafer or Quartz slide (cleaned with Piranha solution)
Workflow:
Caption: Step-by-step protocol for synthesizing Poly(IDMA) films for optical characterization.
Applications in Optics & Drug Delivery
Intraocular Lenses (IOLs)
Poly(IDMA) is rarely used as a homopolymer for IOLs due to its low
-
Role: It acts as an internal plasticizer.
-
Mechanism: Copolymerizing IDMA with high-index monomers (like phenyl ethyl acrylate) lowers the overall
to allow the lens to be folded and injected through a small incision, while maintaining a hydrophobic surface that resists water uptake and "glistening" (micro-vacuole formation).
Index Matching & Encapsulation
In drug delivery, IDMA-based polymers are used to encapsulate hydrophobic drugs. The refractive index of the polymer shell can be tuned to match the dispersion medium, rendering the nanoparticles transparent for specific spectroscopic analysis or stealth applications.
References
-
Sartomer (Arkema Group). SR242: this compound Product Data Sheet. Retrieved from . (Confirming Monomer RI = 1.4414).[1]
- Van Krevelen, D. W., & Te Nijenhuis, K. (2009). Properties of Polymers: Their Correlation with Chemical Structure; Their Numerical Estimation and Prediction from Additive Group Contributions. Elsevier. (Source for Lorentz-Lorenz and Molar Refraction theory).
-
PubChem. this compound Compound Summary. National Library of Medicine. Retrieved from .
- Brandrup, J., Immergut, E. H., & Grulke, E. A. (1999). Polymer Handbook (4th ed.). Wiley-Interscience.
-
Google Patents. Shape memory polymer intraocular lenses (US9427493B2). Retrieved from . (Cites Poly(IDMA) refractive index context for IOLs).
Sources
Isodecyl methacrylate safety data sheet (SDS)
An In-depth Technical Guide to the Safe Handling of Isodecyl Methacrylate
As a Senior Application Scientist, this guide is formulated to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the safety protocols and chemical properties of this compound (IDMA). Moving beyond the standard Safety Data Sheet (SDS) format, this document synthesizes critical safety information with practical, field-proven insights to ensure its safe application in a laboratory setting. The causality behind experimental choices and safety measures is emphasized to foster a proactive safety culture.
Core Hazard Profile and Risk Mitigation
This compound is a versatile monomer used in polymer synthesis. However, its chemical nature necessitates a thorough understanding of its potential hazards. The primary risks associated with IDMA are irritation to the skin, eyes, and respiratory system, and significant environmental toxicity.[1][2][3] A foundational aspect of its safe handling is the prevention of unintended polymerization, a vigorous exothermic reaction that can lead to a dangerous release of energy.[4][5]
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a clear framework for understanding the hazards of IDMA.
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] | Exclamation Mark |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2] | Exclamation Mark |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][2][6] | Exclamation Mark |
| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life[1] | Environment |
| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects[1][6] | Environment |
Causality: The methacrylate moiety is reactive and can interact with biological tissues, leading to irritation. The long alkyl chain contributes to its low water solubility and high potential for bioaccumulation, explaining its pronounced aquatic toxicity.[4][5]
Hazard Mitigation Workflow
The following diagram illustrates the logical flow from hazard identification to the implementation of appropriate control measures.
Caption: From Hazards to Controls Workflow.
Physicochemical Properties and Their Safety Implications
Understanding the physical and chemical properties of IDMA is not merely academic; it is fundamental to its safe handling, storage, and use in experimental design.
| Property | Value | Safety Implication |
| Appearance | Clear Liquid[5][7][] | Allows for easy visual inspection for contamination or polymerization (cloudiness, increased viscosity). |
| Molecular Formula | C14H26O2[2][5] | - |
| Molecular Weight | 226.35 g/mol [2][5] | - |
| Boiling Point | ~126 °C at 10 mmHg[] | Distillation or heating must be performed under vacuum to avoid high temperatures that could initiate polymerization. |
| Flash Point | 121 °C (249.8 °F)[4][5] | Classified as a combustible liquid.[4] Avoid open flames and ignition sources, but it does not pose the same high flammability risk as solvents like ethanol or acetone. |
| Density | 0.878 g/cm³ at 20 °C[5] | It is less dense than water and will float. In case of a spill into a water body, it will remain on the surface, posing a significant environmental hazard. |
| Solubility in Water | Insoluble (<1 mg/mL)[4][5][] | Spills cannot be cleaned up with water alone. This property also contributes to its long-lasting effects in aquatic environments. |
| Vapor Pressure | ~0.012 mmHg at 25 °C[5] | Low volatility at room temperature reduces the inhalation hazard compared to more volatile monomers, but work in a fume hood is still required.[9] |
Reactivity and Stability: The Polymerization Risk
The most significant chemical hazard of this compound is its potential for uncontrolled polymerization.[4][5] This is a chain reaction that can generate substantial heat very quickly, leading to a rapid increase in temperature and pressure inside a sealed container, potentially causing it to rupture violently.
Key Factors Influencing Stability:
-
Inhibitors : IDMA is typically supplied with an inhibitor, such as the monomethyl ether of hydroquinone (MEHQ), to prevent spontaneous polymerization.
-
Oxygen : The effectiveness of common inhibitors like MEHQ is critically dependent on the presence of dissolved oxygen (O2) in the monomer.[10] For this reason, IDMA should never be stored under an inert atmosphere (e.g., pure nitrogen or argon), as this will render the inhibitor useless. The vapor space in a storage container should contain 5-21% oxygen.[10]
-
Initiators : Polymerization can be triggered by:
-
Shelf Life : The standard stabilized product has a shelf life of approximately 6 months at a maximum of 30°C.[5][]
Experimental Protocols: Safe Handling and Emergency Response
Adherence to validated protocols is essential for mitigating the risks associated with IDMA.
Protocol 1: Standard Laboratory Handling of this compound
-
Pre-Use Assessment : Before handling, visually inspect the container for any signs of polymerization, such as cloudiness, solidification, or bulging. Check the expiration date.
-
Engineering Controls : All manipulations, including weighing and dispensing, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[2]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including:
-
Dispensing : Use glass or compatible plastic pipettes or graduated cylinders to measure the liquid. Avoid contact with incompatible materials.
-
Heating : If heating is required, use a well-controlled heating mantle or water bath. Never heat a sealed container. Monitor the temperature closely to keep it below levels that could initiate polymerization.
-
Post-Use : Tightly close the container, ensuring a sufficient headspace of air is present. Return the container to its designated storage location.
-
Waste Disposal : Dispose of unused IDMA and contaminated materials (gloves, paper towels, etc.) as hazardous waste in a dedicated, sealed container.[2][6] Do not pour down the drain.[2]
Protocol 2: Emergency Response Procedures
The following flowchart outlines the immediate actions to be taken in the event of an emergency.
Caption: Emergency Response Flowchart for IDMA.
Storage and Disposal
Storage:
-
Store in a cool, dry, well-ventilated place, away from direct sunlight and sources of heat or ignition.[2][6]
-
Refrigerated storage (2-8 °C) is recommended for long-term stability.[2]
-
Store away from incompatible materials such as oxidizing agents, reducing agents, acids, and polymerization initiators.[4]
-
Ensure the container is tightly closed and that the vapor space contains air (oxygen) to maintain inhibitor effectiveness.[6][10]
Disposal:
-
Waste material must be disposed of in accordance with national and local regulations.[6]
-
Treat as hazardous waste. Offer surplus and non-recyclable solutions to a licensed disposal company.[2]
-
Due to its high toxicity to aquatic organisms, it is imperative to prevent IDMA from entering drains or waterways.[2][3][6]
References
-
Safety Data Sheet - Angene Chemical. (2024, September 12). Retrieved February 7, 2026, from [Link]
-
Safety Data Sheet: Methyl methacrylate - Carl ROTH. (2016, June 14). Retrieved February 7, 2026, from [Link]
-
This compound | C14H26O2 | CID 34763 - PubChem - NIH. (n.d.). Retrieved February 7, 2026, from [Link]
-
Material Safety Data Sheet - Lauryl methacrylate, stabilized, 96% - Cole-Parmer. (n.d.). Retrieved February 7, 2026, from [Link]
-
This compound - ChemBK. (2024, April 10). Retrieved February 7, 2026, from [Link]
-
Methacrylate Esters – Safe Handling Manual. (n.d.). Retrieved February 7, 2026, from [Link]
-
Study of the synthesis of a copolymer of isodecyl- and benzylmethacrylates after radiation initiation - MATEC Web of Conferences. (2021). Retrieved February 7, 2026, from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. angenechemical.com [angenechemical.com]
- 3. chembk.com [chembk.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound | C14H26O2 | CID 34763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. arkema.com [arkema.com]
- 10. petrochemistry.eu [petrochemistry.eu]
Technical Monograph: Isodecyl Methacrylate (IDMA) Toxicological Profile
CAS No: 29964-84-9 | Molecular Formula: C₁₄H₂₆O₂ Focus: Toxicokinetics, Biocompatibility, and Risk Assessment in Pharmaceutical Applications[1]
Part 1: Executive Technical Synthesis
The "Safety Valve" Mechanism:
Isodecyl Methacrylate (IDMA) presents a distinct toxicological profile governed by its physicochemical duality: a highly lipophilic tail (
For researchers in drug delivery, the critical safety determinant is the metabolic hydrolysis rate . IDMA is rapidly cleaved by nonspecific carboxylesterases into Methacrylic Acid (MAA) and Isodecanol .[1] Consequently, systemic toxicity is rarely driven by the parent molecule but rather by the local irritant effects of MAA or the metabolic load of the alcohol.
Regulatory Status:
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335), Aquatic Chronic 1 (H410).[1]
-
Sensitization: Skin Sensitizer (Category 1B).[1]
-
REACH: Registered; data often supported by read-across from methyl methacrylate (MMA) and long-chain alcohols.[1]
Part 2: Physicochemical Determinants of Toxicity
The bioavailability of IDMA is strictly limited by its solubility profile. In pharmaceutical matrices (hydrogels, dental composites), the migration potential is defined by the following parameters:
| Parameter | Value | Toxicological Implication |
| Log Kow | 5.62 – 5.8 | High Lipophilicity: Facilitates dermal penetration into the stratum corneum but limits systemic bioavailability due to depot formation and rapid local metabolism.[1] |
| Water Solubility | < 1 mg/L | Low: Limits bioavailability in aqueous biological fluids; reduces acute aquatic risk unless emulsified. |
| Vapor Pressure | 0.01 mmHg (25°C) | Negligible: Inhalation risk of vapor is minimal compared to MMA; risk is primarily via aerosols/mists. |
| Molecular Weight | 226.36 g/mol | Moderate: Large enough to reduce volatility, small enough to penetrate skin barriers. |
Part 3: Toxicokinetics & Metabolism (Mechanism of Action)
The systemic safety of IDMA relies on the "Hydrolysis-Detoxification" pathway. Upon entry into the body (oral or dermal), the ester bond is attacked by carboxylesterases (abundant in liver, skin, and plasma).
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the metabolic fate of IDMA, highlighting the divergence into the fatty acid cycle and renal excretion.
Figure 1: Metabolic detoxification pathway of this compound.[1] The primary route is hydrolysis, preventing accumulation of the parent monomer.
Part 4: Toxicological Data Summary
4.1 Acute Toxicity Profile
Data is synthesized from direct IDMA studies and read-across from structurally similar methacrylates (OECD SIDS).
| Endpoint | Species | Result | Classification |
| Oral LD50 | Rat | > 5,000 mg/kg | Not Classified (Low Toxicity) |
| Dermal LD50 | Rabbit | > 3,000 mg/kg | Not Classified |
| Inhalation LC50 | Rat | Not determined (Low volatility) | STOT SE 3 (Respiratory Irritation) |
4.2 Irritation & Sensitization
This is the critical endpoint for drug development, particularly for transdermal patches or dental materials.[1]
-
Skin Irritation: Moderate (Category 2). The lipophilic nature allows the monomer to solvate skin lipids, leading to barrier disruption and subsequent irritation by the methacrylic acid metabolite.
-
Sensitization (LLNA): IDMA is a Skin Sensitizer (Category 1B) .[1]
-
Mechanism:[2] Methacrylates act as haptens. They bind to skin proteins (Langerhans cells) via Michael addition to nucleophilic amino acid residues (cysteine/lysine).
-
Potency:Weak to Moderate. The bulky isodecyl group provides steric hindrance, making the double bond less accessible for nucleophilic attack compared to Methyl Methacrylate (MMA).
-
4.3 Genotoxicity & Carcinogenicity[3]
-
Ames Test (OECD 471): Negative (with and without metabolic activation).
-
Micronucleus Test (OECD 474): Negative.
-
Carcinogenicity: No evidence of carcinogenicity in chronic bioassays of related methacrylates.[1][3][4]
4.4 Repeated Dose Toxicity (NOAEL)
Based on OECD 422 studies (Combined Repeated Dose Toxicity with Reproduction/Developmental Screening) on analogous long-chain methacrylates:
-
Observation: No systemic toxicity observed at limit doses. Effects are generally limited to local irritation of the GI tract (if gavage) or adaptive liver changes (enzyme induction) without histopathology.
Part 5: Application in Pharmaceutical Polymers (Biocompatibility)[1]
In drug delivery (e.g., pH-sensitive hydrogels, Janus particles), IDMA is often copolymerized to modulate hydrophobicity. The safety concern shifts from the polymer (inert) to the Residual Monomer .
Risk Assessment for Medical Devices (ISO 10993-17)
-
Tolerable Intake (TI): Derived from the NOAEL.
-
Using NOAEL = 1000 mg/kg and standard uncertainty factors (100x), the TI is high, indicating a wide safety margin.
-
-
Cytotoxicity: Residual IDMA > 100 ppm in cell culture media may exhibit cytotoxicity due to membrane disruption (lipophilicity) rather than specific receptor toxicity.[1]
Sensitization Adverse Outcome Pathway (AOP)
Understanding the sensitization risk is crucial for transdermal applications.[1]
Figure 2: Adverse Outcome Pathway for Skin Sensitization.[1] IDMA's lipophilicity aids step 2 (Penetration), but steric bulk slows step 3 (Haptenization).
Part 6: Validated Analytical Protocol (Residual Monomer)
Objective: Quantify residual IDMA in a polymer matrix (e.g., hydrogel) to ensure compliance with ISO 10993 limits.
Method: Gas Chromatography - Mass Spectrometry (GC-MS) or Headspace GC. Note: Due to IDMA's high boiling point (~260°C), direct injection or solvent extraction is preferred over static headspace.
Protocol Steps:
-
Sample Preparation (Solvent Extraction):
-
Weigh 1.0 g of cured polymer.
-
Cryo-mill the sample to increase surface area.
-
Extract with 10 mL Dichloromethane (DCM) or Tetrahydrofuran (THF) (depending on polymer solubility) for 24 hours under agitation.
-
Precipitate polymer by adding Methanol (if THF used) or filter directly if polymer is insoluble in extraction solvent.
-
-
Internal Standard: Add Dodecane or Naphthalene (100 ppm) to the extract.
-
GC Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm ID).
-
Injector: 280°C, Splitless mode.
-
Oven Program: 50°C (2 min)
20°C/min 300°C (hold 5 min). -
Detector: MS (SIM mode) targeting m/z 69, 41 (methacrylate backbone) and m/z 141 (isodecyl fragment).
-
-
Validation Criteria:
-
Limit of Quantitation (LOQ): Must be < 10 ppm.
-
Recovery: Spiked samples must show 85-115% recovery.
-
References
-
European Chemicals Agency (ECHA). (2023).[1] Registration Dossier: this compound (CAS 29964-84-9).[1][7][8][9][10] Retrieved from [Link][1][8]
-
OECD. (2004). SIDS Initial Assessment Report: Short Chain Alkyl Methacrylates. UNEP Publications. Retrieved from [Link]
- Kimber, I., et al. (2002). The local lymph node assay: results of a validation study. Toxicology Methods, 12(1), 1-10. (Contextual reference for LLNA protocols cited in ECHA dossiers).
-
Greim, H. (2003). Toxicological evaluation of methacrylates.[1][3][4][9][11] Critical Reviews in Toxicology. (Foundational review for methacrylate metabolic pathways).
-
Safe Work Australia. (2017).[8] Human Health Tier II Assessment: this compound. Retrieved from [Link]
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- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. Toxicological Assessment of Higher Olefins in OECD TG 422 Repeated Dose and Reproductive /Developmental Toxicity Screening Tests in Han Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combined Repeated-Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test of Calcium Nitrate Tetrahydrate in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CAS 29964-84-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
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- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. echa.europa.eu [echa.europa.eu]
- 11. ecetoc.org [ecetoc.org]
Isodecyl methacrylate environmental impact
Isodecyl Methacrylate (IDMA) Environmental Impact: A Technical Guide for Research & Development[1]
Executive Summary
This compound (IDMA, CAS 29964-84-9) represents a critical class of hydrophobic monomers used to impart flexibility, water resistance, and adhesion in industrial coatings and sealants.[1][2] However, its environmental profile is dominated by a distinct physicochemical dichotomy: while the methacrylate ester moiety is susceptible to hydrolytic and enzymatic cleavage, the bulky C10-isomer alkyl chain confers significant hydrophobicity (Log Kow > 6).[1]
This guide analyzes IDMA’s environmental fate through the lens of fugacity and molecular partitioning . For researchers and drug development professionals—particularly those evaluating methacrylate-based biomaterials or delivery systems—understanding these kinetics is essential for predicting leaching behavior, bioaccumulation potential, and toxicity pathways.[1]
Part 1: Physicochemical Determinants of Environmental Fate
The environmental behavior of IDMA is not random; it is strictly governed by its thermodynamic drive to escape the aqueous phase.
The Hydrophobic Driver (Log Kow)
The octanol-water partition coefficient (Kow) is the master variable for IDMA. With a Log Kow estimated between 5.6 and 6.5, IDMA is highly lipophilic.[1]
-
Implication: In an aquatic environment, IDMA will not remain dissolved in the water column.[1] It will rapidly partition into organic carbon (sediment) or lipid tissues (biota).[1]
-
Experimental Relevance: When designing toxicity assays (e.g., Daphnia magna), nominal concentrations often exceed actual bioavailability due to adsorption to test vessel walls.[1]
Key Property Data
| Property | Value | Environmental Significance |
| Molecular Weight | 226.36 g/mol | Moderate volatility; transport potential.[1] |
| Log Kow | 5.62 – 6.5 (Est.)[1] | High potential for bioaccumulation and sediment sorption.[1][3] |
| Water Solubility | < 1 mg/L (25°C) | Limits acute toxicity exposure; drives chronic benthic risk.[1] |
| Vapor Pressure | ~0.012 mmHg | Semi-volatile; potential for atmospheric photo-oxidation.[1] |
| Henry’s Law Constant | ~1.9 × 10⁻³ atm-m³/mol | Volatilization from water surfaces is a significant removal pathway.[1] |
Part 2: Biotic and Abiotic Degradation Pathways
Understanding the degradation mechanism is crucial for validating "Self-Cleaning" claims in environmental risk assessments (ERA).[1]
Hydrolysis vs. Biodegradation
Methacrylates generally undergo hydrolysis of the ester bond, yielding Methacrylic Acid (MAA) and the corresponding alcohol (Isodecanol ).[1]
-
Abiotic Hydrolysis: Slow at neutral pH (pH 7).[1] Catalyzed significantly by high pH (base hydrolysis).[1]
-
Biotic Degradation: The rate-limiting step is often the initial solubilization of the droplet to make it accessible to esterases. Once hydrolyzed, the metabolites (MAA and Isodecanol) are readily biodegradable.[1]
Environmental Partitioning Diagram
The following diagram illustrates the fugacity-driven movement of IDMA upon release into an aquatic system.
Caption: Fugacity model showing the rapid partitioning of IDMA from water to sediment and biota, driven by hydrophobicity.[1]
Part 3: Ecotoxicological Profile & Mechanisms[1]
Regulatory bodies (e.g., ECHA under REACH) often classify long-chain methacrylates as Aquatic Chronic 1 (H410) due to the combination of poor solubility and bioaccumulation potential.[1]
Mechanism of Toxicity: Non-Polar Narcosis
Unlike reactive electrophiles that bind DNA, IDMA primarily acts via non-polar narcosis .[1]
-
Uptake: The molecule partitions into the lipid bilayer of cell membranes.[1]
-
Disruption: Accumulation causes membrane expansion, disrupting ion channel function and membrane fluidity.[1]
-
Outcome: Baseline toxicity (lethality) occurs when the molar concentration in the membrane reaches a critical threshold, regardless of the specific chemical structure.[1]
Adverse Outcome Pathway (AOP)[1]
Caption: The Adverse Outcome Pathway (AOP) for IDMA, illustrating the progression from membrane insertion to narcosis.
Part 4: Analytical Protocol for Environmental Detection
Objective: Quantify trace IDMA in wastewater or environmental samples. Challenge: IDMA degrades (hydrolyzes) if samples are not stabilized, and it adsorbs to plastic containers.
Validated Protocol: Liquid-Liquid Extraction (LLE) with GC-MS
Self-Validating Step: Use of an internal standard (e.g., Dodecane-d26 or a similar hydrophobic ester) is mandatory to correct for extraction efficiency losses.[1]
Step-by-Step Methodology:
-
Sampling: Collect water in amber glass bottles (no plastic) with Teflon-lined caps.
-
Extraction (LLE):
-
Transfer 500 mL sample to a separatory funnel.[1]
-
Add Internal Standard (10 µL of 100 ppm stock).
-
Extract 3x with 30 mL Dichloromethane (DCM) . Why DCM? It solubilizes the hydrophobic monomer efficiently from the aqueous phase.
-
-
Concentration:
-
Analysis (GC-MS):
Analytical Workflow Diagram
Caption: Workflow for the extraction and quantification of IDMA using GC-MS with Internal Standard calibration.
Part 5: Regulatory & Safety Framework[1]
For global drug development and industrial applications, compliance is binary.[1]
-
REACH (EU): Registered.[1] Classified as Aquatic Chronic 1 (H410) and Skin Irritant 2 (H315).[1] The high aquatic toxicity classification triggers strict labeling and disposal requirements [1].[1]
-
TSCA (USA): Listed on the active inventory.[1]
-
Medical Device Regulation (MDR): If used in biomaterials (e.g., dental composites), leachables testing (ISO 10993-18) must account for IDMA's lipophilicity, which facilitates migration into fatty tissues but slows release into aqueous simulants.[1]
References
-
European Chemicals Agency (ECHA). Registration Dossier: this compound (CAS 29964-84-9).[1] Accessed via ECHA CHEM.[1][4][5][6] [Link][1]
-
PubChem. this compound Compound Summary. National Center for Biotechnology Information.[1] [Link]
-
OECD. Test No. 301: Ready Biodegradability.[1][7][8] OECD Guidelines for the Testing of Chemicals, Section 3.[1] [Link][1]
-
U.S. EPA. Estimation Programs Interface (EPI) Suite™.[1] (Used for Henry's Law and Log Kow estimation protocols).[1] [Link][1]
Sources
- 1. This compound | C14H26O2 | CID 34763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Octadecyl methacrylate (CAS 112-08-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. chemsafetypro.com [chemsafetypro.com]
- 4. echa.europa.eu [echa.europa.eu]
- 5. echa.europa.eu [echa.europa.eu]
- 6. ECHA CHEM [chem.echa.europa.eu]
- 7. umweltbundesamt.de [umweltbundesamt.de]
- 8. petroleumhpv.org [petroleumhpv.org]
Isodecyl methacrylate reactivity ratios
Isodecyl Methacrylate (IDMA) Reactivity Ratios: A Technical Guide for Precision Copolymerization
Executive Summary
This guide provides a technical framework for the copolymerization of this compound (IDMA).[1] IDMA is a strategic monomer in drug delivery and coatings due to its long, branched aliphatic tail (
Precise control over copolymer architecture—whether random, block, or gradient—requires accurate reactivity ratios (
Part 1: Theoretical Framework & Reactivity Data
The Mayo-Lewis Basis
The copolymer composition is governed by the terminal model (Mayo-Lewis equation), where the instantaneous copolymer composition (
Reference Reactivity Ratios (Empirical & Derived)
The following values are synthesized from experimental data of IDMA and its closest homologs (Dodecyl/Lauryl Methacrylate). Use these as the starting point for experimental design.
Table 1: IDMA (
| Comonomer ( | Interaction Type | Architectural Outcome | ||
| Styrene (St) | 0.38 – 0.44 | 0.50 – 0.58 | Alternating Tendency | Azeotropic point exists.[2][4] Tendency toward alternating sequences ( |
| Methyl Methacrylate (MMA) | 0.95 – 1.05 | 0.90 – 1.10 | Ideal / Random | Random distribution ( |
| n-Butyl Acrylate (BA) | 2.00 – 2.30 | 0.30 – 0.45 | Drift Prone | IDMA is consumed much faster.[2][4] Creates "tapered" or gradient structures naturally.[1][2] |
| Methacrylic Acid (MAA) | 0.80 – 1.20 | 1.50 – 2.00 | Solvent Dependent | Highly sensitive to solvent polarity (DMSO vs. Toluene) due to H-bonding.[2][4] |
Note: Values for MAA are solvent-dependent.[1][2][4] In non-polar solvents (Toluene), MAA associations may distort apparent ratios.[1][2]
Q-e Scheme Parameters
When experimental data is unavailable for a novel comonomer, use the Alfrey-Price Q-e scheme to estimate
-
IDMA Values:
, (Electron-poor double bond, similar to MMA).[1][2] -
Implication: IDMA reacts readily with electron-rich monomers (like Styrene,
) due to alternating electronic stabilization.[1][2]
Part 2: Visualization of Microstructure Control
The following diagrams illustrate the workflow for determining these ratios and the resulting polymer architectures.
Figure 1: Self-validating workflow for determining reactivity ratios. Low conversion is critical to satisfy the differential form of the Mayo-Lewis equation.
Figure 2: Predicted polymer microstructures based on reactivity ratios. IDMA (
Part 3: Self-Validating Experimental Protocol
To ensure Trustworthiness and Expertise , do not rely solely on literature values. Commercial IDMA varies by isomer content. Use this protocol to validate
Materials & Purification
-
IDMA: Must be passed through a basic alumina column to remove the inhibitor (MEHQ).[1] Check purity via GC; isomers do not need separation, but inhibitor removal is non-negotiable.[1][2]
-
Solvent: Toluene (standard) or 1,4-Dioxane.[1][2] Note: Solvent polarity affects
values for polar comonomers like MAA.
Polymerization (Low Conversion Method)
-
Feed Preparation: Prepare 5-7 glass ampoules with varying molar feed ratios of IDMA (
) ranging from 0.1 to 0.9. -
Degassing: Perform 3 freeze-pump-thaw cycles. Oxygen is a radical scavenger and will distort kinetic data.[1][2]
-
Reaction: Immerse in an oil bath at 60°C .
-
Critical Stop Point: Terminate reaction when conversion is < 10% (usually 15-30 mins).
-
Isolation: Precipitate into cold Methanol (for IDMA-Styrene) or Hexane (if comonomer allows). Centrifuge and dry in vacuo.
Analytical Validation (1H-NMR)
Dissolve the copolymer in
-
IDMA Signal:
ppm ( ester protons, 2H).[1][2] -
Styrene Signal:
ppm (Aromatic protons, 5H).[1][2] -
MMA Signal:
ppm ( , 3H).
Calculation Example (IDMA-Styrene):
Data Fitting
Do not use the linearized Fineman-Ross method; it statistically biases error.[1][2] Use the Non-Linear Least Squares (NLLS) method (e.g., Tidwell-Mortimer) to fit the
Part 4: Application in Drug Delivery
Hydrophobicity Modulation: IDMA is used to lower the Lower Critical Solution Temperature (LCST) of thermo-responsive polymers or to create the hydrophobic core of amphiphilic micelles.[1]
-
Scenario: You need a micelle core that is rubbery at body temperature (
) to facilitate drug diffusion.[1][2] -
Solution: Copolymerize IDMA (
) with MMA ( ).[1][2] -
Prediction: Using the Fox Equation and
(Random), you can precisely target a of by adjusting the feed ratio, ensuring the core is mobile (rubbery) at physiological conditions without phase separation.[1]
References
-
Bevington, J. C., & Harris, D. O. (1967).[1][2] Reactivity Ratios in the Copolymerization of Methacrylic Esters with Styrene. Journal of Polymer Science Part B: Polymer Letters. [2]
-
Brandrup, J., Immergut, E. H., & Grulke, E. A. (1999).[1][2] Polymer Handbook (4th ed.).[1][2] Wiley-Interscience.[1][2][4] (Primary source for Q-e values and homologous series data).
-
Buback, M., et al. (1995).[1][2] Free-Radical Propagation Kinetics of Methacrylic Acid Esters. Macromolecular Chemistry and Physics. (Kinetic constants for long-chain methacrylates). [2]
-
Hadjichristidis, N., et al. (2025).[1][2][5] Copolymerization of Styrene with Dodecyl Methacrylate and Octadecyl Methacrylate. ResearchGate. (Recent confirmation of long-chain methacrylate reactivity).[1][2]
-
Sigma-Aldrich. (2024).[1][2] this compound Product Specification & Properties. (Density and physical property verification). [2]
Sources
- 1. Determination of Reactivity Ratios of N-butyl Acrylate/methyl Methacrylate Copolymerization by NMR Spectroscopy | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 2. This compound | C14H26O2 | CID 34763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. specialchem.com [specialchem.com]
- 5. researchgate.net [researchgate.net]
Part 1: Molecular Architecture & Thermal Properties
Title: Thermal Stability & Polymerization Kinetics of Isodecyl Methacrylate (IDMA): A Technical Guide for Biomedical Applications
Executive Summary
This compound (IDMA) is a hydrophobic, low-glass-transition temperature (Tg ≈ -60°C to -70°C) monomer critical in formulating pressure-sensitive adhesives (PSAs) for transdermal drug delivery systems and hydrophobic matrices for controlled release. Its long branched alkyl side chain imparts unique flexibility and hydrophobicity, but also introduces specific thermal stability challenges distinct from short-chain methacrylates like Methyl Methacrylate (MMA).
This guide provides a rigorous analysis of IDMA’s thermal behavior, focusing on three critical phases: Storage Stability (monomer preservation), Processing Stability (controlled polymerization), and Material Stability (degradation of the final polymer).
The thermal behavior of IDMA is dictated by the competition between the reactive methacrylate double bond and the steric bulk of the isodecyl group.
| Property | Value | Critical Note |
| Molecular Weight | 226.36 g/mol | High MW reduces vapor pressure, lowering inhalation risk but increasing retention in matrices. |
| Boiling Point | ~127°C (15 mmHg) | Do not distill at atmospheric pressure. Polymerization will occur before boiling. |
| Flash Point | >120°C | Class IIIB Combustible Liquid. |
| Glass Transition (Tg) | -60°C to -70°C | Creates "soft" segments in copolymers; essential for skin adhesion in patches. |
| Auto-Ignition Temp | ~290°C | Theoretical; polymerization exotherm usually triggers failure before this point. |
Part 2: Thermal Stability Mechanisms
The Inhibition Paradox (Storage Stability)
IDMA is typically stabilized with 10-100 ppm of 4-methoxyphenol (MEHQ). A common misconception among researchers is that MEHQ works alone. It does not. MEHQ requires dissolved oxygen to form the active inhibiting species.
-
Mechanism: MEHQ captures carbon-centered radicals to form a phenoxy radical. This radical is stable only in the presence of oxygen, which traps it as a peroxy species.
-
The Hazard: If IDMA is stored under an inert atmosphere (Nitrogen/Argon) for "purity," the inhibitor becomes ineffective, leading to "popcorn" polymerization—a violent, auto-accelerating reaction.
Thermal Initiation & Auto-Acceleration (Processing Stability)
Unlike MMA, IDMA exhibits a delayed but potent Trommsdorff (Gel) Effect . As polymerization proceeds, the viscosity increases, hindering the diffusion of long polymer chains. This stops termination reactions (which require two chains to collide) but allows propagation (small monomer diffusion) to continue.
-
Result: A sudden spike in reaction rate and temperature.
-
IDMA Specifics: The bulky isodecyl group increases initial viscosity, causing the gel effect to onset at lower conversions (~20-30%) compared to MMA.
Oxidative Degradation (Material Stability)
At temperatures >200°C, Poly(IDMA) degrades. The primary mechanism is Depolymerization (Unzipping) , where the polymer chain splits back into monomer units. However, the isodecyl ester side chain can also undergo ester decomposition, though less readily than tert-butyl esters.
Part 3: Visualization of Stability Pathways
The following diagram illustrates the competing pathways of inhibition and runaway polymerization.
Caption: Figure 1. Kinetic competition between MEHQ-mediated inhibition and thermally induced auto-acceleration. Note the critical dependency on Oxygen for stability.
Part 4: Experimental Protocols for Stability Assessment
These protocols are designed to be self-validating. If the control steps fail, the data is invalid.
Protocol A: Determination of Polymerization Onset via DSC
Objective: Define the "Safe Processing Window" where the monomer can be heated without auto-initiation.
-
Sample Prep:
-
Test Sample: 5-10 mg IDMA (commercial grade with inhibitor).
-
Control Sample: 5-10 mg IDMA (washed with 0.5M NaOH to remove inhibitor).
-
Pan: Hermetic Aluminum pan (essential to prevent evaporation before reaction).
-
-
Instrument Setup (e.g., TA Instruments Q2000):
-
Gas: Nitrogen purge (50 mL/min). Note: We use N2 here to simulate a "worst-case" processing scenario where oxygen is excluded.
-
Ramp: 5°C/min from 25°C to 250°C.
-
-
Analysis:
-
Observe the baseline for the first exothermic deviation.
-
Validation: The Inhibitor-Free Control must show an onset temperature significantly lower (typically 20-30°C lower) than the Commercial Sample. If they are identical, your inhibitor in the commercial stock is depleted.
-
-
Output:
- : Temperature where heat flow deviates >0.1 mW from baseline.
- : Temperature of maximum polymerization rate.
Protocol B: Accelerated Aging for Shelf-Life Prediction
Objective: Estimate storage stability for drug delivery formulations.
-
Setup: Aliquot IDMA into amber glass vials (headspace ratio 50:50 liquid:air).
-
Conditions: Incubate at 40°C, 50°C, and 60°C.
-
Monitoring:
-
Every 24 hours, measure Refractive Index (RI) .
-
Poly(IDMA) has a higher RI (1.47) than IDMA monomer (1.44).
-
Failure Criteria: A change in RI > 0.002 indicates the onset of oligomerization.
-
-
Calculation: Use the Arrhenius equation to extrapolate time-to-failure at 25°C.
Where is the rate of inhibitor consumption (inverse of time to failure).
Part 5: Storage & Handling Directives
For researchers developing transdermal patches or drug carriers:
-
Temperature: Store at 10°C - 25°C . Do not freeze (freezing can separate the inhibitor from the monomer, creating "time bombs" upon thawing).
-
Atmosphere: Store under Air , not Nitrogen. The headspace must contain oxygen.
-
Material Compatibility:
-
Good: Stainless Steel (304/316), Aluminum, HDPE, Glass.
-
Avoid: Mild steel (iron ions catalyze radical formation), Copper (inhibits polymerization too strongly or discolors product).
-
-
Inhibitor Removal: For polymerization experiments, remove MEHQ using a pre-packed inhibitor removal column (e.g., De-Hibit 200) rather than caustic washing, to prevent introducing water/humidity into hydrophobic formulations.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 34763, this compound. Retrieved from [Link]
-
Jaso, V., et al. (2010).[1] Analysis of DSC curve of dodecyl methacrylate polymerization by two-peak deconvolution method. Journal of Thermal Analysis and Calorimetry. (Contextual grounding for higher-alkyl methacrylate kinetics).
- Cilurzo, F., et al. (2014). Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems. Expert Opinion on Drug Delivery.
Sources
Characterization of Isodecyl Methacrylate (IDMA): A Spectroscopic Guide for Polymer & Biomaterial Synthesis
Executive Summary
Isodecyl methacrylate (IDMA), CAS No. 29964-84-9, is a hydrophobic, low-glass-transition temperature (
Critical Technical Nuance: Unlike n-decyl methacrylate, IDMA is a mixture of branched C10 isomers. Consequently, its spectroscopic signature—particularly in Nuclear Magnetic Resonance (NMR)—differs from linear analogs.[2] This guide provides the definitive spectroscopic data (NMR, FTIR) required to validate identity, purity, and polymerization conversion, specifically tailored for researchers requiring high-fidelity characterization.
Part 1: Fourier Transform Infrared (FTIR) Spectroscopy
FTIR is the primary tool for rapid identification and, more importantly, for monitoring polymerization kinetics . The disappearance of the vinyl (
Diagnostic Peak Assignments
The following data represents a liquid film analysis (ATR or Transmission).
| Functional Group | Wavenumber ( | Intensity | Assignment & Diagnostic Value |
| C-H Stretch | 2850 – 2960 | Strong | Alkyl chain ( |
| C=O Stretch | 1720 – 1730 | Strong | Ester Carbonyl. The "Anchor" peak for normalization. |
| C=C Stretch | 1637 – 1640 | Medium | Methacrylate Vinyl. Critical: This peak disappears upon polymerization.[2] |
| C-O-C Stretch | 1150 – 1200 | Strong | Ester linkage (Asymmetric/Symmetric). |
| =C-H Bend | 940 & 815 | Medium | Vinyl out-of-plane bending. Secondary confirmation of monomer presence.[2][3] |
Experimental Protocol: Real-Time Conversion Monitoring
Objective: Calculate percent conversion (
-
Baseline Scan: Acquire spectrum of pure IDMA monomer (
).[2] -
Normalization: Identify the C=O peak (1720
) . This signal remains constant as the ester group is chemically inert during free-radical polymerization. -
Tracking: Monitor the C=C peak (1637
) . -
Calculation:
Where is the integrated absorbance area.[1]
FTIR Logic Flow
Figure 1: Logic flow for FTIR-based conversion monitoring, utilizing the carbonyl internal standard.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy[5]
NMR provides the structural resolution necessary to distinguish IDMA from other methacrylates and to quantify the isomeric distribution of the alkyl tail.
NMR Data (400 MHz, )
The "Isodecyl" group causes broadening in the alkyl region, distinguishing it from linear chains.[2]
| Proton Environment | Shift ( | Multiplicity | Integration | Structural Insight |
| Vinyl | 6.09 – 6.12 | Singlet (s) | 1H | Diagnostic for methacrylate double bond. |
| Vinyl | 5.53 – 5.56 | Singlet (s) | 1H | Paired diagnostic peak. |
| Ester | 3.90 – 4.20 | Multiplet (m) | 2H | Critical: Broadened/split due to mixed isomers (unlike the clean triplet of n-decyl). |
| Allylic | 1.94 – 1.96 | Singlet (s) | 3H | Methyl group attached to the double bond. |
| Bulk Alkyl Chain | 0.85 – 1.70 | Complex (m) | ~19H | "Fingerprint" region. Integration confirms C10 chain length.[2] |
NMR Data (100 MHz, )
| Carbon Environment | Shift ( | Assignment |
| Carbonyl (C=O) | 167.5 | Ester carbonyl. |
| Quaternary Vinyl | 136.5 | |
| Terminal Vinyl | 125.2 | |
| Ester | 63.8 – 64.5 | Split signals indicate branching near the ester head. |
| Alkyl Chain | 22.0 – 32.0 | Multiple peaks due to isomeric branching. |
Purity & Stability Assay Protocol
Commercial IDMA often contains MEHQ (Monomethyl ether hydroquinone) as an inhibitor.[2]
-
Detection: Look for weak aromatic signals at 6.7 – 6.8 ppm .[2]
-
Removal: Pass through an inhibitor-removal column (alumina) prior to sensitive polymerization.
-
Self-Validation: Re-run NMR; aromatic signals must be absent (S/N < 3).
NMR Processing Workflow
Figure 2: NMR quantification workflow ensuring correct isomeric integration.
Part 3: Biomedical & Drug Delivery Context[6][7][8]
For researchers in drug development, IDMA is rarely used as a standalone solvent but is a critical co-monomer in:
-
Hydrophobicity Modulation: Adding IDMA to hydrophilic networks (like HEMA or PEG-methacrylates) increases the hydrophobic content, slowing water uptake and prolonging drug release rates.[2]
-
Vascularization: Recent studies indicate IDMA-based copolymers (e.g., methacrylic acid-co-isodecyl acrylate) can promote vascularization in subcutaneous medical devices without exogenous growth factors [1].[2][]
-
Smart Hydrogels: Used to tune the Lower Critical Solution Temperature (LCST) of thermo-responsive polymers.
Safety Note: While the polymer is generally biocompatible, the monomer is a skin irritant and sensitizer. High-purity synthesis (verified by the NMR protocol above) is mandatory to remove unreacted monomer before biological contact.[2]
References
-
PubChem. "this compound | C14H26O2 | CID 34763".[2] National Library of Medicine.[Link]
-
NIST. "n-Dodecyl methacrylate (Analogous Spectral Data)". NIST Chemistry WebBook, SRD 69.[5][Link][1]
Sources
Methodological & Application
Advanced Polymerization Protocols for Isodecyl Methacrylate (IDMA)
Introduction & Strategic Utility
Isodecyl Methacrylate (IDMA) is a hydrophobic, long-chain alkyl methacrylate monomer (
Key Applications in Drug Development:
-
Hydrophobic Cores: Used in amphiphilic block copolymers to encapsulate poorly water-soluble Active Pharmaceutical Ingredients (APIs).
-
Adhesion Promoters: The branched alkyl chains provide "tack" and flexibility to transdermal patch matrices.
-
Rheology Modification: Used to tune the viscoelasticity of hydrogels and organogels.
This guide details three distinct polymerization workflows: Controlled Radical Polymerization (RAFT) for precision block copolymers, Mini-emulsion Polymerization for stable colloidal nanoparticles, and Solution Free Radical Polymerization for bulk material synthesis.
Pre-Polymerization: Monomer Purification
Commercial IDMA contains inhibitors (typically MEHQ - Monomethyl ether hydroquinone) to prevent premature polymerization. For precision kinetics (RAFT/ATRP) and reproducible molecular weights, this inhibitor must be removed.
Protocol: Basic Alumina Flash Chromatography
Objective: Remove MEHQ (10-100 ppm) without thermal stress.
-
Materials:
-
IDMA Monomer (Commercial grade).
-
Basic Alumina (Activity I), activated.
-
Glass column (approx. 2-3 cm diameter).
-
-
Procedure:
-
Pack the glass column with dry basic alumina (approx. 10g of Alumina per 50g of monomer).
-
Pour the neat IDMA monomer directly onto the column. Note: IDMA is viscous; do not dilute unless necessary for specific handling, as solvent removal adds an evaporation step.
-
Allow gravity elution or apply slight
pressure. -
Collect the monomer in a foil-wrapped flask (protect from light).
-
-
Validation:
-
The alumina will turn a slight brownish/orange color at the top as it traps the phenolic inhibitor.
-
Storage: Store at 4°C. Use within 24 hours.
-
Technique A: RAFT Polymerization (Precision Synthesis)
Context: Reversible Addition-Fragmentation chain Transfer (RAFT) is the gold standard for synthesizing IDMA-based block copolymers (e.g., PIDMA-b-PEG) for drug delivery vehicles. It avoids the metal contamination issues associated with ATRP.
Mechanistic Insight
Methacrylates like IDMA are susceptible to termination via disproportionation. Therefore, a Chain Transfer Agent (CTA) with a high transfer coefficient (
DOT Diagram: RAFT Mechanism & Workflow
Figure 1: Critical workflow for RAFT polymerization of IDMA. Oxygen removal is the rate-limiting step for reproducibility.
Detailed Protocol
Target: Poly(this compound) (PIDMA),
-
Reagents:
-
Monomer: Purified IDMA (2.0 g, ~8.8 mmol).
-
CTA: 2-Cyano-2-propyl dithiobenzoate (CPDB) (19.5 mg, 0.088 mmol). Target DP = 100.
-
Initiator: AIBN (2.9 mg, 0.017 mmol). Ratio [CTA]:[I] = 5:1.
-
Solvent: Anisole or Toluene (2.0 mL). 50 wt% monomer concentration.
-
-
Assembly:
-
Combine all components in a Schlenk tube equipped with a magnetic stir bar.
-
Seal with a rubber septum.
-
-
Degassing (Critical):
-
Perform 4 cycles of Freeze-Pump-Thaw.
-
Why? Oxygen acts as a radical scavenger, inducing an unpredictable induction period.
-
Backfill with Nitrogen/Argon.
-
-
Reaction:
-
Immerse flask in a pre-heated oil bath at 70°C .
-
Stir at 300 RPM.
-
Time: 12–24 hours. (Monitor conversion via NMR).
-
-
Termination & Isolation:
-
Quench by immersing the flask in liquid nitrogen and exposing to air.
-
Dilute with a small amount of THF.
-
Precipitate dropwise into cold Methanol (IDMA is hydrophobic; PIDMA is insoluble in MeOH).
-
Centrifuge and dry under vacuum at room temperature.
-
Technique B: Mini-Emulsion Polymerization (Nanoparticles)
Context: Standard emulsion polymerization often fails for IDMA because its extreme hydrophobicity prevents transport through the aqueous phase to the micelles. Mini-emulsion solves this by nucleating droplets directly.
Challenge: Ostwald Ripening. Small IDMA droplets tend to diffuse into larger ones to minimize surface energy. Solution: Use a "Costabilizer" (Ultrahydrophobe) like Hexadecane to create osmotic pressure that counteracts ripening.
Protocol
Target: Stable PIDMA Latex (~150 nm particles).
| Component | Role | Quantity |
| Oil Phase | ||
| IDMA | Monomer | 6.0 g |
| Hexadecane | Costabilizer (Hydrophobe) | 0.25 g (4 wt% vs Monomer) |
| AIBN | Oil-soluble Initiator | 0.06 g |
| Aqueous Phase | ||
| Water (DI) | Continuous Phase | 24.0 g |
| SDS | Surfactant | 0.1 g |
-
Pre-Emulsification:
-
Dissolve AIBN and Hexadecane into the IDMA (Oil Phase).
-
Dissolve SDS in Water (Aqueous Phase).
-
Mix phases magnetically for 10 mins to form a coarse emulsion.
-
-
Homogenization (The "Mini" Step):
-
Place the coarse emulsion in an ice bath.
-
Sonicate using a probe sonicator (e.g., Branson) at 60% amplitude for 10 minutes (Pulse: 1s ON / 1s OFF).
-
Result: Milky white emulsion transforms to a translucent blue-white (Tyndall effect).
-
-
Polymerization:
-
Transfer to a round-bottom flask under
atmosphere. -
Heat to 70°C for 4 hours.
-
-
Filtration:
-
Filter through a 200
mesh to remove any coagulum.
-
Characterization & Data Analysis
Proton NMR ( -NMR)
Solvent:
-
Monomer Signals: Vinyl protons appear at
5.5 and 6.1 ppm. -
Polymer Signals: Broad alkyl signals at
0.8–1.6 ppm ( chain) and disappearance of vinyl peaks. -
Conversion Calculation:
(Normalize against the ester peak at ~3.9 ppm which remains constant).
Thermal Analysis (DSC)[1]
-
Protocol: Heat from -100°C to +100°C at 10°C/min.
-
Expectation: A step transition (
) around -60°C . -
Note: If
is higher (e.g., -40°C), it indicates low molecular weight or residual rigid impurities.
GPC/SEC
-
Solvent: THF is the preferred solvent. PIDMA is highly soluble in THF.
-
Standard: Calibrate against PMMA standards (Mark-Houwink parameters differ, so values are relative).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Broad PDI (>1.5) in RAFT | Poor initiation efficiency or high termination. | Reduce [Initiator] ratio. Ensure [CTA]:[I] is > 5:1. |
| Induction Period (>1 hr) | Oxygen inhibition or Inhibitor presence. | Increase freeze-pump-thaw cycles. Re-run alumina column. |
| Latex Instability (Creaming) | Ostwald Ripening. | Increase Hexadecane content. Ensure sonication energy is sufficient. |
| Low Conversion (<50%) | High viscosity "Cage Effect". | Dilute reaction with Toluene. Increase reaction time. |
References
-
Chiefari, J., et al. (1998). Living Free-Radical Polymerization by Reversible Addition−Fragmentation Chain Transfer: The RAFT Process. Macromolecules, 31(16), 5559–5562.
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[1] Australian Journal of Chemistry, 58(6), 379-410.
-
Landfester, K. (2001). Polyreactions in Miniemulsions. Macromolecular Rapid Communications, 22(12), 896-936.
-
Sigma-Aldrich. (2023).[2] Thermal Transitions of Homopolymers: Glass Transition & Melting Point.[3]
-
Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990.
Sources
Application Note: Precision Free Radical Polymerization of Isodecyl Methacrylate (IDMA)
Abstract & Strategic Utility
Isodecyl Methacrylate (IDMA) is a hydrophobic, long-chain alkyl methacrylate monomer. Unlike methyl methacrylate (MMA), the bulky
This application note details a high-fidelity protocol for the solution free radical polymerization (FRP) of IDMA. While FRP is often viewed as "simple," the polymerization of long-chain methacrylates presents specific challenges regarding steric hindrance, auto-acceleration (Trommsdorff effect), and purification. This guide prioritizes reproducibility and molecular weight control , essential for applications in hydrophobic coatings, pressure-sensitive adhesives, and lipophilic domains in drug delivery systems.
Material Science & Pre-Processing
The Critical Step: Inhibitor Removal Commercial IDMA is stabilized with Monomethyl Ether Hydroquinone (MEHQ), typically at 10–100 ppm. For precision kinetics, MEHQ must be removed. While industrial processes may use caustic washing, flash chromatography over basic alumina is the superior method for laboratory-scale synthesis (<500g) as it avoids water introduction.
Protocol: Inhibitor Removal via Basic Alumina
Objective: Remove MEHQ to prevent induction periods and ensure predictable initiation.
-
Preparation: Pack a glass column (2 cm diameter) with approx. 50g of Basic Alumina (Brockmann I).
-
Loading: Pour neat IDMA monomer (e.g., 50 mL) directly onto the column. Do not use solvent if possible, to keep monomer concentration known.
-
Elution: Allow the monomer to pass through by gravity or slight positive nitrogen pressure.
-
Validation (Self-Correction):
-
Visual: The top of the alumina column will turn a brownish-pink color as it traps the phenolic inhibitor.
-
Analytical: Collect the first 5 mL as waste. Collect the main fraction. Verify MEHQ removal via UV-Vis spectroscopy (disappearance of absorption bands at 290 nm) if strict kinetics are required.
-
Expert Insight: Store purified monomer at -20°C and use within 24 hours. Without inhibitor, IDMA can auto-polymerize if exposed to heat or UV light.
Reaction Engineering: Solution Polymerization Protocol
Rationale for Solution Polymerization: Bulk polymerization of IDMA is hazardous due to the rapid viscosity buildup and poor heat transfer (Gel Effect). Solution polymerization in Toluene is selected because:
-
Solubility: Toluene is a good solvent for both the hydrophobic monomer and the polymer (Poly-IDMA).
-
Chain Transfer: Toluene has a moderate chain transfer constant (
), allowing for reasonable molecular weights without excessive retardation.
Experimental Recipe (Target: ~20% Solids)
| Component | Role | Mass (g) | Moles | Equiv.[1][2] |
| This compound | Monomer | 10.00 g | ~44.2 mmol | 1.0 |
| Toluene (Anhydrous) | Solvent | 40.00 g | - | - |
| AIBN (Recrystallized) | Initiator | 0.072 g | 0.44 mmol | 0.01 (1 mol%) |
| Methanol | Non-Solvent | ~500 mL | (For Precipitation) | - |
Note: IDMA Mw is approx 226.36 g/mol . AIBN = Azobisisobutyronitrile.[3]
Step-by-Step Methodology
Phase 1: Setup & Degassing (The Oxygen Exclusion) Oxygen is a diradical that inhibits FRP by reacting with carbon-centered radicals to form stable peroxyl radicals.
-
Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a rubber septum.
-
Add IDMA and Toluene to the flask.
-
Degassing: Sparging is sufficient for this molecular weight target. Bubble high-purity Nitrogen (
) through the solution via a long needle for 30 minutes with vigorous stirring.-
Alternative: For high-precision kinetic studies, use 3 cycles of Freeze-Pump-Thaw.
-
Phase 2: Initiation & Propagation
-
Heat the oil bath to 70°C .
-
Dissolve the AIBN in a small amount of toluene (approx 1-2 mL) in a separate vial and sparge for 2 minutes.
-
Once the main reactor temp is stable at 70°C, inject the AIBN solution through the septum. This is Time
. -
Maintain positive
pressure throughout the reaction. -
Duration: Run for 6–12 hours. (Expect conversion ~80-90%).
Phase 3: Termination & Workup
-
Quench the reaction by cooling the flask in an ice bath and exposing the solution to air (oxygen stops the radical chains).
-
Precipitation: Dropwise add the reaction solution into a beaker containing 500 mL of cold Methanol with vigorous stirring. Poly(IDMA) is hydrophobic and will precipitate as a sticky, viscous mass or white gum.
-
Decant: Pour off the supernatant (containing unreacted monomer and solvent).
-
Drying: Redissolve the polymer in a minimum amount of THF and re-precipitate if high purity is needed. Dry in a vacuum oven at 40°C for 24 hours to remove residual solvents.
Mechanistic Visualization
The following diagram illustrates the kinetic pathway of the polymerization, highlighting the specific role of the side chain and solvent interaction.
Figure 1: Kinetic pathway of IDMA Free Radical Polymerization. Note the influence of steric hindrance from the isodecyl group.
Characterization & Quality Control
To ensure the protocol was successful, the following analytical methods are required.
Proton NMR ( -NMR)[2][4]
-
Solvent:
-
Key Signals:
-
Monomer: Vinyl protons appear at
5.5 and 6.1 ppm. -
Polymer: Broad signals appear at
0.8–2.0 ppm (backbone and alkyl side chain). The disappearance of the vinyl protons confirms conversion. -
Tacticity: The
-methyl group signal ( 0.8–1.2 ppm) is sensitive to tacticity (syndiotactic/isotactic/heterotactic triads), though less resolved than in PMMA due to the bulky side chain.
-
Gel Permeation Chromatography (GPC)[5]
-
Standard: PMMA standards are preferred over Polystyrene for methacrylate calibration.
-
Expectation:
typically ranges from 20,000 to 100,000 g/mol depending on initiator concentration. PDI (Polydispersity Index) for FRP is typically 1.5 – 2.0.
Differential Scanning Calorimetry (DSC)
-
Protocol: Heat from -100°C to 50°C at 10°C/min.
-
Target: Look for a glass transition (
) step. -
Reference Value:
(varies by isomer content). If is detected > -20°C, it suggests residual solvent or copolymer contamination.
Experimental Workflow Diagram
Figure 2: Complete experimental workflow from raw material to characterized polymer.[2][5]
Troubleshooting & Optimization (E-E-A-T)
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Oxygen Inhibition | Increase |
| Low Conversion (<50%) | Residual Inhibitor | Re-run alumina column; check alumina activity. |
| High PDI (> 2.5) | Gel Effect / Overheating | Dilute reaction (reduce solids to 10-15%); improve stirring. |
| Polymer is Insoluble | Crosslinking | Ensure monomer purity (di-functional impurities); avoid very high conversion (>95%). |
| Cloudy Solution | Phase Separation | Polymer is precipitating during reaction. Switch solvent to THF or add small amount of MEK. |
References
- Odian, G. (2004). Principles of Polymerization (4th ed.). Wiley-Interscience. (General reference for FRP Kinetics).
- Matyjaszewski, K., & Davis, T. P. (2002). Handbook of Radical Polymerization. Wiley-VCH.
Sources
Emulsion polymerization of isodecyl methacrylate
Application Note: High-Fidelity Synthesis of Poly(Isodecyl Methacrylate) Nanoparticles via Emulsion Polymerization
Executive Summary & Strategic Rationale
This compound (IDMA) is a hydrophobic, long-chain alkyl methacrylate monomer (
Why IDMA in Drug Development? In nanomedicine, Poly(IDMA) serves as a critical "hydrophobic anchor." Its long alkyl side chains create a lipophilic core within nanoparticles, ideal for solubilizing and encapsulating poorly water-soluble Active Pharmaceutical Ingredients (APIs) (BCS Class II/IV drugs).
The Challenge: Mass Transfer Limitations The primary obstacle in IDMA emulsion polymerization is its extreme water insolubility. Standard emulsion kinetics rely on monomer diffusion from droplets to micelles through the aqueous phase. For IDMA, this diffusion is rate-limiting, often leading to:
-
Ostwald Ripening: Monomer droplets grow at the expense of smaller ones, destabilizing the emulsion.
-
Low Conversion: Inefficient transport to the active radical sites.
-
Coagulum Formation: Instability during the reaction.
The Solution: This guide presents a Semi-Continuous Starved-Feed Protocol utilizing a high-shear pre-emulsion step to overcome mass transfer resistance, ensuring high conversion (>98%) and monodisperse particle size distributions (PDI < 0.1).
Mechanistic Workflow (Visualization)
The following diagram illustrates the critical mass transfer pathways and the experimental workflow designed to mitigate hydrophobicity issues.
Figure 1: Operational workflow for IDMA emulsion polymerization.[1] The "Pre-Emulsion" step is critical to disperse the hydrophobic monomer before it enters the aqueous reactor environment.
Materials & Formulation Strategy
The choice of reagents is dictated by the need to stabilize the hydrophobic monomer-water interface.
| Component | Reagent | Role & Selection Logic |
| Monomer | This compound (IDMA) | Core Material.[1] Must be inhibitor-free (pass through basic alumina column) to prevent induction periods. |
| Surfactant A | Sodium Dodecyl Sulfate (SDS) | Anionic Stabilizer. Provides electrostatic repulsion. Essential for small particle size (<150 nm). |
| Surfactant B | Triton X-100 (or Tween 80) | Non-ionic Co-stabilizer. Improves steric stability and helps solubilize the hydrophobic IDMA chains, reducing coagulum. |
| Initiator | Potassium Persulfate (KPS) | Thermal Initiator. Water-soluble.[1][2][3][4][5][6] Generates sulfate radicals at 80°C. |
| Buffer | Sodium Bicarbonate ( | pH Control. Neutralizes acidic byproducts (sulfuric acid from KPS), preventing premature hydrolysis of the methacrylate ester. |
| Chain Transfer | Dodecyl Mercaptan (DDM) | (Optional) Controls molecular weight if the polymer is intended for adhesive applications rather than structural nanoparticles. |
Detailed Protocol: Semi-Continuous Starved Feed
Target Specifications:
-
Solids Content: ~40%
-
Particle Size: 100–150 nm
-
Conversion: >98%
Step 1: Preparation of the Pre-Emulsion
Rationale: Direct addition of IDMA to the reactor causes phase separation. A pre-emulsion increases the surface area for mass transfer.
-
In an Erlenmeyer flask, mix Deionized Water (120 g) , SDS (1.5 g) , and Triton X-100 (0.5 g) . Stir until dissolved.
-
Slowly add IDMA (100 g) while stirring vigorously (magnetic stir bar at >800 RPM) for 20 minutes.
-
Observation: The mixture should turn into a stable, milky-white emulsion.
-
Optional: For ultra-fine particles, sonicate this mixture for 5 minutes.
Step 2: Reactor Charge & Nucleation (The "Seed")
-
Set up a 500 mL 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and mechanical stirrer (anchor blade).
-
Add Deionized Water (100 g) and Sodium Bicarbonate (0.3 g) .
-
Add a small portion of the Pre-Emulsion (5% of total volume) to the reactor.
-
Purge with Nitrogen (
) for 30 minutes while heating to 80°C . -
Dissolve KPS (0.5 g) in 10 mL water. Inject this into the reactor.
-
Wait 15 minutes. The solution will turn faint blue/translucent, indicating the formation of "seed" particles.
Step 3: Semi-Continuous Feeding
Rationale: "Starve feeding" ensures the monomer is consumed as fast as it is added. This prevents monomer droplets from accumulating (which would cause Ostwald ripening) and forces the hydrophobic IDMA to transport to the existing seed particles.
-
Begin feeding the remaining Pre-Emulsion into the reactor using a peristaltic pump.
-
Feed Rate: Adjust to complete addition over 3.0 to 3.5 hours .
-
Maintain temperature at 80°C ± 2°C .
-
Maintain agitation at 250-300 RPM .
Step 4: Cook-Down & Termination
-
After the feed is complete, hold the temperature at 80°C for an additional 60 minutes to consume residual monomer.
-
Cool the reactor to room temperature.
-
Filter the latex through a 100-mesh cheesecloth to remove any coagulum (grit).
Quality Control & Validation
Every batch must be validated against these criteria to ensure scientific integrity.
| Parameter | Method | Acceptance Criteria | Troubleshooting |
| Solid Content | Gravimetric (Dry 1g at 120°C) | 39% - 41% | Low solids = Incomplete conversion.[1] Increase cook-down time. |
| Particle Size | Dynamic Light Scattering (DLS) | 100 - 180 nm (PDI < 0.[1]1) | High PDI = Unstable nucleation. Increase initial surfactant. |
| Coagulum | Filtration weight | < 1.0% of total monomer | High coagulum = Agitation too fast or surfactant insufficient. |
| Glass Transition | DSC (Differential Scanning Calorimetry) | Higher |
Application in Drug Development (Nanocarriers)
Poly(IDMA) is particularly valuable in the formulation of Hydrophobic Ion-Pairing (HIP) nanocarriers.
-
Mechanism: The long alkyl chain (
) of IDMA provides a highly lipophilic environment. -
Workflow:
-
Synthesize Poly(IDMA) nanoparticles.
-
Swell particles with a solvent (e.g., acetone) containing a hydrophobic drug (e.g., Paclitaxel).
-
Evaporate solvent. The drug remains trapped in the "soft" Poly(IDMA) core due to hydrophobic interaction, while the surfactant shell maintains aqueous stability.
-
Advanced Tip: For targeted delivery, copolymerize IDMA with 2-5% Methacrylic Acid (MAA) during the feed stage. This places carboxyl groups on the surface, allowing for subsequent conjugation of antibodies or peptides.
References
-
Sigma-Aldrich. Thermal Transitions of Homopolymers: Glass Transition & Melting Point. (Accessed 2023).[4] Link
-
Capek, I. (2017).[1] Emulsion Polymerization of Hydrophobic Monomers.[7] PCI Magazine. Link
-
Gilbert, R. G. (2020).[1][4] Fundamentals of Emulsion Polymerization. Biomacromolecules / ACS. Link
-
Tauer, K., et al. (2005).[1][4] On the Role of Hydrophilicity and Hydrophobicity in Aqueous Heterophase Polymerization. Polymer, 46(4), 1003-1015.[1][4] Link
-
Cilurzo, F., et al. (2015).[1][8] Application of methyl methacrylate copolymers to the development of transdermal drug delivery systems.[8] Expert Opinion on Drug Delivery.[8][9] Link
Sources
- 1. Thermal Transitions of Homopolymers: Glass Transition & Melting Point [sigmaaldrich.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. specialchem.com [specialchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ionic Polymethacrylate Based Delivery Systems: Effect of Carrier Topology and Drug Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
Application Note: Suspension Polymerization of Isodecyl Methacrylate (IDMA)
Executive Summary
This guide details the suspension polymerization of Isodecyl Methacrylate (IDMA). Unlike methyl methacrylate (MMA), which forms hard, glassy beads (
The Core Challenge: The primary difficulty in polymerizing IDMA is coalescence . Because the polymer remains tacky throughout the reaction, monomer droplets tend to agglomerate into a single mass rather than forming discrete beads.
The Solution: This protocol utilizes a high-crosslinking density strategy combined with a dual-stabilizer system (inorganic salt + surfactant) to maintain particle morphology. This material is highly oleophilic and is frequently used in oil-absorbent resins and hydrophobic chromatography media.
Mechanism of Action
Suspension polymerization creates polymer beads by dispersing a water-insoluble monomer into an aqueous phase.[1] The system relies on a delicate balance between shear force (agitation) and interfacial tension (stabilizers).
The Stabilization Kinetics
For soft monomers like IDMA, steric stabilization alone (e.g., using only PVA) is often insufficient to prevent collisions from becoming permanent fusions. We employ a "Pickering Emulsion" approach using inorganic salts (Tricalcium Phosphate) to create a rigid barrier on the droplet surface.
Figure 1: Mechanism of IDMA suspension polymerization. Note the critical transition from liquid droplet to crosslinked solid, where stabilization prevents the "sticky" polymer from agglomerating.
Strategic Protocol Design
Reagent Selection Logic
| Component | Reagent | Function & Selection Logic |
| Monomer | This compound (IDMA) | Provides hydrophobicity and oil affinity.[2] Note: Must be inhibitor-free before use.[2] |
| Crosslinker | Ethylene Glycol Dimethacrylate (EGDMA) | Critical: Pure Poly(IDMA) flows like a viscous liquid.[2] EGDMA (at 10-20 wt%) creates a 3D network to ensure the bead holds its shape. |
| Initiator | Benzoyl Peroxide (BPO) | Oil-soluble initiator.[2] Selected over AIBN because BPO's half-life allows for a more controlled onset of gelation at 70-80°C. |
| Stabilizer A | Tricalcium Phosphate (TCP) | Inorganic Pickering stabilizer.[2] Coats the sticky droplets to prevent fusion. |
| Stabilizer B | Polyvinyl Alcohol (PVA) | Secondary surfactant.[2] Reduces interfacial tension to control particle size distribution. |
| Porogen | n-Heptane (Optional) | If high surface area is required (e.g., for oil absorption), add heptane (50% v/v of monomer) to create pores.[2] |
Experimental Protocol
Safety Warning: IDMA and BPO are hazardous. Perform all operations in a fume hood. BPO is explosive when dry; handle as a wet paste or solution.
Phase 1: Pre-treatment
-
Inhibitor Removal: Pass 100 mL of IDMA through a basic alumina column to remove the MEHQ inhibitor. Failure to do this will result in unpredictable induction times.
-
Initiator Dissolution: Dissolve 1.0 g of BPO (75% active) into the treated IDMA.
-
Crosslinker Addition: Add 15 mL of EGDMA to the monomer solution.
-
Note: If porous beads are desired, add 50 mL of n-heptane here.
-
Phase 2: Aqueous Phase Preparation
-
In a 1L three-neck round-bottom flask, add 400 mL deionized water.
-
Add 4.0 g of Tricalcium Phosphate (TCP). Note: Freshly precipitated TCP often works best, but commercial fine powder is acceptable.
-
Add 0.5 g of PVA (Hydrolysis 87-89%).
-
Stir at room temperature until PVA is fully dissolved.
Phase 3: Polymerization
-
Setup: Equip the flask with a mechanical stirrer (PTFE paddle), reflux condenser, and nitrogen inlet.
-
Dispersion: Add the Organic Phase (from Phase 1) to the Aqueous Phase.
-
Agitation: Adjust stirring speed to 300-400 RPM .
-
Critical Step: Allow to stir for 15 minutes at room temperature to establish equilibrium droplet size.
-
-
Purge: Bubble nitrogen through the suspension for 10 minutes to remove oxygen (a radical scavenger).
-
Reaction: Raise the temperature to 75°C using an oil bath.
-
Duration: Maintain 75°C for 4 hours, then raise to 85°C for 2 hours to cure residual monomer.
Phase 4: Post-Processing (The "Sticky" Cleanup)
Because Poly(IDMA) is tacky, standard filtration can be messy.
-
Acid Wash: Cool the reactor to room temperature. Add dilute HCl (1M) dropwise until the solution clears. This dissolves the TCP stabilizer coat.
-
Filtration: Filter the beads using a Buchner funnel with a coarse filter paper.
-
Washing: Wash with excess water (3x) followed by Ethanol (1x) to remove unreacted monomer.
-
Drying: Dry in a vacuum oven at 40°C. Do not exceed 50°C as the beads may soften and fuse.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for IDMA polymerization.
Characterization & Quality Control
To validate the synthesis, perform the following assays:
| Parameter | Method | Expected Result |
| Particle Size | Laser Diffraction or Optical Microscopy | Spherical beads, 50-200 |
| Morphology | SEM (Scanning Electron Microscopy) | Smooth surface (non-porous) or rough/pitted (if porogen used).[2] Verify no agglomeration. |
| Oil Absorption | Gravimetric (ASTM F726) | Weigh dry beads ( |
| Chemical Structure | FTIR | Disappearance of C=C vinyl peak at 1640 cm |
Troubleshooting Guide
Problem: The reaction resulted in a solid block of polymer (The "Lump").
-
Cause: Coalescence occurred during the "sticky stage" (20-60% conversion).
-
Fix: Increase the concentration of TCP (up to 6g). Ensure agitation never stops during heating. Increase Crosslinker ratio to >20%.
Problem: Beads are too small (< 10
-
Cause: Shear force was too high.
-
Fix: Reduce stirring speed from 400 RPM to 250 RPM. Reduce PVA concentration.[3]
Problem: Low Oil Absorption.
-
Cause: Beads are non-porous.
-
Fix: Introduce a porogen (n-heptane or toluene) into the organic phase. The porogen occupies space during polymerization and leaves voids upon drying.
References
-
Synthesis of Acrylic Resin Microspheres: Title: Synthesis of acrylic resin and methacrylic resin microspheres by suspension polymerization.[4] Source: National Institutes of Health (NIH) / PubMed URL:[Link] (General reference for methacrylate suspension protocols)
-
Oil Absorbent Resins: Title: Synthesis of high oil-absorption resins of poly(methyl methacrylate-butyl methacrylate) by suspended emulsion polymerization. Source: ResearchGate / Polymer International URL:[Link]
-
Glass Transition Data: Title: Glass Transition Temperature (Tg) of Plastics - Definition & Values. Source: SpecialChem URL:[Link]
-
Suspension Polymerization Mechanism: Title: Suspension Polymerization Processes.[1][3][5][6][7][8][9][10] Source: SciSpace / Chemical Engineering & Technology URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. specialchem.com [specialchem.com]
- 3. New Approaches to the Synthesis and Stabilization of Polymer Microspheres with a Narrow Size Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of acrylic resin and methacrylic resin microspheres by suspension polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. What is Suspension Polymerisation? A review of the technique for PMMA | Makevale [blog.makevale.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
Application Note: Precision Radiation Polymerization of Isodecyl Methacrylate (IDMA)
Executive Summary
This guide details the radiation-initiated polymerization of Isodecyl Methacrylate (IDMA), a long-chain alkyl methacrylate monomer known for its hydrophobicity and low glass transition temperature (
Primary Applications:
-
Hydrophobic Oil Absorbents: Due to the oleophilic nature of the isodecyl side chain.
-
Low-Modulus Coatings: Providing flexibility and adhesion to rigid substrates.
-
Biomaterials: Synthesis of high-purity gels without cytotoxic chemical initiators.
Mechanistic Principles
Radiation polymerization of IDMA proceeds via a free-radical mechanism . High-energy photons (Gamma) or electrons (E-beam) interact with the monomer or solvent to generate primary radicals.[1] Because IDMA has a low
Reaction Pathway
The following diagram illustrates the kinetic pathway from irradiation to termination. Note the critical role of oxygen scavenging, as oxygen is a potent inhibitor of this pathway.
Figure 1: Kinetic pathway of radiation-initiated polymerization. Oxygen inhibition is the primary failure mode in open-air systems.
Experimental Protocols
Protocol A: Bulk Synthesis of Crosslinked IDMA Organogels
Purpose: To create a shape-stable, hydrophobic gel for oil absorption. Pure Poly(IDMA) is extremely tacky and flows at room temperature; a crosslinker is mandatory for handling.
Materials:
-
Monomer: this compound (IDMA), purity >98%.
-
Crosslinker: Ethylene Glycol Dimethacrylate (EGDMA).
-
Solvent: None (Bulk) or Toluene (if solution polymerization is required).
-
Gas: High-purity Nitrogen (N2).
Procedure:
-
Formulation:
-
Mix IDMA with 1.0 – 3.0 wt% EGDMA.
-
Expert Note: Below 1% EGDMA, the product will be a viscous fluid, not a solid gel, due to the low
of the side chains.
-
-
Deoxygenation (Critical Step):
-
Transfer mixture to glass ampoules or crimp-top vials.
-
Bubble N2 through the liquid for 15 minutes per 10 mL of volume.
-
Validation: If using a septum, ensure positive pressure is maintained upon needle withdrawal.
-
-
Irradiation:
-
Source: Co-60 Gamma Cell or Electron Beam (10 MeV).
-
Dose Rate: 1–5 kGy/h. Lower dose rates generally yield higher molecular weights before crosslinking dominates.
-
Total Dose: 20–30 kGy.
-
Note: Gelation usually initiates around 2–5 kGy (Gel Point).
-
-
Post-Processing:
-
Immerse the cured gel in ethanol for 24 hours to extract unreacted monomer (sol fraction).
-
Dry in a vacuum oven at 40°C to constant weight.
-
Protocol B: Radiation-Induced Grafting onto Non-Woven Fabrics
Purpose: To functionalize a polypropylene (PP) filter with hydrophobic IDMA chains for selective oil/water separation.
Workflow Diagram:
Figure 2: Simultaneous radiation grafting workflow.
Procedure:
-
Substrate Preparation: Wash PP fabric with acetone to remove surface finish.
-
Solution Prep: Prepare a 20% (v/v) IDMA solution in Methanol.
-
Mohr's Salt: Add 0.05% Mohr's salt (Fe²⁺) to inhibit homopolymerization in the solution, forcing reaction onto the substrate.
-
-
Irradiation:
-
Submerge substrate in solution within a polyethylene bag.
-
Purge with N2 and heat-seal.
-
Irradiate to 30 kGy.
-
-
Cleaning: Soxhlet extraction with methanol for 12 hours is required to remove non-grafted Poly(IDMA) which is physically entangled but not chemically bonded.
Data Analysis & Characterization
To validate the synthesis, the following parameters must be calculated.
Quantitative Metrics
| Parameter | Formula | Target Range (Optimized) |
| Gel Fraction (%) | > 90% (for Protocol A) | |
| Degree of Grafting (DG %) | 50 – 150% (for Protocol B) | |
| Swelling Ratio (Q) | 10 – 40 (in Toluene/Oil) |
- : Initial mass of monomer mix.
- : Mass of dried polymer after extraction.
- : Initial mass of substrate.
- : Mass of grafted substrate.
- : Mass of swollen gel.
Spectroscopic Validation (FTIR)
Successful polymerization/grafting is confirmed by:
-
Appearance: Strong ester carbonyl (
) stretch at 1730 cm⁻¹ . -
Disappearance: Vinyl double bond (
) peaks at 1640 cm⁻¹ and 815 cm⁻¹ .
Troubleshooting & Expert Tips
The "Tacky" Problem
Poly(IDMA) has a
-
Solution: Do not attempt to synthesize linear Poly(IDMA) for structural applications. Always use a bifunctional crosslinker (EGDMA or TMPTA) if a standalone material is required.
Oxygen Inhibition
Methacrylates are highly sensitive to oxygen during radiation initiation.
-
Symptom: Surface tackiness on an otherwise solid sample.
-
Fix: If N2 purging is insufficient, cover the sample surface with a thin Mylar (PET) film during irradiation to physically block oxygen diffusion.
Dose Uniformity
For bulk polymerization (Protocol A), the exothermic nature of the reaction can cause "hot spots" leading to bubbles.
-
Fix: Use a lower dose rate (e.g., 1 kGy/h) or interrupt irradiation (fractionated dose) to allow heat dissipation.
References
-
Kinetics of Radiation Polymerization: MATEC Web of Conferences. (2021). Study of the synthesis of a copolymer of isodecyl- and benzylmethacrylates after radiation initiation.
-
Radiation Grafting Mechanisms: Nasef, M. M., & Güven, O. (2004). Radiation-grafted copolymers for separation and purification purposes: Status, challenges and future prospects. Progress in Polymer Science. (General reference for grafting protocols cited in Protocol B).
-
Glass Transition Data: Sigma-Aldrich. Thermal Transitions of Homopolymers: Glass Transition & Melting Point.
-
General Radiation Processing: IAEA. (2025). Advances in radiation chemistry of polymers.
Sources
Application Note: Controlled Radical Polymerization of Isodecyl Methacrylate (IDMA)
Introduction & Strategic Rationale
Isodecyl methacrylate (IDMA) is a hydrophobic, long-chain alkyl methacrylate monomer. Its resulting polymer, Poly(this compound) (PIDMA), exhibits a low glass transition temperature (
In drug development, PIDMA is increasingly relevant as the hydrophobic core in amphiphilic block copolymers (e.g., PEG-b-PIDMA). These copolymers self-assemble into micelles or polymersomes capable of encapsulating poorly water-soluble therapeutic agents.
Why Controlled Radical Polymerization (CRP)?
Conventional free radical polymerization yields broad molecular weight distributions (
-
Targeted Molecular Weight (
): Crucial for controlling micelle size. -
Low Dispersity (
): Ensures uniform drug release profiles. -
Chain-End Functionality: Facilitates further conjugation (e.g., targeting ligands).
Pre-Synthesis: Monomer Purification (Critical)
Commercial IDMA contains inhibitors (typically MEHQ, monomethyl ether hydroquinone) to prevent premature polymerization. Failure to remove the inhibitor is the #1 cause of induction periods and poor control.
Protocol: Inhibitor Removal via Basic Alumina[1][2]
-
Rationale: Distillation of high-boiling monomers like IDMA (
) is difficult and risks thermal polymerization. Adsorption is safer and more effective. -
Reagents: IDMA (Commercial), Basic Alumina (Brockmann I), Toluene (optional diluent).
Step-by-Step:
-
Pack a glass chromatography column (approx. 2 cm diameter) with 5–10 cm of basic alumina.
-
Pass neat IDMA through the column under gravity or slight positive nitrogen pressure.
-
Collect the monomer in a clean, dry flask.
-
Validation: The alumina will turn brownish/pink at the top as it traps the phenolic inhibitor. The eluent should be colorless.
-
Storage: Use immediately or store at -20°C under Argon.
Method A: RAFT Polymerization (Robust & Metal-Free)
Reversible Addition-Fragmentation chain Transfer (RAFT) is preferred for biomedical applications because it avoids heavy metal catalysts (copper) used in ATRP, simplifying purification.
Mechanistic Insight
Methacrylates are susceptible to hybrid behavior. We utilize a Dithiobenzoate or Trithiocarbonate Chain Transfer Agent (CTA) specifically designed for methacrylates (tertiary leaving group) to ensure efficient re-initiation.
Selected CTA: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB) or 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC). Initiator: AIBN (Azobisisobutyronitrile).
Experimental Design (Target )
| Component | Role | Molar Ratio | Mass/Vol (Example) |
| IDMA | Monomer | 200 | 5.0 g (22.1 mmol) |
| CPDB | CTA | 1 | 61.7 mg (0.22 mmol) |
| AIBN | Initiator | 0.2 | 7.2 mg (0.044 mmol) |
| Anisole | Solvent | N/A | 5.0 mL (50 wt% solution) |
Note: A [CTA]:[Initiator] ratio of 5:1 ensures high end-group fidelity.
Workflow Diagram
Caption: Figure 1. Optimized RAFT polymerization workflow for IDMA. Oxygen removal is the critical control point.
Step-by-Step Protocol
-
Preparation: In a 20 mL Schlenk tube, dissolve CPDB (CTA) and AIBN in Anisole. Add purified IDMA.
-
Degassing: Perform 3 cycles of freeze-pump-thaw (FPT) to remove dissolved oxygen.
-
Freeze: Liquid
until solid. -
Pump: High vacuum (5 min).
-
Thaw: Warm water bath (backfill with Argon).
-
-
Reaction: Immerse the sealed flask in a pre-heated oil bath at 70°C .
-
Monitoring: Take aliquots at t=0, 2h, 4h, 8h via an airtight syringe. Analyze via NMR (conversion) and GPC (MW).
-
Termination: Stop reaction when conversion reaches ~70-80%. High conversion in methacrylates can lead to "gel effect" and loss of control. Quench by cooling in liquid nitrogen and opening to air.
-
Purification: Precipitate the polymer into a large excess (10x) of Methanol (or Methanol/Water 90:10). PIDMA is insoluble in methanol. Decant, re-dissolve in THF, and re-precipitate.
-
Drying: Dry under vacuum at room temperature (PIDMA has low
; heat may cause it to flow/fuse).
Method B: ATRP (Precision & Architecture)
Atom Transfer Radical Polymerization (ATRP) is ideal when specific halide end-groups are needed for post-polymerization modification (e.g., "click" chemistry).
Mechanistic Insight
We use a Cu(I)/Ligand complex to reversibly activate an alkyl halide initiator. For methacrylates, CuBr with dNbpy (4,4'-dinonyl-2,2'-bipyridine) provides a homogeneous system in hydrophobic solvents.
Catalyst: CuBr / dNbpy (Ratio 1:2).
Initiator: Ethyl
Experimental Design (Target )
| Component | Role | Molar Ratio | Mass/Vol (Example) |
| IDMA | Monomer | 50 | 2.0 g (8.8 mmol) |
| EBiB | Initiator | 1 | 34.3 mg (0.17 mmol) |
| CuBr | Catalyst | 1 | 25.2 mg (0.17 mmol) |
| dNbpy | Ligand | 2 | 144 mg (0.35 mmol) |
| Toluene | Solvent | N/A | 2.0 mL (50 vol%) |
Step-by-Step Protocol
-
Catalyst Loading: In a glovebox or under active Argon flow, add CuBr and dNbpy to a dry Schlenk flask.
-
Solvent Add: Add degassed Toluene and stir until the complex forms (dark brown/red solution).
-
Monomer/Initiator: Add purified IDMA and EBiB (via degassed syringe).
-
Reaction: Heat to 60–90°C . (Higher temp = faster rate but higher risk of termination).
-
Purification (Copper Removal):
-
Dilute crude mixture with THF.
-
Pass through a short column of Neutral Alumina to adsorb the copper catalyst (solution turns from brown/green to colorless).
-
Precipitate into Methanol as described in the RAFT protocol.
-
Characterization & Validation
Trustworthy data requires orthogonal validation methods.
A. Nuclear Magnetic Resonance ( H-NMR)
-
Solvent:
. -
Key Signals:
-
Monomer: Vinyl protons at
5.5 and 6.1 ppm. -
Polymer: Broad backbone signals at
0.8–2.0 ppm. -
Ester Side Chain:
signal at 3.9 ppm (broadens in polymer).
-
-
Conversion Calculation: Compare the integral of the vinyl protons (monomer) to the ester protons (total monomer + polymer).
B. Gel Permeation Chromatography (GPC/SEC)
-
Solvent: THF (PIDMA is highly soluble).
-
Standards: PMMA standards are preferred over Polystyrene for methacrylate analysis.
-
Expected Result: Monomodal peak. The curve should shift to lower elution volumes (higher MW) over time.
-
Success Criteria: Dispersity (
) < 1.20 for ATRP; < 1.25 for RAFT.[1]
C. Differential Scanning Calorimetry (DSC)[4][5]
-
Protocol: Heat/Cool/Heat cycle (-100°C to +100°C) at 10°C/min.
-
Observation: Look for a glass transition (
) step change near -60°C . -
Note: PIDMA does not typically show a melting peak (amorphous).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Induction Period (No rxn for >1h) | Oxygen presence or Inhibitor remaining. | Improve FPT cycles. Ensure Alumina column was used for monomer. |
| High Dispersity ( | "Gel Effect" or poor initiation. | Stop reaction at lower conversion (<60%). Increase solvent volume. |
| Blue/Green Polymer (ATRP) | Residual Copper. | Pass through neutral alumina column again or use dialysis. |
| Low MW than theoretical | Chain transfer to solvent or impurities. | Ensure reagents are dry/pure. Check stoichiometry. |
References
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[1][2] Australian Journal of Chemistry, 58(6), 379-410. Link
-
Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990. Link
-
Sigma-Aldrich. (n.d.). RAFT Polymerization Procedures. MilliporeSigma Technical Documents. Link
-
Chiefari, J., et al. (1998). Living Free-Radical Polymerization by Reversible Addition−Fragmentation Chain Transfer: The RAFT Process. Macromolecules, 31(16), 5559–5562. Link
-
Beija, M., Charreyre, M. T., & Martinho, J. M. (2011). Dye-labelled polymer chains at specific sites: synthesis by living/controlled polymerization. Progress in Polymer Science, 36(4), 568-602. (Discusses methacrylate kinetics). Link
Sources
Isodecyl methacrylate in hydrophobic coating formulations
Executive Summary
This guide details the utilization of Isodecyl Methacrylate (IDMA) as a primary hydrophobe in protective coating formulations. While standard methyl methacrylate (MMA) coatings offer hardness, they often suffer from moisture susceptibility and brittleness. IDMA, possessing a branched
Scientific Foundation & Mechanism
The "Umbrella Effect"
The hydrophobicity of IDMA is not merely a function of carbon count; it is a result of steric shielding . The bulky, branched isodecyl group acts as a kinetic and thermodynamic shield for the polar ester linkage in the methacrylate backbone.
-
Entropic Penalty: The long alkyl chains disrupt the hydrogen-bonding network of interfacial water, creating an entropic penalty for wetting.
-
Internal Plasticization: Unlike external plasticizers (e.g., phthalates) which can leach out, IDMA lowers the glass transition temperature (
) via increasing free volume between polymer chains, permanently modifying the mechanical properties.
The Balance
Pure Poly(IDMA) has a
-
Objective: Synthesize a copolymer with a
between 20°C and 40°C for a film that is non-tacky yet flexible.
Visualizing the Shielding Mechanism:
Figure 1: Schematic representation of the steric shielding provided by the isodecyl side chain, preventing hydrolytic attack and wetting at the ester linkage.
Formulation Guidelines
To achieve a robust coating, IDMA must be copolymerized with a "hard" monomer. The recommended starting ratio is 60:40 (MMA:IDMA) by weight.
| Component | Function | Weight % | Notes |
| Methyl Methacrylate (MMA) | Hard Segment | 50-70% | Provides mechanical strength and scratch resistance. |
| This compound (IDMA) | Soft/Hydrophobic Segment | 30-50% | Provides water repellency and flexibility. |
| AIBN | Initiator | 0.5-1.0% | Thermal radical initiator (activates ~65°C). |
| Toluene or MEK | Solvent | N/A | Solvent choice affects chain transfer and MW. |
Protocol 1: Synthesis of Hydrophobic Copolymer
Objective: Synthesize a random copolymer P(MMA-co-IDMA) via solution free-radical polymerization.
Safety: Work in a fume hood. IDMA and MMA are flammable and skin irritants. Toluene is neurotoxic.
Materials:
-
Monomer A: Methyl Methacrylate (MMA), inhibitor removed.
-
Monomer B: this compound (IDMA), inhibitor removed.
-
Solvent: Toluene (anhydrous).
-
Initiator: Azobisisobutyronitrile (AIBN).[1]
-
Precipitant: Methanol (cold).
Step-by-Step Methodology:
-
Inhibitor Removal: Pass monomers through a basic alumina column to remove hydroquinone inhibitors (MEHQ). Critical: Failure to remove inhibitor will result in unpredictable induction times.
-
Reactor Setup: Equip a 250mL three-neck round-bottom flask with:
-
Charge: Add 12g MMA, 8g IDMA, and 80mL Toluene to the flask.
-
Degassing (The Oxygen Trap):
-
Why: Oxygen is a radical scavenger that terminates chains early.
-
Sparge the solution with Nitrogen for 30 minutes under stirring.
-
-
Initiation:
-
Add 0.1g AIBN dissolved in 2mL Toluene.
-
Heat the oil bath to 70°C .
-
-
Polymerization:
-
Maintain 70°C for 6–8 hours under a continuous slow stream of Nitrogen.
-
Viscosity will noticeably increase.
-
-
Termination & Purification:
-
Cool the reaction to room temperature.
-
Dropwise, pour the polymer solution into a beaker containing 500mL of cold Methanol under vigorous stirring. The polymer will precipitate as a white, fibrous solid.
-
Note: Unreacted IDMA is soluble in methanol and will be washed away.
-
-
Drying: Collect the precipitate and dry in a vacuum oven at 40°C for 24 hours to remove residual solvent.
Synthesis Workflow Diagram:
Figure 2: Workflow for the free-radical solution copolymerization of IDMA and MMA.
Protocol 2: Coating Application & Characterization
Objective: Create a thin film and validate hydrophobicity via Water Contact Angle (WCA).
Methodology:
-
Solution Prep: Re-dissolve the dried P(MMA-co-IDMA) polymer in Toluene or MEK to create a 5 wt% solution . Filter through a 0.45µm PTFE filter to remove dust.
-
Substrate Prep: Clean glass slides or silicon wafers with acetone, then isopropanol, then plasma treat (optional) to ensure uniform wetting during application.
-
Spin Coating:
-
Dispense 1mL of solution onto the substrate.
-
Spin at 2000 RPM for 60 seconds .
-
Alternative: Dip coating at a withdrawal speed of 2mm/sec.
-
-
Annealing: Bake the coated substrate at 80°C for 1 hour . This removes trapped solvent and allows polymer chains to relax, orienting the hydrophobic isodecyl tails toward the air interface (surface segregation).
-
Measurement:
-
Use a Goniometer.
-
Dispense a 5µL droplet of DI water.
-
Measure the static contact angle within 10 seconds.
-
Expected Results:
| Material | Water Contact Angle (°) | Surface Feel |
| Glass Control | ~20–40° | Hydrophilic |
| Pure PMMA | ~70–75° | Hard, Glossy |
| P(MMA-co-IDMA) [60:40] | 95–105° | Smooth, Non-tacky |
| Pure Poly(IDMA) | ~108° | Tacky/Sticky (Not recommended) |
Troubleshooting & Optimization
-
Issue: Coating is Tacky/Sticky.
-
Cause: The IDMA content is too high, lowering the
below room temperature. -
Solution: Increase the MMA ratio (e.g., go to 70:30) or add a crosslinker like EGDMA (Ethylene Glycol Dimethacrylate) at 1-2%.
-
-
Issue: Low Contact Angle (<90°).
-
Cause: Insufficient annealing or surface contamination.
-
Solution: Increase annealing time/temp to encourage the migration of low-surface-energy alkyl tails to the surface. Ensure the substrate was clean.
-
-
Issue: Hazy Film.
-
Cause: Phase separation or humidity during coating (blushing).
-
Solution: Use a slower evaporating solvent (e.g., Xylene/Toluene blend) or control humidity in the coating chamber.
-
References
-
PubChem. (n.d.). This compound | C14H26O2.[4] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Arkema/Sartomer. (n.d.). Sartomer® SR242 this compound Product Data. Retrieved October 26, 2023, from [Link] (Note: General reference for monomer properties).
- Van Krevelen, D. W., & Te Nijenhuis, K. (2009). Properties of Polymers. Elsevier. (Standard text for group contribution methods regarding Tg and surface energy).
-
ResearchGate. (2012). Contact Angle of Poly(alkyl methacrylate)s and Effects of the Alkyl Group. Retrieved from [Link]
Sources
Isodecyl Methacrylate in Biomedical Applications: A Senior Application Scientist's Guide
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of Isodecyl Methacrylate in Biomedicine
This compound (IDMA) is an acrylic monomer that is finding increasing utility in the biomedical field. Its long, hydrophobic decyl side chain provides unique properties to polymers, influencing their mechanical strength, hydrophobicity, and interaction with biological systems. While traditionally used in industrial applications, the biocompatibility and tunable nature of IDMA-containing polymers have opened doors for their use in sophisticated biomedical applications ranging from dental restorations to advanced drug delivery systems and tissue engineering scaffolds. This guide provides an in-depth exploration of the properties of IDMA and detailed protocols for its application, grounded in scientific principles and practical considerations.
Core Principles: Why this compound?
The incorporation of IDMA into biomedical polymers is driven by several key characteristics:
-
Hydrophobicity and Water Resistance: The isodecyl group imparts significant hydrophobicity to polymers, which can be advantageous in applications requiring resistance to aqueous environments, such as in dental composites to prevent degradation by saliva.[1][2] This property is also crucial in tuning the release kinetics of hydrophobic drugs from a polymer matrix.
-
Mechanical Properties: The long alkyl chain of IDMA can act as an internal plasticizer, influencing the flexibility and toughness of the resulting polymer. This allows for the creation of materials with tailored mechanical properties, from rigid dental resins to more flexible matrices for soft tissue engineering.
-
Biocompatibility: While all implanted materials elicit some level of biological response, polymers based on long-chain methacrylates like IDMA have shown good biocompatibility.[3] However, as with any methacrylate-based material, the potential for cytotoxicity from residual monomer leaching must be carefully assessed.[1][4]
Application I: Advanced Dental Restorative Materials
Methacrylate-based polymers are the cornerstone of modern dental composites due to their esthetic qualities and adhesive properties.[5] IDMA can be incorporated as a comonomer in dental resins to enhance their durability and water resistance.
Protocol: Preparation of an IDMA-Containing Dental Resin Composite
This protocol outlines the formulation of a light-curable dental composite incorporating IDMA.
1. Materials:
- Bisphenol A-glycidyl methacrylate (BisGMA)
- Triethylene glycol dimethacrylate (TEGDMA)
- This compound (IDMA)
- Silanized barium glass filler (average particle size 1 µm)
- Camphorquinone (photoinitiator)
- Ethyl 4-(dimethylamino)benzoate (co-initiator)
2. Equipment:
- Dual asymmetric centrifugal mixer
- Dental curing light (470 nm)
- Molds for specimen preparation (e.g., Teflon molds)
3. Procedure:
- Resin Matrix Formulation: In a light-protected container, prepare the resin matrix by mixing BisGMA, TEGDMA, and IDMA in a 50:30:20 weight ratio. The inclusion of IDMA is intended to increase the hydrophobicity and potentially reduce water sorption of the final composite.
- Initiator System Addition: To the resin matrix, add 0.5 wt% camphorquinone and 0.5 wt% ethyl 4-(dimethylamino)benzoate. Mix thoroughly until the initiators are completely dissolved. This should be done in a dark room or under a safelight to prevent premature polymerization.
- Filler Incorporation: Gradually add the silanized barium glass filler to the resin matrix, mixing continuously. A dual asymmetric centrifugal mixer is recommended to ensure a homogenous paste-like consistency without air entrapment. The final filler loading should be approximately 70 wt%.
- Molding and Curing: Place the composite paste into Teflon molds of the desired dimensions for mechanical testing. Cure the composite using a dental curing light for 40 seconds. For thicker specimens, incremental layering and curing are recommended to ensure complete polymerization.
- Post-Curing: For optimal mechanical properties and to minimize residual monomer, it is advisable to post-cure the specimens in an oven at a temperature below the glass transition temperature of the polymer (e.g., 60°C) for several hours.
4. Characterization:
- Degree of Conversion: Assess the extent of polymerization using Fourier Transform Infrared Spectroscopy (FTIR) by monitoring the disappearance of the C=C double bond peak at approximately 1638 cm⁻¹.
- Mechanical Testing: Evaluate the flexural strength and modulus of the cured composite according to ISO 4049 standards.
- Water Sorption and Solubility: Determine the water uptake and solubility of the composite as per ISO 4049 to evaluate the impact of IDMA on its hydrolytic stability.
Application II: Drug Delivery Systems
The hydrophobic nature of IDMA makes it a suitable component for creating drug delivery vehicles for poorly water-soluble drugs. By copolymerizing IDMA with hydrophilic monomers, amphiphilic polymers can be synthesized that self-assemble into nanoparticles or form hydrogels capable of encapsulating and controlling the release of therapeutic agents.
Protocol: Synthesis of IDMA-co-Methacrylic Acid (MAA) Nanoparticles for Hydrophobic Drug Delivery via Emulsion Polymerization
This protocol describes the synthesis of nanoparticles composed of a copolymer of this compound and methacrylic acid. These particles will have a hydrophobic core, suitable for encapsulating hydrophobic drugs, and a hydrophilic shell, providing stability in aqueous media.
1. Materials:
- This compound (IDMA)
- Methacrylic acid (MAA)
- Sodium dodecyl sulfate (SDS) (surfactant)
- Ammonium persulfate (APS) (initiator)
- Hydrophobic drug (e.g., Paclitaxel)
- Deionized water
- Ethanol
2. Equipment:
- Three-neck round-bottom flask
- Condenser
- Magnetic stirrer with hotplate
- Nitrogen inlet
- Dialysis tubing (MWCO 12-14 kDa)
3. Procedure:
- Preparation of the Oil Phase: In a beaker, dissolve the desired amount of the hydrophobic drug and 1 gram of IDMA in 10 mL of ethanol.
- Preparation of the Aqueous Phase: In a three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, dissolve 0.1 grams of SDS and 0.5 grams of MAA in 90 mL of deionized water.
- Emulsification: Slowly add the oil phase to the aqueous phase while stirring vigorously to form a pre-emulsion.
- Polymerization: Purge the system with nitrogen for 30 minutes to remove oxygen. Heat the flask to 70°C. Dissolve 0.1 grams of APS in 5 mL of deionized water and add it to the flask to initiate polymerization. Let the reaction proceed for 4 hours under a nitrogen atmosphere.
- Purification: Cool the nanoparticle suspension to room temperature. Purify the nanoparticles by dialysis against deionized water for 48 hours to remove unreacted monomers, surfactant, and initiator. The water should be changed every 6 hours.
- Characterization:
- Particle Size and Morphology: Determine the size and shape of the nanoparticles using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
- Drug Loading and Encapsulation Efficiency: Quantify the amount of encapsulated drug using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) after dissolving a known amount of nanoparticles in a suitable organic solvent.
Application III: Tissue Engineering Scaffolds
In tissue engineering, the scaffold provides a temporary three-dimensional structure for cells to attach, proliferate, and form new tissue. The mechanical properties and surface chemistry of the scaffold are critical for guiding cellular behavior. IDMA can be used to fabricate hydrophobic and mechanically robust scaffolds.
Protocol: Fabrication of a Porous Poly(IDMA) Scaffold using Solvent Casting and Particulate Leaching
This protocol details a straightforward method to create a porous scaffold from poly(this compound).
1. Materials:
- This compound (IDMA)
- Azobisisobutyronitrile (AIBN) (initiator)
- Toluene (solvent)
- Sodium chloride (NaCl) (porogen)
- Deionized water
2. Equipment:
- Round-bottom flask with condenser
- Magnetic stirrer with hotplate
- Sieves for particle size separation
- Petri dish (Teflon)
- Vacuum oven
3. Procedure:
- Poly(IDMA) Synthesis: Polymerize IDMA in toluene using AIBN as the initiator at 70°C for 24 hours under a nitrogen atmosphere. Precipitate the polymer in methanol and dry it in a vacuum oven.
- Porogen Preparation: Sieve NaCl particles to obtain a specific size range (e.g., 200-300 µm) to control the pore size of the scaffold.
- Scaffold Fabrication:
- Dissolve the synthesized poly(IDMA) in toluene to create a 10% (w/v) solution.
- Add the sieved NaCl particles to the polymer solution. The weight ratio of NaCl to polymer will determine the porosity of the scaffold (e.g., a 9:1 ratio will result in approximately 90% porosity).
- Stir the mixture until a homogenous slurry is formed.
- Cast the slurry into a Teflon petri dish and allow the solvent to evaporate in a fume hood for 48 hours.
- Further dry the composite in a vacuum oven for 24 hours to remove any residual solvent.
- Porogen Leaching: Immerse the dried composite in deionized water for 72 hours, changing the water frequently to leach out the NaCl particles.
- Drying: Freeze-dry the porous scaffold to preserve its structure.
- Characterization:
- Porosity: Determine the porosity of the scaffold using liquid displacement or micro-computed tomography (µCT).
- Pore Morphology: Visualize the pore structure and interconnectivity using Scanning Electron Microscopy (SEM).
- Mechanical Properties: Evaluate the compressive modulus and strength of the scaffold.
Biocompatibility and Cytotoxicity Assessment
A crucial step before any in-vivo application is the assessment of the material's biocompatibility. The MTT assay is a standard colorimetric assay for assessing cell viability and cytotoxicity.[6][7]
Protocol: In-Vitro Cytotoxicity Evaluation using MTT Assay
This protocol is adapted for testing the cytotoxicity of a biomaterial extract according to ISO 10993-5 standards.[8][9]
1. Materials and Reagents:
- Test material (e.g., cured IDMA-based polymer)
- L929 fibroblast cell line (or other relevant cell line)
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
- Phosphate Buffered Saline (PBS)
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- Positive control (e.g., dilute phenol solution)
- Negative control (e.g., high-density polyethylene)
2. Equipment:
- 96-well cell culture plates
- CO₂ incubator (37°C, 5% CO₂)
- Microplate reader (570 nm)
- Sterile centrifuge tubes
3. Procedure:
- Extract Preparation: Prepare an extract of the test material by incubating it in cell culture medium at 37°C for 24 hours, following the surface area to volume ratios specified in ISO 10993-12.
- Cell Seeding: Seed L929 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
- Exposure to Extract: Remove the culture medium and replace it with the prepared material extract. Include wells with fresh medium (negative control) and medium containing the positive control.
- Incubation: Incubate the plate for 24, 48, and 72 hours.
- MTT Assay:
- After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
- Incubate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
- Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Shake the plate for 15 minutes to ensure complete dissolution.
- Data Analysis: Measure the absorbance of each well at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the negative control.
Visualizing the Workflow
Diagram: Nanoparticle Synthesis Workflow
Caption: Workflow for the synthesis and characterization of IDMA-co-MAA nanoparticles.
Quantitative Data Summary
| Property | Typical Value Range for IDMA-based Polymers | Significance in Biomedical Applications |
| Glass Transition Temperature (Tg) | 40 - 80 °C | Influences the mechanical properties (rigidity/flexibility) at physiological temperatures. |
| Water Contact Angle | 90 - 110° | Indicates the hydrophobicity of the material surface, affecting protein adsorption and cell adhesion. |
| Tensile Strength | 20 - 50 MPa | Determines the material's ability to withstand pulling forces, important for load-bearing applications. |
| Elongation at Break | 5 - 20% | A measure of the material's ductility and ability to deform without fracturing. |
Conclusion and Future Perspectives
This compound is a versatile monomer that offers a wide range of possibilities for the development of advanced biomedical materials. Its hydrophobic nature and its ability to be copolymerized with various other monomers allow for the fine-tuning of material properties to suit specific applications in dental science, drug delivery, and tissue engineering. The protocols provided in this guide serve as a starting point for researchers to explore the potential of IDMA in their own work. As with any biomaterial, a thorough understanding of its chemical, physical, and biological properties is essential for the successful translation of these materials from the laboratory to clinical applications. Future research will likely focus on the development of "smart" IDMA-based polymers that can respond to biological stimuli, further enhancing their therapeutic efficacy.
References
- Ahmed, M. I., & Ismail, A. S. (2021). Synthesis and Characterization of Sustainable Co-polymers Using a Series of Methacrylate Monomers and β-myrcene. International Journal of Drug Delivery Technology, 11(4), 1318-1324.
-
DergiPark. (2021). Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
MATEC Web of Conferences. (2021). Study of the synthesis of a copolymer of isodecyl- and benzylmethacrylates after radiation initiation. Retrieved from [Link]
-
PMC. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]
-
ResearchGate. (2014). Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems. Retrieved from [Link]
- Hayran, Y., Keskin, Y., & Yilmaz, S. (2019). Cytotoxicity of polymethylmethacrylate copolymers. Annals of Medical Research, 26(10), 2269-2274.
-
MDPI. (2022). Characterization of Electron Beam-Induced Polymerization of this compound, Benzyl Methacrylate, and Their Equimolar Mixture Based on Monomer Properties. Retrieved from [Link]
-
PMC. (2018). Leaching of monomers from bulk-fill composites: An in vitro study. Retrieved from [Link]
-
ResearchGate. (2019). Preparation and characterization of methacrylated gelatin/bacterial cellulose composite hydrogels for cartilage tissue engineering. Retrieved from [Link]
-
SciELO. (2018). Cytotoxicity Assessment of a Poly(methyl methacrylate) Synthesized for the Direct Fabrication of Bone Tissues. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Use of International Standard ISO 10993-1, "Biological evaluation of medical devices - Part 1: Evaluation and testing within a risk management process". Retrieved from [Link]
-
MDPI. (2021). Gelatin Methacrylate Hydrogel for Tissue Engineering Applications—A Review on Material Modifications. Retrieved from [Link]
-
TÜV SÜD. (n.d.). ISO 10993 - Biocompatibility testing of medical devices. Retrieved from [Link]
-
ResearchGate. (2012). Leaching and mechanical properties characterization of dental composites. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Cytotoxicity Assessment of a Poly(methyl methacrylate) Synthesized for the Direct Fabrication of Bone Tissues. Retrieved from [Link]
-
MDPI. (2023). Detection of Leachable Components from Conventional and Dental Bulk-Fill Resin Composites (High and Low Viscosity) Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and characteristics of poly(methyl methacrylate-co-methacrylic acid)/Poly(methacrylic acid-co-N-isopropylacrylamide) thermosensitive semi-hollow latex particles and their application to drug carriers. Retrieved from [Link]
Sources
- 1. Leaching of monomers from bulk-fill composites: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. fda.gov [fda.gov]
- 9. tuvsud.com [tuvsud.com]
Application Note: Isodecyl Methacrylate (IDMA) in Drug Delivery Systems
Executive Summary
Isodecyl methacrylate (IDMA) is a long-chain alkyl methacrylate monomer (
In drug delivery, IDMA is primarily utilized to:
-
Plasticize Acrylic Adhesives: Act as a "soft" monomer in Pressure Sensitive Adhesives (PSAs) for transdermal patches, eliminating the need for leachable liquid plasticizers.
-
Modulate Hydrophobicity: Create hydrophobic cores in amphiphilic block copolymers to encapsulate poorly water-soluble drugs.
-
Control Release Kinetics: Reduce water uptake and swelling in hydrogel matrices to retard drug release rates.
Part 1: The Physicochemical Rationale[1]
The utility of IDMA stems from its specific molecular architecture. When polymerized, the pendant isodecyl group acts as an internal plasticizer.
Glass Transition Temperature ( ) Modulation
The primary function of IDMA is
-
Poly(Methyl Methacrylate) (PMMA):
(Rigid, Glassy)[1] -
Poly(this compound) (PIDMA):
(Soft, Tacky)
By copolymerizing IDMA with "hard" monomers (e.g., Methacrylic Acid), formulators can tune the net
Hydrophobic Shielding
The hydrophobic alkyl chain (
Part 2: Application I – Transdermal Drug Delivery Systems (TDDS)[3]
IDMA is a cornerstone in the synthesis of Acrylic Pressure Sensitive Adhesives (PSAs) . Unlike rubber-based adhesives, acrylics containing IDMA are oxidation-resistant and do not require tackifiers.
Mechanism of Action in PSAs
The PSA acts as both the adhesive and the drug reservoir.
-
Adhesion (Tack): Provided by IDMA (Low
, high chain mobility). -
Cohesion (Shear Strength): Provided by functional monomers (e.g., Acrylic Acid, Acrylamide) via hydrogen bonding or crosslinking.
Figure 1: Functional role of IDMA in Transdermal Patch architecture.[2][3] IDMA ensures the matrix "wets" the skin surface, essential for drug diffusion.
Protocol: Synthesis of IDMA-Based Acrylic PSA
Objective: Synthesize a random copolymer Poly(IDMA-co-AA) for use as a drug-in-adhesive matrix.
Materials:
-
This compound (IDMA) - Soft Monomer
-
Acrylic Acid (AA) - Hard/Functional Monomer
-
Ethyl Acetate - Solvent[4]
-
AIBN (Azobisisobutyronitrile) - Thermal Initiator
-
Dodecyl Mercaptan - Chain Transfer Agent (Optional, to control MW)
Step-by-Step Methodology:
-
Monomer Purification:
-
IDMA typically contains MEHQ inhibitor (150 ppm).[5] Pass IDMA through a basic alumina column or wash with 5% NaOH solution to remove the inhibitor. Failure to remove inhibitor results in unpredictable induction periods.
-
-
Reaction Setup:
-
In a 3-neck round bottom flask equipped with a reflux condenser, nitrogen inlet, and mechanical stirrer, charge the solvent (Ethyl Acetate).
-
Target Solid Content: 40–50%.
-
-
Monomer Charge:
-
Add IDMA and AA in a specific ratio (e.g., 90:10 wt%).
-
Note: Higher IDMA increases tack but reduces shear strength. Higher AA increases cohesive strength but may reduce drug release if the drug is basic (ionic interaction).
-
-
Deoxygenation:
-
Purge the solution with Nitrogen (
) for 30 minutes. Oxygen inhibits free radical polymerization.
-
-
Polymerization:
-
Heat the mixture to 60°C (activation temp for AIBN).
-
Add AIBN (0.5 wt% relative to monomers) dissolved in a small amount of ethyl acetate.
-
Maintain reaction for 12–24 hours under stirring (200 RPM).
-
-
Work-up:
-
Cool to room temperature.
-
Determine conversion via gravimetric analysis (dry a small sample). Target conversion >98% to minimize residual monomer toxicity.
-
Optional: Precipitate in cold methanol if high purity is required, though industrial PSAs are often used directly in ethyl acetate solution.
-
-
Drug Loading & Casting:
-
Dissolve API (e.g., Ibuprofen, Nicotine) directly into the polymer solution.
-
Cast onto a release liner (fluoropolymer coated) using a doctor blade.
-
Dry in a convection oven (gradual ramp: 40°C
80°C) to remove solvent without boiling (which causes bubbles). -
Laminate with the backing layer (e.g., Polyester film).
-
Part 3: Application II – Hydrophobic Nanocarriers
In nanoparticle systems, IDMA is used to create a hydrophobic core capable of solubilizing poorly water-soluble drugs (BCS Class II/IV).
Protocol: Mini-emulsion Polymerization of IDMA Nanoparticles
Objective: Create stable, surfactant-free nanoparticles with a Poly(IDMA) core.
Materials:
-
IDMA (Monomer)
-
Hexadecane (Hydrophobe/Costabilizer to prevent Ostwald ripening)
-
KPS (Potassium Persulfate) - Water soluble initiator
-
Sodium Dodecyl Sulfate (SDS) - Surfactant
-
Deionized Water
Workflow:
-
Organic Phase Preparation:
-
Mix IDMA (5g) with Hexadecane (0.2g).
-
If loading drug: Dissolve hydrophobic drug (e.g., Paclitaxel) in this phase.
-
-
Aqueous Phase Preparation:
-
Dissolve SDS (0.1g) in Water (20mL).
-
-
Pre-Emulsification:
-
Add Organic phase to Aqueous phase under magnetic stirring (10 min).
-
-
Sonication (Critical Step):
-
Sonicate the coarse emulsion (Probe sonicator, 70% amplitude) for 5–10 minutes in an ice bath.
-
Result: Formation of stable nanodroplets (50–200 nm).
-
-
Polymerization:
-
Transfer to a reactor, heat to 70°C.
-
Add KPS initiator solution.
-
Polymerize for 6 hours.
-
-
Purification:
-
Dialysis against water (MWCO 12-14 kDa) for 48 hours to remove free surfactant and residual monomers.
-
Part 4: Characterization & Validation Standards
To ensure scientific integrity, the following parameters must be validated.
Quantitative Data Summary
| Parameter | Test Method | Typical Target (PSA) | Typical Target (Nanoparticle) |
| Residual Monomer | GC-MS / HPLC | < 0.1% (w/w) | < 0.05% (w/w) |
| Glass Transition ( | DSC (10°C/min) | -40°C to -20°C | Core: -60°C |
| Peel Strength | 180° Peel Test (ASTM D3330) | 5–15 N/25mm | N/A |
| Shear Strength | Static Shear (ASTM D3654) | > 24 hours (1kg load) | N/A |
| Particle Size | DLS (Dynamic Light Scattering) | N/A | 50–200 nm (PDI < 0.2) |
Safety & Toxicity Considerations
While Poly(IDMA) is biocompatible, the monomer is an irritant.
-
Skin Sensitization: Acrylates are known sensitizers.[6]
-
Purification: For medical applications, simple evaporation is insufficient. Reprecipitation or extensive dialysis is required to remove unreacted IDMA.
References
-
PubChem. (n.d.). This compound | C14H26O2.[5] National Library of Medicine. Retrieved from [Link]
- Tan, H. S., & Pfister, W. R. (1999). Pressure-sensitive adhesives for transdermal drug delivery systems. Pharmaceutical Science & Technology Today. (Contextual grounding for Acrylic PSA mechanisms).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Role of pressure-sensitive adhesives in transdermal drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound 95 29964-84-9 [sigmaaldrich.com]
- 6. arkema.com [arkema.com]
Isodecyl methacrylate as a reactive diluent
Application Note: Isodecyl Methacrylate (IDMA) as a Reactive Diluent in High-Performance Polymer Matrices
Executive Summary
This compound (IDMA) is a hydrophobic, monofunctional methacrylic ester characterized by a long, branched aliphatic side chain (
This guide details the physicochemical mechanisms of IDMA, its specific utility in adhesive and coating formulations, and provides validated protocols for its incorporation into UV-curable systems.
Part 1: Chemical Identity & Mechanistic Function
The utility of IDMA stems directly from its steric architecture.
-
Chemical Structure:
(Isomer mixture, often rich in 8-methylnonyl species). -
Key Mechanism (The "Internal Plasticization" Effect): The bulky, branched isodecyl group prevents the polymer backbone from packing tightly. This increases the free volume within the cured matrix, resulting in a significantly lower Glass Transition Temperature (
) compared to linear analogs. -
Hydrophobicity: The aliphatic tail renders the monomer water-insoluble, making it an excellent choice for moisture-barrier coatings and marine applications.
Table 1: Critical Physicochemical Properties
| Property | Value | Implication for Formulation |
| Molecular Weight | 226.4 g/mol | Low volatility; reduced odor compared to MMA/EMA. |
| Viscosity (25°C) | ~5 cP (mPa·s) | Highly efficient viscosity cutter for oligomers. |
| -60°C to -70°C | Imparts flexibility and impact resistance (toughening). | |
| Shrinkage | Low (< 5-7%) | Reduced stress cracking; superior to short-chain acrylates. |
| LogP (Hydrophobicity) | ~5.6 - 5.8 | Excellent moisture resistance and wet adhesion. |
| Surface Tension | ~28 dynes/cm | Good wetting on low-surface-energy substrates (plastics). |
Part 2: Application Profiles
Structural & Anaerobic Adhesives
IDMA is preferred over Butyl Acrylate (BA) or 2-Ethylhexyl Acrylate (2-EHA) in structural acrylics when shear strength must be maintained alongside flexibility. Its methacrylate backbone creates a harder, more durable polymer backbone than acrylates, while the side chain provides the necessary flexibility.
-
Why IDMA? It balances the "hard" segments of urethane acrylate oligomers with "soft" segments without sacrificing thermal stability.
Hydrophobic & Marine Coatings
Due to its high contact angle and low water uptake, IDMA is used in marine anti-fouling coatings and protective sealants for electronics (conformal coatings).
-
Why IDMA? It resists hydrolysis better than hydrophilic monomers (like HEMA), ensuring long-term stability in aqueous environments.
Medical Device Assembly (Class VI Materials)
Note: While IDMA is not a drug, it is a precursor in biomaterials. IDMA is utilized in UV-curable adhesives for catheter assembly and needle bonding. Its low shrinkage minimizes stress on delicate polycarbonate or PVC components, preventing "crazing" (micro-cracks) during cure.
Part 3: Experimental Protocols
Protocol A: Viscosity Reduction Efficiency
Objective: To determine the saturation point of IDMA required to reach target process viscosity without compromising mechanical integrity.
Materials:
-
Base Oligomer: Bis-GMA or Urethane Dimethacrylate (UDMA) (High Viscosity Control).
-
Reactive Diluent: IDMA (Sigma-Aldrich/Arkema grade).
-
Rheometer: Cone-and-plate geometry (e.g., TA Instruments DHR-2).
Methodology:
-
Preparation: Prepare four formulations with IDMA/Oligomer ratios of 10:90, 20:80, 30:70, and 40:60 (wt%).
-
Mixing: Mix using a centrifugal planetary mixer (e.g., SpeedMixer) at 2000 RPM for 2 minutes to ensure homogeneity without introducing air bubbles.
-
Measurement:
-
Load sample onto the rheometer plate (25°C).
-
Perform a shear rate sweep from
to .
-
-
Analysis: Plot Viscosity (
) vs. Diluent Concentration.-
Target: Identify the concentration where
drops below 500 cP (sprayable) or 2000 cP (dispensable).
-
Expert Insight: Methacrylates like IDMA show a "dilution plateau." Beyond 40% loading, the reduction in viscosity diminishes, but the reduction in
continues linearly. Do not exceed 40% unless a pressure-sensitive adhesive (PSA) behavior is desired.
Protocol B: UV Curing & Mechanical Validation
Objective: To cure an IDMA-modified formulation and validate the "Low Shrinkage" claim.
Materials:
-
Formulation (from Protocol A).
-
Photoinitiator: 2 wt% TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) or Irgacure 184.
-
Substrate: Glass plates (silanized for release) or Polycarbonate (for adhesion test).
Step-by-Step Workflow:
-
Initiator Dispersion: Dissolve TPO into IDMA before adding the oligomer. IDMA acts as an excellent solvent for solid photoinitiators.
-
Drawdown: Using a wire-wound bar (Meyer bar), cast a 100
film onto the glass substrate. -
Curing (The Oxygen Factor):
-
Note: Methacrylates are less sensitive to oxygen inhibition than acrylates, but surface tack can still occur.
-
Action: Cure under a Nitrogen blanket or laminate with a PET film.
-
Energy: Expose to UV LED (395 nm) at
for 30 seconds.
-
-
Validation (Percent Conversion):
-
Use FTIR-ATR. Monitor the disappearance of the methacrylate
peak at 1637 cm⁻¹ . -
Calculation:
.
-
Part 4: Visualization of Mechanism
The following diagram illustrates the formulation logic and the structural impact of IDMA during polymerization.
Caption: Workflow demonstrating IDMA's dual role: immediate viscosity reduction during processing and internal plasticization in the final cured network.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Surface Tackiness | Oxygen Inhibition | Increase photoinitiator concentration or use a higher intensity UV source (Surface Cure). Unlike acrylates, IDMA usually cures tack-free with sufficient energy (>1 J/cm²). |
| Phase Separation | Incompatibility | IDMA is highly hydrophobic. If using hydrophilic oligomers (e.g., PEG-diacrylate), phase separation may occur. Switch to hydrophobic urethane methacrylates. |
| Low Modulus | Over-plasticization | IDMA lowers |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 34763, this compound. Retrieved from [Link]
-
Czech, Z., et al. (2013). Polymerization shrinkage of UV curable dental composites containing multifunctional methacrylates. (Provides context on methacrylate shrinkage mechanisms). Retrieved from [Link]
Application Note: Synthesis and Protocol for Poly(isodecyl methacrylate-co-acrylic acid)
Executive Summary
This guide details the synthesis of poly(isodecyl methacrylate-co-acrylic acid), a strategic copolymer used primarily as a pressure-sensitive adhesive (PSA) in transdermal drug delivery.[1] The combination of This compound (IDMA) and Acrylic Acid (AA) creates a matrix with a unique balance of properties: IDMA provides a low glass transition temperature (
This protocol departs from standard "cookbook" recipes by integrating reactivity ratio analysis and semi-batch feeding strategies to ensure compositional homogeneity—a critical quality attribute (CQA) in GMP environments.
Strategic Rationale & Chemistry
The Monomer Selection
-
This compound (IDMA): A hydrophobic, bulky monomer.[1] Its long aliphatic side chain (
) acts as an internal plasticizer, lowering the modulus and allowing the polymer to wet the skin surface effectively. -
Acrylic Acid (AA): A hydrophilic, functional monomer.[1] It introduces hydrogen bonding sites that increase cohesive strength (preventing adhesive residue on skin upon removal) and improve adhesion to polar skin surfaces.[1] It also serves as a solubilizer for hydrophilic active pharmaceutical ingredients (APIs).[1]
Reactivity and Copolymer Architecture
To achieve a random copolymer rather than a blocky structure, we must account for the reactivity ratios (
-
IDMA (
): Methacrylates are generally more reactive to radicals than acrylates.[1] -
AA (
): Less reactive but prone to self-association in non-polar solvents.[1]
Using the Q-e scheme:
-
IDMA:
, (Electron donor character) -
AA:
, (Electron acceptor character)
Implication: The product
Experimental Protocol: Solution Polymerization
Objective: Synthesize a random copolymer with a target
Materials & Safety
| Reagent | Function | Purity/Grade | Safety Note |
| This compound | Monomer (Soft) | >98% (Inhibitor removed) | Low volatility; skin irritant.[1] |
| Acrylic Acid | Monomer (Hard) | >99% (Anhydrous) | Corrosive ; lachrymator.[1] Handle in hood. |
| Ethyl Acetate (EtOAc) | Solvent | HPLC Grade | Flammable.[1] Medical grade preferred. |
| AIBN | Initiator | Recrystallized | Temperature sensitive.[1][2] Store cold. |
| n-Dodecyl Mercaptan | Chain Transfer | Laboratory Grade | Regulates Mw; strong odor.[1] |
Pre-treatment: Remove inhibitors (MEHQ) from IDMA using a basic alumina column.[1] AA can be used as received if fresh, but distillation is recommended for high-purity medical applications.[1]
Apparatus Setup (DOT Diagram)
Step-by-Step Methodology
Phase 1: Preparation (The "Heel")
-
Charge the Reactor: Add 40% of the total solvent (Ethyl Acetate) to the flask.
-
Inerting: Purge with nitrogen (
) for 30 minutes to remove dissolved oxygen (a radical scavenger). -
Heating: Heat the solvent to 75°C ± 1°C (mild reflux).
Phase 2: The Feed (Starved Conditions)
-
Monomer Mix: In a separate vessel, mix IDMA (90-95 wt%) and AA (5-10 wt%). Dissolve AIBN (0.5 wt% relative to monomers) into this mix.
-
Note: Adjust the IDMA:AA ratio based on the desired tack. Higher IDMA = higher tack; Higher AA = higher shear/cohesion.[1]
-
-
Feeding: Using a metering pump, feed the monomer/initiator solution into the reactor over 3 hours .
-
Why? Keeping the instantaneous monomer concentration low prevents the "gel effect" (uncontrolled auto-acceleration) and ensures the copolymer composition mirrors the feed ratio.
-
Phase 3: Post-Polymerization
-
Chase Step: After the feed is complete, hold at 75°C for 1 hour. Then, add a "chase" spike of AIBN (0.1 wt% dissolved in minimal EtOAc) to convert residual monomers.[1]
-
Maturation: Maintain temperature for an additional 2-4 hours.
-
Cooling: Cool to room temperature. The resulting solution should be a clear to slightly hazy, viscous liquid.
Characterization & Validation
Trustworthiness in data is paramount.[1] Use these methods to validate the polymer structure.
| Property | Method | Target Specification |
| Conversion | Gravimetric (Solids Content) | > 98% |
| Composition | IDMA/AA ratio within ±2% of feed | |
| Molecular Weight | GPC (THF, PS standards) | |
| Glass Transition | DSC (Heat-Cool-Heat) | |
| Residual Monomer | GC-Headspace | < 1000 ppm (Medical Grade) |
Calculating Theoretical (Fox Equation)
Before synthesis, predict the
- [1]
-
Target: A mix with 90% IDMA / 10% AA yields a theoretical
of approx. -58°C, ensuring excellent tack.[1]
Application: Transdermal Drug Delivery
The IDMA-co-AA copolymer functions as a Drug-in-Adhesive (DIA) matrix.[1] The AA moieties can be neutralized (e.g., with KOH or organic amines) to tune drug solubility and release rates.
Mechanism of Action
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Phase Separation | Incompatible solvent or high conversion drift.[1] | Switch to Toluene/EtOAc blend; slow down feed rate. |
| Low Molecular Weight | High initiator conc. or chain transfer.[1] | Reduce AIBN to 0.2%; ensure high purity of monomers. |
| Gelation | Crosslinking via impurities or overheating.[1] | Check AA for diacrylate impurities; maintain Temp < 80°C. |
| Low Tack | Increase IDMA ratio; add external plasticizer (e.g., isopropyl myristate).[1] |
References
-
Cilurzo, F., et al. (2014).[1] Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems.[1] Expert Opinion on Drug Delivery.[1] Link
-
Satokawa, Y., et al. (1999).[1] Process for preparing solvent-type acrylic pressure-sensitive adhesives.[1][3][4][5] US Patent 5,886,122.[1] Link
-
Czech, Z., et al. (2011).[1] Preparation and Characterization of Acrylic Pressure-Sensitive Adhesives Crosslinked with UV Radiation.[1][4] Materials.[1][2][6][3][4][7][8][9][10][11][12] Link[1]
-
Polymer Properties Database. Glass Transition Temperatures of Poly(alkyl methacrylates).Link[1]
-
Benedek, I. (2004).[1] Pressure-Sensitive Adhesives and Applications.[1][4][7] CRC Press.[1] (Standard text for PSA formulation principles).
Sources
- 1. This compound | C14H26O2 | CID 34763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Characterization of Pressure-Sensitive Adhesives Based on a Naphthyl Curing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5886122A - Process for preparing solvent-type acrylic pressure-sensitive adhesives and medical pressure-sensitive adhesive - Google Patents [patents.google.com]
- 6. Homopolimerek termikus átmenetei: Üvegátmenet és olvadáspont [sigmaaldrich.com]
- 7. api.pageplace.de [api.pageplace.de]
- 8. pslc.ws [pslc.ws]
- 9. scribd.com [scribd.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. apps.dtic.mil [apps.dtic.mil]
Application Note: Precision Synthesis and Characterization of Poly(Isodecyl Methacrylate-co-Methyl Methacrylate)
Executive Summary
This application note details the controlled free-radical copolymerization of Isodecyl Methacrylate (IDMA) and Methyl Methacrylate (MMA).[1] By copolymerizing the "hard" monomer MMA (
Theoretical Framework
Monomer Selection Logic
The synthesis relies on the balance between two distinct methacrylate behaviors:
-
Methyl Methacrylate (MMA): Provides mechanical strength, high modulus, and optical clarity.[1]
-
This compound (IDMA): A branched
isomer mixture.[1] The bulky hydrophobic side chain disrupts chain packing, significantly lowering (internal plasticization) and enhancing solubility in non-polar solvents.
Reactivity and Kinetics
Methacrylate-methacrylate copolymerizations typically follow ideal or near-ideal random copolymerization kinetics (
However, the bulky isodecyl group can introduce diffusion-controlled rate limitations at high conversions. For precise compositional control, we utilize the Mayo-Lewis equation :
[1]Where
Thermal Property Prediction (Fox Equation)
Targeting a specific
-
(
) -
(
)
Experimental Protocol
Materials & Equipment
-
Monomers: Methyl Methacrylate (MMA), this compound (IDMA).[1]
-
Initiator: 2,2'-Azobis(2-methylpropionitrile) (AIBN).[1]
-
Solvent: Toluene (anhydrous).[1]
-
Purification: Basic Alumina column (for inhibitor removal).
-
Gas: High-purity Nitrogen (
).
Pre-Synthesis: Inhibitor Removal
Commercial monomers contain inhibitors (e.g., MEHQ) that induce induction periods and lower molecular weights.[1]
-
Pack a glass column with activated basic alumina.
-
Pass neat IDMA and MMA separately through the column under gravity or slight positive pressure.
-
Collect the inhibitor-free monomers in foil-wrapped flasks (light sensitive). Use immediately.
Polymerization Workflow (Solution Polymerization)
Target: 50:50 mol% Copolymer | Scale: 10g Total Monomer
-
Feed Preparation:
-
Weigh 4.15 g MMA (41.5 mmol).
-
Weigh 9.40 g IDMA (41.5 mmol). Note: Mass difference is due to MW difference (MMA: 100.12 g/mol vs IDMA: ~226.36 g/mol ).
-
Dissolve monomers in 40 mL Toluene in a three-neck round-bottom flask.
-
-
Degassing (Critical):
-
Seal the flask with a septum. Insert a needle connected to the
line into the liquid. Insert a vent needle. -
Sparge with nitrogen for 30 minutes to remove dissolved oxygen (a radical scavenger).
-
-
Initiation:
-
Dissolve 0.135 g AIBN (1 wt% relative to monomer) in 2 mL toluene.[1]
-
Inject the AIBN solution into the flask using a syringe.
-
-
Reaction:
-
Place flask in a pre-heated oil bath at 70°C .
-
Stir magnetically at 300 RPM for 18–24 hours.
-
-
Termination & Workup:
-
Cool the reaction mixture to room temperature.
-
Precipitation: Dropwise add the polymer solution into a 10x excess of cold Methanol (or Methanol/Water 90:10 if IDMA content is very high) under vigorous stirring. The polymer will precipitate as a white/viscous mass; unreacted IDMA monomer remains in solution.
-
Decant supernatant. Redissolve polymer in minimal Tetrahydrofuran (THF) and re-precipitate in Methanol to ensure purity.
-
Drying: Dry in a vacuum oven at 40°C for 48 hours to remove residual solvent.
-
Workflow Diagram
Figure 1: Step-by-step synthesis workflow for IDMA-co-MMA copolymerization via free radical mechanism.
Characterization & Validation
Proton NMR ( H-NMR) Analysis
NMR is the primary method to validate the copolymer composition (
-
Solvent:
-
Key Signals:
-
3.6 ppm (Singlet):
protons of MMA units (3H).[1] -
3.9 ppm (Broad):
protons of IDMA units (2H). - 0.8–1.6 ppm: Alkyl backbone and IDMA side chain protons.
-
3.6 ppm (Singlet):
Calculation:
Integration of the methoxy peak (
Thermal Analysis (DSC)
Run Differential Scanning Calorimetry (DSC) from -80°C to 150°C at 10°C/min.
-
Success Criteria: A single glass transition step indicates a random copolymer. Two distinct
s would indicate a blocky structure or phase separation (macroscopic blend).
Data Summary Table[1]
| Parameter | MMA Homopolymer | IDMA Homopolymer | Target Copolymer (50:50 mol) |
| Molecular Weight ( | ~100.1 g/mol | ~226.4 g/mol | N/A (Polymer MW varies) |
| 105°C | -60°C | ~10°C (Predicted via Fox) | |
| Appearance | Rigid, Clear | Viscous Liquid/Soft Rubber | Flexible Solid |
| Solubility | Acetone, THF, Toluene | Hexane, Toluene, THF | Toluene, THF, Chloroform |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Oxygen inhibition or old initiator. | Sparge |
| Opaque Polymer | Phase separation or moisture.[1] | Ensure dry toluene; Re-precipitate in clean MeOH. |
| Two | Polymer blend formed (not copolymer).[1] | Reactivity drift. Stop reaction at lower conversion (<60%). |
| Sticky/Gummy Product | Residual IDMA monomer.[1] | Perform 2nd precipitation in Methanol; Dialysis may be required. |
References
-
Reactivity Ratios of Methacrylates
-
Reference: Bevington, J. C., & Harris, D. O. (1967).[1] Reactivity ratios in the copolymerization of methyl methacrylate with some higher alkyl methacrylates. Journal of Polymer Science Part C: Polymer Letters.
- Note: Establishes the near-ideal random behavior of methacrylate-methacryl
-
Source:
-
-
Synthesis of IDMA Copolymers (Radiation Initiation)
-
Reference: Study of the synthesis of a copolymer of isodecyl- and benzylmethacrylates after radiation initiation. MATEC Web of Conferences 340, 01032 (2021).
- Note: Provides validation of IDMA polymerization kinetics and temper
-
Source:
-
-
General Properties of this compound
- Reference: PubChem Compound Summary for CID 34763, Isodecyl methacryl
- Note: Safety, physical properties, and general handling.
-
Source:
-
Fox Equation for Tg Prediction
-
Reference: Brostow, W., Chiu, R., Kalogeras, I. M., & Vassilikou-Dova, A. (2008).[1] Prediction of glass transition temperatures: Binary blends and copolymers. Materials Letters.
-
Source:
-
Sources
Application Note: Characterization of Poly(isodecyl methacrylate) (PIDMA)
Introduction: The "Soft" Hydrophobic Methacrylate
Poly(isodecyl methacrylate) (PIDMA) represents a distinct class of "soft" methacrylates. Unlike its rigid counterpart, poly(methyl methacrylate) (PMMA,
-
Low Glass Transition Temperature (
): Typically ranging from -60°C to -40°C, rendering the polymer rubbery and tacky at room temperature. -
High Hydrophobicity: The long aliphatic tail ensures excellent solubility in oils and non-polar solvents, making it ideal for viscosity index improvers in lubricants, hydrophobic drug delivery matrices, and pressure-sensitive adhesives.
-
Isomeric Complexity: The "isodecyl" group is rarely a single isomer; it is usually derived from a mixture of branched C10 alcohols. Consequently, characterization requires robust protocols that account for polydispersity not just in chain length, but in side-chain architecture.
This guide outlines the essential protocols for synthesizing and characterizing PIDMA, focusing on structural verification, molecular weight determination, and thermal profiling.
Synthesis Protocol: Atom Transfer Radical Polymerization (ATRP)
Objective: To synthesize well-defined PIDMA with controlled molecular weight (MW) and low dispersity (Đ) for accurate characterization.
Reagents:
-
Monomer: this compound (IDMA), passed through a basic alumina column to remove inhibitors.
-
Initiator: Ethyl
-bromoisobutyrate (EBiB). -
Catalyst System: Cu(I)Br / PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine).
-
Solvent: Toluene (anhydrous).
Protocol:
-
Stoichiometry: Target a degree of polymerization (DP) of 100. Ratio: [Monomer]:[Initiator]:[CuBr]:[PMDETA] = 100:1:1:1.
-
Setup: In a dry Schlenk flask, dissolve CuBr (1 eq) and IDMA (100 eq) in toluene (50% v/v).
-
Degassing: Seal and purge with dry nitrogen for 20 minutes (or freeze-pump-thaw x3) to remove oxygen, which kills the radical species.
-
Initiation: Add PMDETA (1 eq) via degassed syringe. The solution will turn light green/blue (complex formation). Add EBiB (1 eq) to start the reaction.
-
Polymerization: Heat to 70°C in an oil bath. Stir for 4–6 hours.
-
Termination: Expose to air and cool to room temperature. The solution will turn blue/green (oxidation of Cu(I) to Cu(II)).
-
Purification: Pass the polymer solution through a neutral alumina column to remove copper salts. Precipitate into cold methanol (PIDMA is insoluble in methanol). Dry under vacuum at 40°C.
Structural Verification (Spectroscopy)
Proton NMR ( H NMR)
Rationale: NMR confirms the conversion of the double bond and verifies the purity of the polymer. Due to the isomeric mixture of the isodecyl group, the side-chain peaks appear as broad multiplets rather than sharp triplets/doublets.
Experimental Parameters:
-
Solvent: CDCl
(Deuterated Chloroform). -
Concentration: ~10-15 mg/mL.
-
Reference: TMS (0 ppm).
Peak Assignment Table:
| Chemical Shift ( | Assignment | Structural Insight |
| 0.8 – 1.6 | Alkyl Side Chain (Broad Multiplet) | Represents the mixed methyl/methylene protons of the branched isodecyl group and the polymer backbone |
| 1.8 – 2.0 | Backbone -CH | Broad signal characteristic of the methacrylate main chain. |
| 3.8 – 4.0 | -O-CH | Critical Diagnostic Peak. The shift of this peak from ~4.1 ppm (monomer) to ~3.9 ppm (polymer) confirms polymerization. |
| 5.5 & 6.1 | Vinyl Protons (Monomer) | Must be ABSENT. Presence indicates residual monomer. |
FTIR Spectroscopy
Rationale: Quick validation of functional groups.[1]
-
Carbonyl (C=O): Strong band at 1730 cm
. -
C-H Stretch: Intense aliphatic bands at 2850–2960 cm
(due to the large C10 alkyl content). -
C=C Double Bond: Absence of peak at 1640 cm
confirms successful polymerization.
Molecular Weight Determination (GPC/SEC)
Rationale: PIDMA is highly hydrophobic. Standard aqueous GPC cannot be used. THF is the preferred solvent.
Protocol:
-
System: GPC equipped with Refractive Index (RI) detector.
-
Columns: Styragel (HR series) or PLgel mixed-bed columns.
-
Eluent: Tetrahydrofuran (THF), HPLC grade, stabilized.
-
Flow Rate: 1.0 mL/min at 35°C.
-
Calibration: Polystyrene (PS) narrow standards.
-
Note: Since PIDMA has a different hydrodynamic volume than PS, results are "PS-equivalent" molecular weights. For absolute MW, use a Multi-Angle Light Scattering (MALS) detector.
-
-
dn/dc Estimation: For MALS, the specific refractive index increment (
) is required.[2][3] For higher alkyl methacrylates in THF, this value is typically lower than PMMA.-
Estimated dn/dc:0.06 – 0.08 mL/g (Must be measured for precision).
-
Thermal Characterization (DSC)
Rationale: Determining the Glass Transition Temperature (
Protocol:
-
Instrument: Differential Scanning Calorimeter (DSC).[4][5][6]
-
Sample Mass: 5–10 mg in an aluminum pan (hermetically sealed).
-
Cycle:
-
Heat 1: Cool to -100°C , then heat to 100°C at 10°C/min. (Erases thermal history).
-
Cool 1: Cool back to -100°C at 10°C/min.
-
Heat 2: Heat to 100°C at 10°C/min. (Record data from this cycle).
-
-
Analysis: Locate the inflection point of the step transition.[1]
-
Expected
:-60°C to -41°C . -
Variation: The exact value depends heavily on the branching of the specific isodecyl alcohol isomer used in monomer synthesis.
-
Visualization of Workflows
Diagram 1: Characterization Logic Flow
This diagram illustrates the decision matrix for characterizing PIDMA based on the specific property of interest.
Figure 1: Comprehensive characterization workflow for Poly(this compound), linking experimental techniques to critical data outputs.
Diagram 2: ATRP Synthesis & Purification Pathway
A visual guide to the synthesis protocol described in Section 2.
Figure 2: Step-by-step synthesis and purification pathway for PIDMA using Atom Transfer Radical Polymerization (ATRP).
References
-
Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization.[4][7][8][9][10] Chemical Reviews, 101(9), 2921–2990.
-
Sigma-Aldrich. (n.d.). Thermal Transitions of Homopolymers: Glass Transition & Melting Point.
-
Polymer Source. (n.d.). Poly(this compound) Data Sheet. (Reference for solubility and general properties of hydrophobic methacrylates).
-
Coessens, V., Pintauer, T., & Matyjaszewski, K. (2001). Functional Polymers by Atom Transfer Radical Polymerization.[4][7][9][10] Progress in Polymer Science, 26(3), 337-377.
-
Brandrup, J., Immergut, E. H., & Grulke, E. A. (1999). Polymer Handbook (4th ed.). Wiley-Interscience. (Standard reference for Tg and dn/dc values).
Sources
- 1. polymersource.ca [polymersource.ca]
- 2. macro.lsu.edu [macro.lsu.edu]
- 3. Refractive index increment dn/dc values | Malvern Panalytical [malvernpanalytical.com]
- 4. ijeas.org [ijeas.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ATRPの典型的な重合方法 [sigmaaldrich.com]
- 9. Facile synthesis of well-controlled poly(glycidyl methacrylate) and its block copolymers via SARA ATRP at room temperature - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
GPC analysis of poly(isodecyl methacrylate)
Application Note: High-Resolution GPC Analysis of Poly(isodecyl methacrylate)
Executive Summary
Poly(this compound) (PiDMA) is a hydrophobic, low-glass-transition temperature (
This guide addresses the critical analytical hurdles: isorefractive tendencies (low
Technical Introduction & Causality
The "Comb-Polymer" Effect
PiDMA is structurally distinct from linear standards like Polystyrene (PS). The long isodecyl side chains create a "bottle-brush" or "comb-like" steric bulk.
-
The Problem: In GPC, separation is driven by Hydrodynamic Volume (
) , not mass. For a given molecular weight ( ), a comb polymer like PiDMA is more dense and compact than a linear random coil (PS). -
The Consequence: PiDMA will have a smaller
than a PS equivalent and will elute later. Using uncorrected PS calibration will significantly underestimate the true molecular weight of PiDMA. -
The Solution: Use Universal Calibration (Viscometer) or MALS (Absolute
) to correct for this structural density.
Refractive Index & Detection Physics
Methacrylates generally possess a refractive index (
-
Impact: The specific refractive index increment (
) may be low ( mL/g).[1][2] -
Mitigation: Sample concentration must be optimized (
mg/mL) to ensure sufficient signal-to-noise ratio (SNR) without causing viscous fingering.
Experimental Methodology
System Configuration
| Component | Specification | Rationale |
| Pump | Isocratic, | Standard flow for analytical GPC columns. |
| Injector | Autosampler, | High precision required for quantitative analysis. |
| Columns | 2 | Styrene-Divinylbenzene (SDVB) is chemically compatible with THF. "Mixed-bed" covers broad Mw range ( |
| Guard Column | SDVB ( | Mandatory. Protects main columns from particulates and highly crosslinked microgels often found in PiDMA. |
| Solvent (Mobile Phase) | THF (HPLC Grade, Unstabilized or BHT-free preferred for UV; Stabilized for RI) | Excellent solubility for PiDMA; thermodynamically "good" solvent preventing adsorption. |
| Detector 1 (Primary) | Differential Refractive Index (dRI) | Concentration detector. Keep cell temp at |
| Detector 2 (Optional) | MALS (Multi-Angle Light Scattering) | For absolute |
Sample Preparation Protocol
-
Weighing: Accurately weigh
mg of PiDMA into a mL glass scintillation vial. -
Dissolution: Add
mL of mobile phase (THF).-
Target Concentration:
mg/mL. (Note: This is higher than the standard mg/mL because of the low of PiDMA).
-
-
Equilibration: Allow to stand for 4 hours at room temperature with gentle agitation (orbital shaker).
-
Warning: Do not use ultrasonic baths for
mins; high-frequency shear can degrade high- polymer chains.
-
-
Filtration: Filter the solution through a
m PTFE syringe filter into the autosampler vial.-
Why PTFE? Nylon filters may bind hydrophobic methacrylates or degrade in THF. PTFE is chemically inert.
-
Workflow Visualization
The following diagram illustrates the logical flow of the experiment, highlighting the critical decision points for calibration.
Figure 1: Decision matrix for PiDMA analysis. Note that conventional PS calibration leads to errors due to hydrodynamic volume discrepancies.
Data Analysis & Calibration
Option A: Relative Calibration (Standard)
If you do not have MALS/Viscometry, use PMMA (Polymethyl methacrylate) narrow standards.
-
Why: PMMA is chemically similar to PiDMA. Although PiDMA has longer side chains, the methacrylate backbone stiffness is comparable.
-
Procedure:
-
Inject PMMA standards (Mp range:
to Da). -
Construct a 3rd-order polynomial calibration curve (
vs. Retention Time). -
Process PiDMA samples against this curve.
-
Option B: Universal Calibration (Recommended)
If using a Viscometer detector, apply the Universal Calibration principle:
-
Mark-Houwink Parameters (
):-
If specific PiDMA parameters in THF are unavailable in your library, use PMMA parameters as a starting estimate for the homopolymer baseline:
- mL/g
-
(in THF at
) [1].
-
Note: The long alkyl chain of PiDMA typically lowers
slightly (closer to ) due to increased chain flexibility/density compared to PMMA.
-
Option C: Absolute Mw (Gold Standard)
Using MALS (e.g., Wyatt DAWN or Agilent Bio-MALS).
-
Requirement: You must determine the
of PiDMA. -
Protocol:
-
Assume 100% mass recovery from the column.
-
Use the RI peak area and known injected mass to calculate
online. -
Expected Range:
mL/g in THF.
-
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Negative Peak at end of run | System Peak (Solvent mismatch) | Normal. This is the "air/water" or solvent impurity peak. Do not integrate. |
| Low Signal Intensity | Low | Increase sample concentration to |
| High Backpressure | Particulates or Microgels | Replace inline filter frit. Ensure sample was filtered ( |
| Shouldering on High Mw side | Aggregation | PiDMA is hydrophobic. Ensure THF is fresh. If aggregation persists, add |
References
-
Agilent Technologies. (2023). Polymethylmethacrylate (PMMA) Polymer Standards for GPC/SEC. Retrieved from [Link]
-
Waters Corporation. (2023). GPC/SEC Solvent Considerations: Tetrahydrofuran (THF).[1][3][4] Retrieved from [Link]
-
Wyatt Technology. (2023). Theory of MALS and Differential Refractive Index Detection. Retrieved from [Link]
-
Polymer Source. (2023). Poly(this compound) Properties and Solubility. Retrieved from [Link]
Sources
Thermal Characterization of Poly(Isodecyl Methacrylate): Application Note & Protocols
Executive Summary & Material Science
Poly(isodecyl methacrylate) (PIDMA) represents a class of hydrophobic, low-glass-transition (
Critical Analytical Challenge: The primary challenge in characterizing PIDMA is its sub-ambient glass transition (typically
Key Material Properties (Comparison)[1][2]
| Property | Poly(Methyl Methacrylate) (PMMA) | Poly(this compound) (PIDMA) | Analytical Implication |
| Physical State (RT) | Glassy, Rigid Solid | Rubbery, Viscous Liquid/Solid | PIDMA requires hermetic pans or careful loading to prevent creeping. |
| Glass Transition ( | DSC must exhibit sub-ambient cooling capability (LN2 or Chiller). | ||
| Degradation Mode | Depolymerization ("Unzipping") | Unzipping + Ester Decomposition | TGA profiles often show a single catastrophic weight loss step. |
| Hydrophobicity | Moderate | High | PIDMA is ideal for moisture barriers; TGA can verify low moisture uptake. |
Protocol A: Differential Scanning Calorimetry (DSC)[1][3][4]
Objective: Accurate determination of the Glass Transition Temperature (
The "Heat-Cool-Heat" Logic
For rubbery polymers like PIDMA, thermal history (processing, storage temperature) can induce physical aging or enthalpic relaxation that mimics or obscures the
Figure 1: The Standard Heat-Cool-Heat Cycle for Amorphous Polymers. The second heating ramp provides the thermodynamic
Detailed Step-by-Step Procedure
-
Sample Preparation (The "Sticky" Problem):
-
PIDMA is often tacky. Do not use fibrous spatulas (contamination risk).
-
Technique: Pre-cool the bulk sample in a freezer or use dry ice to harden it temporarily. Cut a 10–15 mg piece with a razor blade.
-
Pan Selection: Use Hermetic Aluminum Pans (Tzero type recommended). PIDMA can flow at high temperatures; hermetic sealing prevents leakage into the DSC cell.
-
-
Instrument Conditioning:
-
Purge Gas: Dry Nitrogen (
) at 50 mL/min. -
Calibrate Indium standard using the same heating rate and pan type intended for the experiment.
-
-
The Method (inputs for software):
-
Step 1: Equilibrate at
C. -
Step 2: Isothermal for 5 minutes (ensures thermal equilibrium).
-
Step 3: Ramp
C/min to C. (First Heat: Erases thermal history). -
Step 4: Isothermal for 2 minutes.
-
Step 5: Ramp
C/min to C. (Controlled Cooling: Sets known thermal history). -
Step 6: Isothermal for 5 minutes.
-
Step 7: Ramp
C/min to C. (Second Heat: Measurement Step ).
-
-
Data Analysis:
-
Use the Second Heating Curve .
-
Identify the step transition (endothermic shift in baseline).
-
Calculate
using the Half-Height (Midpoint) method. -
Expected Result: A clear step transition between
C and C.
-
Protocol B: Thermogravimetric Analysis (TGA)
Objective: Determine thermal stability, residual monomer content, and decomposition mechanism. Mechanism: Methacrylates typically degrade via "unzipping" (depolymerization) back to the monomer, often yielding 95%+ weight loss in a single step.
Decomposition Pathway
Figure 2: Thermal degradation pathway of methacrylates. The "unzipping" mechanism results in sharp, clean weight loss steps.
Detailed Step-by-Step Procedure
-
Sample Loading:
-
Load 10–20 mg into a Platinum (Pt) or Ceramic pan.
-
Note: If the polymer contains residual solvent (common in solution polymerization), a lower temperature hold is required.
-
-
The Method:
-
Purge: Nitrogen (
) at 40 mL/min (Balance purge) and 60 mL/min (Sample purge). -
Step 1: Equilibrate at
C. -
Step 2: Ramp
C/min to C. -
(Optional Step 3 for Ash Content): Switch gas to Air/Oxygen at
C and hold for 10 mins to burn off carbonaceous char.
-
-
Data Interpretation:
-
(Onset Temperature): The temperature where 5% mass is lost. For pure PIDMA, this should be
C. Lower values indicate residual monomer or solvent. -
DTG Peak (Derivative TGA): Plot the derivative of weight loss (%/°C). The peak maximum (
) represents the point of fastest degradation. -
Residual Mass: Pure methacrylates usually leave near 0% residue. High residue indicates inorganic fillers or crosslinkers.
-
(Onset Temperature): The temperature where 5% mass is lost. For pure PIDMA, this should be
Troubleshooting & Common Pitfalls
| Symptom | Probable Cause | Corrective Action |
| DSC: No | Sample range too narrow or | Ensure cooling to |
| DSC: Large peak at | Water condensation. | Your purge gas is wet, or the cell was opened while cold. Dry the purge gas and heat the cell to |
| TGA: Weight loss < | Residual Solvent/Monomer. | Perform a "drying run": Heat to |
| Sample bubbles/foams | Rapid volatilization. | Use a TGA pan with a pinhole lid (self-generated atmosphere) to slow evaporation rate. |
References
Mechanical testing of isodecyl methacrylate polymers
Application Note: AN-IDMA-2026 Advanced Mechanical Characterization of Isodecyl Methacrylate (IDMA) Polymers
Executive Summary
This compound (IDMA) is a critical monomer in the design of soft, hydrophobic polymer matrices. Unlike rigid methacrylates (e.g., Methyl Methacrylate,
This guide provides high-fidelity protocols for characterizing IDMA-based polymers, specifically addressing the challenges of handling soft, low-
Part 1: Material Science Fundamentals
The Mechanism of Internal Plasticization
The mechanical behavior of IDMA is governed by its
-
Free Volume Theory: The bulky isodecyl group prevents the polymer backbone from packing tightly. This increases the fractional free volume (
), lowering the energy barrier for segmental rotation. -
Result: The polymer remains in a rubbery/viscous state at room temperature, exhibiting high tack and low storage modulus (
).
Structure-Property Relationship Diagram
The following diagram illustrates how the monomer structure dictates the macroscopic mechanical testing strategy.
Figure 1: Causal pathway from IDMA molecular structure to required mechanical testing protocols.
Part 2: Experimental Protocols
Protocol A: Dynamic Mechanical Analysis (DMA)
Target Metric: Glass Transition (
Challenge: IDMA homopolymers are too soft to hold their shape in standard tensile clamps at room temperature. Solution: Use Shear Sandwich geometry or Parallel Plate rheometry.
Step-by-Step Methodology:
-
Sample Preparation:
-
Synthesize IDMA polymer via solution polymerization.
-
Solvent cast the polymer onto a release liner (fluorosilicone coated) to a dry thickness of 0.5–1.0 mm.
-
Critical Step: Anneal at 40°C under vacuum for 24 hours to remove residual solvent. Solvent residues act as plasticizers and will artificially lower
data.
-
-
Mounting:
-
Cut the sample into 10mm x 10mm squares.
-
Load into a Double Shear Sandwich clamp.
-
Note: If the sample is too tacky, cool the fixture to 0°C using liquid nitrogen (LN2) cooling accessory before loading to prevent deformation during clamping.
-
-
Test Parameters:
-
Mode: Multi-Frequency Strain.
-
Strain: 0.1% (Must be within Linear Viscoelastic Region - LVR).
-
Frequency: 1 Hz.
-
Temperature Ramp: -100°C to +100°C at 3°C/min.
-
-
Data Interpretation:
-
is defined as the peak of the
curve (Ratio of Loss/Storage Modulus). -
Expect
peak C for Homopolymer IDMA.
-
is defined as the peak of the
Protocol B: Probe Tack Testing (ASTM D2979 Modified)
Target Metric: Instantaneous Adhesion (Tack) for Transdermal Patches.
Context: For drug delivery patches, the polymer must adhere to skin immediately upon contact under light pressure.
Workflow:
-
Probe Setup: Use a stainless steel cylindrical probe (5mm diameter).
-
Sample: IDMA copolymer film (e.g., IDMA-co-Acrylic Acid) cast on a PET backing.
-
Test Cycle:
-
Approach: 0.1 mm/s.
-
Contact Force: 100 g (
). -
Dwell Time: 1.0 second (Simulates thumb pressure).
-
Debonding: Pull away at 10 mm/s.
-
-
Analysis:
-
Record the Maximum Peak Force (Tack).
-
Calculate Work of Adhesion (Area under the Force-Distance curve).
-
Failure Mode: Observe the probe. If residue remains, it is a "Cohesive Failure" (internal strength too low). If clean, it is "Adhesive Failure" (desired for clean removal patches).
-
Protocol C: Bio-Relevant Swelling & Rheology
Target Metric: Modulus change in physiological fluids.
Rationale: Hydrophobic IDMA is often copolymerized with hydrophilic HEMA to control water uptake. Mechanical integrity must be tested in situ.
-
Swelling:
-
Immerse pre-weighed discs (
) in Phosphate Buffered Saline (PBS, pH 7.4) at 37°C. -
Weigh at intervals until constant weight (
). -
Calculate Equilibrium Swelling Ratio (
).
-
-
Immersion Rheology:
-
Use a parallel plate rheometer with a solvent trap to prevent evaporation.
-
Place the swollen hydrogel between plates.
-
Perform a Frequency Sweep (0.1 – 100 rad/s) at 1% strain.
-
Success Criteria: For controlled release,
(Storage Modulus) should remain > (Loss Modulus) across the frequency range, indicating a stable crosslinked network rather than a flowing sol.
-
Part 3: Data Presentation & Analysis
Comparative Mechanical Properties
The table below highlights why IDMA is selected over other methacrylates for soft tissue applications.
| Polymer Type | Side Chain Length | Modulus at 25 | Application Relevance | |
| Poly(Methyl Methacrylate) | C1 | 105 | ~3.0 GPa | Bone cement, rigid implants |
| Poly(Butyl Methacrylate) | C4 | 20 | ~0.8 GPa | Semi-flexible coatings |
| Poly(this compound) | C10 | -60 | < 0.1 MPa | Transdermal adhesives, soft tissue scaffolds |
DMA Analysis Workflow
Use this logic flow to validate your DMA data.
Figure 2: Decision tree for validating viscoelastic data quality.
References
-
ASTM International. (2022). ASTM D2979-16: Standard Test Method for Pressure-Sensitive Tack of Adhesives Using an Inverted Probe Machine. ASTM International. [Link]
-
ASTM International. (2021). ASTM D3330 / D3330M-04(2018): Standard Test Method for Peel Adhesion of Pressure-Sensitive Tape. ASTM International. [Link]
-
Czech, Z., & Wojciechowicz, M. (2006). Pressure-sensitive adhesives for medical applications.[1][2] In Technology of Pressure-Sensitive Adhesives and Products. CRC Press. (Contextual grounding for acrylate PSA testing).
-
Teng, H., et al. (2008).[3] High Glass Transition Temperatures of Poly(methyl methacrylate) Prepared by Free Radical Initiators.[3] Journal of Polymer Science Part A: Polymer Chemistry. (Cited for comparative
baselines of methacrylates). - Satokawa, Y., et al. (2012). Rheological and mechanical characterization of poly(meth)acrylate composites.
Sources
Troubleshooting & Optimization
Inhibiting premature polymerization of isodecyl methacrylate
Technical Support Center: Isodecyl Methacrylate (IDMA) Stability & Handling
Ticket Scope: Prevention of Premature Polymerization & Monomer Stabilization Assigned Specialist: Senior Application Scientist Status: Active
Introduction: The Stability Paradox
Welcome to the technical support hub for this compound (IDMA). Unlike shorter-chain methacrylates (like MMA), IDMA presents unique challenges due to its hydrophobicity, higher viscosity, and high boiling point (
The Critical Warning: The most common cause of catastrophic monomer loss (gelation) is the misunderstanding of inhibitor mechanisms . Most researchers instinctively store air-sensitive chemicals under nitrogen. Do not do this with MEHQ-stabilized IDMA. This guide explains why and provides validated protocols for handling.
Core Mechanism: The Oxygen Synergy
User Question: "I stored my IDMA under strict nitrogen atmosphere to keep it pure, but it solidified into a rock after 3 weeks. Why?"
Technical Analysis: Standard IDMA is stabilized with MEHQ (Hydroquinone monomethyl ether) .[1] MEHQ is not an inhibitor in isolation; it is a radical scavenger that requires dissolved oxygen to function.
-
The Cycle: Spontaneous free radicals (
) form in the monomer (due to heat/light). -
Oxygen's Role: Dissolved oxygen (
) reacts with these radicals to form peroxy radicals ( ). -
Inhibitor's Role: MEHQ reacts only with the peroxy radical to form a stable, non-reactive species.
Without Oxygen, MEHQ is dormant. The free radicals propagate, leading to "runaway" polymerization.
Visualizing the Inhibition Cycle
Figure 1: The MEHQ Inhibition Cycle.[2][3] Note that the pathway to stability is broken without Oxygen, leading directly to polymerization.
Storage & Handling Protocols
User Question: "What are the exact storage conditions to maximize shelf life?"
Protocol: Follow this self-validating storage checklist.
| Parameter | Specification | Scientific Rationale |
| Atmosphere | Air (Aerated) | Maintains ~20-40 ppm dissolved |
| Headspace | Min. 10% Volume | Ensures a reservoir of oxygen to replenish dissolved gas consumed by radical scavenging. |
| Temperature | < 25°C (Ideal: 4-10°C) | Reduces the rate of spontaneous radical generation ( |
| Light | Amber Glass / HDPE | IDMA absorbs UV; light can cleave bonds and generate radicals faster than MEHQ can scavenge them. |
| Material | Stainless Steel / HDPE | Avoid mild steel (rust acts as a redox initiator). |
Pre-Reaction Processing: Inhibitor Removal
User Question: "I need to remove MEHQ for a precise kinetic study. Should I wash with NaOH?"
Recommendation: Do not use a caustic wash (NaOH) for IDMA. While effective for Methyl Methacrylate (MMA), IDMA is highly hydrophobic and viscous. Caustic washing often leads to stable emulsions that are difficult to separate, resulting in yield loss and water contamination.
Validated Protocol: Alumina Column Chromatography This method is anhydrous and visually self-validating.
Materials:
-
Inhibitor Removal Column (Glass column with frit).
-
Stationary Phase: Activated Alumina (Basic or Neutral), Brockmann Grade I.
-
Validation: Refractive Index (RI) detector or UV-Vis.
Step-by-Step Workflow:
-
Preparation: Pack a glass column with activated alumina. Ratio: Use approx. 20g alumina per 100g of monomer.
-
Flow: Pour IDMA directly onto the column (neat). No solvent is required if viscosity permits; otherwise, dilute 1:1 with hexane (requires subsequent evaporation).
-
Elution: Allow gravity flow or apply gentle positive pressure (
). -
Validation:
-
Visual: MEHQ often oxidizes to a slight yellow/brown on the top of the white alumina column.
-
Instrumental: Check UV absorbance at 290 nm (MEHQ peak). Pure IDMA has low absorbance here.
-
Critical Note: Once MEHQ is removed, the monomer is unstable . Use immediately or store at -20°C for max 24 hours.
High-Risk Operation: Distillation
User Question: "My IDMA is yellowing. I want to distill it, but it polymerized in the flask last time."
Technical Analysis: IDMA has a high boiling point. To distill it, you must apply heat, which exponentially increases radical generation. MEHQ is non-volatile; it remains in the pot, but if the oxygen is depleted by the heat, the pot will gel (the "Popcorn Effect").
The "Pot-Inhibitor" Strategy: For distillation, you must switch inhibitors. Phenothiazine (PTZ) is the gold standard for methacrylate distillation because it functions effectively in lower oxygen environments and at higher temperatures than MEHQ [2].
Distillation Protocol:
-
Inhibitor Doping: Add 500 ppm Phenothiazine to the boiling flask (pot).
-
Vacuum: High vacuum is mandatory (< 5 mmHg) to lower the boiling point below 100°C.
-
Air Sparge: Introduce a very fine capillary bleed of air (not nitrogen) into the boiling liquid. This provides just enough oxygen for any residual inhibition without breaking the vacuum.
-
Condenser: The distillate will be uninhibited. If storage is intended, immediately add fresh MEHQ (10-50 ppm) to the receiving flask.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Gelation in Storage | Oxygen depletion (stored under | Prevention: Store under air.[1] Ensure headspace. |
| Gelation in Storage | Overheating (>35°C). | Prevention: Refrigerate. Check max shelf life (usually 6-12 months). |
| Yellow Discoloration | MEHQ oxidation or Polymer buildup. | Run through Alumina column.[4][5] If heavily yellow, discard (polymer content likely high). |
| Slow Polymerization | Excess Oxygen (Inhibition). | Reaction Step: Sparge reaction vessel with |
| "Popcorn" Polymer | Vapor phase polymerization. | Occurs in dead spaces (condensers/vents) where inhibitor doesn't reach. Keep equipment heated or flushed. |
References
-
BASF SE. (2017). Technical Information: Methacrylic Acid & Esters - Storage & Handling.[1][6][7] Retrieved from
- Levy, L. B. (1985). Inhibition of Acrylic Acid Polymerization by Phenothiazine and p-Methoxyphenol. Journal of Polymer Science: Polymer Chemistry Edition.
-
Methacrylate Producers Association. (2008). Methacrylic Esters: Safe Handling Manual. Retrieved from
- Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience.
Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) for your specific batch of this compound before handling.
Sources
- 1. chemicals.basf.com [chemicals.basf.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. download.basf.com [download.basf.com]
- 7. chemicals.basf.com [chemicals.basf.com]
Technical Support Center: Isodecyl Methacrylate (IDMA) Handling & Storage
Status: Operational Role: Senior Application Scientist Subject: IDMA Storage, Inhibition Chemistry, and Handling Protocols Last Updated: February 2026
Core Directive: The "Oxygen Paradox"
CRITICAL WARNING: Unlike many organic reagents, Isodecyl Methacrylate (IDMA) must NOT be stored under an inert atmosphere (Nitrogen or Argon).
The most common cause of catastrophic polymerization in IDMA storage is the well-intentioned removal of oxygen. IDMA is stabilized with MEHQ (Monomethyl ether hydroquinone) . This inhibitor is not self-acting; it requires dissolved oxygen to function as a radical scavenger.
The Mechanism of Failure
If you purge the headspace with nitrogen, you starve the MEHQ of oxygen. Once the dissolved oxygen is consumed, the MEHQ becomes inactive, and the monomer will polymerize spontaneously—even at cool temperatures—potentially rupturing the container.
Visualization: The MEHQ-Oxygen Dependency Cycle
The following diagram illustrates why maintaining an air headspace is non-negotiable.
Figure 1: The stabilization logic of IDMA. Removing Oxygen breaks the chain at the first step, leading to unchecked radical growth.
Storage Architecture & Protocols
Environmental Parameters
| Parameter | Specification | Technical Rationale |
| Temperature | 0°C – 35°C (32°F – 95°F) | High temps deplete oxygen faster; temps >35°C risk overcoming the inhibitor.[1] |
| Headspace | Min. 10% volume (Air) | Provides the reservoir of oxygen necessary to replenish dissolved O₂ levels. |
| Light Exposure | Dark / Amber Glass / Opaque | UV light can cleave bonds and generate radicals faster than MEHQ can scavenge them. |
| Shelf Life | 12 Months | Assuming proper temp and oxygen levels.[1][2] Check inhibitor levels annually. |
Material Compatibility Matrix
IDMA is a hydrophobic, long-chain monomer. It is less aggressive than Methyl Methacrylate (MMA), but material selection is still critical to prevent contamination (color drift) or container failure.
-
Recommended: Stainless Steel (304/316), High-Density Polyethylene (HDPE), Aluminum.
-
Acceptable (Short Term): Carbon Steel (May cause yellowing due to iron leaching; Fe³⁺ ions are weak polymerization initiators).
-
Prohibited: Rubber (Natural), EPDM (swells significantly), PVC (plasticizer migration).
Workflow: Storage Inspection Protocol
Follow this decision tree for monthly safety audits of your IDMA stock.
Figure 2: Decision logic for routine IDMA storage auditing.
Handling & Safety (PPE)
Hazard Profile:
-
Skin Sensitizer (Category 1B): IDMA is a potent sensitizer. Once sensitized, a researcher may react to trace amounts of any methacrylate.
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[1][3] Do not wash down drains.
Glove Selection Guide
Standard thin nitrile exam gloves often provide insufficient protection against methacrylates for prolonged contact.
| Glove Material | Splash Protection (< 5 min) | Full Immersion (> 30 min) | Notes |
| Thin Nitrile (4 mil) | ✅ Acceptable | ❌ FAIL | Permeation can occur in <15 mins without visible degradation. |
| Thick Nitrile (8+ mil) | ✅ Recommended | ⚠️ Monitor | Good balance of dexterity and protection. |
| PVA (Polyvinyl alcohol) | ✅ Excellent | ✅ Excellent | Best chemical resistance but water-soluble (do not use with aqueous solutions). |
| Latex | ❌ AVOID | ❌ AVOID | Poor resistance; rapid permeation. |
Troubleshooting & FAQs
Q1: The monomer in my drum has turned yellow. Is it compromised?
Diagnosis: Likely Iron Contamination or Inhibitor Oxidation.
-
Cause: If stored in carbon steel, iron ions (Fe³⁺) can leach into the monomer, causing a yellow tint. Alternatively, excessive MEHQ oxidation over time can darken the liquid.
-
Action: Run a simple polymerization test. If the monomer still polymerizes at the expected rate with your initiator, it is usable for non-optical applications. If color is critical, redistillation is required.
Q2: Can I store IDMA in the fridge to extend shelf life?
Diagnosis: Yes, but with caveats.[1][5]
-
Risk: While 4°C is safe, you must ensure the inhibitor does not precipitate (crystallize) out of solution. IDMA has a low freezing point, but viscosity increases.
-
Protocol: If moving from cold storage to room temp, agitate the container gently to ensure the MEHQ is homogeneously distributed before pouring. Never heat rapidly to thaw.
Q3: My IDMA looks "cloudy" or has suspended solids.
Diagnosis: Moisture Contamination or Polymer Nucleation.
-
Test: Take a 10mL sample and warm it to 25°C.
-
If it clears: It was likely just viscosity/minor phase separation.
-
If it remains cloudy: You likely have "popcorn" polymer forming (micro-polymerization).
-
-
Action: Filter through a 0.45µm PTFE filter. If the filter clogs immediately, the bulk material is polymerizing. Discard immediately as a hazardous waste; do not attempt to salvage.
Q4: How do I clean up a spill?
Protocol:
-
Evacuate non-essential personnel.
-
Ventilate: Open windows (IDMA has low volatility, but fumes can still be irritating).
-
Absorb: Use an inert absorbent (vermiculite or sand). Do not use sawdust (combustible).
-
Wash: Clean the surface with soap and water.[2]
-
Disposal: Incineration is the only recommended disposal method for methacrylate waste [1].
References
-
Methacrylate Producers Association (MPA). Safe Handling Manual: Methacrylate Esters. (2025).[2][6] Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: this compound (CAS 29964-84-9). Retrieved from [Link]
Sources
Purification of isodecyl methacrylate monomer
Welcome to the Isodecyl Methacrylate (IDMA) Technical Support Center.
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Purification, Inhibitor Removal, and Handling of IDMA Monomer.
Executive Summary
This compound (IDMA) is a hydrophobic, low-glass-transition temperature (
Critical Advisory: Unlike methyl methacrylate (MMA), IDMA possesses a long aliphatic chain (
Module 1: Monomer Specifications & Properties
Reference data for experimental planning.
| Property | Value | Critical Note |
| Molecular Weight | 226.36 g/mol | |
| Density | 0.878 g/mL (at 25°C) | Less dense than water.[2] |
| Boiling Point | ~126°C (at 10 mmHg) | High BP. Distillation requires high vacuum (<1 mmHg recommended) to avoid thermal polymerization. |
| Solubility | Negligible in water | Highly soluble in organic solvents (Hexane, DCM, THF). |
| Standard Inhibitor | MEHQ (10-100 ppm) | Requires dissolved oxygen to function. Do not purge with nitrogen until after purification. |
Module 2: The Gold Standard Protocol (Alumina Column)
Recommended for: Lab-scale purification (<500 mL), ATRP, RAFT, and anionic polymerization prep. Mechanism: MEHQ is a phenol (weak acid). Basic alumina deprotonates the inhibitor, binding it to the stationary phase while the neutral monomer passes through.
The Workflow
Figure 1: Inhibitor removal workflow using basic alumina. This dry method prevents water contamination and emulsion risks.
Step-by-Step Protocol
-
Materials: Basic Alumina (Brockmann Activity I), glass column (with frit or glass wool), collection flask.
-
Ratio: Use approximately 10g of Alumina per 50mL of monomer .
-
Packing: Pour dry alumina into the column. Tap gently to settle. Note: Pre-wetting with hexane is optional but helps prevent channeling.
-
Elution: Pour the IDMA directly onto the column. Allow it to pass through via gravity or very slight positive pressure (nitrogen/air).
-
Scientist's Tip: If the monomer is too viscous, dilute 1:1 with hexane, pass through the column, and then remove hexane via rotary evaporation.
-
-
Collection: The first few mLs may contain moisture from the alumina; discard if ultra-dry conditions are required. Collect the bulk fraction.
-
Validation: The eluent should be colorless. Any yellow tint indicates inhibitor breakthrough.
Module 3: Scale-Up Protocol (Liquid-Liquid Extraction)
Recommended for: Large volumes (>500 mL) where columns are impractical. Risk Alert: High risk of emulsion due to IDMA's surfactant-like structure.
The "Anti-Emulsion" Wash Protocol
-
Dilution (Crucial): Dilute IDMA 1:1 with a non-polar solvent (Hexane or Diethyl Ether). Never wash neat IDMA; the viscosity and surface tension will trap water.
-
Caustic Wash: Wash 3x with 0.5 M NaOH (aq).
-
Technique:Do not shake vigorously. Use the "Inversion Method"—cap the funnel and gently invert it back and forth 20 times. Vent frequently.
-
-
Brine Wash: Wash 1x with Saturated NaCl (Brine). This increases ionic strength and forces phase separation.
-
Water Wash: Wash 1x with distilled water to remove residual base.
-
Drying: Collect the organic layer (top layer) and dry over anhydrous
for 30 minutes. -
Concentration: Filter off the solid drying agent and remove the solvent via rotary evaporation (
, reduced pressure).
Module 4: Troubleshooting & FAQs
Q1: I tried the NaOH wash, and now I have a thick white layer that won't separate. What do I do?
Diagnosis: You have formed a stable emulsion. IDMA acts as a surfactant.[3] The Fix:
-
Add Brine: Pour saturated NaCl solution into the funnel. The ions compete for water, disrupting the emulsion.
-
Wait: It may take 1-2 hours to settle.
-
Filtration: If it persists, filter the entire emulsion through a pad of Celite (diatomaceous earth) . The Celite breaks the surface tension of the droplets.
Q2: Can I distill IDMA to purify it?
Answer: Yes, but proceed with extreme caution.
-
The Risk: IDMA has a high boiling point (~263°C atm). Even under vacuum, you need to heat it significantly. Without inhibitor, the heat can trigger thermal polymerization inside the distillation column (the "popcorn" effect).
-
Requirement: You must use a high-vacuum line (<1 mmHg) to keep the bath temperature below 80°C. If you cannot achieve this vacuum, stick to the Alumina method.
Q3: My polymerization reaction (ATRP) died after 10% conversion. Why?
Diagnosis: Residual Oxygen or Inhibitor.
-
Explanation: MEHQ requires oxygen to work. If you removed the MEHQ but didn't degas the monomer thoroughly, dissolved oxygen acts as a radical scavenger.
-
Solution: After purification, perform at least 3 freeze-pump-thaw cycles or sparge with Nitrogen for 30 minutes immediately before initiation.
Q4: How do I check if the inhibitor is actually gone?
Method: The "Caustic Shake Test."
-
Take 1 mL of your purified monomer.
-
Add 1 mL of 5% NaOH.
-
Shake.
-
Result: If the aqueous layer turns yellow/brown , inhibitor is still present (the color comes from the quinone salt of MEHQ). If it stays clear, you are good to go.
Module 5: Decision Logic (Method Selection)
Figure 2: Decision matrix for selecting the optimal purification strategy based on scale and viscosity.
References
-
Safe Handling and Storage of Methacrylic Esters. Methacrylate Producers Association (MPA). (2012). Detailed guide on inhibitor chemistry and storage stability.
-
Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann. Standard reference for specific monomer physical properties and purification constants.
-
Atom Transfer Radical Polymerization (ATRP): A Practical Guide. Matyjaszewski, K., & Tsarevsky, N. V. (2014). Journal of the American Chemical Society. Discusses the necessity of inhibitor removal for controlled radical polymerization kinetics.
-
This compound Product Data Sheet. TCI Chemicals. Physical property verification (BP, Density).[2]
Sources
Technical Support Center: Isodecyl Methacrylate (IDMA) Purification
Topic: Removing Inhibitors (MEHQ) from Isodecyl Methacrylate Ticket ID: IDMA-PUR-001 Status: Open / Guide Generated
Executive Summary & Decision Matrix
Welcome to the IDMA Purification Hub. this compound (IDMA) is a hydrophobic, low-volatility monomer commonly stabilized with MEHQ (Hydroquinone monomethyl ether) to prevent premature polymerization. While essential for storage, MEHQ acts as a radical scavenger that can retard reaction kinetics or introduce impurities in precision applications like ATRP (Atom Transfer Radical Polymerization) or RAFT (Reversible Addition-Fragmentation chain Transfer).
Do you need to remove the inhibitor? Not always. In standard free-radical polymerization with high initiator concentrations (>1 wt%), the inhibitor is often consumed rapidly in the induction period. However, for controlled radical polymerizations or kinetic studies, removal is mandatory.
Decision Logic (Workflow)
Figure 1: Decision matrix for determining the necessity and method of inhibitor removal for this compound.
Method Comparison Data
IDMA is highly hydrophobic (long
| Feature | Column Chromatography (Recommended) | Caustic Wash (NaOH) | Vacuum Distillation |
| Principle | Adsorption of phenolic MEHQ onto basic alumina.[1] | Acid-base extraction (MEHQ | Boiling point difference. |
| Suitability for IDMA | High. No water introduced. | Low. High risk of stable emulsions due to IDMA hydrophobicity. | Medium. IDMA has a high boiling point; requires high vacuum. |
| Yield | >95% | 70-85% (Losses to emulsion). | 60-80% (Pot residue). |
| Time Required | 15–20 mins | 1–2 hours (separation time). | 2–4 hours. |
| Risks | Exothermic adsorption (rarely an issue at small scale). | Water contamination; Emulsion formation. | Thermal polymerization; "Popcorn" polymer formation. |
The Gold Standard: Column Chromatography Protocol
This is the preferred method for IDMA. It relies on the acidity of the phenolic inhibitor (MEHQ) binding to Basic Alumina (Aluminum Oxide).
Materials:
-
Chromatography column (glass with frit or cotton plug).
-
Basic Activated Alumina (Brockmann Grade I).
-
This compound (IDMA).
-
Collection flask (foil-wrapped to prevent UV polymerization).
Step-by-Step Protocol:
-
Preparation: Ensure the column is dry. Water deactivates alumina.
-
Packing: Fill the column with basic alumina.
-
Rule of Thumb: Use approx. 0.2g of alumina per 1g of monomer for levels <100ppm MEHQ.
-
Note: Do not wet-pack with solvent. Use dry alumina directly with the neat monomer to avoid solvent removal steps later.
-
-
Loading: Pour the neat IDMA directly onto the alumina bed.
-
Elution: Allow gravity to pull the monomer through.
-
Troubleshooting: If flow is too slow (IDMA is viscous), apply gentle positive pressure (nitrogen balloon). Do not use vacuum, as it evaporates monomer and can condense moisture.
-
-
Collection: Collect the first fraction. The inhibitor remains adsorbed at the top of the column (often visible as a brownish band).
Self-Validating Check: The "breakthrough" point occurs when the alumina is saturated. If the eluent turns slightly yellow, the column is spent. Stop collecting immediately.
Troubleshooting & FAQs
Q1: I tried the NaOH wash (Caustic Wash), and now my flask looks like mayonnaise. What happened?
A: You encountered an emulsion.
-
The Science: IDMA is very hydrophobic. When vigorously mixed with aqueous NaOH, the surfactant-like properties of the monomer/water interface create a stable emulsion.
-
The Fix:
-
Add brine (saturated NaCl) to increase the ionic strength of the aqueous phase.
-
Wait.[2] It may take hours to separate.
-
Prevention: Avoid this method for IDMA. Use the alumina column method described above.
-
Q2: Can I store the purified monomer?
A: No.
-
The Science: Inhibitors are there for a reason. Without MEHQ, IDMA can auto-polymerize due to heat, light, or trace peroxides.
-
Protocol: Purify only what you need for the immediate experiment (within 2–4 hours). If you must store it, keep it at -20°C in the dark, but verify purity again before use.
Q3: My monomer polymerized inside the distillation apparatus.
A: This is a common failure mode in vacuum distillation.
-
The Cause: IDMA has a high boiling point. Even under vacuum, the pot temperature likely exceeded the thermal initiation threshold.
-
The Fix: If you must distill, you need to add a "pot inhibitor" (like copper shavings or phenothiazine) that doesn't distill over, and use a high-vacuum oil pump (<1 mmHg) to keep the temperature below 60°C.
Q4: How do I verify the inhibitor is actually gone? (The "Shake Test")
A: Use a colorimetric spot test.
-
Take 1 mL of your purified IDMA.
-
Add 1 mL of 5% NaOH solution.
-
Shake vigorously for 10 seconds.
-
Observation:
-
Clear/White: Inhibitor is removed (Success).
-
Yellow/Brown: MEHQ is still present (The phenolate salt of MEHQ is colored).
-
Visualizing the Alumina Workflow
Figure 2: Workflow for the removal of MEHQ from IDMA using Basic Alumina.
References
- Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society.
-
Ko, J., et al. (2018). Removing MEHQ Inhibitor From Methyl Acrylate Monomer. Cheresources Community. Retrieved from [Link]
Sources
Side reactions in isodecyl methacrylate polymerization
This guide functions as a specialized Technical Support Center for researchers working with Isodecyl Methacrylate (IDMA) . It moves beyond standard textbook definitions to address the specific kinetic and thermodynamic behaviors introduced by the bulky
Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Troubleshooting Side Reactions & Kinetic Anomalies in IDMA Polymerization
The Kinetic Landscape: Why IDMA Behaves Differently
Unlike Methyl Methacrylate (MMA), this compound (IDMA) possesses a bulky, hydrophobic isodecyl side chain. This
Core Kinetic Parameters (at 60°C)
| Parameter | Value / Trend | Impact on Experiment |
| Propagation Rate ( | Comparable to MMA, but slightly lower due to steric hindrance at the active site. | |
| Termination Rate ( | Significantly Lower than MMA | The bulky tail hinders bimolecular termination, potentially increasing rate ( |
| Termination Mode | Disproportionation (>85%) | Steric bulk prevents radical coupling. H-abstraction from the |
| Glass Transition ( | Critical: You will likely not see a sharp "glass effect" freezing the reaction; conversion can reach near 100% without vitrification. |
Visualizing the Reaction Pathways
The following diagram maps the primary propagation route against the interfering side reactions. Use this to identify where your reaction is "leaking" efficiency.[1]
Figure 1: Kinetic pathway of IDMA. Note the dominance of Disproportionation and Chain Transfer over Coupling.
Troubleshooting Guides (Q&A Format)
Module A: Molecular Weight & PDI Issues
Q: My Target MW is 150 kDa, but I'm stalling at 40 kDa with a PDI > 2.0. Is the initiator decomposing too fast?
Diagnosis: This is likely Chain Transfer to Monomer (CTM) or Solvent , not initiator failure.
-
The Mechanism: The isodecyl group contains multiple secondary and tertiary hydrogens. At temperatures >70°C, the propagating radical (
) can abstract a hydrogen from the side chain of a monomer or another polymer chain rather than adding to the double bond. -
The Evidence: High PDI combined with low MW suggests "transfer-limited" polymerization.
-
Corrective Protocol:
-
Lower Temperature: Reduce reaction temperature by 10°C.
for transfer is higher than propagation; cooling suppresses transfer more than growth. -
Solvent Swap: If using Toluene (high
), switch to Benzene (toxic, but ) or t-Butylbenzene . -
Check Monomer Purity: Commercial IDMA often contains isomeric impurities. Linear decyl chains transfer less than branched isodecyl chains.
-
Q: I see a "shoulder" on my GPC trace at very high molecular weights. Is this crosslinking?
Diagnosis: This is Branching via Backbiting .
-
The Mechanism: The growing radical curls back and abstracts a hydrogen from its own
side chain (intramolecular transfer). This creates a mid-chain radical, which then propagates, forming a graft. -
Risk Factor: High conversion (>80%) and low monomer concentration.
-
Corrective Protocol: Stop the reaction at 60-70% conversion. Do not push for 99% conversion in batch mode if linear topology is critical.
Module B: Gelation & Auto-acceleration
Q: The reaction exotherm spiked unexpectedly, but the polymer is still rubbery/sticky. Why didn't it vitrify?
Diagnosis: You experienced the Trommsdorff-Norrish (Gel) Effect without Vitrification.
-
The Causality: Unlike PMMA (
), Poly-IDMA has a of . As conversion increases, viscosity rises, and (termination) drops because chains can't diffuse to find each other. However, the reaction mixture never turns into a glass; it remains a viscous rubber, allowing propagation ( ) to continue unchecked, leading to a thermal runaway. -
Corrective Protocol:
-
Dilution: Ensure monomer concentration
if running in solution. -
Add CTA: Introduce a thiol (e.g., n-dodecyl mercaptan) at 0.1 mol% to regulate chain length and delay the onset of the gel effect.
-
Module C: Purification & Stability
Q: I precipitated the polymer in Methanol, but it formed a milky emulsion instead of a solid. How do I recover it?
Diagnosis: Poly-IDMA is extremely hydrophobic, but low MW oligomers can form stable colloidal suspensions in pure methanol.
-
Corrective Protocol:
-
Change Non-Solvent: Use Cold Methanol (-20°C) or a Methanol/Water (90:10) mixture. The water increases polarity, forcing precipitation.
-
Alternative System: Dissolve in THF and precipitate into Ethanol/Water (80:20) .
-
Q: The polymer turned yellow after drying in the oven.
Diagnosis: Oxidative degradation or inhibitor residue.[1]
-
The Mechanism: The tertiary carbon in the methacrylate backbone and the isodecyl side chain are susceptible to oxidation at high T.
-
Corrective Protocol:
-
Vacuum Dry: Always dry Poly-IDMA under vacuum at
. -
Remove Inhibitor: Did you remove the MEHQ from the monomer? Pass IDMA through a basic alumina column before polymerization.
-
Experimental Workflow: Purification of Poly-IDMA
Standard precipitation protocols for PMMA fail for IDMA due to solubility differences.
Figure 2: Optimized purification workflow for hydrophobic poly-methacrylates.
References
- Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience.
-
Matyjaszewski, K., et al. (2007). "Atom Transfer Radical Polymerization of Methacrylates." Macromolecules. Link
-
Ballard, N. & Asua, J.M. (2017). "Radical Polymerization of Acrylic Monomers: An Overview." Progress in Polymer Science. Link
-
Nakamura, Y. & Yamago, S. (2015). "Termination Mechanism of the Radical Polymerization of Acrylates and Methacrylates." Macromolecular Rapid Communications. Link
-
Polymer Source Inc. (2024). "Poly(this compound) Solubility and Properties Data." Link
Sources
Technical Support Center: Molecular Weight Control in IDMA Polymerization
This guide serves as a specialized technical support hub for researchers working with Isodecyl Methacrylate (IDMA) . It addresses the specific challenges of polymerizing a monomer with a bulky, hydrophobic
Current Status: Operational
Lead Scientist: Senior Application Specialist
Topic: Precision Control of
Core Mechanism & Fundamentals
Q: Why is controlling MW in IDMA more challenging than in Methyl Methacrylate (MMA)?
A: While the methacrylic backbone is identical, the isodecyl side chain introduces two critical variables:
-
Steric Bulk & Diffusion: The bulky
group increases the hydrodynamic volume of the propagating chain. This exacerbates the Gel Effect (Trommsdorff–Norrish effect) earlier in the conversion than with MMA, leading to auto-acceleration and uncontrolled high MW spikes if not managed [1, 4]. -
Low
Handling: Poly(IDMA) has a glass transition temperature ( ) of approximately -60°C [17]. Unlike PMMA ( C), Poly(IDMA) is a viscous, tacky liquid or gum at room temperature. This makes isolation and purification (precipitation) difficult, affecting yield calculations and GPC sample preparation.
Q: What are the primary levers for controlling MW in Free Radical Polymerization (FRP)?
To reduce molecular weight, you must increase the rate of termination or transfer relative to propagation.
-
[I] (Initiator Concentration):
. Increasing initiator lowers MW but increases reaction rate (heat generation). -
[CTA] (Chain Transfer Agent): The most effective lever. Mercaptans transfer the radical from the growing chain to a small molecule, stopping chain growth without stopping the reaction kinetics [7].
-
Temperature: Higher temperatures generally decrease MW (
increases faster than ) but broaden the Polydispersity Index (PDI).
Experimental Protocols
Protocol A: Low MW Poly(IDMA) via Chain Transfer (Target < 20 kDa)
Use this protocol for viscosity modifiers or coating additives.
Reagents:
-
Monomer: this compound (Remove inhibitor via basic alumina column).
-
Solvent: Toluene (preferred for chain transfer efficiency) or Ethyl Acetate.
-
Initiator: AIBN (Azobisisobutyronitrile).
-
CTA: n-Dodecyl Mercaptan (DDM) .
Step-by-Step:
-
Stoichiometry: Set Monomer:Solvent ratio to 1:1 (wt/wt) to mitigate the gel effect.
-
CTA Loading: Add 0.5% to 2.0% wt of DDM relative to monomer.
-
0.5% DDM
Target kDa. -
2.0% DDM
Target kDa.
-
-
Degassing: Sparge with
for 30 mins. Oxygen inhibition is critical to avoid in methacrylates. -
Polymerization: Heat to 70°C for 6-8 hours.
-
Isolation (Critical): Do NOT attempt to filter.
-
Pour reaction mixture into excess cold Methanol (-20°C).
-
The polymer will separate as a viscous oil at the bottom. Decant the supernatant.
-
Dry under vacuum at 40°C.
-
Protocol B: Precision MW Poly(IDMA) via ATRP (Target PDI < 1.2)
Use this for block copolymers or drug delivery vehicles.
Reagents:
-
Initiator: Ethyl
-bromoisobutyrate (EBiB). -
Catalyst System: CuBr / PMDETA (Pentamethyldiethylenetriamine).
-
Target: DP (Degree of Polymerization) = [M] / [I].
Step-by-Step:
-
Ratio: [IDMA] : [EBiB] : [CuBr] : [PMDETA] = 100 : 1 : 1 : 1 .
-
Setup: Use a Schlenk flask. Freeze-Pump-Thaw (3 cycles) is mandatory to remove
. -
Reaction: Immerse in oil bath at 60°C .
-
Note: IDMA propagation is slower than MMA due to steric bulk. Expect reaction times of 12-24 hours for >80% conversion.
-
-
Termination: Expose to air (turns blue/green). Pass through a neutral alumina plug to remove Copper.
Troubleshooting & Diagnostics
Decision Tree: Solving Molecular Weight Deviations
Figure 1: Diagnostic logic flow for identifying root causes of molecular weight deviations in IDMA polymerization.
FAQ: Common Issues
Q: My product is a sticky mess and I can't weigh it. How do I handle it? A: This is normal for Poly(IDMA).
-
Technique: Do not dry it to 100% solids if you plan to use it later. Store it as a 50% solution in Toluene or THF.
-
Handling: If you must isolate it, freeze the flask in liquid nitrogen or dry ice. The polymer will become brittle (glassy) below -60°C, allowing you to chip it out or transfer it before it warms up and becomes tacky again.
Q: I used 1% DDM but my MW is still 100k+. Why? A: Check your Initiator Efficiency . If your AIBN is old, the radical flux is low, leading to fewer chains and higher MW.
-
Validation: Recrystallize AIBN in methanol.
-
Alternative: Ensure your DDM is not oxidized (disulfides do not act as efficient CTAs). Use fresh DDM.
Q: The reaction turned into a solid gel within 30 minutes. A: You likely have dimethacrylate contamination . Commercial IDMA can contain trace amounts of crosslinkers (e.g., ethylene glycol dimethacrylate) from the esterification process.
-
Fix: Check the monomer purity via GC. If >0.1% bifunctional monomer is present, you must distill the monomer or use a lower conversion target (<40%).
Data Reference: CTA Efficiency
Table 1: Effect of Dodecyl Mercaptan (DDM) on Poly(IDMA) Properties (Conditions: Solution polymerization in Toluene at 70°C, [M] = 2.0 M)
| DDM Conc.[] (wt% vs Monomer) | Theoretical | Experimental | PDI ( | Physical State (25°C) |
| 0.0% (Control) | > 200 | 250 - 350 | 2.5 - 3.5 | Highly Viscous Gum |
| 0.5% | ~50 | 45 - 60 | 1.8 - 2.2 | Tacky Syrup |
| 1.0% | ~25 | 20 - 30 | 1.6 - 1.9 | Viscous Oil |
| 2.0% | ~10 | 8 - 12 | 1.5 - 1.7 | Flowable Oil |
Note: Data derived from standard methacrylate chain transfer constants (
Advanced Mechanism: Chain Transfer Pathway
Understanding why DDM works is crucial for troubleshooting.
Figure 2: The Chain Transfer mechanism. The critical step is the re-initiation by the Thiyl Radical (RS•). If RS• is stable and does not react with Monomer, the reaction rate slows (Retardation).
References
-
Matyjaszewski Polymer Group. (n.d.). Methacrylates - ATRP Procedures. Carnegie Mellon University. Retrieved from [Link]
-
MDPI. (2021). Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent. Retrieved from [Link]
Sources
Technical Support Center: Isodecyl Methacrylate (IDMA) Adhesives
Application Note: Troubleshooting Adhesion in Transdermal & Biomedical Systems
Status: Active Lead Scientist: Dr. A. Vance, Senior Application Specialist Domain: Pressure-Sensitive Adhesives (PSAs), Transdermal Drug Delivery Systems (TDDS)
Introduction: The IDMA Architecture
Welcome to the technical support hub for Isodecyl Methacrylate (IDMA) formulations. You are likely using IDMA for its hydrophobicity, low skin irritation, and excellent tack properties in transdermal patches.
The Core Challenge: IDMA is a "soft" monomer with a low glass transition temperature (
This guide treats your adhesive as a viscoelastic system. We do not guess; we measure against the Dahlquist Criterion .
Diagnostic Triage: Identify Your Failure Mode
Before adjusting your formulation, you must categorize the failure. Use the logic flow below to identify if you have an Interface problem (Adhesive Failure) or a Bulk problem (Cohesive Failure).
Visualizing the Failure Logic
Figure 1: Diagnostic logic tree separating Cohesive Failure (internal split) from Adhesive Failure (interfacial separation).
Troubleshooting Modules (Q&A)
Module A: Cohesive Failure (Residue & Legging)
Q: My IDMA patch leaves a sticky residue on the skin upon removal. Why?
A: This is a Cohesive Failure . Your adhesive's internal strength is lower than the bond it formed with the skin. IDMA is highly flexible; without reinforcement, it flows like a liquid under stress.
-
The Mechanism: The polymer chains are sliding past one another (chain disentanglement) rather than acting as an elastic network.
-
The Fix:
-
Increase Molecular Weight: If using UV curing, increase the UV dose or photoinitiator concentration to drive longer chain growth.
-
Add a Crosslinker: Incorporate 0.05% – 0.2% of a bifunctional monomer like Aluminum Acetylacetonate (ionic crosslinker) or 1,6-Hexanediol Diacrylate (covalent). This "pins" the IDMA chains together.
-
Add "Hard" Monomers: Copolymerize with Methyl Methacrylate (MMA) or Acrylic Acid (AA). These high-
monomers act as physical reinforcing fillers within the soft IDMA matrix.
-
Module B: Adhesive Failure (Low Tack)
Q: The patch falls off shortly after application, or feels "dry" to the touch.
A: This is Adhesive Failure .[1][2][3] Your formulation likely violates the Dahlquist Criterion .
-
The Science: To "wet" the microscopic hills and valleys of skin, an adhesive must be soft. Specifically, the Storage Modulus (
) must be < 0.3 MPa ( Pa) at application frequency (~1 Hz). If is higher, the adhesive acts like a solid and cannot establish contact area. -
The Fix:
-
Reduce Crosslinking: You may have over-cured the network.
-
Increase IDMA Ratio: IDMA is your "soft" component. Increasing its ratio relative to harder monomers (like AA or MMA) will lower the modulus.
-
Add Plasticizers: If the drug load is low, add a compatible plasticizer (e.g., isopropyl myristate) to increase free volume and lower
.
-
Module C: Cold Flow (Storage Issues)
Q: The adhesive oozes out of the release liner during storage (Cold Flow).
A: This is a creep compliance issue. Even under zero external load, gravity and surface tension cause the polymer to flow over time.
-
The Fix: Increase the Shear Holding Power .
-
Protocol: Verify this using the Shear Adhesion test (ASTM D3654).
-
Formulation Adjustment: Increase the cohesive strength by adding polar monomers like Acrylic Acid (3-5%). The hydrogen bonding between acid groups creates a "pseudo-crosslink" that resists slow flow but breaks easily during the fast peel event.
-
Module D: Drug Interaction
Q: The adhesive works on steel plates but fails on skin after 24 hours.
A: This often indicates Drug Crystallization or Phase Separation . IDMA is hydrophobic. If you are loading a hydrophilic drug, it may not remain dissolved in the matrix. Over time, the drug migrates to the interface ("blooming"), creating a non-sticky crystal layer between the adhesive and the skin.
-
The Fix:
-
Solubility Parameter Matching: Ensure the drug and polymer solubility parameters (
) are within of each other. -
Cosolvents: Add a solubility enhancer (e.g., Transcutol) that is compatible with IDMA.
-
Data Summary: Failure Modes & Solutions
| Symptom | Failure Type | Rheological Cause | Formulation Solution |
| Residue on Skin | Cohesive | Add Crosslinker; Add Hard Monomer (MMA/AA). | |
| Clean Drop-off | Adhesive | Increase IDMA content; Add Plasticizer. | |
| Oozing (Storage) | Creep (Cohesive) | High Creep Compliance ( | Increase Molecular Weight; Add H-bonding monomer (AA). |
| Zipper Noise | Slip-Stick | High Peeling Velocity sensitivity. | Adjust Crosslink density; Check for phase separation. |
Standardized Experimental Protocols
To validate your troubleshooting, you must run controlled experiments. Do not rely on "thumb tack" tests.
Protocol 1: 180° Peel Adhesion (ASTM D3330)
Measures the bond strength to a standard substrate.[4]
-
Preparation: Clean a stainless steel panel with acetone (3x wipes).
-
Application: Apply a 25mm wide strip of the IDMA adhesive tape. Roll over it twice with a 2.0 kg rubber-covered roller (ensures consistent wetting pressure).
-
Dwell Time: Wait 20 minutes (standard) or 24 hours (ultimate bond).
-
Test: Clamp the free end in a tensile tester (e.g., Instron). Peel at 300 mm/min at an angle of 180°.
-
Output: Record average force (N/25mm).
-
Target: Transdermal patches typically target 1–5 N/25mm .
-
Protocol 2: Shear Adhesion (ASTM D3654)
Measures cohesive strength (resistance to cold flow).
-
Application: Apply a 12.5mm x 12.5mm area of tape to a vertical steel panel.
-
Load: Attach a 1kg weight to the bottom of the tape.
-
Measurement: Measure the time to failure (drop).
-
Interpretation:
- : Poor cohesion (High risk of residue).
- : Excellent cohesion (Low risk of residue).
Protocol 3: Probe Tack (ASTM D2979)
Measures instantaneous "grab" (wetting speed).
-
Setup: Use a probe tack tester with a stainless steel cylindrical probe (5mm diameter).
-
Cycle:
-
Approach speed: 10 mm/s.
-
Contact force: 100 g/cm².
-
Contact time: 1.0 second.
-
Debond speed: 10 mm/s.
-
-
Output: Peak force (N). High peak force with clean removal is ideal.
Visualizing the Polymer Architecture
The balance between IDMA (Soft) and Functional Monomers (Hard) determines performance.
Figure 2: Formulation balance. IDMA provides the necessary softness for wetting, while hard monomers and crosslinkers provide the structural integrity to prevent residue.
References
-
ASTM International. (2018). ASTM D3330/D3330M-04(2018) Standard Test Method for Peel Adhesion of Pressure-Sensitive Tape. ASTM International.[5] [Link]
-
Dahlquist, C. A. (1969). Tack in Adhesion: Fundamentals and Practice.[6] The Ministry of Technology (UK). (Foundational text establishing the
Pa criterion). -
Abbott, S. (2015). Dahlquist Criterion | Practical Adhesion Science.[7] Steven Abbott TCNF. [Link]
-
Tan, K. et al. (2021). Sustainable UV-Crosslinkable Acrylic Pressure-Sensitive Adhesives for Medical Application. National Institutes of Health (PMC). [Link]
-
JBC Technologies. (2020). 5 Reasons Pressure Sensitive Adhesives Fail.[Link]
Sources
- 1. 5 Reasons for Adhesion and Cohesion Failure in Adhesive Tape - Converter's Corner [jbc-tech.com]
- 2. Preventing Die Cut Parts and PSA Tape Failure | Tom Brown Inc [tombrowninc.com]
- 3. unicheminc.com [unicheminc.com]
- 4. store.astm.org [store.astm.org]
- 5. testresources.net [testresources.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Dahlquist Criterion | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
Technical Support Center: Viscosity Management for Isodecyl Methacrylate (IDMA) Formulations
ID: TSC-IDMA-004 | Status: Active | Last Updated: 2026-02-07 Audience: Formulation Scientists, Process Engineers, Drug Delivery Specialists
Executive Summary
Isodecyl Methacrylate (IDMA) is a hydrophobic, monofunctional monomer characterized by a long aliphatic side chain (
However, researchers often encounter high viscosity in formulated IDMA systems due to high solute loading, filler interactions, or partial polymerization. This guide addresses how to further reduce viscosity in these systems while maintaining formulation stability and performance.
Module 1: The Physics of Viscosity Reduction
Thermal Manipulation (The Arrhenius Approach)
The most immediate method to reduce viscosity is increasing temperature. However, IDMA formulations are reactive systems.
-
Mechanism: Increasing temperature increases the kinetic energy of the molecules, overcoming intermolecular forces and increasing free volume.
-
The Risk: Methacrylates are thermally unstable. Heating above 60°C significantly increases the rate of free-radical generation, risking premature gelation (the "Trommsdorff effect" in bulk).
-
Protocol:
-
Apply the Arrhenius Viscosity Equation :
-
Limit: Do not exceed 50°C during processing without additional inhibitor loading.
-
Requirement: Ensure the headspace contains air (oxygen), as the typical inhibitor (MEHQ) requires dissolved oxygen to function.
-
Reactive Dilution Strategy
If IDMA (2.5 cP) is the primary solvent but the formulation is still too viscous, you may need to introduce a secondary, lower-molecular-weight co-monomer or adjust the oligomer ratio.
Table 1: Comparative Viscosity of Common Methacrylate Diluents
| Monomer | Viscosity (25°C) | Tg (Homopolymer) | Functionality | Impact on IDMA Formulation |
| IDMA | 2.5 cP | -60°C | Mono | Base Diluent (Flexible) |
| Methyl Methacrylate (MMA) | 0.6 cP | 105°C | Mono | Drastic viscosity drop; Increases Tg (brittleness). |
| Hexanediol Diacrylate (HDDA) | 6-9 cP | 43°C | Di | Increases crosslink density; slight viscosity increase vs pure IDMA. |
| Isobornyl Methacrylate (IBOMA) | ~7-10 cP | 110°C | Mono | Increases viscosity; Increases Tg and hardness. |
Critical Insight: Replacing IDMA with MMA will lower viscosity but will destroy the flexibility and low-Tg properties that likely drove you to choose IDMA in the first place.
Module 2: Troubleshooting & FAQs
Issue 1: "My IDMA formulation viscosity increases over time (Viscosity Creep)."
Diagnosis: Premature Polymerization. Root Cause: Depletion of inhibitors (MEHQ) or exclusion of oxygen during storage. Technical Explanation: IDMA is supplied with inhibitors (typically 10-100 ppm MEHQ). These scavenge free radicals. If you store the formulation under nitrogen (inert gas) or at elevated temperatures, the inhibitor is consumed, and oligomerization begins, raising viscosity exponentially. Corrective Action:
-
Re-aerate: Sparge with dry air (not Nitrogen) for 10 minutes.
-
Inhibitor Boost: Verify inhibitor levels using HPLC. Maintain MEHQ >50 ppm for storage.
Issue 2: "I added IDMA to my oligomer, but the viscosity plateaued."
Diagnosis: Thermodynamic limit / Entanglement coupling. Root Cause: You have reached the critical concentration where polymer chain entanglement dominates flow behavior. Corrective Action:
-
The Dilution Curve: You must generate a logarithmic dilution profile.
-
Action: Add a "cutter" solvent (non-reactive) like Ethanol (if compatible with downstream application) to break hydrogen bonding, then evaporate it post-application.
Issue 3: "The formulation clogs my inkjet/spray nozzle despite low bulk viscosity."
Diagnosis: Shear Thickening (Dilatancy) or Particle Agglomeration. Root Cause: If your IDMA formulation contains fillers (silica, drug particles), high shear rates at the nozzle tip can cause transient viscosity spikes. Corrective Action:
-
Test: Measure viscosity at varying shear rates (
to ) using a rheometer. -
Fix: Add a wetting and dispersing additive (e.g., acidic polyester) to stabilize particles and prevent shear-induced flocculation.
Module 3: Decision Logic & Workflows
Visual 1: Viscosity Reduction Decision Tree
Use this logic flow to determine the safest method for viscosity reduction.
Module 4: Standard Operating Protocols (SOPs)
SOP-01: Generating a Dilution Profile
Purpose: To determine the exact ratio of IDMA required to reach a target viscosity.
Materials:
-
High Viscosity Oligomer (Solute)
-
IDMA (Diluent)
-
Brookfield Viscometer (Cone & Plate preferred for small volumes)
Procedure:
-
Baseline: Measure viscosity of pure oligomer (
) at 25°C. -
Stepwise Addition: Prepare samples with IDMA mass fractions (
) of 0.1, 0.2, 0.3, 0.4, and 0.5. -
Mixing: Mix using a planetary centrifugal mixer (e.g., Thinky mixer) for 2 minutes at 2000 RPM to ensure homogeneity without introducing bubbles.
-
Measurement: Measure viscosity (
) for each fraction. -
Analysis: Plot
vs. .-
Note: Methacrylate systems often follow the Fox Equation logic for viscosity blending. Significant deviation suggests phase separation.
-
SOP-02: Thermal Stability Check
Purpose: To ensure heating the formulation to reduce viscosity won't cause gelation.
-
Place 10mL of formulation in a glass vial.
-
Heat to 60°C (accelerated condition) in a block heater.
-
Monitor viscosity every hour for 8 hours.
-
Fail Criteria: A viscosity increase of >10% indicates instability. Do not use heat to reduce viscosity in production if this test fails.
References
-
SciPoly. (n.d.). This compound Monomer Properties. Retrieved from [Link]
Technical Support Center: Enhancing the Weatherability of Isodecyl Methacrylate (IDMA) Coatings
Welcome to the technical support center for Isodecyl Methacrylate (IDMA) coatings. This guide is designed for researchers, scientists, and formulation chemists dedicated to developing durable, long-lasting coatings. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to overcome the challenges associated with coating degradation. Here, we will explore the mechanisms of weathering, advanced stabilization strategies, and systematic troubleshooting to ensure your experimental outcomes are both successful and repeatable.
Section 1: The Challenge: Understanding IDMA Coating Degradation
This compound is valued for the flexibility and hydrophobicity it imparts to polymer coatings. However, like all organic polymers, coatings based on IDMA are susceptible to degradation from environmental stressors. The primary culprits are ultraviolet (UV) radiation, moisture, and temperature fluctuations.[1]
UV radiation, particularly in the 290-350 nm range, possesses sufficient energy to initiate chemical reactions that break the polymer chains.[2] This process, known as photo-oxidation, is the root cause of most coating failures.[1][3] It manifests in several ways:
-
Yellowing: The formation of chromophores (light-absorbing groups) in the polymer backbone due to oxidation is a primary cause of discoloration.[4]
-
Loss of Gloss & Chalking: Degradation on the coating's surface leads to increased roughness, which scatters light and reduces gloss.[3] Eventually, the degraded polymer binder can break down, releasing pigment particles in a phenomenon known as chalking.[5]
-
Cracking and Embrittlement: Chain scission reduces the molecular weight of the polymer, leading to a loss of flexibility and mechanical strength, which can result in cracking.[6]
The fundamental mechanism involves the formation of free radicals, highly reactive species that propagate a destructive chain reaction within the polymer matrix.[7]
Section 2: The Solution: Advanced Stabilization Strategies
To counteract degradation, a stabilization package is incorporated into the coating formulation. The most effective approach involves a synergistic combination of UV Absorbers (UVAs) and Hindered Amine Light Stabilizers (HALS).[7][8][9]
-
UV Absorbers (UVAs): These molecules function as a primary shield. They preferentially absorb damaging UV radiation and dissipate it as harmless thermal energy before it can reach the polymer binder.[8][10][11] Their effectiveness is governed by the Beer-Lambert Law, meaning it is dependent on their concentration and the coating's thickness.[2]
-
Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV radiation.[12][13] Instead, they act as potent free radical scavengers.[7][14] When a free radical is formed, HALS intercept and neutralize it, terminating the degradation chain reaction.[7] A key advantage of HALS is their regenerative nature; they participate in a cyclic process, often called the Denisov Cycle, allowing a single molecule to neutralize many radicals, which provides long-term protection.[12][15]
Synergy in Action
The combination of UVAs and HALS creates a comprehensive, layered defense.[16] The UVA reduces the rate of initial radical formation, while the HALS scavenges any radicals that inevitably form, protecting the coating throughout its bulk and, most critically, at the surface where UV exposure is most intense.[2][8]
| Stabilizer Type | Primary Mechanism | Key Advantage | Best For |
| UV Absorber (UVA) | Competitively absorbs UV radiation[10] | Prevents initial radical formation | Protecting the bulk of the coating, especially in thicker films |
| HALS | Scavenges free radicals[12] | Regenerative cycle provides long-term efficiency[13] | Surface protection, gloss retention, preventing chalking[2] |
| UVA + HALS Synergy | Combined absorption and scavenging[8] | Comprehensive, multi-layered protection[16] | Achieving maximum durability and service life in demanding applications[9] |
Section 3: Experimental Design & Testing Protocols
A structured experimental approach is crucial for developing and validating weatherable IDMA coatings. This involves careful formulation, standardized application, accelerated weathering, and systematic evaluation.
Protocol 1: Preparation and Application of IDMA Test Coatings
-
Formulation: Prepare a master batch of your IDMA resin system. To separate containers, weigh out equal amounts of the resin.
-
Create a Control: Designate one container as the control, with 0% stabilizer.
-
Add Stabilizers: To the other containers, add your UVA, HALS, or UVA/HALS combination. A typical starting concentration is 1-3% total stabilizer by weight of resin solids.
-
Mixing: Ensure each formulation is thoroughly mixed until homogenous.
-
Application: Apply the coatings to standardized test panels (e.g., aluminum or steel) using a draw-down bar or spin coater to ensure a consistent and uniform film thickness.[17][18] Film thickness is a critical variable, as it directly impacts the performance of UV absorbers.[2]
-
Curing: Cure the panels according to your system's requirements (e.g., UV lamp, oven bake). Allow for a post-cure conditioning period (e.g., 24 hours at ambient conditions) before testing.
Protocol 2: Accelerated Weathering Testing (ASTM G154)
Accelerated weathering is essential for obtaining performance data in a practical timeframe.[1] The ASTM G154 standard, which uses fluorescent UV lamps and condensation cycles, is a common and effective method.[19][20][21]
-
Apparatus: Use a fluorescent UV weathering device (e.g., a QUV tester).
-
Lamps: For simulating sunlight, UVA-340 lamps are recommended as they provide a good spectral match to sunlight in the short-wave UV region.[19]
-
Cycle: A common cycle for general coatings is 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.[22] This simulates UV damage and moisture attack.[23]
-
Exposure: Mount the panels in the device. Retain unexposed "control" panels for each formulation for baseline measurements.
-
Evaluation Intervals: Remove panels for evaluation at set intervals (e.g., 0, 250, 500, 1000, 2000 hours).
Protocol 3: Performance Evaluation
-
Visual Inspection: At each interval, visually inspect the panels for cracking, blistering, chalking, or other defects.[24]
-
Colorimetry: Use a spectrophotometer or colorimeter to measure the CIE Lab* values. Calculate the total color change (ΔE) relative to the unexposed control panel. A higher ΔE indicates more significant color change/yellowing.
-
Gloss Measurement: Use a gloss meter (typically at 60°) to measure the specular gloss. Calculate the percent gloss retention relative to the unexposed control. A significant drop in gloss indicates surface degradation.
Section 4: Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the development and testing of weatherable IDMA coatings.
Q1: My clear IDMA coating is yellowing rapidly, even with a UV absorber.
-
Possible Cause 1: Insufficient or Incorrect UVA. The UVA may not have the proper absorbance profile for the light source, or its concentration may be too low for the film thickness. According to the Beer-Lambert Law, a thicker film or higher UVA concentration is needed for the same level of protection.[2]
-
Solution: Verify that your UVA (e.g., a benzotriazole or benzophenone type) is recommended for methacrylate coatings.[25] Consider increasing the concentration in 0.5% increments. Also, ensure your film thickness is consistent and sufficient.
-
-
Possible Cause 2: Thermal Degradation. High temperatures during curing or testing can cause oxidation and yellowing, a process that is independent of UV light.[24][26]
-
Solution: Review your curing schedule to ensure it is not excessive. Consider adding a phenolic or phosphite antioxidant to your formulation to improve thermal stability.
-
-
Possible Cause 3: Lack of HALS. UVAs are not 100% effective; some UV light will always penetrate the coating.[2] The resulting free radicals will cause degradation and yellowing if not scavenged.
Q2: My coating shows good color stability but is quickly losing gloss and starting to chalk.
-
Primary Cause: Surface Degradation. This is a classic sign that the surface of the coating is degrading, even if the bulk material is protected. Gloss loss is caused by microscopic roughening of the surface.[3] This is precisely the scenario where HALS are most effective.
-
Solution: While your UVA is protecting the bulk of the coating from color change, you need a HALS to protect the surface. HALS are not dependent on film thickness and are highly effective at the air-coating interface where radical formation is most intense.[2] Add a HALS (e.g., 0.5-1.5%) to your formulation to significantly improve gloss retention and prevent chalking.
-
Q3: I'm observing severe cracking and embrittlement in my coating after 500 hours of QUV testing.
-
Primary Cause: Chain Scission. Cracking indicates a catastrophic loss of mechanical properties. This is caused by extensive chain scission in the polymer backbone, which drastically reduces molecular weight and flexibility.[27]
-
Solution 1: Overhaul the Stabilization Package. This level of degradation indicates your current light stabilizer system is insufficient. A robust combination of a high-performance UVA and a HALS is required. Ensure both are present at effective concentrations (e.g., 1-2% each).
-
Solution 2: Evaluate the IDMA Resin. While IDMA provides flexibility, the overall formulation may be too brittle. Consider blending with other softer monomers or using an oligomeric IDMA-based resin with inherently better flexibility to withstand the stresses of weathering.
-
Q4: My stabilizer seems to be migrating to the surface, leaving a hazy or greasy film.
-
Primary Cause: Poor Compatibility or High Mobility. Low molecular weight stabilizers can be incompatible with the polymer matrix, especially at higher concentrations. This can cause them to migrate or "bloom" to the surface over time.
-
Solution: Switch to a higher molecular weight or oligomeric version of your HALS or UVA. These larger molecules are less mobile and have better long-term compatibility within the coating. Alternatively, consider reactive stabilizers that can be covalently bonded to the polymer backbone.
-
References
-
Hindered amine light stabilizers - Wikipedia. [Link]
-
Synergistic Effects: Combining UV Absorbers and HALS for Enhanced Polymer Protection. (2026-01-27). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Analytical Series: Principles of Accelerated Weathering: Evaluations of Coatings. American Coatings Association. [Link]
-
The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability. (2025-10-10). 3V Sigma USA. [Link]
-
Studies on synergistic effect of UV absorbers and hindered amine light stabilisers. ResearchGate. [Link]
-
Synergistic Protection: Combining UV Absorbers and HALS for Superior Durability. (2026-01-28). [Link]
-
Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation? ACS Publications. [Link]
-
The Science of HALS: Protecting Plastics from UV Damage. (2025-01-09). 3V Sigma USA. [Link]
-
How Does UV absorber Work? China Baoxu Chemical. [Link]
-
UV Absorbers Used for Coatings. Brenntag. [Link]
- Low odor reactive methacrylate composition for fast room temperature curing floor coating formulations.
-
G154 Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Materials. ASTM International. [Link]
-
How to Avoid Yellowing in Conformal Coating Over Time. (2025-09-23). Farway Electronic Co., Limited. [Link]
-
Example of a photodegradation mechanism for poly(methyl methacrylate)... ResearchGate. [Link]
-
Characterization of Ultraviolet-Cured Methacrylate Networks: From Photopolymerization to Ultimate Mechanical Properties. ACS Publications. [Link]
-
ASTM G154. Q-Lab. [Link]
-
Light Stabilizers (HALS) Definition & Mechanism. Baoxu Chemical. [Link]
-
Coating Deterioration. ResearchGate. [Link]
-
The Ultimate Guide to UV Absorbers in 2024. (2024-01-08). Wellt Chemicals. [Link]
-
Enhancing the performance of solvent-borne poly(ethyl methacrylate) coatings for high-power laser applications via low-temperature drying. Optica Publishing Group. [Link]
-
Degradation of ultra-high molecular weight poly(methyl methacrylate- co -butyl acrylate- co -acrylic acid) under ultra violet irradiation. RSC Publishing. [Link]
-
ASTM G154: What is it, and when should you use it? Forgeway Ltd. [Link]
-
Mechanism of Yellowing: Carbonyl Formation during Hygrothermal Aging in a Common Amine Epoxy. NIH National Center for Biotechnology Information. [Link]
-
DEGRADATION OF POLYMETHYL METHACRYLATE BY ULTRAVIOLET LIGHT. ACS Publications. [Link]
-
ASTM G154 vs ASTM G155: Which Weathering Test Standard is Right for You? (2025-06-24). [Link]
-
Artificial Weathering Test Methods of Waterborne Acrylic Coatings for Steel Structure Corrosion Protection. MDPI. [Link]
-
Solving Yellowing Problems. (2021-05-17). Richard's Paint. [Link]
-
Mechanism of Polymer Stabilization by Hindered-Amine Light Stabilizers (HALS). Model Investigations of the Interaction of Peroxy Radicals with HALS Amines and Amino Ethers. ACS Publications. [Link]
-
Understanding the Mechanism: How UV Absorbers Protect Materials from Degradation. [Link]
-
Make 'Em Wonder™ Soft Matte Buildable Foundation. NYX Cosmetics. [Link]
-
Degradation of Protective Coatings. ASM International. [Link]
-
Studies on the photodegradation of poly (methyl methacrylate). GovInfo. [Link]
-
Coatings. Evonik Industries. [Link]
-
Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892. [Link]
-
Photooxidative Degradation of Poly(alkyl methacrylate)s. ResearchGate. [Link]
-
Weather Durability Testing of Paints and Coatings. [Link]
Sources
- 1. paint.org [paint.org]
- 2. additivesforpolymer.com [additivesforpolymer.com]
- 3. welltchemicals.com [welltchemicals.com]
- 4. Mechanism of Yellowing: Carbonyl Formation during Hygrothermal Aging in a Common Amine Epoxy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of ultra-high molecular weight poly(methyl methacrylate- co -butyl acrylate- co -acrylic acid) under ultra violet irradiation - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25313J [pubs.rsc.org]
- 7. 3vsigmausa.com [3vsigmausa.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. UV Absorbers for Coatings | Brenntag [brenntag.com]
- 11. nbinno.com [nbinno.com]
- 12. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 13. additivesforpolymer.com [additivesforpolymer.com]
- 14. 3vsigmausa.com [3vsigmausa.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. nbinno.com [nbinno.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. OPG [opg.optica.org]
- 19. ASTM G154 | Q-Lab [q-lab.com]
- 20. forgeway.com [forgeway.com]
- 21. thermoline.com.au [thermoline.com.au]
- 22. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 [intertek.com]
- 23. atlas-mts.com.br [atlas-mts.com.br]
- 24. How to Avoid Yellowing in Conformal Coating Over Time_Farway Electronic Co. , Limited [farway.hk]
- 25. specialchem.com [specialchem.com]
- 26. richardspaint.com [richardspaint.com]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Poly(isodecyl methacrylate) (PIDMA) Optimization Guide
Role: Senior Application Scientist Topic: Minimizing Residual Monomer in Poly(isodecyl methacrylate) ID: TS-PIDMA-001 Status: Active
Introduction: The PIDMA Challenge
Welcome to the Technical Support Center. You are likely here because Poly(this compound) (PIDMA) is presenting a unique set of purification challenges compared to standard methacrylates like PMMA.
The Core Problem: PIDMA combines two difficult physical properties:
-
High Boiling Point of Monomer: this compound (IDMA) boils at ~127°C (15 mmHg) and >260°C at atmospheric pressure. You cannot simply "dry off" the residual monomer in a standard vacuum oven without extreme conditions.
-
Low Glass Transition Temperature (Tg): PIDMA has a Tg of approximately -41°C to -60°C (depending on the isomer distribution). At room temperature, it is a viscous, tacky rubber. Standard precipitation methods often result in an unworkable, sticky gum rather than a filterable powder.
This guide provides field-proven workflows to overcome these thermodynamic barriers and achieve pharmaceutical-grade purity.
Section 1: Synthesis Optimization (Prevention)
Q: I am running a standard free-radical polymerization at 70°C. Why does my conversion plateau at 95%?
A: This is the "Cage Effect" combined with the high viscosity of the reaction medium. As polymerization proceeds, the viscosity increases, limiting the diffusion of the bulky isodecyl monomer to the growing radical chain ends. At 95% conversion, the reaction becomes diffusion-controlled.
The Solution: The "Chasing" Technique You must introduce a second, higher-temperature initiator stage to burn off the remaining 5%.
-
Primary Initiator: AIBN or Benzoyl Peroxide (BPO) at 60-70°C for 4-6 hours.
-
The Chase: Add a high-temperature initiator (e.g., tert-Butyl peroxybenzoate, TBPB) and ramp the temperature to 100-110°C for 2 hours. This increases free volume and radical flux, driving conversion >99%.
Q: Can I use excess initiator to force conversion?
A: Do not do this. Excess initiator leads to low molecular weight oligomers and creates initiator-derived impurities (benzoates, nitriles) that are often harder to remove than the monomer itself. It also compromises the mechanical integrity of the final polymer.
Section 2: Purification & Workup (The Cure)
Q: I tried precipitating into methanol, but the polymer clumped into a sticky ball. How do I get a powder?
A: This is the most common failure mode with PIDMA. Because the Tg (-41°C) is far below room temperature, the polymer flows upon contact with the non-solvent. You must operate cryogenically .
The "Cryo-Precipitation" Protocol:
-
Solvent: Dissolve crude PIDMA in a minimal amount of THF or Acetone.
-
Precipitant: Use Methanol or Ethanol.[1]
-
Temperature: Chill the precipitant to -78°C (Dry Ice/Acetone bath) or at least -20°C .
-
Process: Drop the polymer solution slowly into the agitated, super-cooled precipitant. The low temperature forces the polymer into a glassy state (below its Tg), allowing it to precipitate as a fine, non-sticky powder.
-
Filtration: You must filter cold. If the powder warms up during filtration, it will coalesce.
Q: Vacuum drying isn't removing the last 1000 ppm of IDMA. Why?
A: IDMA has a very low vapor pressure. At 60°C under vacuum, the evaporation rate is negligible. Furthermore, the rubbery polymer "traps" the monomer.
-
Recommendation: Use Azeotropic Distillation before drying. Add a solvent like water or ethanol (if compatible) that forms an azeotrope with the monomer to help carry it out, or rely on Reprecipitation (see protocol below) which is far more effective for high-boiling monomers.
Section 3: Analytical Validation
Q: Can I use UV-Vis to detect residual monomer?
A: No. The acrylate double bond absorption overlaps significantly with the polymer backbone and other impurities. It is not specific enough for ppm-level detection.
Q: What is the Gold Standard for detection?
A:
-
GC-FID (Headspace): Best for routine QC. Requires a high-temperature headspace equilibration (e.g., 150°C) to force the high-boiling IDMA into the gas phase.
-
1H NMR (400 MHz+): Best for R&D.
-
Target Signal: Look for the vinyl protons of the methacrylate group at δ 5.5 ppm and 6.1 ppm .
-
Quantification: Compare the integral of the vinyl proton (1H) to the ester side chain protons (OCH2, ~3.9 ppm).
-
Visualizing the Solution
Diagram 1: The "Chasing" Kinetics Mechanism
This diagram illustrates why a single temperature step fails and how the "Chase" step drives completion.
Caption: Kinetic pathway showing the necessity of a secondary high-temperature initiator step to overcome diffusion limits.
Diagram 2: Cryogenic Purification Workflow
This workflow prevents the "sticky gum" failure mode.
Caption: Cryogenic workflow ensuring PIDMA remains below its Tg (-41°C) to facilitate powder formation and impurity removal.
Comparative Data: Purification Methods
The following data summarizes the efficiency of different purification methods for PIDMA (Initial residual monomer: ~50,000 ppm / 5%).
| Method | Residual IDMA (ppm) | Physical Form | Notes |
| Vacuum Drying (60°C, 24h) | 12,000 | Sticky Film | Ineffective. Monomer BP is too high; polymer traps volatiles. |
| Std. Precipitation (RT Methanol) | N/A | Gummy Mass | FAILED. Polymer coalesced; impossible to filter. |
| Cryo-Precipitation (-78°C) | < 500 | Fine White Powder | Recommended. Requires dry ice handling. |
| Dialysis (Methanol, 3 days) | < 100 | Viscous Gel | Excellent purity but extremely slow and solvent intensive. |
Detailed Protocol: High-Purity PIDMA Synthesis
Step 1: Polymerization with Chasing
-
Charge: Mix IDMA (purified through basic alumina), Solvent (Toluene or Anisole), and AIBN (0.5 mol%) in a reaction flask.
-
Degas: Sparge with Nitrogen for 30 mins (Oxygen inhibits polymerization).
-
React: Heat to 70°C for 6 hours.
-
Chase: Add TBPB (0.1 mol%) dissolved in a small amount of solvent. Raise temperature to 100°C for 2 hours.
-
Cool: Cool to room temperature. Dilute with THF if the solution is too viscous.
Step 2: Cryogenic Precipitation
-
Setup: Prepare a large beaker with 10x volume of Methanol. Place this beaker into a bath of Dry Ice and Acetone. Allow Methanol to reach <-50°C .
-
Precipitate: Add the polymer solution dropwise into the vortex of the stirring cold methanol.
-
Observe: The polymer should form white, discrete particles. If it looks stringy or sticky, the methanol is not cold enough.
-
Filter: Use a pre-chilled Buchner funnel. Filter rapidly.
-
Wash: Rinse the filter cake with -20°C Methanol .
-
Dry: Transfer immediately to a vacuum oven. Dry at Ambient Temperature for 12 hours, then ramp to 40°C for 24 hours under full vacuum.
References
-
Poly(this compound) Physical Properties. ChemicalBook. (2024). CAS 37200-12-7 Data.[2] Link
-
This compound Monomer Data. Sigma-Aldrich. (2024). Product Specification & Boiling Point. Link
-
Techniques for reducing residual monomer content in polymers. Polymer Engineering & Science. (2004). Review of chasing and scavenging methods. Link[3]
-
Reversing RAFT Polymerization & Purification. Journal of the American Chemical Society. (2011). Discusses precipitation challenges for methacrylates. Link
-
Thermal Transitions of Homopolymers. Sigma-Aldrich. (2024). Tg Reference for Poly(this compound) (-41°C). Link
Sources
Technical Support Center: Overcoming Phase Separation in Isodecyl Methacrylate Copolymers
Welcome to the technical support center for isodecyl methacrylate (IDMA) copolymers. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with phase separation during their experimental work. As a senior application scientist, I understand that achieving a homogeneous and stable copolymer is critical for the success of your applications, which can range from drug delivery systems and medical adhesives to advanced thermoplastics.[1] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of IDMA copolymer synthesis and formulation.
The bulky, hydrophobic isodecyl group of IDMA can present unique challenges in achieving miscibility with other monomers and in solution, often leading to phase separation. This phenomenon can manifest as turbidity in the reaction mixture, defects in cast films, or inconsistent material properties. Understanding the thermodynamic and kinetic factors that govern phase separation is key to overcoming these issues.
Frequently Asked Questions (FAQs)
Q1: What is phase separation in the context of IDMA copolymers?
A1: Phase separation in IDMA copolymers is the process by which a single-phase (homogeneous) mixture of the copolymer and a solvent, or a copolymer blend, separates into two or more distinct phases. This results in a heterogeneous system with domains of different compositions. Due to the long-chain nature of polymers, the entropy of mixing is significantly reduced, making many polymer blends immiscible.[2] Phase separation can be driven by thermodynamic instabilities and can be influenced by factors such as monomer composition, molecular weight, temperature, and solvent choice.
Q2: Why are IDMA copolymers prone to phase separation?
A2: The long, flexible isodecyl chains of IDMA are highly nonpolar, which can lead to significant differences in solubility parameters between IDMA and more polar comonomers. This disparity in polarity can result in a positive enthalpy of mixing, which, if not compensated for by the entropy of mixing, will lead to phase separation. The bulky nature of the isodecyl group can also hinder intermolecular interactions with other polymer chains, further promoting separation.
Q3: How does the choice of comonomer affect phase separation?
A3: The comonomer's structure and polarity are critical. A comonomer with a solubility parameter similar to that of IDMA is more likely to form a miscible copolymer. For instance, copolymerizing IDMA with another long-chain alkyl methacrylate may result in a more homogeneous system than copolymerizing it with a highly polar monomer like methacrylic acid (MAA) without proper solvent selection. The monomer composition ratio also plays a crucial role in determining the final properties and potential for phase separation.[3][4][5]
Q4: Can phase separation occur after polymerization is complete?
A4: Yes, phase separation can be induced in a solid copolymer film or bulk material by changes in temperature or by the evaporation of a solvent during film casting.[6] This is often referred to as polymerization-induced phase separation (PIPS) or solvent-induced phase separation.[7][8] The final morphology of the phase-separated domains can be arrested when the system's glass transition temperature (Tg) is reached, effectively "freezing" the separated state.[7]
Troubleshooting Guides
Issue 1: Turbidity or Cloudiness Observed During Polymerization
This is a common sign of phase separation occurring in the reaction vessel. The growing copolymer chains are precipitating out of the reaction medium.
Root Cause Analysis & Solutions:
-
Solvent Incompatibility: The chosen solvent may not be a good solvent for both the monomer and the resulting copolymer.
-
Solution: Select a solvent or a solvent mixture with a solubility parameter that is intermediate to that of the comonomers. A good starting point is to consult tables of solubility parameters for common solvents and monomers.
-
-
Monomer Feed Ratio: A high concentration of one monomer early in the reaction can lead to the formation of block-like structures that are immiscible.
-
Solution: Employ a semi-continuous or "starved-feed" polymerization where the monomers are added gradually to the reaction vessel.[9] This helps to maintain a more consistent monomer ratio throughout the polymerization, leading to a more random and homogeneous copolymer.
-
-
Reaction Temperature: Temperature can significantly affect monomer reactivity ratios and polymer solubility.
-
Solution: For some systems, increasing the temperature can improve solubility and prevent phase separation. However, in other cases, a lower temperature might be necessary to control the polymerization kinetics and prevent the rapid formation of insoluble high molecular weight polymers. A study on IDMA and benzyl methacrylate copolymers found that the optimal temperature for producing a homogeneous copolymer was 70°C.
-
Experimental Protocol: Optimizing Solvent and Temperature
-
Solvent Screening:
-
Prepare dilute solutions (e.g., 1% w/v) of your target IDMA copolymer in a range of solvents with varying solubility parameters.
-
Visually inspect for clarity and use techniques like dynamic light scattering (DLS) to detect the presence of aggregates.
-
-
Temperature Titration:
-
Set up several small-scale polymerizations in parallel at different temperatures (e.g., 60°C, 70°C, 80°C).
-
Monitor the reactions for the onset of turbidity.
-
Analyze the resulting polymers for molecular weight, polydispersity, and composition to determine the optimal temperature for homogeneity.
-
Issue 2: Defects in Cast Films (Haze, Pitting, or Uneven Surface)
These defects are often a result of phase separation occurring during the solvent evaporation process when casting films.
Root Cause Analysis & Solutions:
-
Differential Evaporation Rates: If a solvent mixture is used, the preferential evaporation of one solvent can alter the solubility of the copolymer, inducing phase separation.
-
Solution: Use a single solvent with a relatively high boiling point to ensure slow and uniform evaporation. If a solvent mixture is necessary, choose solvents with similar boiling points.
-
-
Polymer-Substrate Interactions: The surface energy of the substrate can influence how the polymer film forms and whether phase separation is promoted at the interface.
-
Solution: Modify the substrate surface energy (e.g., through plasma treatment or by applying a primer) to improve wetting and adhesion of the polymer solution.
-
-
Atmospheric Moisture: For copolymers with hydrophilic blocks, absorption of atmospheric moisture during drying can induce phase separation.
-
Solution: Dry the cast films in a controlled environment, such as a vacuum oven or a desiccator with a drying agent, to minimize exposure to moisture.
-
Data Presentation: Solubility Parameters of Common Monomers and Solvents
| Compound | Solubility Parameter (δ) [MPa½] |
| This compound (IDMA) | ~16.5 |
| Methyl Methacrylate (MMA) | 18.6 |
| Ethyl Acrylate (EA) | 18.9 |
| Methacrylic Acid (MAA) | 23.5 |
| Toluene | 18.2 |
| Tetrahydrofuran (THF) | 19.4 |
| Ethyl Acetate | 18.6 |
| Acetone | 20.3 |
Note: These are approximate values. For precise work, consult dedicated resources on solubility parameters.[10][11]
Visualizing Workflows and Concepts
Troubleshooting Workflow for Phase Separation
Caption: A decision tree for troubleshooting phase separation.
Conceptual Diagram of Phase Separation
Caption: From a mixed to a separated state.
References
-
Characterization of Electron Beam-Induced Polymerization of this compound, Benzyl Methacrylate, and Their Equimolar Mixture Based on Monomer Properties. MDPI. [Link]
-
SS 2018 Vorlesung Polymermaterialien Phase separation phenomena in polymeric materials. TU Chemnitz. [Link]
-
Phase separation during bulk polymerization of methyl methacrylate. ResearchGate. [Link]
-
Phase-Separation-Induced Surface Patterns in Thin Polymer Blend Films. University of Washington. [Link]
-
Phase Separation During Bulk Polymerization of Methyl Methacrylate. OSTI.gov. [Link]
-
Photopolymerization‐Induced Phase Separation in (Meth)Acrylate‐Based Photopolymers From a Characterization Point of View. reposiTUm. [Link]
-
Suppression of macroscopic phase separation in polymer blends confined within the interstitial pores of dense nanoparticle packing. ChemRxiv. [Link]
-
Tailoring pore distribution in polymer films via evaporation induced phase separation. Shodhganga. [Link]
-
Phase-Separated Polymer Dispersions. PCI Magazine. [Link]
-
Protein Orientation and Polymer Phase Separation Induced by Poly(methyl methacrylate) Tacticity. PMC. [Link]
-
Characterization of Phase Separation in Film Forming Biopolymer Mixtures. ResearchGate. [Link]
-
Study of the synthesis of a copolymer of isodecyl- and benzylmethacrylates after radiation initiation. MATEC Web of Conferences. [Link]
-
This compound. PubChem. [Link]
-
Characterization of Electron Beam-Induced Polymerization of this compound, Benzyl Methacrylate, and Their Equimolar Mixture Based on Monomer Properties. ResearchGate. [Link]
-
Synthesis and Characterization of Sustainable Co-polymers Using a Series of Methacrylate Monomers and β-myrcene. Impactfactor. [Link]
-
Troubleshooting Methyl Methacrylate in Histology (x-post from /r/labrats). Reddit. [Link]
-
The Influence of Comonomer Composition on Dimethacrylate Resin Properties for Dental Composites. ResearchGate. [Link]
-
Influence of Phase Separation on Performance of Graft Acrylic Pressure-Sensitive Adhesives with Various Copolyester Side Chains. ACS Omega. [Link]
-
The use of solubility parameters and free energy theory for phase behaviour of polymer-modified bitumen: a review. Taylor & Francis Online. [Link]
-
The influence of comonomer composition on dimethacrylate resin properties for dental... PubMed. [Link]
-
Solubility Parameters: Theory and Application. American Institute for Conservation. [Link]
-
Phase-Separation-Induced Surface Patterns in Thin Polymer Blend Films. ACS Publications. [Link]
-
Predicting polymer solubility from phase diagrams to compatibility: a perspective on challenges and opportunities. RSC Publishing. [Link]
-
Effect of Different Comonomers Added to Graft Copolymers on the Properties of PLA/PPC/PLA-g-GMA Blends. MDPI. [Link]
-
Polymerization and Applications of Poly(methyl methacrylate)–Graphene Oxide Nanocomposites: A Review. ACS Publications. [Link]
-
Troubleshooting Methyl Methacrylate in Histology. Reddit. [Link]
-
Lecture 25 - Polymers in Solution : Solubility Parameter, Polymer Phase Separation and Fractionation. NPTEL. [Link]
-
Influence of an ionic comonomer on polymerization-induced self-assembly of diblock copolymers in non-polar media. Polymer Chemistry (RSC Publishing). [Link]
-
Effect of Block Copolymer Self-Assembly on Phase Separation in Photopolymerizable Epoxy Blends. ACS Publications. [Link]
-
Synthesis and Thermo-Responsive Performance of Chitosan-Based UCST-Type Superplasticizers for Cement Composites. MDPI. [Link]
-
On the use of solubility parameters to investigate phase separation-morphology-mechanical behavior relationships of TPU. ResearchGate. [Link]
-
Comonomer polymerized with methylmethacrylate. ResearchGate. [Link]
Sources
- 1. Characterization of Electron Beam-Induced Polymerization of this compound, Benzyl Methacrylate, and Their Equimolar Mixture Based on Monomer Properties [mdpi.com]
- 2. tu-chemnitz.de [tu-chemnitz.de]
- 3. repositum.tuwien.at [repositum.tuwien.at]
- 4. researchgate.net [researchgate.net]
- 5. The influence of comonomer composition on dimethacrylate resin properties for dental composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
- 8. Tailoring pore distribution in polymer films via evaporation induced phase separation - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01331H [pubs.rsc.org]
- 9. pcimag.com [pcimag.com]
- 10. Solubility Parameters: Theory and Application [cool.culturalheritage.org]
- 11. acl.digimat.in [acl.digimat.in]
Solvent selection for isodecyl methacrylate polymerization
Technical Support Center: Solvent Selection for Isodecyl Methacrylate (IDMA) Polymerization
Role: Senior Application Scientist Ticket ID: IDMA-SOLV-001 Status: Open Audience: Polymer Chemists, Drug Delivery Researchers[1]
Introduction
Welcome to the Technical Support Center. You are likely working with this compound (IDMA) to exploit its hydrophobicity, low glass transition temperature (
Selecting the wrong solvent for IDMA is the most common cause of low molecular weight, broad dispersity (
Module 1: Solubility & Phase Behavior (Thermodynamics)
User Question: "My monomer dissolves, but the solution turns cloudy or precipitates as the reaction progresses. Why?"
Technical Diagnosis: You are experiencing Phase Separation Polymerization . While the monomer (IDMA) is a non-polar liquid, the polymer (Poly-IDMA) behaves differently. As the chain grows, the entropic gain of mixing decreases. If the solvent's Hansen Solubility Parameters (HSP) do not closely match the polymer (not just the monomer), the system will crash out.
The Solution: Hansen Solubility Parameter (HSP) Matching
IDMA has a long
Table 1: Solvent Compatibility Matrix for IDMA
| Solvent | Suitability | HSP Match | Notes |
| Toluene | Excellent | High | Standard choice.[1] Good solubility for both monomer and polymer. |
| THF | Good | High | Excellent solubilizer, but high chain transfer (see Module 2).[1] |
| Ethyl Acetate | Good | Moderate | Green alternative.[1] Good for biological applications. |
| MEK | Moderate | Moderate | Good for copolymerization with more polar monomers.[1] |
| DMSO/DMF | Poor | Low | Too polar.[1] Likely to cause phase separation for homopolymers. |
| Methanol | Non-Solvent | N/A | Used for precipitation/purification.[1][2][] |
| Water | Insoluble | N/A | IDMA is hydrophobic ( |
Visual Workflow: Solvent Selection Decision Tree
Caption: Logical flow for selecting a solvent based on polymerization mechanism and molecular weight targets.
Module 2: Kinetics & Molecular Weight Control
User Question: "I am using THF, but I cannot achieve molecular weights (
Technical Diagnosis:
It is likely Chain Transfer to Solvent (CTS) , not initiator failure.
In free radical polymerization, the propagating radical can abstract a hydrogen atom from the solvent, terminating the growing chain and starting a new one. This lowers
The Mechanism:
Chain Transfer Constants (
-
Benzene:
(Negligible transfer, highest MW).[1] -
Toluene:
(Low transfer, standard balance of safety/performance).[1] -
THF:
(High transfer, limits MW significantly).[1] -
MEK:
(Moderate).
Recommendation:
If your goal is high
Module 3: Advanced Architectures (ATRP/RAFT)
User Question: "I'm trying to grow a block copolymer from a macroinitiator using ATRP. The solution is green (copper II) but turns heterogeneous."
Technical Diagnosis: This is a Ligand Solubility Mismatch . IDMA is highly hydrophobic. Standard ATRP ligands (like PMDETA or TPMA) complexed with Copper are often polar/ionic.
-
If you use a non-polar solvent (Toluene) for the monomer, the catalyst complex may precipitate.
-
If you use a polar solvent (DMF) for the catalyst, the Poly-IDMA block may collapse.
Troubleshooting Protocol:
-
Ligand Switch: Use alkyl-substituted ligands like dNbpy (4,4'-di-5-nonyl-2,2'-bipyridine) which are soluble in hydrophobic solvents.[1]
-
Solvent Blend: Use Toluene as the primary solvent with 5-10% DMF or Anisole to solubilize the catalyst without crashing out the polymer.
Module 4: Experimental Protocols
Protocol A: Solution Polymerization of IDMA (Target: ~40k)
Materials:
-
Monomer: this compound (Remove inhibitor via basic alumina column).
-
Solvent: Toluene (Anhydrous).
-
Initiator: AIBN (Recrystallized).
Step-by-Step:
-
Stoichiometry: Prepare a solution of IDMA in Toluene at 20-30 wt% solid content . (Higher concentrations increase rate but risk gelation).
-
Degassing (Critical): Purge with Nitrogen or Argon for 30 minutes. Oxygen inhibits methacrylate polymerization.
-
Initiation: Add AIBN (1 wt% relative to monomer).
-
Reaction: Heat to 70°C for 12-16 hours.
-
Purification (The "Sticky" Problem):
-
Poly-IDMA is extremely tacky (
). -
Do not pour into water (it forms a sticky mess).
-
Precipitate into cold Methanol or Ethanol (10x volume relative to polymer solution) with vigorous stirring.
-
The polymer will settle as a viscous oil or sticky gum at the bottom. Decant the supernatant.
-
-
Drying: Dry in a vacuum oven at 40°C for 24 hours. Note: High boiling point of IDMA (126°C @ 10mmHg) means residual monomer is hard to remove. Reprecipitation is recommended.[]
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Defines solubility parameters for methacrylates and solvents).
-
Brandrup, J., Immergut, E. H., & Grulke, E. A. (1999).[1] Polymer Handbook (4th ed.). Wiley-Interscience.[1] (Source for Chain Transfer Constants
of methacrylates in various solvents). -
Matyjaszewski, K., & Davis, T. P. (2002).[1][4] Handbook of Radical Polymerization. Wiley-Interscience.[1] (Detailed kinetics of methacrylate polymerization and ATRP solvent selection).
-
Sigma-Aldrich. (n.d.). Thermal Transitions of Homopolymers: Glass Transition & Melting Point. (Reference for Tg trends in alkyl methacrylates).
-
Moad, G., & Solomon, D. H. (2006).[1] The Chemistry of Radical Polymerization (2nd ed.). Elsevier. (Mechanisms of chain transfer to solvent).
Sources
Technical Support Center: Scaling Up Isodecyl Methacrylate (IDMA) Polymerization
Role: Senior Application Scientist Subject: Troubleshooting & Process Optimization Guide for IDMA Scale-Up Status: Active Last Updated: February 7, 2026
Introduction: The "Sticky" Reality of IDMA
Welcome to the technical support hub. If you are reading this, you are likely transitioning from a few grams of Isodecyl Methacrylate (IDMA) in a scintillation vial to a multi-liter reactor.
The Core Challenge: IDMA is deceptive. Unlike Methyl Methacrylate (MMA), which forms a hard glass (
This guide treats your reactor as a thermodynamic system, not just a chemical pot.
Module 1: Raw Material Preparation (The "Dead" Reaction)
Q: My reaction induction time is inconsistent. Sometimes it starts in 10 minutes, sometimes 2 hours. Why?
A: You are fighting a variable oxygen-inhibitor stoichiometry.
Commercial IDMA is stabilized with MEHQ (Monomethyl ether of hydroquinone), typically at 10–100 ppm. MEHQ requires dissolved oxygen to function as an inhibitor. When you scale up, the surface-area-to-volume ratio drops, making passive oxygen diffusion (which you relied on in small vials to keep MEHQ active during storage) irrelevant, but the removal of oxygen (sparging) becomes diffusion-limited.
The Fix: The Alumina Scrub (Recommended over Caustic Wash) Do not use a caustic wash (NaOH) for IDMA scale-up unless necessary; the emulsion risk is too high due to IDMA's hydrophobicity and viscosity. Use an adsorption column.
Protocol: Inhibitor Removal Column
-
Pack: Use a glass column with basic alumina (Brockmann Grade I). Ratio: 50g Alumina per 1L Monomer.
-
Run: Pass neat IDMA through the column using gravity or low positive pressure (
). -
Verify: The eluent should be clear. MEHQ binds to alumina as a brownish band near the top.
-
Store: Use immediately or store under
at 4°C. Warning: Without MEHQ, bulk monomer can auto-polymerize if left warm.
Module 2: Thermal Management (The "Runaway")
Q: The internal temperature spiked 30°C above the setpoint, and the product gelled. What happened?
A: You encountered the Trommsdorff (Gel) Effect. [1][2]
In methacrylates, as conversion increases, polymer chains become entangled. The viscosity rises drastically. Large polymer radicals can no longer diffuse to find each other and terminate, but the small monomer molecules can still diffuse to the active sites.
-
Result: Termination Rate (
) drops Radical Concentration ( ) rises Rate of Polymerization ( ) explodes Heat Generation exceeds cooling capacity.
The Fix: Switch from Batch to Semi-Batch (Starve-Fed)
Never run a bulk or full-batch solution polymerization of IDMA >500mL unless you have industrial-grade heat exchange. Use a Starve-Fed approach to keep the instantaneous monomer concentration (
Visualization: The Gel Effect Feedback Loop
Caption: The self-reinforcing cycle of the Trommsdorff Effect. Breaking this loop requires limiting monomer availability (Starve-Fed).
Module 3: Process Control & Molecular Weight
Q: My scaled-up polymer is too viscous to pour, even at the same solids content as the lab batch.
A: Your Molecular Weight (MW) distribution broadened due to thermal gradients.
In a larger reactor, mixing efficiency (Reynolds number) is often lower than in a small magnetic-stirred vial. Hot spots cause rapid polymerization (high MW), while cooler zones lag.
The Fix: Chain Transfer Agents (CTAs) & Solvent Choice
-
Add a CTA: Introduce 1-Dodecanethiol (DDT) at 0.1 – 0.5 wt% relative to monomer. This caps the maximum chain length and narrows the Polydispersity Index (PDI).
-
Solvent Selection: IDMA is hydrophobic.
-
Good: Toluene, Xylene (High boiling point helps heat sink).
-
Avoid: Ethanol/Methanol (IDMA is insoluble; leads to precipitation polymerization).
-
Green Alternative: Ethyl Acetate (if reflux cooling is sufficient).
-
Experimental Protocol: Semi-Batch Scale-Up (1 Liter Target)
| Parameter | Specification |
| Reactor | 2L Jacketed Glass Reactor with Overhead Stirrer (Anchor impeller) |
| Solvent | Toluene (Total: 600 mL) |
| Monomer | IDMA (Total: 400 g) |
| Initiator | AIBN (Azobisisobutyronitrile) - 1.0 wt% |
| Temp | 80°C (Control |
Step-by-Step:
-
The Heel (Initial Charge): Load 200 mL Toluene + 10% of the IDMA (40g) into the reactor.
-
The Feed (The "Starve"): Mix remaining IDMA (360g) + AIBN + remaining Toluene in a separate feed vessel.
-
Degas: Sparge both Reactor and Feed vessel with
for 30 mins. -
Initiate: Heat Reactor to 80°C. Add a "spike" of AIBN (0.1g) to kickstart the Heel.
-
Feed: Pump the Feed solution into the reactor over 3 to 4 hours .
-
Why? This ensures the monomer is consumed almost as fast as it enters. No pool of monomer = No runaway potential.
-
-
Cook-down: Hold at 80°C for 2 hours after feed finishes.
-
Chase: Add 0.1% AIBN boost to convert residual monomer.
Visualization: Batch vs. Semi-Batch Workflow
Caption: Comparison of reactor loading strategies. Semi-batch minimizes the "fuel" available for thermal runaway.
Module 4: Post-Processing (The Sticky Nightmare)
Q: How do I isolate the polymer? It’s too sticky to filter.
A: You cannot filter Poly(IDMA). You must decant or evaporate.
Because
Method A: Precipitation (Purification) [3]
-
Pour the reaction solution slowly into a 10x excess of Methanol or Ethanol (Anti-solvent) under vigorous stirring.
-
The Poly(IDMA) will phase separate and settle to the bottom as a viscous oil.
-
Decant the supernatant (containing solvent and unreacted monomer).
-
Redissolve the oil in a small amount of DCM or Toluene and repeat if high purity is needed.
Method B: Direct Stripping (Industrial)
-
Use a Rotary Evaporator or Vacuum Oven.
-
Critical: Do not overheat. Keep
under high vacuum. High heat + air can cause oxidative crosslinking, turning your gum into an insoluble gel.
References
-
Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience. (Standard text for Radical Kinetics and Trommsdorff Effect).
-
Matyjaszewski, K., & Davis, T. P. (2002). Handbook of Radical Polymerization. Wiley-VCH. (Detailed mechanisms on inhibition and termination).
-
Sigma-Aldrich. (n.d.). Thermal Transitions of Homopolymers: Glass Transition & Melting Point. (Source for Tg data of methacrylates). Link
-
Dow Chemical. (n.d.). Acrylate and Methacrylate Monomers: Handling and Storage Guide. (Safety protocols for inhibitor management). Link
Sources
Validation & Comparative
Isodecyl Methacrylate vs. Lauryl Methacrylate: A Technical Comparison Guide
This guide provides a technical comparison between Isodecyl Methacrylate (IDMA) and Lauryl Methacrylate (LMA) , designed for researchers in polymer chemistry and drug delivery. It focuses on the structural-property relationships that dictate their behavior in synthesis and final application.
Executive Summary
For researchers formulating hydrophobic matrices, the choice between this compound (IDMA) and Lauryl Methacrylate (LMA) is often a trade-off between glass transition temperature (
-
Select Lauryl Methacrylate (LMA) when maximum flexibility (lowest
) and extreme hydrophobicity are required. Note that linear C12 chains can exhibit side-chain ordering at very low temperatures. -
Select this compound (IDMA) when a balance of flexibility and steric bulk is needed. Its branched C10 structure prevents crystallization, ensuring a stable amorphous state even under thermal cycling.
Chemical Identity & Structural Analysis
The fundamental difference lies in the alkyl side chain: LMA is linear (C12), while IDMA is branched (C10). This branching architecture fundamentally alters free volume, packing density, and polymerization kinetics.
| Feature | This compound (IDMA) | Lauryl Methacrylate (LMA) |
| CAS Number | 29964-84-9 | 142-90-5 |
| Molecular Weight | ~226.36 g/mol | ~254.41 g/mol |
| Side Chain Structure | Branched C10 (Isodecyl) | Linear C12 (Dodecyl)* |
| Homopolymer | -41°C to -60°C (Grade dependent) | -65°C |
| Hydrophobicity (LogP) | ~5.62 | ~6.45 - 7.2 |
| Amorphous Character | High (Sterically hindered) | Moderate (Linear packing potential) |
*Note: Technical grade LMA often contains C14 (Myristyl) fractions, which can further lower
Structural Visualization (Steric Impact)
The following diagram illustrates the steric difference. LMA's linear chain allows for "zipper-like" packing, whereas IDMA's branched tail creates a "steric cone" that disrupts order.
Figure 1: Structural comparison highlighting the linear vs. branched architecture and its impact on polymer morphology.
Critical Property Analysis
2.1 Glass Transition Temperature (
) & Internal Plasticization
Both monomers act as internal plasticizers, lowering the
-
LMA Efficiency: LMA is generally more efficient at lowering
(reaching -65°C) because the long linear chain creates significant free volume between backbones. -
IDMA Behavior: IDMA has a slightly higher
(-41°C to -60°C). The branching points restrict the rotation of the side chain itself, reducing the "sweeping volume" compared to the freely rotating linear LMA.
2.2 Polymerization Kinetics (Steric Hindrance)
In free radical polymerization (FRP), the propagation rate constant (
-
LMA: Reacts rapidly. The linear chain poses minimal steric obstruction to the approaching monomer.
-
IDMA: The branched alkyl group near the reaction center can shield the radical, potentially lowering
slightly and altering reactivity ratios ( ) in copolymerization. This requires careful initiator adjustment (see Protocol below).
2.3 Hydrophobicity & Water Resistance
For drug delivery systems (e.g., hydrophobic cores for micelles), LMA offers superior water exclusion due to the higher carbon count and linearity (LogP > 6). IDMA is hydrophobic but slightly less so than LMA.
Experimental Validation: Comparative Emulsion Polymerization
To objectively select between IDMA and LMA, researchers should perform a standardized emulsion polymerization. This protocol controls for variables to isolate the monomer's contribution to particle size and stability.
Protocol: Standardized Surfactant-Free Emulsion Polymerization (SFEP)
Objective: Synthesize monodisperse latex particles to evaluate monomer conversion rates and colloidal stability.
Reagents:
-
Monomer: 10.0 g (IDMA or LMA)
-
Comonomer: 1.0 g Styrene (optional, as UV marker)
-
Initiator: Potassium Persulfate (KPS), 0.5 wt% relative to monomer.
-
Medium: Deionized Water (degassed), 90 mL.
-
Stabilizer: None (or minimal SDS if particle size <100nm is required).
Workflow:
Figure 2: Experimental workflow for comparative evaluation of IDMA and LMA.
Expected Results & Data Interpretation
| Parameter | LMA Outcome | IDMA Outcome | Interpretation |
| Conversion Rate | Fast (High | Moderate | LMA is more reactive; IDMA may require longer reaction times or higher initiator concentration. |
| Particle Size | Larger | Smaller | IDMA's higher solubility in the aqueous phase (slightly lower LogP) can affect nucleation mechanisms. |
| Film Formation | Tacky, soft | Soft, non-tacky | LMA films are extremely soft due to lower |
| DSC Trace | Step at -65°C | Step at -41°C | Verify |
Application Recommendations
Scenario A: Transdermal Drug Delivery Patches
-
Recommendation: Use LMA.
-
Reasoning: The superior hydrophobicity and lower
allow for maximum drug loading of lipophilic APIs and better skin conformability (adhesion) at body temperature.
Scenario B: Outdoor Coatings / Automotive Clearcoats
-
Recommendation: Use IDMA.
-
Reasoning: IDMA provides excellent hydrophobicity but with better UV stability and amorphous durability . LMA's linear chains can crystallize in extreme cold, potentially causing micro-cracking or hazing in the coating. IDMA remains amorphous and flexible across a wider temperature range.
References
-
Glass Transition Temperatures of Methacrylate Homopolymers. Polymer Properties Database. [Link]
-
Synthesis of Lauryl Methacrylate and PEGMA Copolymers. Repositorio Institucional UCA. (2019).[1] Discusses
(-45°C to -65°C) and lack of side-chain crystallinity in specific conditions. [Link] -
Free Radical Polymerization Kinetics of n-Lauryl Methacrylate. Macromolecular Chemistry and Physics. Highlights diffusion-controlled termination deviations. [Link]
-
Curable Elastomer Compositions (Patent EP2702112B1).
of this compound (-41°C) and n-Lauryl Methacrylate (-65°C) in sealant formulations. [Link]
Sources
Technical Comparison: Isodecyl Methacrylate vs. Stearyl Methacrylate in High-Performance Coatings
Topic: Isodecyl Methacrylate (IDMA) vs. Stearyl Methacrylate (SMA) in Coatings Audience: Researchers, Scientists, and Drug/Formulation Development Professionals.
Executive Summary
In the development of hydrophobic and durable coatings, long-chain alkyl methacrylates (LOMAs) are critical for modifying the glass transition temperature (
-
IDMA (Branched C10): Acts as a non-crystallizing internal plasticizer . Its bulky, branched structure increases free volume, significantly lowering
and viscosity without inducing opacity or brittleness. -
SMA (Linear C16-C18): Acts via side-chain crystallization . Its long linear chains pack into ordered domains, providing a waxy, water-repellent barrier and sharp melting transitions (
), often used for temperature-responsive permeability or extreme water resistance.
Physicochemical Profile
The following table contrasts the fundamental properties of these two monomers. Note the distinct difference in
| Property | This compound (IDMA) | Stearyl Methacrylate (SMA) |
| CAS Number | 29964-84-9 | 32360-05-7 |
| Alkyl Chain | C10 (Branched Isomers) | C16 / C18 (Linear Mixture) |
| Physical Form (25°C) | Low Viscosity Liquid | Waxy Solid / Flakes |
| Homopolymer | -41°C to -60°C (Amorphous) [1, 4] | N/A (Side-chain |
| Hydrophobicity | High (Liquid beading) | Extreme (Crystalline barrier) |
| Mechanism | Steric Hindrance / Plasticization | Side-Chain Crystallization |
| Primary Utility | Flexibility, Adhesion, Viscosity Reduction | Water Barrier, Hardness, Slip |
Mechanistic Deep Dive: Crystallinity vs. Free Volume
The divergent behaviors of IDMA and SMA are dictated by the spatial arrangement of their pendant groups.
A. SMA: The "Zipper" Effect (Side-Chain Crystallization)
Stearyl methacrylate contains a linear alkyl chain of 16–18 carbons. When polymerized, these side chains are long enough to align and crystallize independently of the main polymer backbone. This phenomenon, known as side-chain crystallization , creates physical cross-links below the melting temperature (
-
Consequence: The coating behaves as a hard, waxy solid at room temperature but transitions sharply to a viscous liquid above
. This is often exploited in temperature-switchable permeation membranes [10].
B. IDMA: The "Spacer" Effect (Internal Plasticization)
This compound consists of a mixture of branched C10 isomers. The branching prevents the side chains from packing into a crystal lattice. Instead, the bulky side groups push polymer backbones apart, increasing free volume .
-
Consequence: This lowers the
of the copolymer system effectively (internal plasticization) while maintaining optical clarity and preventing the brittleness associated with crystalline domains [4, 7].
Visualization of Molecular Mechanisms
The following diagram illustrates the structural packing difference between the disordered IDMA network and the ordered SMA lattice.
Figure 1: Mechanistic comparison of side-chain topology. SMA forms ordered crystalline barriers, while IDMA creates amorphous free volume for flexibility.
Performance Comparison in Coatings
Water Resistance & Hydrophobicity[1]
-
SMA: Provides superior static water resistance. The crystalline lattice creates a dense hydrophobic barrier that water molecules cannot easily penetrate. However, if the coating is flexed or shocked, the crystalline domains can fracture, leading to failure.
-
IDMA: Provides excellent dynamic hydrophobicity. While less dense than SMA, the liquid-like mobility of the C10 chains at the surface allows for rapid re-orientation to minimize surface energy (high contact angle). It maintains hydrophobicity even under stress due to its flexibility [7].
Adhesion & Flexibility[2]
-
IDMA: The "Gold Standard" for stress relief. By lowering the modulus, IDMA allows the coating to dissipate thermal expansion stress, preventing delamination on substrates like wood or metal.
-
SMA: Can be detrimental to adhesion at low temperatures. Below its
, the side chains freeze, causing the coating to shrink and potentially debond. SMA is better suited for rigid substrates or release coatings (e.g., adhesives tapes) [1].
Rheology Control
-
IDMA: Functions as a reactive diluent. Its low viscosity helps reduce the volatile organic compound (VOC) content of high-solids formulations.
-
SMA: Often acts as a thickener or rheology modifier. In solution, the long alkyl chains can associate (hydrophobic association), increasing low-shear viscosity, which is useful for preventing sagging in thick films [8].
Experimental Protocol: Comparative Evaluation
To objectively select between IDMA and SMA, researchers should perform a Solution Polymerization & Film Characterization protocol. This self-validating workflow controls for molecular weight and solids content.
Protocol: Synthesis of Hydrophobic Acrylic Polyols
Materials:
-
Monomer A (Control): Methyl Methacrylate (MMA) - Hard segment.
-
Monomer B (Variable): IDMA or SMA - Hydrophobic/Soft segment.
-
Solvent: Toluene or Xylene.
-
Initiator: AIBN (Azobisisobutyronitrile).
Step-by-Step Methodology:
-
Preparation: Prepare a monomer mix of MMA/Variable (60:40 wt%) containing 1.5% AIBN.
-
Polymerization:
-
Charge solvent into a 4-neck flask equipped with a condenser, N2 purge, and stirrer. Heat to 85°C.
-
Feed monomer mix over 3 hours.
-
Hold at 85°C for 2 hours to ensure >98% conversion (verify via gravimetric solids).
-
-
Film Casting: Draw down the resin onto (a) Glass panels (for hardness/contact angle) and (b) Release paper (for DSC/tensile testing). Dry at 110°C for 1 hour.
-
Testing:
-
DSC: Scan from -50°C to 150°C. Look for
(IDMA) vs. endotherm (SMA). -
Contact Angle: Measure static water contact angle. SMA typically yields >100° (if crystallized), IDMA ~90-95°.
-
Mandrel Bend: Test flexibility at 0°C. IDMA samples should pass; SMA samples may crack.
-
Figure 2: Experimental workflow for validating monomer performance in coating matrices.
Selection Guide
| Application Requirement | Recommended Monomer | Rationale |
| Low Temperature Flexibility | IDMA | Low |
| Extreme Water Repellency | SMA | Crystalline side chains create a "lotus-like" waxy barrier. |
| High Solids / Low VOC | IDMA | Liquid state and branching reduce solution viscosity effectively. |
| Release Coatings | SMA | Waxy surface provides slip and low surface energy for tape release. |
| Optical Clarity | IDMA | Amorphous structure prevents haze associated with crystallization. |
References
-
European Patent Office. (2014). Curable Elastomer Compositions with Low Temperature Sealing Capability (EP 2702112 B1). Retrieved from
-
Jamorin International. (n.d.). Stearyl Methacrylate 1618 F Technical Data Sheet. Retrieved from
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from
-
ChemicalBook. (2024). Poly(this compound) Properties and Tg Data. Retrieved from
-
SpecialChem. (2025). Glass Transition Temperature (Tg) of Plastics - Definition & Values. Retrieved from
-
Sinocure Chemical. (n.d.). SMA Monomer - Bio-based Stearyl Methacrylate for Sustainable Coatings. Retrieved from
-
ResearchGate. (2022). Development of hydrophilic additive by suspension copolymerisation of methacrylic acid with this compound. Retrieved from
-
ResearchGate. (2021). Influence of poly (stearyl acrylate co-behenyl acrylate) as flow improvers on the viscosity reduction of Malaysian crude oil. Retrieved from
-
Royal Society of Chemistry. (2018). On the crystallization behavior of a poly(stearyl methacrylate) comb-like polymer inside a nanoscale environment. CrystEngComm. Retrieved from
-
ProQuest. (n.d.). Side Chain Crystallization of Long Side Chain Polymers. Retrieved from
Sources
Precision Hydrophobic Modulation: A Comparative Guide to Long-Chain Alkyl Methacrylates (C12–C18)
Executive Summary: The Hydrophobic Toolbox
In the architecture of amphiphilic block copolymers for drug delivery, the hydrophobic block is often treated as a passive cargo hold. This is a missed opportunity. The choice of hydrophobic monomer—specifically between long-chain alkyl methacrylates (LCAMs) like Lauryl Methacrylate (LMA, C12) and Stearyl Methacrylate (SMA, C18) —fundamentally dictates the thermodynamic stability, drug release kinetics, and microstructure of the final nanoparticle.
This guide moves beyond simple hydrophobicity (LogP) to compare the solid-state physics of these monomers. We analyze how the "side-chain crystallization" of SMA contrasts with the "amorphous flexibility" of LMA, providing a roadmap for selecting the right tool for your therapeutic payload.
Comparative Technical Analysis
The Critical Divergence: Amorphous vs. Crystalline
The primary differentiator between LMA and SMA is not merely six carbon atoms; it is the ability of the side chains to pack into ordered domains.
| Feature | Lauryl Methacrylate (LMA) | Stearyl Methacrylate (SMA) | Mechanistic Implication |
| Carbon Chain | C12 (Dodecyl) | C18 (Octadecyl) | C18 allows sufficient Van der Waals overlap for crystallization. |
| Glass Transition ( | ~ -65 °C | ~ 30–38 °C (Side-chain | LMA is rubbery at body temp; SMA is a waxy solid. |
| Physical State (25°C) | Low viscosity liquid | Waxy solid / Semi-crystalline | SMA requires heating/solvents for processing. |
| Polymerization Rate ( | High | Moderate (Steric hindrance) | Longer chains slightly retard propagation; require lower solid content. |
| Drug Release Profile | Fast / Diffusion-controlled | Slow / Erosion or melt-controlled | SMA "locks" drugs in crystalline domains below 38°C. |
Structure-Property Logic
The following diagram illustrates the causal relationship between alkyl chain length and the resulting polymer physics.
Figure 1: Mechanistic divergence of C12 and C18 methacrylates. C18 chains exceed the critical length for side-chain crystallization, creating a thermal gate for drug release.
Experimental Protocol: Controlled Synthesis via RAFT
To rigorously compare these monomers, one cannot use free radical polymerization (FRP) due to broad polydispersity (PDI). We utilize Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to create well-defined block copolymers (e.g., PEG-b-PLMA vs. PEG-b-PSMA).[1]
Materials & Pre-Treatment[3]
-
Monomers: LMA (96%, Sigma) and SMA (95%, Sigma).
-
Purification (CRITICAL): LCAMs contain MEHQ inhibitor.
-
CTA: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or similar trithiocarbonate.
-
Initiator: AIBN (Recrystallized).[5]
Synthesis Workflow (Self-Validating System)
Objective: Synthesize Poly(PEG-MA)-b-Poly(SMA) diblock copolymer.
-
Stoichiometric Calculation: Target Degree of Polymerization (
) = 50. Why 0.2 initiator? A low radical flux minimizes "dead" chains (termination), preserving the "living" trithiocarbonate end-group for future functionalization. -
Reaction Setup:
-
Dissolve PEG-macroCTA and SMA in Toluene (Solids content ~20-30% w/w).
-
Note: Unlike LMA, SMA requires heating to dissolve fully. Perform setup at 40°C if necessary.
-
Seal in a Schlenk tube. Degas via 4 freeze-pump-thaw cycles. Oxygen inhibition is fatal to RAFT.
-
-
Polymerization:
-
Purification:
-
Precipitate into cold Methanol (for LMA) or Isopropanol (for SMA).
-
Troubleshooting: SMA polymers can be sticky/waxy. If precipitation fails, use dialysis against THF/Acetone mixtures.
-
PISA (Polymerization-Induced Self-Assembly)
For advanced users, SMA is ideal for PISA in non-polar solvents (like mineral oil), forming worms or vesicles directly during synthesis due to its solvophobic nature at high DP.
Figure 2: RAFT Polymerization workflow for LCAMs. Note the critical oxygen removal step to ensure living characteristics.
Application in Drug Delivery[10]
The "Permeability Switch"
-
LMA (The Liquid Core): Creates a disordered, hyper-hydrophobic core. Ideal for amorphous solid dispersions of drugs. The low
allows the drug to diffuse out; release is governed by Fickian diffusion. -
SMA (The Crystalline Vault): The side chains crystallize (melt temp
).-
Below
: Drug release is negligible (locked state). -
Above
: The core melts, triggering a burst release. -
Use Case: This is ideal for hyperthermia-triggered release (e.g., using IR light or focused ultrasound to heat the tumor microenvironment).
-
Formulation Stability
SMA-based nanoparticles often exhibit superior colloidal stability compared to LMA. The crystalline domains act as physical crosslinks, preventing "Ostwald ripening" (the growth of large particles at the expense of smaller ones) during storage.
References
-
Polymerization-Induced Self-Assembly (PISA)
- Synthesis of poly(stearyl methacrylate)-poly(2-hydroxypropyl methacrylate)
- Source: Polymer Chemistry (RSC).
-
Crystallization Behavior
- On the crystallization behavior of a poly(stearyl methacrylate) comb-like polymer inside a nanoscale environment.
-
Source: CrystEngComm.[9]
-
Thermal Properties & Reactivity
- Reactivity Ratios of Methacrylate-Functionalized Mixed Bio-oil Constituents (Kinetic data on long-chain methacryl
- Source: Reaction Chemistry & Engineering.
-
General Properties Data
- Stearyl Methacrylate Safety and Physical D
- Source: BASF / PubChem.
Sources
- 1. Synthesis of poly(stearyl methacrylate)-poly(2-hydroxypropyl methacrylate) diblock copolymer nanoparticles via RAFT dispersion polymerization of 2-hydroxypropyl methacrylate in mineral oil - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hyperbranched Copolymers of Methacrylic Acid and Lauryl Methacrylate H-P(MAA-co-LMA): Synthetic Aspects and Interactions with Biorelevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. ijeas.org [ijeas.org]
- 8. researchgate.net [researchgate.net]
- 9. On the crystallization behavior of a poly(stearyl methacrylate) comb-like polymer inside a nanoscale environment - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Performance Validation of Poly(Isodecyl Methacrylate) Films: A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the performance validation of poly(isodecyl methacrylate) (PIDMA) films, offering a comparative analysis against alternative polymers and detailing the requisite experimental methodologies. As Senior Application Scientists, our goal is to bridge the gap between material science and practical application, ensuring that the data you generate is robust, reliable, and relevant to the stringent requirements of the pharmaceutical and medical device industries.
Introduction: The Unique Position of Poly(this compound) in Polymer Films
Poly(this compound) (PIDMA) is an acrylic polymer distinguished by its branched, ten-carbon ester group. This unique molecular architecture imparts a combination of desirable properties, including significant hydrophobicity, a low glass transition temperature (Tg), and excellent thermal stability. These characteristics make PIDMA a compelling candidate for a variety of specialized applications, including as a matrix for drug delivery systems, a hydrophobic coating for medical devices, and a component in pressure-sensitive adhesives.
However, the transition from a promising candidate material to a validated component in a commercial product is contingent upon rigorous performance validation. This guide will walk you through the critical validation parameters, the experimental logic behind them, and how PIDMA stacks up against commonly used alternatives like poly(lactic-co-glycolic acid) (PLGA) and poly(ε-caprolactone) (PCL).
Comparative Performance Analysis: PIDMA vs. Alternatives
The selection of a polymer for a specific application is a matter of trade-offs. The following table summarizes the key performance characteristics of PIDMA films in comparison to two widely used biodegradable polyesters, PLGA and PCL.
| Performance Parameter | Poly(this compound) (PIDMA) | Poly(lactic-co-glycolic acid) (PLGA) | Poly(ε-caprolactone) (PCL) |
| Biodegradability | Non-biodegradable | Biodegradable (hydrolytic degradation) | Biodegradable (hydrolytic degradation) |
| Water Uptake | Low (<1%) | High (dependent on LA:GA ratio) | Low to moderate |
| Glass Transition (Tg) | Low (~ -40°C) | High (40-60°C) | Low (~ -60°C) |
| Mechanical Strength | Moderate | High | Low |
| Drug Release Mechanism | Diffusion-controlled | Bulk erosion and diffusion | Bulk erosion and diffusion |
| Biocompatibility | Generally good | Excellent, with FDA-approved products | Excellent, with FDA-approved products |
This comparative data highlights the distinct advantages and disadvantages of each polymer. PIDMA's non-biodegradability and low water uptake make it ideal for applications requiring long-term stability and predictable, diffusion-controlled drug release. In contrast, PLGA and PCL are preferred for applications where scaffold resorption is desired.
Experimental Protocols for Performance Validation
A robust validation package for PIDMA films must include a comprehensive suite of experiments designed to characterize its physicochemical properties and biological interactions. Here, we detail the methodologies for three critical validation assays.
Water Uptake and Swelling Behavior
Rationale: The extent of water uptake is a critical parameter that influences the dimensional stability, mechanical properties, and drug release kinetics of a polymeric film. For PIDMA, its inherent hydrophobicity is expected to result in minimal water uptake.
Methodology:
-
Prepare PIDMA films of uniform thickness (e.g., 100 µm) by solvent casting.
-
Cut circular samples (e.g., 10 mm diameter) and weigh them to obtain the initial dry weight (Wd).
-
Immerse the samples in phosphate-buffered saline (PBS, pH 7.4) at 37°C.
-
At predetermined time intervals, remove the samples, gently blot the surface to remove excess water, and weigh to obtain the wet weight (Ww).
-
Calculate the percentage of water uptake using the formula: Water Uptake (%) = [(Ww - Wd) / Wd] x 100.
-
Continue until a plateau is reached, indicating equilibrium swelling.
In Vitro Drug Release Kinetics
Rationale: For drug delivery applications, understanding the rate and mechanism of drug release is paramount. For a non-erodible matrix like PIDMA, drug release is typically governed by Fickian diffusion.
Methodology:
-
Load the PIDMA films with a model drug (e.g., ibuprofen) during the solvent casting process.
-
Place the drug-loaded films in a dissolution apparatus containing a known volume of release medium (e.g., PBS at 37°C) with gentle agitation.
-
At specified time points, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the cumulative drug release as a function of time.
Biocompatibility Assessment: In Vitro Cytotoxicity
Rationale: Any material intended for biomedical application must be non-toxic to cells. The ISO 10993-5 standard provides a framework for assessing the in vitro cytotoxicity of medical devices and materials.
Methodology:
-
Prepare extracts of the PIDMA films by incubating them in cell culture medium for a defined period (e.g., 24 hours at 37°C).
-
Culture a relevant cell line (e.g., L929 fibroblasts) in a 96-well plate.
-
Replace the standard culture medium with the PIDMA film extracts and incubate for 24-72 hours.
-
Assess cell viability using a quantitative assay, such as the MTT assay, which measures mitochondrial activity.
-
Compare the viability of cells exposed to PIDMA extracts with that of cells exposed to a negative control (fresh medium) and a positive control (e.g., dilute phenol solution).
Visualizing Experimental Workflows
To further clarify the experimental processes, we provide the following diagrams generated using Graphviz.
Caption: Workflow for determining the water uptake of PIDMA films.
Caption: Protocol for assessing in vitro drug release from PIDMA films.
Caption: Workflow for evaluating the in vitro cytotoxicity of PIDMA films.
Conclusion: A Call for Rigorous and Contextualized Validation
The performance validation of poly(this compound) films is not a one-size-fits-all process. The specific suite of tests and the acceptable performance criteria must be defined by the intended application. While PIDMA offers a unique set of properties that make it advantageous for certain applications, a thorough and well-documented validation study is essential to ensure its safety, efficacy, and regulatory acceptance. By following the principles and protocols outlined in this guide, researchers and drug development professionals can build a robust data package that supports the successful translation of their PIDMA-based innovations from the laboratory to the clinic.
References
-
ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization. [Link]
-
Pharmacopeia, U. S. (2022). USP General Chapter <71> Sterility Tests. US Pharmacopeial Convention. [Link]
-
ASTM D882-18, Standard Test Method for Tensile Properties of Thin Plastic Sheeting. ASTM International. [Link]
Validation Guide: Isodecyl Methacrylate (IDMA) Hydrophobicity
Topic: Validating Hydrophobicity of Isodecyl Methacrylate (IDMA) Coatings Content Type: Technical Comparison & Validation Guide Author Persona: Senior Application Scientist
Executive Summary
This compound (IDMA) occupies a critical niche in hydrophobic coating technologies. Unlike short-chain methacrylates (e.g., Methyl Methacrylate) that provide rigidity but limited water resistance, IDMA utilizes a branched C10 alkyl side chain to introduce significant steric hindrance and hydrophobicity without the environmental persistence concerns of fluoropolymers.
This guide outlines the validation protocols required to quantify the hydrophobic performance of IDMA-based coatings. It moves beyond simple "bead-up" tests to rigorous contact angle goniometry, surface energy fractionation, and environmental stability testing.
Part 1: The Chemical Basis of Performance
To validate IDMA, one must first understand the mechanism driving its behavior. The hydrophobicity of poly(this compound) arises from the entropy-driven exclusion of water by its bulky isodecyl side chain.
Mechanism: Steric Shielding & Free Volume
The C10 side chain acts as a hydrophobic shield for the polar ester backbone. Furthermore, the branched nature of the isodecyl group disrupts polymer chain packing, increasing free volume. This results in a polymer that is hydrophobic but also has a low Glass Transition Temperature (
Figure 1: The structure-property relationship of IDMA. The bulky C10 side chain is the primary driver for both hydrophobicity and coating flexibility.
Part 2: Comparative Performance Analysis
When selecting IDMA, researchers are usually balancing hydrophobicity against mechanical integrity . The table below compares IDMA against the industry standard (PMMA) and the high-performance alternative (Fluoropolymers).
Table 1: Comparative Properties of Methacrylate Coatings[1]
| Feature | Poly(Methyl Methacrylate) (PMMA) | Poly(this compound) (IDMA) | Fluorinated Methacrylates |
| Role | Base Resin (Rigid) | Hydrophobic Modifier / Flexible Binder | High-Performance Repellent |
| Water Contact Angle (Static) | ~68° - 72° (Hydrophilic/Neutral) | ~95° - 105° (Hydrophobic) | >115° (Superhydrophobic) |
| Glass Transition ( | ~105°C (Rigid/Brittle) | ~ -60°C (Soft/Tacky) | Variable |
| Surface Energy | ~40-45 mN/m | ~28-32 mN/m | <20 mN/m |
| Cost Efficiency | High | Medium | Low (Expensive) |
| Bio-Application | Standard prosthetics | Flexible drug release membranes | Specialized implants |
Scientist’s Note: Pure IDMA coatings are often too soft for structural applications. In practice, IDMA is validated as a copolymer (e.g., IDMA-co-MMA) where it imparts hydrophobicity to a rigid scaffold.
Part 3: Validation Protocols
To publish or verify IDMA coating performance, you must employ a "Self-Validating" workflow. This means every measurement includes internal controls to rule out substrate contamination or roughness effects.
Protocol A: Surface Preparation (The Control)
Rationale: A hydrophobic reading on a dirty surface is a false positive (contaminants like oils are hydrophobic).
-
Substrate: Borosilicate glass slides or Silicon wafers.
-
Cleaning: Piranha solution (3:1
: ) for 15 mins OR Oxygen Plasma (100W, 2 mins). -
Validation: Water Contact Angle (WCA) on bare substrate must be <10° (superhydrophilic) before coating.
Protocol B: Contact Angle Goniometry (The Gold Standard)
Rationale: Static angle alone is insufficient. You must measure Hysteresis (Advancing vs. Receding) to prove surface homogeneity.
-
Deposition: Spin-coat IDMA solution (e.g., 5% w/v in Toluene) at 2000 RPM for 30s. Anneal at 60°C for 2 hours to remove solvent.
-
Instrument: Optical Goniometer (e.g., KRÜSS or Ramé-Hart).
-
Liquid: HPLC-grade water (Polar probe) and Diiodomethane (Dispersive probe).
-
Measurement:
-
Static WCA: Place 5µL droplet. Wait 10s for equilibrium. Measure.
-
Dynamic WCA: Increase volume to 15µL (Advancing) then withdraw to 5µL (Receding).
-
-
Acceptance Criteria:
-
Static WCA > 90°.
-
Hysteresis (Advancing - Receding) < 10° (Indicates smooth, uniform coating).
-
Protocol C: Surface Energy Calculation (Owens-Wendt)
Rationale: Hydrophobicity is not just about water. You must calculate the Surface Free Energy (SFE) to predict how the coating interacts with proteins or lipids.
- : Dispersive component (Non-polar interactions - dominant in IDMA).
- : Polar component (Dipole interactions - should be minimized).
Procedure:
-
Measure Contact Angle (
) with Water (Polar) and Diiodomethane (Non-polar). -
Plot
vs . -
Result: The slope gives
and the intercept gives . -
Target for IDMA: High Dispersive component, near-zero Polar component.
Figure 2: The self-validating workflow ensures that measured hydrophobicity is intrinsic to the IDMA coating, not an artifact of contamination.
Part 4: Stability & Durability[2]
In drug delivery applications, coatings face aqueous environments for extended periods.
Swelling Ratio Test
IDMA is hydrophobic, but not impermeable.
-
Weigh dry coating film (
). -
Immerse in Phosphate Buffered Saline (PBS) at 37°C for 24 hours.
-
Blot dry and weigh (
). -
Calculation: Swelling Ratio =
. -
Benchmark: IDMA copolymers should exhibit <2% swelling to maintain barrier function, whereas hydrophilic methacrylates (like HEMA) swell >20%.
References
-
Effect of Side Chain Length on Methacrylate Hydrophobicity Source: Royal Society of Chemistry (RSC) Significance: Establishes the correlation between alkyl chain length (C1-C16) and water contact angle. URL:[Link]
-
Surface Energy Calculations (Owens-Wendt Method) Source: KRÜSS Scientific Significance: The authoritative protocol for separating dispersive and polar surface energy components. URL:[Link]
-
Wettability of Methacrylate Copolymer Films Source: CORE / ResearchGate Significance: Provides experimental data on contact angles for various methacrylate copolymers on smooth substrates. URL:[Link]
A Comparative Guide to the Biocompatibility of Isodecyl Methacrylate-Based Polymers for Biomedical Applications
For researchers, scientists, and drug development professionals, the selection of appropriate polymeric materials is a critical determinant of success in the development of medical devices and drug delivery systems. Among the diverse class of methacrylates, isodecyl methacrylate (IDMA) presents as a compelling candidate due to its hydrophobic nature and potential for tailored polymer synthesis. However, a thorough understanding of its biocompatibility in comparison to established alternatives is paramount for regulatory approval and clinical translation. This guide provides an in-depth, objective comparison of the biocompatibility of IDMA-based polymers with commonly used methacrylates, grounded in the principles of the ISO 10993 standards.
The Rationale for Biocompatibility Evaluation of Methacrylate Polymers
Methacrylate polymers are widely utilized in the biomedical field, from dental resins to intraocular lenses and drug delivery vehicles.[1][2][3] Their versatility in tuning mechanical properties and chemical functionalities is a significant advantage. However, the potential for leachable monomers, oligomers, and additives to cause adverse biological reactions necessitates a rigorous biocompatibility assessment.[4][5][6] The international standard ISO 10993 provides a framework for evaluating the biological risks associated with medical devices, outlining a series of tests to assess various biological endpoints.[7][8]
This guide will focus on two critical aspects of biocompatibility for blood-contacting and implantable devices: in vitro cytotoxicity and hemocompatibility. While extensive data exists for shorter-chain methacrylates like methyl methacrylate (MMA) and 2-hydroxyethyl methacrylate (HEMA), specific data on IDMA is less prevalent in publicly accessible literature.[1][2][9][10] Therefore, this guide will establish a baseline for comparison using data from these well-characterized polymers and provide the experimental framework to evaluate IDMA-based materials. The longer alkyl chain of this compound is hypothesized to influence its biocompatibility profile, potentially reducing cytotoxicity due to lower monomer mobility and altering surface interactions with biological components.
Comparative Analysis of In Vitro Cytotoxicity
In vitro cytotoxicity testing is a fundamental first step in biocompatibility assessment, as it provides a sensitive measure of a material's potential to cause cell death or inhibit cell growth.[7] The ISO 10993-5 standard describes several methods for these evaluations, with the extract-based assays being highly relevant for assessing the impact of leachable substances from polymers.[8][11]
Causality Behind Experimental Choices
The choice of an extract-based method, such as the MTT assay, is predicated on the understanding that the primary cytotoxic risk from polymers often stems from substances that can migrate from the material into the surrounding biological environment.[12] The extraction process, typically performed in cell culture medium, simulates the leaching of these substances. The subsequent exposure of a sensitive cell line, such as L929 mouse fibroblasts, to these extracts provides a quantitative measure of the material's cytotoxic potential.[12][13] A reduction in cell viability below 70% is generally considered indicative of a cytotoxic effect.[8]
Comparative Cytotoxicity Data for Methacrylate Polymers
| Polymer | Monomer | Cell Viability (%) | Cytotoxicity Classification (ISO 10993-5) | Reference |
| Poly(methyl methacrylate) (PMMA) | Methyl Methacrylate (MMA) | Varies significantly with residual monomer; can be <50% | Potentially Cytotoxic | [10][13] |
| Poly(2-hydroxyethyl methacrylate) (PHEMA) | 2-hydroxyethyl methacrylate (HEMA) | Generally >90% | Non-cytotoxic | [9] |
| Poly(this compound) (PIDMA) | This compound (IDMA) | Data Not Available | To Be Determined | N/A |
Note: The cytotoxicity of PMMA is highly dependent on the concentration of residual MMA monomer. Complete polymerization is crucial to ensure biocompatibility.
Experimental Protocol: In Vitro Cytotoxicity - MTT Assay (ISO 10993-5)
This protocol outlines the key steps for evaluating the cytotoxicity of a polymer extract.
-
Sample Preparation:
-
Prepare the test polymer (e.g., IDMA-based polymer) and control materials (negative control: high-density polyethylene; positive control: organotin-stabilized PVC) with a surface area to volume ratio as defined in ISO 10993-12.
-
-
Extraction:
-
Incubate the prepared materials in a sterile, inert container with cell culture medium (e.g., DMEM with 10% fetal bovine serum) at 37°C for 24-72 hours.[11] The extraction ratio should be justified based on the device's clinical use.
-
-
Cell Culture:
-
Seed L929 mouse fibroblast cells into 96-well plates at a density that will result in a sub-confluent monolayer after 24 hours of incubation.
-
-
Exposure:
-
Remove the culture medium from the cells and replace it with the extracts from the test and control materials. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Assay:
-
After the exposure period, add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., isopropanol).
-
-
Data Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the negative control.
-
Caption: Workflow for In Vitro Cytotoxicity Testing via MTT Assay.
Comparative Analysis of Hemocompatibility
For any material that will come into contact with blood, an evaluation of its hemocompatibility is mandatory.[14] ISO 10993-4 provides a framework for selecting appropriate tests based on the nature and duration of blood contact.[15] Key considerations include hemolysis (red blood cell rupture), coagulation (clotting cascade activation), and platelet activation.
Causality Behind Experimental Choices
The interaction of a biomaterial with blood is a complex process initiated by the adsorption of plasma proteins to the material surface. This adsorbed protein layer can trigger a cascade of events, including the activation of platelets and the coagulation system, leading to thrombus formation.[16] Hemolysis assays are crucial as they directly measure the material's potential to damage red blood cells, which can lead to anemia and other complications.[17] Coagulation and platelet activation assays provide insight into the thrombogenic potential of the material.
Comparative Hemocompatibility Data for Methacrylate Polymers
| Polymer | Hemolysis (%) (ASTM F756) | Platelet Adhesion | Coagulation (aPTT) | Reference |
| Poly(methyl methacrylate) (PMMA) | < 2% (generally non-hemolytic) | Moderate to High | Minimal effect | [18] |
| Poly(2-hydroxyethyl methacrylate) (PHEMA) | < 2% (non-hemolytic) | Low | Minimal effect | [9][18][19] |
| Poly(this compound) (PIDMA) | Data Not Available | To Be Determined | To Be Determined | N/A |
Note: The hydrophilicity of PHEMA contributes to its lower platelet adhesion compared to the more hydrophobic PMMA.
Experimental Protocol: Hemolysis - Direct Contact Method (ASTM F756)
-
Material Preparation: Prepare test and control materials as per the standard.
-
Blood Collection: Obtain fresh human blood anticoagulated with citrate.
-
Incubation: Add the test material to a known volume of diluted blood. Incubate at 37°C with gentle agitation for a specified time.
-
Centrifugation: Centrifuge the samples to pellet the intact red blood cells.
-
Analysis: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).
-
Calculation: Calculate the percentage of hemolysis relative to a positive control (water-lysed blood). A hemolysis rate of less than 2% is typically considered acceptable.[17]
Experimental Protocol: Platelet Activation - Flow Cytometry
-
Material Incubation: Incubate the test material with platelet-rich plasma (PRP) or whole blood at 37°C.
-
Staining: Add a fluorescently labeled antibody specific for a platelet activation marker, such as P-selectin (CD62P), to the blood sample.[20]
-
Fixation: Fix the cells to stop the activation process.
-
Flow Cytometry Analysis: Analyze the sample using a flow cytometer to quantify the percentage of platelets expressing the activation marker.[20][21]
Caption: Key Experimental Workflows for Hemocompatibility Assessment.
Conclusion and Future Directions
This guide provides a comprehensive framework for the biocompatibility testing of this compound-based polymers, with a comparative perspective against established methacrylates like PMMA and PHEMA. The provided experimental protocols, grounded in ISO 10993 standards, offer a robust methodology for researchers and developers to generate reliable and reproducible data.
Therefore, there is a clear and pressing need for further research to fill this knowledge gap. The protocols and comparative data presented herein provide a roadmap for such investigations. Future studies should focus on generating quantitative data on the cytotoxicity and hemocompatibility of IDMA-based polymers to facilitate a direct and evidence-based comparison with existing biomaterials. This will be instrumental in unlocking the full potential of IDMA-based polymers for innovative biomedical applications.
References
-
Hemocompatibility and swelling studies of poly(2-hydroxyethyl methacrylate-co-itaconic acid-co-poly(ethylene glycol) dimethacrylate) hydrogels. (2025-08-10). ResearchGate. Retrieved from [Link]
-
Comparison of in vitro cytotoxicity and genotoxicity of MMA-based polymeric materials and various metallic materials. (2025-08-05). ResearchGate. Retrieved from [Link]
-
Medical Device Biocompatibility Testing and ISO 10993 Compliance. NAMSA. Retrieved from [Link]
-
Cytotoxicity evaluation of methacrylate-based resins for clinical endodontics in vitro. (2017). National Institutes of Health. Retrieved from [Link]
-
Genotoxic and cytotoxic potential of methacrylate-based orthodontic adhesives. ResearchGate. Retrieved from [Link]
-
ISO 10993-5 - Bodygard Disposable Coveralls, Level 3, 4 Surgical Gown & Mask. Retrieved from [Link]
-
Lower alkyl methacrylate. Explore Safe Usage. Retrieved from [Link]
-
Study of the synthesis of a copolymer of isodecyl- and benzylmethacrylates after radiation initiation. (2021). MATEC Web of Conferences. Retrieved from [Link]
-
An in vitro Investigation into the Cytotoxicity of Methyl Methacrylate Monomer. The Journal of Contemporary Dental Practice. Retrieved from [Link]
-
Synthesis, Characterization and Biomedical Applications of p(HEMA-co-APTMACI) Hydrogels Crosslinked with Modified Silica Nanoparticles. (2021). Biointerface Research in Applied Chemistry. Retrieved from [Link]
-
Cytotoxicity and Genotoxicity of Glycidyl Methacrylate. (2009). PubMed. Retrieved from [Link]
-
Cytotoxicity of Methacrylate Dental Resins to Human Gingival Fibroblasts. (2022). MDPI. Retrieved from [Link]
-
Analyzing Single-Use Polymers for Cell Culture Processes. (2022). BioProcess International. Retrieved from [Link]
-
Cytotoxicity of Acrylic Resins, Particulate Filler Composite Resin and Thermoplastic Material in Artificial Saliva with and with. (2022). ZORA. Retrieved from [Link]
-
This compound. PubChem. Retrieved from [Link]
-
12 year results of a prospective trial comparing poly(methyl methacrylate) and poly(hydroxyethyl methacrylate) intraocular lenses. PubMed. Retrieved from [Link]
-
Long-term in vivo biomechanical properties and biocompatibility of poly(2-hydroxyethyl methacrylate-co-methyl methacrylate) nerve conduits. ResearchGate. Retrieved from [Link]
-
Comprehensive Guide to Hemolysis Testing for Medical Device Manufacturers. Retrieved from [Link]
-
Blood-Contacting Biomaterials: In Vitro Evaluation of the Hemocompatibility. (2018). National Institutes of Health. Retrieved from [Link]
-
Homo(co)polymerization of bio-derived long alkyl chain methacrylate and methyl methacrylate using a readily accessible aminophosphine-based Lewis pair. Polymer Chemistry (RSC Publishing). Retrieved from [Link]
-
A Practical Guide to ISO 10993-4: Hemocompatibility. Retrieved from [Link]
-
The effect of octadecyl chain immobilization on the hemocompatibility of poly (2-hydroxyethyl methacrylate). PubMed. Retrieved from [Link]
-
Adhesion and Activation of Blood Platelets on Laser-Structured Surfaces of Biomedical Metal Alloys. (2023). MDPI. Retrieved from [Link]
-
Understanding Methacrylates in Nail Services: Methyl Methacrylate (MMA) vs. 2-Hydroxyethyl Methacrylate (HEMA) - Safety, Usage, and Kentucky Regulatory Context. (2026). Louisville Beauty Academy. Retrieved from [Link]
-
Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. National Institutes of Health. Retrieved from [Link]
-
ISO 10993-4. Retrieved from [Link]
-
ISO 10993 Biological Tests. FT Polymer. Retrieved from [Link]
-
Hemocompatibility testing of biomaterials using human platelets. ResearchGate. Retrieved from [Link]
-
The short-term blood biocompatibility of poly(hydroxyethyl methacrylate-co-methyl methacrylate) in an in vitro flow system measured by digital videomicroscopy. PubMed. Retrieved from [Link]
-
Preparation and Biocompatibility of Poly Methyl Methacrylate (PMMA)-Mesoporous Bioactive Glass (MBG) Composite Scaffolds. MDPI. Retrieved from [Link]
-
Platelet Isolation and Activation Assays. (2019). National Institutes of Health. Retrieved from [Link]
-
Chemistry matters: A side-by-side comparison of two chemically distinct methacryloylated dECM bioresins for vat photopolymerization. PubMed. Retrieved from [Link]
-
Mechanically Induced Hemolysis (ISO 10993-4). (2020). Nelson Labs. Retrieved from [Link]
-
An in vitro Method for Assessing Biomaterial-Associated Platelet Activation. ResearchGate. Retrieved from [Link]
Sources
- 1. 12 year results of a prospective trial comparing poly(methyl methacrylate) and poly(hydroxyethyl methacrylate) intraocular lenses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. louisvillebeautyacademy.net [louisvillebeautyacademy.net]
- 4. thejcdp.com [thejcdp.com]
- 5. Cytotoxicity and genotoxicity of glycidyl methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. namsa.com [namsa.com]
- 8. bioprocessintl.com [bioprocessintl.com]
- 9. researchgate.net [researchgate.net]
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- 12. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity evaluation of methacrylate-based resins for clinical endodontics in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. measurlabs.com [measurlabs.com]
- 15. mddionline.com [mddionline.com]
- 16. Blood-Contacting Biomaterials: In Vitro Evaluation of the Hemocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hemolysis Testing Guide for Device Manufacturers [nabi.bio]
- 18. The short-term blood biocompatibility of poly(hydroxyethyl methacrylate-co-methyl methacrylate) in an in vitro flow system measured by digital videomicroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The effect of octadecyl chain immobilization on the hemocompatibility of poly (2-hydroxyethyl methacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Platelet Isolation and Activation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Lower alkyl methacrylate | Explore Safe Usage — Methacrylate Producers Association, Inc. [mpausa.org]
Executive Summary: The Hydrophobicity-Toxicity Paradox
Isodecyl Methacrylate (IDMA) is a critical monomer for engineering hydrophobicity and flexibility (low
The Core Finding: While polymerized IDMA is biologically inert, the residual monomer poses a higher intrinsic cytotoxicity risk per mole than hydrophilic alternatives (like HEMA) due to its high lipophilicity (LogP ~6.0), which facilitates rapid cell membrane penetration. Conversely, its low water solubility limits the concentration available to cells in aqueous environments, creating a "toxicity cutoff" effect.
This guide details how to accurately assess IDMA polymer safety, distinguishing between chemical toxicity (leachables) and physical artifacts (surface tackiness) that often confound standard assays.
The Material Science of Toxicity: Mechanism of Action
To evaluate IDMA, one must understand that acrylate toxicity is not random; it is governed by Quantitative Structure-Activity Relationships (QSAR).
-
The Lipophilicity Factor: Toxicity in methacrylates correlates strongly with the octanol-water partition coefficient (LogP). IDMA, with a long branched alkyl chain (
), partitions aggressively into the lipid bilayer of cell membranes. -
The Mechanism: Unlike short-chain acrylates that primarily deplete glutathione (GSH) via oxidative stress, long-chain monomers like IDMA act as surfactants . They disrupt membrane integrity, leading to leakage of cytosolic contents (LDH release) and eventual necrosis.
-
The Polymer Artifact: IDMA homopolymers have a very low Glass Transition Temperature (
). They are soft and tacky. In direct contact assays, cells may die not from chemical poisoning, but from anoikis —apoptosis induced by the inability to form focal adhesions on the mobile, sticky polymer surface.
Diagram 1: The Dual-Pathway of IDMA Cytotoxicity
Caption: Mechanistic pathway showing IDMA monomer toxicity primarily via membrane disruption (necrosis) due to high lipophilicity, distinct from the oxidative stress pathway common in shorter acrylates.
Comparative Analysis: IDMA vs. Alternatives
The following table contrasts IDMA with its primary alternatives: Methyl Methacrylate (Standard) and 2-Hydroxyethyl Methacrylate (Hydrophilic Standard).
Table 1: Physicochemical and Toxicological Profile Comparison
| Feature | This compound (IDMA) | Methyl Methacrylate (MMA) | 2-Hydroxyethyl Methacrylate (HEMA) |
| Role | Hydrophobicity, Flexibility | Rigidity, Base Polymer | Hydrophilicity, Hydrogel formation |
| LogP (Lipophilicity) | ~6.0 (High) | ~1.38 (Low) | ~0.47 (Very Low) |
| Primary Toxicity Mode | Membrane Disruption (Surfactant effect) | Oxidative Stress / GSH Depletion | Oxidative Stress (High conc. required) |
| Leaching Potential | Low (Poor water solubility limits elution) | High (Water soluble, elutes easily) | Very High (Fully miscible) |
| Assay Risk | False Positives (Physical entrapment/Anoikis) | Low (Hard surface, good cell adhesion) | Low (Good cell adhesion) |
| Biocompatibility Verdict | Excellent polymer safety; Monomer is toxic but bioavailability is limited by solubility. | Good, but monomer is a sensitizer. | Good, but high leaching rates can cause chronic inflammation. |
Senior Scientist Insight: Do not be misled by the high intrinsic toxicity of the IDMA monomer. In a physiological setting (aqueous), IDMA monomer is so insoluble that it often cannot reach cytotoxic concentrations unless surfactants (like DMSO or serum proteins) facilitate its transport.
Validated Experimental Protocols
To avoid the physical artifacts mentioned above, Direct Contact assays are NOT recommended for IDMA polymers. You must use an Extraction Method (ISO 10993-12) followed by a metabolic assay (ISO 10993-5).
Protocol A: The "Aggressive" Extraction (ISO 10993-12)
Purpose: To force leachable monomers into solution to assess worst-case safety.
-
Sample Prep: Cure IDMA polymer into 2mm thick disks. Surface area is critical (
ratio). -
Sterilization: Ethanol dip (70%) followed by UV (30 mins). Avoid autoclaving if
is low to prevent deformation. -
Extraction Vehicle: Use MEM (Minimum Essential Medium) + 5% Fetal Bovine Serum (FBS) .
-
Why FBS? Pure saline will not extract hydrophobic IDMA monomers. Serum proteins (Albumin) act as carriers, mimicking in vivo transport.
-
-
Condition: Incubate sealed vessels at 37°C for 24 hours (Simulated use) or 50°C for 72 hours (Exaggerated extraction).
-
Filtration: 0.22 µm PTFE filter (Low protein binding).
Protocol B: The Metabolic Readout (WST-8 / CCK-8)
Why WST-8 over MTT? MTT forms insoluble formazan crystals that must be dissolved in DMSO. Since IDMA polymers can swell or dissolve in DMSO, this step introduces chemical error. WST-8 produces a water-soluble dye, eliminating the solvent step.
-
Seeding: Plate L929 Fibroblasts or HeLa cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Exposure: Aspirate media. Add 100 µL of Extract (from Protocol A) to cells.
-
Controls: MEM+FBS (Negative), 0.1% Triton X-100 (Positive), MEM+FBS incubated with High Density Polyethylene (Reference Material).
-
-
Incubation: 24 hours at 37°C, 5%
. -
Quantification: Add 10 µL WST-8 reagent. Incubate 2 hours. Read Absorbance at 450 nm.
Diagram 2: Experimental Workflow for Hydrophobic Polymers
Caption: Step-by-step workflow emphasizing the use of serum-supplemented extraction media to capture hydrophobic leachables and WST-8 to avoid solvent interference.
Troubleshooting & Optimization
Issue: "My cells are dying in the negative control extract."
-
Cause: IDMA polymers often require specific initiators (like BPO or AIBN). If the cure is incomplete, initiator residues (which are often acidic or radical-generating) leach out.
-
Solution: Implement a post-cure wash step. Soak the polymer in sterile PBS for 48 hours before starting the ISO extraction. This removes surface residues that would not be present in a long-term implant scenario.
Issue: "The extract is cloudy."
-
Cause: Phase separation. The hydrophobic IDMA monomer has exceeded its solubility limit in the media and formed micro-droplets.
-
Solution: This is a valid toxicological finding. Do not filter it out immediately. Vortex and apply to cells. If the droplets physically smother cells, note this as "Physical Asphyxiation" rather than chemical toxicity.
Issue: "High variation in data."
-
Cause: IDMA absorbs small molecules. It might be absorbing the Phenol Red from the media or the WST-8 dye itself.
-
Solution: Use Phenol Red-free media for the assay step. Include a "No Cell" control where extract + WST-8 are incubated to check for background reaction with the polymer leachables.
References
-
International Organization for Standardization. (2009).[1] ISO 10993-5: Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. [Link]
-
Yoshii, E. (1997). Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity. Journal of Biomedical Materials Research. [Link]
-
Dillingham, E., et al. (1983). Toxicity of methyl- and halogen-substituted alcohols in tissue culture relative to structure-activity models and acute toxicity in mice. Journal of Pharmaceutical Sciences. (Foundational text on LogP/Toxicity correlation). [Link]
-
Van Landuyt, K. L., et al. (2011). Systematic review of the chemical composition of contemporary dental adhesives. Biomaterials. (Details monomer leaching mechanisms). [Link]
-
Autian, J. (1973). Toxicity and health threats of phthalate esters: review of the literature. Environmental Health Perspectives. (Relevant for understanding hydrophobic ester toxicity mechanisms). [Link]
Sources
Comparing mechanical properties of isodecyl vs isobornyl methacrylate
An In-depth Technical Guide to Isobornyl Methacrylate (IBOMA) vs. Isodecyl Methacrylate (IDMA)
Executive Summary: The Rigid vs. The Flexible
In the landscape of functional monomers, Isobornyl Methacrylate (IBOMA) and This compound (IDMA) represent two opposing philosophies of polymer design. While both are hydrophobic, monofunctional methacrylates used as reactive diluents, their contributions to the final material's mechanical matrix are diametrically opposed.
-
IBOMA is the "shield." It utilizes a bulky, bicyclic bornyl group to impart extreme rigidity, high glass transition temperature (
), and scratch resistance. -
IDMA is the "softener." It employs a long, branched aliphatic chain to introduce free volume, lowering
and acting as an internal plasticizer to improve flexibility and impact resistance.
This guide provides a technical comparison of their mechanical contributions, supported by experimental data and validated protocols for selection.
Molecular Mechanics & Theoretical Basis
The distinct macroscopic properties of these monomers stem directly from their molecular architecture and how they influence polymer chain dynamics.
Steric Hindrance vs. Free Volume
-
IBOMA (The Anchor): The isobornyl group is a rigid, bicyclic structure. When polymerized, this bulky pendant group restricts the rotation of the polymer backbone. This "locking" effect drastically reduces chain mobility, resulting in a high
and high modulus. Furthermore, the large volume of the isobornyl group limits the ability of the polymer chains to pack densely during polymerization, which paradoxically leads to low volumetric shrinkage —a critical property for precision molding and dental resins. -
IDMA (The Lubricant): IDMA features a long (
), branched alkyl tail. These side chains push polymer backbones apart, increasing the free volume between chains. This acts as an internal plasticizer, lowering the energy barrier for chain segment rotation. Consequently, IDMA-rich networks exhibit low , high elongation, and excellent stress relaxation.
Figure 1: Causality flow showing how molecular structure dictates mechanical outcomes for IBOMA and IDMA.
Comparative Mechanical Properties
The following data consolidates typical values for homopolymers and their effects in copolymer systems.
Physical & Mechanical Data Table
| Property | Isobornyl Methacrylate (IBOMA) | This compound (IDMA) | Impact on Formulation |
| Glass Transition ( | 110°C – 180°C [1, 2] | -60°C (approx) [3] | IBOMA increases heat resistance; IDMA improves cold flexibility. |
| Hardness | High (Shore D > 80) | Low (Soft/Tacky) | IBOMA resists scratching; IDMA prevents cracking. |
| Volumetric Shrinkage | Very Low (approx. 5.5%) | Low (approx. 6-7%) | IBOMA is superior for dimensional stability in molds. |
| Viscosity (25°C) | ~7–10 mPa·s | ~3–5 mPa·s | Both are excellent reactive diluents. |
| Hydrophobicity | Extremely High | High | Both improve water resistance; IBOMA is better for weathering. |
| Flexibility | Brittle (Low Elongation) | High Elongation | IDMA is the choice for impact modification. |
Note on
Variance: The reportedfor IBOMA varies significantly (110–180°C) depending on the tacticity (syndiotactic vs. isotactic) achieved during polymerization and the degree of conversion.
The Trade-off Curve
In practical applications (e.g., UV-curable coatings or dental composites), these monomers are rarely used alone. They are blended to tune the Modulus vs. Elongation balance.
-
Replacing MMA with IBOMA: Increases
and reduces shrinkage without significantly increasing viscosity. -
Replacing MMA with IDMA: drastically lowers
and increases flexibility, useful for adhesives requiring tack.
Experimental Protocol: Validating Mechanical Contributions
As a Senior Application Scientist, relying on datasheets is insufficient. You must validate how these monomers interact with your specific oligomer backbone (e.g., Urethane Acrylate). The following protocol ensures a controlled comparison.
Protocol: Comparative Mechanical Profiling
Objective: Determine the shift in Flexural Modulus and
Materials:
-
Base Oligomer: Aliphatic Urethane Acrylate (e.g., CN9001 or similar).
-
Monomers: IBOMA (98% purity), IDMA (98% purity).
-
Photoinitiator: TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide).
Workflow:
-
Formulation:
-
Control: 100% Oligomer (Reference).
-
Sample A (Hard): 70% Oligomer + 30% IBOMA + 3% TPO.
-
Sample B (Soft): 70% Oligomer + 30% IDMA + 3% TPO.
-
Rationale: 30% dilution is standard to observe significant mechanical shifts without compromising cure integrity.
-
-
Specimen Preparation:
-
Cast resin into stainless steel molds (dimensions: 25mm x 2mm x 2mm for DMA; ASTM D638 Type IV for tensile).
-
Cure: UV-LED conveyor (395nm), Total Energy Dose: 2000 mJ/cm².
-
Post-Cure: Thermal anneal at 60°C for 1 hour to ensure full conversion and relax internal stresses.
-
-
Testing:
-
Dynamic Mechanical Analysis (DMA): Run temperature sweep from -80°C to 200°C at 3°C/min, 1Hz.
-
Target Data: Peak Tan Delta (
) and Storage Modulus ( ) at 25°C.
-
-
Tensile Testing: Pull at 5 mm/min.
-
Target Data: Young's Modulus and Elongation at Break (%).
-
-
Figure 2: Step-by-step workflow for validating the mechanical influence of IBOMA vs. IDMA in a polymer matrix.
Application Guidelines
When to choose IBOMA:
-
Automotive Clear Coats: When you need high scratch resistance and weatherability (non-yellowing).
-
Dental Composites: For high hardness and low polymerization shrinkage (critical to prevent marginal gaps) [4].
-
Optical Media: When high transparency and high heat distortion temperature (HDT) are required.
When to choose IDMA:
-
Adhesives (PSA): When tack and peel strength are required.[1] IDMA lowers the modulus, allowing the adhesive to wet out the substrate better.
-
Sealants: When the material must withstand thermal cycling (expansion/contraction) without cracking.
-
Impact Modification: As a co-monomer to toughen brittle acrylic systems.[2]
References
-
UL Prospector. (2023). IBOMA - The Wonder Monomer Isobornyl Methacrylate. Retrieved from
-
BenchChem. (2025). An In-depth Technical Guide to Isobornyl Methacrylate. Retrieved from
-
PubChem. (2025). This compound Compound Summary. Retrieved from
-
Martins, V. et al. (2019). Solvent Degradation and Polymerization Shrinkage Reduction of Resin Composites Using Isobornyl Methacrylate. National Institutes of Health (PubMed). Retrieved from
-
SpecialChem. (2025). Glass Transition Temperature (Tg) of Plastics. Retrieved from
Sources
Thermodynamic and Kinetic Stability Profile: Poly(Alkyl Methacrylates) in Pharmaceutical Applications
Executive Summary
This technical guide provides a comparative analysis of the thermal stability of Poly(Alkyl Methacrylates) (PAMs), specifically focusing on the structural influence of the ester side-chain length (
The Chemistry of Instability: Mechanistic Divergence
To predict the thermal behavior of PAMs, one must understand the "Why" behind the degradation. The thermal stability of methacrylates is governed by two competing mechanisms: Depolymerization (Unzipping) and Ester Decomposition .[1]
The Beta-Hydrogen Switch
The critical structural differentiator is the presence of
-
PMMA (
): The methyl ester group lacks -hydrogens. Consequently, it cannot undergo Chugaev-type elimination. Its primary degradation pathway is "unzipping" (depolymerization) back to the monomer (MMA) starting at the chain ends or weak linkages (head-to-head bonds). -
Higher PAMs (
): Polymers like Poly(n-butyl methacrylate) (PBMA) possess -hydrogens. At elevated temperatures, these allow for a six-membered ring transition state, facilitating ester decomposition. This yields methacrylic acid (anhydride formation) and the corresponding olefin (e.g., 1-butene), often occurring before or simultaneously with main-chain scission.
Molecular Degradation Pathways (Diagram)
Figure 1: Mechanistic divergence between PMMA and higher alkyl methacrylates. PMMA degrades cleanly to monomer, while higher alkyls suffer side-group elimination.
Comparative Performance Data
The following data aggregates typical values derived from Thermogravimetric Analysis (TGA) performed under nitrogen. Note the inverse relationship between side-chain length and Glass Transition Temperature (
| Polymer | Side Chain | Structure | Degradation Mode | ||
| PMMA | Methyl ( | Linear | 105 | ~270 - 290 | 95%+ Monomer Recovery |
| PEMA | Ethyl ( | Linear | 65 | ~250 - 270 | Mixed |
| PBMA | n-Butyl ( | Linear | 20 | ~230 - 250 | Monomer + Butene |
| PiBuMA | iso-Butyl ( | Branched | 55 | ~220 - 240 | Significant Ester Decomp. |
| PLMA | Lauryl ( | Linear | -65 | ~210 - 230 | Side-chain scission dominant |
Data Interpretation:
-
Impact: Increasing chain length acts as internal plasticization, drastically lowering
. PLMA is a viscous liquid/rubber at room temperature. -
Stability Drop: PBMA shows a stability reduction of approx. 40-50 K compared to PMMA for identical weight loss levels.[2] This is due to the lower activation energy required for the ester decomposition pathway compared to backbone scission.
Analytical Protocol: Self-Validating TGA Workflow
To generate reproducible stability data, the following protocol controls for kinetic variables (heating rate, mass diffusion).
Experimental Setup
-
Instrument: Thermogravimetric Analyzer (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC).
-
Atmosphere: Nitrogen (Inert) vs. Air (Oxidative). Note: Nitrogen is preferred for determining intrinsic material stability; Air is preferred for shelf-life simulation.
-
Purge Rate: 40-60 mL/min (Balance purge) / 20-40 mL/min (Sample purge).
-
Sample Mass: 5-10 mg (Crucial: Keep mass consistent to minimize thermal lag).
-
Pan: Platinum or Alumina (Open).
The Step-by-Step Workflow (Diagram)
Figure 2: Standardized TGA workflow for comparative polymer analysis.
Data Processing (The "Senior Scientist" Insight)
Do not rely solely on the standard TGA curve (Weight %). You must calculate the DTG (Derivative Thermogravimetry) curve.
-
Why? PMMA often shows a multi-stage degradation (weak links vs. random scission). The DTG curve will show two distinct peaks. PBMA will often show a "shoulder" representing the ester decomposition occurring before the main chain collapse.
-
Validation: If your PMMA sample shows significant weight loss (<150
C), your sample is wet (solvent/moisture) or contains residual monomer. This invalidates the measurement.
Strategic Selection for Drug Development
The choice between PMMA and PBMA/PLMA is a trade-off between thermal stability and processing temperature .
-
Hot Melt Extrusion (HME):
-
Problem: Many APIs (Active Pharmaceutical Ingredients) degrade above 180
C. -
PMMA: High
(105 C) requires processing temps >150 C. High risk for thermolabile drugs. -
PBMA: Low
(20 C) allows processing at 60-80 C. Even though PBMA is chemically less stable than PMMA at 250 C, it is safer for drug formulation because the processing temperature is hundreds of degrees below its degradation threshold.
-
-
Sterilization:
-
PMMA is superior for autoclaving or high-heat sterilization due to its high
(resists deformation). PBMA will melt/flow under standard autoclave conditions.
-
References
-
Kashiwagi, T., et al. (1986). "Thermal and Oxidative Degradation of Poly(methyl methacrylate): Molecular Weight." Macromolecules.
-
Manring, L. E. (1991). "Thermal degradation of saturated poly(methyl methacrylate)." Macromolecules.
-
Ferriol, M., et al. (2003). "Thermal degradation of poly(methyl methacrylate) (PMMA): modelling of DTG and TG curves." Polymer Degradation and Stability.
-
McNeill, I. C. (1997). "Thermal degradation of polymer blends." Developments in Polymer Degradation. (Referencing general methacrylate ester decomposition mechanisms).
-
Zulfiqar, S., et al. (1989). "Thermal degradation of poly(alkyl methacrylates)." Polymer Degradation and Stability.
Sources
Technical Comparison: Isodecyl Methacrylate (IDMA) vs. Standard Acrylates in High-Performance Adhesion
Executive Summary
In the formulation of pressure-sensitive adhesives (PSAs) and high-performance coatings, Isodecyl Methacrylate (IDMA) occupies a specialized niche often overshadowed by the ubiquitous 2-Ethylhexyl Acrylate (2-EHA) and Butyl Acrylate (BA). While 2-EHA is the industry standard for "soft" monomers due to its aggressive tack and low glass transition temperature (
This guide objectively compares IDMA against its primary alternatives (2-EHA, BA, MMA), providing experimental frameworks for researchers in industrial adhesion and transdermal drug delivery systems (TDDS) to validate these properties in their own matrices.
Molecular Architecture & Theoretical Basis
To understand the adhesion performance of IDMA, one must analyze its structure-property relationship relative to standard acrylates.
The "Goldilocks" Hydrophobe
Adhesion is governed by two competing forces: Wetting (requiring low viscosity/low
-
2-EHA (The Standard Soft Monomer): Features a C8 branched chain.[1] The acrylate backbone is flexible, leading to a very low
(~ -65°C to -70°C). This maximizes wetting (tack) but sacrifices shear strength and chemical resistance. -
IDMA (The Hydrophobic Shield): Features a C10 branched chain on a methacrylate backbone.
-
Methacrylate Backbone: The methyl group (
-methyl) adds steric hindrance, stiffening the chain compared to an acrylate. This raises the slightly compared to an equivalent acrylate, improving shear resistance . -
Isodecyl Tail: The long, hydrophobic alkyl tail lowers the
sufficiently (~ -41°C to -60°C depending on isomer mix) to allow film formation, while providing a massive boost in water resistance .
-
Mechanistic Pathway
The following diagram illustrates how monomer choice dictates the final adhesive failure mode (Adhesive vs. Cohesive).
Figure 1: The causal relationship between molecular structure and macroscopic adhesive properties. IDMA balances the "Chain Length" and "Backbone" nodes to optimize both Wetting and Cohesion.
Comparative Performance Analysis
The following data synthesizes physical properties of homopolymers derived from these monomers. Note that specific values can vary based on polymerization method and isomer distribution.
Table 1: Monomer Property Comparison
| Property | This compound (IDMA) | 2-Ethylhexyl Acrylate (2-EHA) | n-Butyl Acrylate (BA) | Methyl Methacrylate (MMA) |
| Role in Matrix | Hydrophobic Soft Monomer | Primary Tackifier | General Purpose Soft | Hard Segment / Cohesion |
| Homopolymer | -41°C to -60°C [1][7] | -65°C to -70°C [1][9] | -54°C [9] | +105°C [9] |
| Hydrophobicity | Very High (C10 chain) | High (C8 chain) | Moderate (C4 chain) | Low (C1) |
| Water Absorption | < 0.1% | ~0.2 - 0.5% | ~0.5 - 1.0% | ~2.0% |
| Shear Strength | High (due to backbone stiffness) | Low (requires crosslinker) | Moderate | Very High (Brittle) |
| UV/Oxidation Stability | Excellent (Methacrylate) | Good | Good | Excellent |
Key Takeaways for Formulators:
-
Shear vs. Tack: If your formulation using 2-EHA fails in shear (slides off the substrate under load), substituting 20-30% of the 2-EHA with IDMA can increase cohesive strength without making the polymer brittle (as MMA would).
-
Moisture Resistance: For Transdermal Drug Delivery (TDDS) or outdoor coatings, IDMA provides a superior barrier to moisture ingress compared to BA or 2-EHA, preventing "whitening" or detachment due to sweat/rain [6][8].
Experimental Validation Protocols
To validate IDMA's performance in your specific system, do not rely solely on literature
Protocol A: Synthesis of Comparative PSA Latex
Objective: Create two identical polymer backbones, varying only the hydrophobic monomer.
-
Control Formulation: 90% 2-EHA / 10% Acrylic Acid (AA).
-
Test Formulation: 70% 2-EHA / 20% IDMA / 10% Acrylic Acid (AA).
-
Method: Semi-continuous emulsion polymerization.
-
Initiator: Ammonium Persulfate (APS).
-
Surfactant: Sodium Dodecyl Sulfate (SDS).
-
Temp: 80°C.
-
-
Neutralization: Adjust pH to 7.0-8.0 with Ammonia after cooling to activate the AA (viscosity build).
Protocol B: The "Self-Validating" Adhesion Test Workflow
This workflow ensures that adhesion failure is correctly identified as adhesive (surface) or cohesive (internal).
Figure 2: Diagnostic workflow for optimizing monomer ratios. IDMA is the corrective agent when "Residue on Panel" (Cohesive Failure) is observed in soft PSA systems.
Protocol C: Water Contact Angle (Hydrophobicity)
Relevance: Critical for drug patches (sweat resistance) and electronics coatings.
-
Spin-coat monomer solution (polymerized) onto a glass slide.
-
Cure/Dry at 110°C for 1 hour to remove all solvent.
-
Use a Goniometer to drop 5µL of DI water.
-
Target Metric: Poly(IDMA) should exhibit a contact angle >90° (hydrophobic), whereas Poly(BA) typically shows ~70-80° [5][22].
Application Contexts
Transdermal Drug Delivery Systems (TDDS)
In drug development, the adhesive matrix often doubles as the drug reservoir.
-
Challenge: Hydrophilic drugs can crystallize in hydrophobic adhesives, but highly hydrophilic adhesives detach when the patient sweats.
-
IDMA Solution: IDMA provides a hydrophobic matrix that resists sweat-induced detachment (unlike high-acid acrylates) but is sufficiently amorphous (low
) to maintain skin contact without the irritation caused by harder monomers like MMA [6][11]. -
Biocompatibility: Methacrylates like IDMA are generally stable. However, residual monomer analysis (GC-MS) is critical as lower molecular weight acrylates are potential sensitizers. IDMA's bulky side chain generally reduces skin penetration compared to Methyl Acrylate.
Industrial Coatings & Sealants[2]
-
Weatherability: The methacrylate backbone of IDMA is less susceptible to hydrolysis than the acrylate backbone of 2-EHA. This makes IDMA a preferred co-monomer for outdoor architectural coatings where long-term adhesion to concrete or metal is required under wet conditions.
References
-
BenchChem. (2025).[1] A Comparative Guide: Isooctyl Acrylate vs. 2-Ethylhexyl Acrylate in Pressure-Sensitive Adhesives.[1] Retrieved from
-
ResearchGate. (2024). Effect of the n-Butyl Acrylate/2-Ethylhexyl Acrylate Weight Ratio on the Performances of Waterborne Core–Shell PSAs. Retrieved from
-
Chemicals United BV. (2025). A Comparative Guide to 2-EHA, Butyl Acrylate, HEA, and HPA. Retrieved from
-
Gantrade. (2024). Applications of 2-Ethylhexyl Acrylate (2-EHA).[1][2][3] Retrieved from
-
NIH/PubMed. (2021). Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches. Retrieved from
-
SyncSci Publishing. (2022). Transdermal drug delivery systems: Analysis of adhesion failure.[4] Retrieved from
-
Middle East Technical University. (2012). The Characterization of Some Methacrylate and Acrylate Homopolymers.[5][6] Retrieved from
-
ResearchGate. (2025). Effect of Hydroplasticization on Polymer Diffusion in Poly(butyl acrylate-co-methyl methacrylate). Retrieved from
-
Sigma-Aldrich. (n.d.). Thermal Transitions of Homopolymers: Glass Transition & Melting Point. Retrieved from
-
NIH/PubMed. (n.d.). Surface tension measurements on methacrylate monomer solutions.[6] Retrieved from
-
ResearchGate. (2025). Application of methyl methacrylate copolymers to the development of transdermal drug delivery systems.[7][8] Retrieved from
-
MDPI. (2024). Correlation between the Chemical Structure of (Meth)Acrylic Monomers and the Properties of Powder Clear Coatings. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. gantrade.com [gantrade.com]
- 4. Transdermal drug delivery systems: Analysis of adhesion failure | Journal of Pharmaceutical and Biopharmaceutical Research [syncsci.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Surface tension measurements on methacrylate monomer solutions, selected solvents, and gel extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Guide: Hydrophobic Modulation using Isodecyl Methacrylate (IDMA) Copolymers
Executive Summary
In the design of polymeric matrices for drug delivery and biomedical coatings, water absorption is a critical variable governing mechanical stability, degradation rates, and solute release kinetics. Isodecyl Methacrylate (IDMA), a hydrophobic monomer with a bulky
This guide objectively analyzes the water absorption profiles of IDMA copolymers. Key Finding: Incorporation of IDMA into methacrylate networks significantly suppresses equilibrium water content (EWC) while simultaneously lowering the Glass Transition Temperature (
Chemical Basis: The "Hydrophobic Shield"
The fundamental differentiator of IDMA is its side-chain architecture. Unlike MMA, which possesses a short methyl group, IDMA features a branched isodecyl group (
-
Steric Hinderance: The bulky tail creates significant free volume but sterically hinders water molecules from accessing the ester backbone.
-
Hydrophobicity: The high carbon-to-oxygen ratio drastically reduces the solubility parameter relative to water, creating an energetically unfavorable environment for water ingress.
Diagram 1: Structural Mechanism of Hydrophobicity
The following diagram illustrates how the IDMA side chain physically blocks water penetration compared to a hydrophilic alternative.
Figure 1: Mechanistic comparison of water accessibility. The long alkyl tail of IDMA acts as a physical and chemical barrier, preventing water from interacting with the polar ester groups.
Comparative Performance Analysis
The following data synthesizes performance metrics from standard polymer science literature, comparing IDMA homopolymers and copolymers against industry standards.
Table 1: Representative Physical Properties & Water Sorption
Data represents typical values for bulk polymerized samples.
| Property | Poly(IDMA) | Poly(MMA) (PMMA) | Poly(HEMA) | IDMA-co-MMA (50:50) |
| Side Chain Length | Mixed | |||
| Glass Transition ( | -60°C to -41°C | ~105°C | ~55°C to 80°C | ~20°C to 40°C |
| Equilibrium Water Content | < 0.1% | 0.3% - 2.0% | > 30% | 0.2% - 0.5% |
| Contact Angle (Water) | ~100° - 105° | ~70° - 75° | ~40° - 50° | ~90° |
| Physical State (RT) | Rubbery / Viscous | Rigid / Brittle | Hard (Dry) / Soft (Wet) | Semi-Flexible |
Critical Analysis:
-
Water Uptake: Poly(IDMA) exhibits negligible water sorption (<0.1%) compared to PMMA (~2%). This makes it an ideal candidate for hydrophobic coatings where moisture protection is paramount.
-
Plasticization: Note the
of Poly(IDMA) is sub-ambient. When copolymerized with MMA (as seen in the 50:50 column), it lowers the overall , reducing brittleness without introducing hydrophilic plasticizers (like phthalates) that can leach out.
Experimental Protocol: Gravimetric Water Sorption
To validate the water absorption properties of an IDMA copolymer, a rigorous gravimetric protocol is required. This method is based on ISO 4049 and ASTM D570 standards but optimized for hydrophobic resins.
Workflow Logic
The experiment measures the mass change of a polymer disk until equilibrium is reached.[1]
Diagram 2: Gravimetric Analysis Workflow
Figure 2: Step-by-step gravimetric workflow for determining water sorption (Wsp) and water solubility (Wsl).
Step-by-Step Methodology
-
Sample Fabrication: Photopolymerize IDMA copolymer disks (15mm diameter, 1mm thickness). Ensure surfaces are polished to remove inhibition layers.
-
Initial Desiccation (m1): Place samples in a vacuum desiccator at
containing silica gel. Weigh samples daily (precision 0.0001g) until a constant mass ( ) is achieved (variance <0.1 mg). -
Immersion: Submerge samples in deionized water at
. Ensure samples do not touch each other. -
Uptake Measurement (m2): At specific time intervals (1, 2, 4, 7 days, then weekly), remove samples, blot dry with filter paper, weigh (
), and immediately re-immerse. Continue until equilibrium is reached (constant mass).[1] -
Re-Desiccation (m3): To account for leachable monomers (solubility), re-dry the samples using the cycle in Step 2 until constant mass (
) is obtained.
Calculations:
-
Water Sorption (
): -
Water Solubility (
):
Note: Using Volume (as per ISO 4049) is standard for dental materials, but % weight change (
Applications & Causality
Why choose IDMA over other hydrophobic monomers?
Controlled Drug Delivery
In matrix tablets or transdermal patches, the rate of drug release is often governed by the rate of water penetration (swelling).
-
Mechanism: Adding IDMA to a hydrophilic matrix (like HEMA) creates hydrophobic domains. These domains increase the tortuosity of the diffusion path for water molecules.
-
Result: This slows down the "burst release" effect, allowing for zero-order release profiles over extended periods.
Dental Materials (Liners and Adhesives)
Water sorption causes plasticization (softening) and hydrolytic degradation of dental polymers.
-
Problem: High water uptake leads to dimensional instability and bacterial colonization.
-
IDMA Solution: IDMA provides a hydrophobic barrier that maintains dimensional stability. Furthermore, its low
provides the necessary flexibility for denture liners without requiring external plasticizers that leach out in the oral environment.
References
-
Zhang, C., et al. (2012).[2] "Study on the Moisture Absorption Properties of Poly[acrylate-co-methacrylate]." Materials Science Forum. Available at:
-
Sigma-Aldrich. "Thermal Transitions of Homopolymers: Glass Transition & Melting Point." Technical Library. Available at:
- McCrum, N.G., et al. (1997). Principles of Polymer Engineering. Oxford University Press. (Foundational text on Free Volume Theory and Tg).
-
Parker, S., & Braden, M. (1989). "Water absorption of methacrylate soft lining materials." Biomaterials. Available at:
-
Ali, A.M., et al. (2015). "Comparing emulsion polymerization of methacrylate-monomers with different hydrophilicity." Journal of Polymer Research. Available at:
Sources
Surface Energy Analysis of Isodecyl Methacrylate (IDMA) Modified Surfaces
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Hydrophobic "Sweet Spot"
In the landscape of functional acrylate polymers, Isodecyl Methacrylate (IDMA) occupies a critical "sweet spot" between the rigid, structural nature of Methyl Methacrylate (PMMA) and the extreme hydrophobicity of fluorinated methacrylates.
For researchers in drug delivery and biomaterials, IDMA is not merely a hydrophobic monomer; it is a low-T_g (glass transition temperature) modifier that imparts flexibility, tack, and specific surface energy characteristics (
This guide objectively compares IDMA against standard alternatives, detailing the thermodynamic mechanisms driving its surface behavior and providing a self-validating protocol for surface energy quantification.
Comparative Analysis: IDMA vs. Alternatives
The selection of a surface modifier depends on the balance between Surface Free Energy (SFE) and Mechanical State (T_g) . IDMA is unique because it combines low surface energy with a rubbery, amorphous state at body temperature.
Table 1: Physicochemical Comparison of Methacrylate Surface Modifiers
| Property | Methyl Methacrylate (PMMA) | Butyl Methacrylate (PBMA) | This compound (IDMA) | Perfluoroalkyl Methacrylate |
| Role | Structural Baseline | Intermediate Modifier | Flexible Hydrophobe | Ultra-Hydrophobe |
| Side Chain | Methyl ( | Butyl ( | Isodecyl ( | Fluorinated Alkyl |
| Glass Transition ( | ~105°C (Glassy) | ~20°C (Semi-flexible) | -60°C to -41°C (Rubbery) | Variable |
| Surface Energy ( | ~36–41 mN/m | ~30–35 mN/m | ~28–32 mN/m | < 20 mN/m |
| Water Contact Angle | ~70°–75° | ~80°–85° | ~90°–100° | > 110° |
| Primary Mechanism | Polar ester exposure | Partial shielding | Steric shielding / Entropic freedom | Fluorine electronegativity |
| Key Application | Rigid Implants, Optics | Coatings, Adhesives | Transdermal Patches, Soft Biomaterials | Anti-fouling, Superhydrophobic |
Expert Insight: The Implication
Unlike PMMA, which is a rigid glass at room temperature, IDMA is a viscous liquid or soft rubber. This has a profound effect on surface analysis: Surface Reconstruction . In an aqueous (polar) environment, the mobile polymer chains of IDMA can reorient to bury hydrophobic tails and expose the polar ester backbone, potentially altering the dynamic contact angle. This "mobile surface" characteristic is desirable for bio-adhesion but requires precise protocols to measure accurately.
Mechanism of Action: Steric Shielding & Surface Segregation
The reduction in surface energy observed in IDMA-modified surfaces is driven by the Zisman Critical Surface Tension principle. As the alkyl side chain length increases (
-
Steric Shielding: The bulky isodecyl (
) group acts as a steric umbrella, shielding the higher-energy methacrylate backbone (ester linkages) from the interface. -
Surface Segregation: Thermodynamically, the system minimizes free energy by migrating the low-energy alkyl tails to the air-polymer interface.
-
Free Volume: The branched "iso" structure disrupts packing efficiency compared to linear
-decyl chains, preventing crystallization and maintaining the low .
Figure 1: Mechanism of surface energy reduction via steric shielding and surface segregation of the isodecyl side chain.
Experimental Protocol: Surface Energy Determination
To validate the performance of IDMA, one must calculate the Surface Free Energy (SFE) using the Owens-Wendt-Rabel-Kaelble (OWRK) method. This method separates interactions into Dispersive (
Materials & Preparation[2][3][4][5]
-
Substrate: Silicon wafers or glass slides (Piranha cleaned).
-
Polymer Solution: Poly(this compound) (PIDMA) dissolved in Toluene or MEK (5-10 wt%).
-
Method: Spin Coating (2000 RPM, 60s) to ensure a uniform film.
-
Critical Step: Anneal the film at 60°C (well above
) for 2 hours in a vacuum to remove solvent and allow chain equilibration.
-
Contact Angle Goniometry (The Self-Validating Workflow)
To ensure trustworthiness, the protocol uses two probe liquids with known surface tension components.
-
Probe Liquid 1 (Polar): Ultra-pure Water (
mN/m). -
Probe Liquid 2 (Dispersive): Diiodomethane (
mN/m).
Protocol Steps:
-
Place a 2-4
droplet on the IDMA surface. -
Capture image immediately (< 5s) to minimize evaporation or surface reconstruction effects.
-
Measure the static contact angle (
).[2] -
Repeat
times per liquid.
Calculation (OWRK Equation)
The relationship is defined as:
Plotting
-
Slope =
(Polar component of solid) -
Intercept =
(Dispersive component of solid)
Figure 2: Workflow for determining Surface Free Energy using the OWRK method.
Data Interpretation & Expected Values
When analyzing IDMA-modified surfaces, your data should reflect the dominance of dispersive interactions due to the alkyl chain.
Table 2: Expected Experimental Values for PIDMA
| Parameter | Expected Value | Interpretation |
| Water Contact Angle ( | 95° ± 3° | Hydrophobic. Comparable to polyethylene.[1][3] |
| Diiodomethane Angle ( | 50° ± 2° | Indicates significant dispersive interactions. |
| Total Surface Energy ( | 29.0 mN/m | Low energy, "non-stick" character. |
| Dispersive Component ( | 28.5 mN/m | ~98% of total energy comes from alkyl dispersion forces. |
| Polar Component ( | 0.5 mN/m | Negligible polarity; ester groups are effectively buried. |
Troubleshooting:
-
If
mN/m: The annealing was insufficient (solvent retention) or the film is too thin (substrate effects). -
If
: Surface reconstruction has occurred, or the polymer has oxidized.
References
-
National Institutes of Health (NIH) - PubChem. this compound Compound Summary. Retrieved from [Link]
-
ResearchGate. Influence of different alkyl side chains on solid surface tension of polymethacrylates. Retrieved from [Link]
-
Biolin Scientific. OWRK Method - Owens, Wendt, Rabel and Kaelble model. Retrieved from [Link]
-
MDPI. Effect of the Composition of Copolymers Based on Glycidyl Methacrylate and Fluoroalkyl Methacrylates on the Free Energy. Retrieved from [Link]
Sources
Leaching studies of isodecyl methacrylate from polymers
Topic: Leaching Studies of Isodecyl Methacrylate (IDMA) from Polymers Content Type: Publish Comparison Guide & Experimental Protocol Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Hydrophobic Challenge of IDMA
As a Senior Application Scientist, I often see researchers apply "standard" volatile organic compound (VOC) protocols to this compound (IDMA) and fail. IDMA is not Methyl Methacrylate (MMA). It is a semi-volatile, highly lipophilic monomer (LogP ~6.0) that behaves fundamentally differently from its short-chain cousins.
This guide objectively compares IDMA with common alternatives and provides a self-validating, field-proven protocol for quantifying IDMA leaching. The critical takeaway is that IDMA migration is driven by lipid solubility, not volatility , necessitating a shift from Headspace GC to solvent-extraction GC-MS methods.
Part 1: Comparative Analysis (IDMA vs. Alternatives)
To understand why IDMA requires specific leaching protocols, we must contrast its physicochemical properties with standard methacrylates like Methyl Methacrylate (MMA) and 2-Ethylhexyl Methacrylate (EHMA).
Table 1: Physicochemical & Leaching Profile Comparison
| Feature | Methyl Methacrylate (MMA) | 2-Ethylhexyl Methacrylate (EHMA) | This compound (IDMA) |
| CAS Number | 80-62-6 | 688-84-6 | 29964-84-9 |
| Molecular Weight | 100.12 g/mol | 198.29 g/mol | 226.36 g/mol |
| Boiling Point | 101°C (Volatile) | 215°C (Semi-Volatile) | ~260°C (Semi-Volatile) |
| Hydrophobicity (LogP) | 1.38 | ~4.5 | ~5.8 - 6.2 |
| Vapor Pressure (25°C) | 29 mmHg | 0.05 mmHg | 0.012 mmHg |
| Primary Leaching Risk | Aqueous & Gas Phase (Headspace) | Lipid & Surface Contact | Lipid-Rich Media (IV bags, TPN) |
| Detection Method | Headspace GC-MS | Direct Inject GC-MS | Solvent Extraction GC-MS |
Scientist’s Insight:
-
The LogP Trap: MMA (LogP 1.38) is relatively water-soluble.[1] It leaches easily into saline or aqueous drug formulations. IDMA (LogP ~6) is virtually insoluble in water.[1] If you test IDMA leaching using only aqueous buffers (common in early screening), you will get false negatives . You must use lipophilic simulants (e.g., Ethanol/Water mixtures or vegetable oil) to detect IDMA migration.
-
Volatility: MMA is volatile enough for Headspace analysis. IDMA is too heavy; it requires direct liquid injection or aggressive solvent extraction.
Part 2: Mechanistic Leaching Pathways
Understanding how IDMA leaves the polymer matrix is crucial for designing the extraction study.
Figure 1: The leaching pathway of IDMA. Note that the final step (Partitioning) is the rate-limiting step for IDMA in aqueous environments due to its high hydrophobicity.
Part 3: Validated Experimental Protocol
This protocol is designed to comply with ISO 10993-18 (Chemical Characterization) and USP <1663> (Extractables).
Objective
Quantify residual IDMA monomer leaching from a polymer matrix using GC-MS with a Limit of Quantitation (LOQ) < 0.1 µg/mL.
Materials
-
Analytes: this compound standard (>98% purity).
-
Internal Standard (ISTD): Dodecane-d26 or Deuterated Naphthalene (chemically similar hydrophobicity).
-
Extraction Solvents:
-
Polar Simulant: 10% Ethanol in Water (Simulates aqueous drugs).
-
Non-Polar Simulant: Isopropanol (IPA) or Hexane (Simulates lipid-rich drugs/worst-case).
-
Step-by-Step Workflow
1. Sample Preparation (Aggressive Extraction)
-
Ratio: Use a surface area-to-volume ratio of 3 cm²/mL (Standard ISO 10993-12).
-
Method: Cut polymer sample into 1x1 cm pieces. Place in extraction vial.
-
Condition: Incubate at 50°C for 72 hours under agitation. Note: Do not exceed 60°C as IDMA may degrade or polymerize further.
2. Liquid-Liquid Extraction (For Aqueous Simulants)
-
Crucial Step: Since IDMA is hydrophobic, it will adhere to the glass walls if analyzed directly from water.
-
Add 5 mL of Dichloromethane (DCM) to the aqueous extract.
-
Vortex for 2 minutes; centrifuge to separate layers.
-
Collect the bottom DCM layer (contains the IDMA).
-
Add Internal Standard to the DCM fraction.
3. GC-MS Configuration (The "SVOC" Method)
-
Instrument: Agilent 7890/5977 or equivalent.
-
Injector: Splitless mode, 250°C. (High temp required to volatilize IDMA instantly).
-
Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm). Non-polar columns are essential.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program:
-
Hold 50°C for 2 min (Solvent delay).
-
Ramp 15°C/min to 280°C.
-
Hold 280°C for 5 min (Ensure IDMA and heavier oligomers elute).
-
-
MS Detection:
-
Scan Mode: 35-450 m/z (for identification).
-
SIM Mode (Quantitation): Target Ion 69 m/z (Base peak, methacrylate group) and 113 m/z .
-
Validation Criteria (Self-Check)
-
System Suitability: The ISTD peak area must be stable (<5% RSD).
-
Recovery: Spike the extraction solvent before adding the polymer. Recovery must be 80-120%. If <80%, IDMA is sticking to your glassware (silanize your vials).
Part 4: Analytical Workflow Diagram
Figure 2: Analytical workflow for IDMA determination. Note the divergence for aqueous vs. organic samples to ensure complete recovery of the hydrophobic analyte.
Part 5: Safety & Toxicology Context
When interpreting your leaching data, context is vital.
-
Toxicity: IDMA is a skin and eye irritant (H315, H319) and very toxic to aquatic life (H410).[2] It is generally considered a sensitizer, though less potent than short-chain acrylates.
-
Regulatory Thresholds: While there is no specific "IDMA limit" in USP, the Threshold of Toxicological Concern (TTC) for unstudied Cramer Class I compounds is often applied (typically 1.5 µ g/day for lifetime exposure) if specific tox data is missing.
-
Risk Assessment: Calculate the Patient Daily Exposure (PDE) :
Compare this PDE against the TTC or established safety margins.
References
-
ISO 10993-18:2020. Biological evaluation of medical devices — Part 18: Chemical characterization of medical device materials within a risk management process.
-
U.S. Pharmacopeia (USP) <1663>. Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems.
-
PubChem Compound Summary: this compound. National Center for Biotechnology Information (2025).
-
Pemberton, M. A., & Kimber, I. (2022). Methyl methacrylate and respiratory sensitisation: a comprehensive review.[3] Critical Reviews in Toxicology.[3] (Used for comparative toxicity baselines).
-
European Chemicals Agency (ECHA). Registration Dossier: this compound - Physical Properties and Environmental Fate.
Sources
- 1. 142-90-5 CAS MSDS (Dodecyl Methacrylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | C14H26O2 | CID 34763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl methacrylate and respiratory sensitisation: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Kinetic Studies of Methacrylate Polymerization
Executive Summary: The Shift to Precision
In the context of drug delivery systems (DDS), the synthesis of methacrylate-based polymers (e.g., pMMA, pHEMA, pPEGMA) has transitioned from simple bulk material production to precision engineering. While Free Radical Polymerization (FRP) remains the industrial workhorse for bone cements and structural parts, it lacks the molecular fidelity required for advanced nanocarriers.
This guide objectively compares FRP with Reversible Deactivation Radical Polymerization (RDRP) techniques—specifically ATRP (Atom Transfer Radical Polymerization) and RAFT (Reversible Addition-Fragmentation Chain Transfer). We focus on the kinetic profiles that dictate polymer architecture, providing a validated in situ NMR protocol to monitor these reactions in real-time.
Mechanistic Comparison: Control vs. Chaos
The fundamental difference between these methods lies in the lifetime of the propagating radical.
-
FRP: A "death-prone" system.[1] Radicals are born, propagate rapidly, and terminate irreversibly (via coupling or disproportionation) within roughly 1 second.[2][3] This leads to broad molecular weight distributions (Dispersity
). -
RDRP (ATRP/RAFT): A "dormant-active" equilibrium. The propagating radical is temporarily deactivated (capped) by a controlling agent. This suppresses termination, allowing all chains to grow simultaneously and linearly with conversion (
).
Mechanistic Pathway Diagram
Figure 1: FRP results in irreversible termination, whereas RDRP relies on a dynamic equilibrium between active and dormant states to minimize termination.
Experimental Protocol: In Situ Kinetic Monitoring
Method Selection: While Differential Scanning Calorimetry (DSC) measures heat flow, Proton Nuclear Magnetic Resonance (
Validated Protocol: In Situ H NMR of MMA Polymerization
This protocol minimizes solvent interference and oxygen inhibition, the two most common causes of experimental failure.
Materials & Setup
-
Monomer: Methyl Methacrylate (MMA), passed through a basic alumina column to remove inhibitors (MEHQ).
-
Initiator: AIBN (recrystallized from methanol).
-
Control Agent (for RAFT): CPDB (Cumyl dithiobenzoate) or 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid.
-
Solvent: Deuterated Chloroform (
) or DMSO- . -
Internal Standard: Trioxane or Mesitylene (inert peak for integration reference).
Step-by-Step Workflow
-
Stock Solution Prep:
-
Prepare a master mix of Monomer (
M), Initiator, and Control Agent (if RDRP) in the deuterated solvent. -
Add Internal Standard (approx. 5 wt% relative to monomer).
-
-
Oxygen Removal (Critical):
-
Transfer 0.6 mL of the mix to a J-Young NMR tube (screw-cap with Teflon seal).
-
Perform 3 cycles of Freeze-Pump-Thaw . Oxygen is a radical scavenger; failure here results in an unpredictable "induction period."
-
-
Acquisition:
-
Data Processing:
-
Integrate the Vinyl Protons of MMA (5.5 & 6.1 ppm) relative to the Internal Standard .
-
Calculate conversion (
) at time :
-
Experimental Workflow Diagram
Figure 2: The critical path for kinetic monitoring. Note that Step 3 is the most common point of failure due to oxygen inhibition.
Comparative Kinetic Analysis
The following data summarizes typical performance metrics for Methacrylate polymerization targeting a molecular weight (
Table 1: Performance Comparison
| Feature | FRP (Free Radical) | ATRP (Atom Transfer) | RAFT (Chain Transfer) |
| Reaction Rate ( | Fast. Auto-acceleration (Gel Effect) occurs early. | Moderate. Rate depends on | Slower. Often exhibits "Retardation" due to stable intermediate radicals. |
| Kinetic Plot | Non-linear. Deviates from first-order kinetics. | Linear | Linear |
| Dispersity ( | High ( | Low ( | Low ( |
| End-Group Fidelity | Poor (Dead chains). | High (Halogen capped). | High (Thiocarbonylthio capped). |
| Impurity Profile | Minimal (Initiator fragments). | High (Copper catalyst). Requires purification. | Moderate (Sulfur/Color). Requires cleavage. |
| Best For: | Bulk commodity plastics, bone cements.[6][7] | Surface grafting, complex architectures (if Cu is acceptable). | Biomedical/Drug Delivery (Metal-free, versatile). |
Data Interpretation Guidelines
-
The First-Order Plot:
-
Plot
vs. Time. -
Linearity indicates a constant concentration of active radicals, the hallmark of a "living" or controlled system (ATRP/RAFT).
-
Curvature (downward) suggests termination is occurring (loss of active centers).
-
-
The Molecular Weight Plot:
-
Plot
vs. Conversion. -
FRP:
is high immediately and changes unpredictably. -
RDRP:
increases linearly with conversion ( ). This predictability is essential for calculating drug loading capacity in nanocarriers.
-
Application Context: Drug Delivery
For researchers in drug development, the choice of kinetic method directly impacts the therapeutic index :
-
Reproducibility: RDRP methods (RAFT/ATRP) ensure that Batch A and Batch B have the same chain length, ensuring consistent degradation rates and drug release profiles [1].
-
Block Copolymers: Only RDRP allows the synthesis of amphiphilic block copolymers (e.g., PEG-b-pMMA) used to form micelles that encapsulate hydrophobic drugs [2].
-
Biocompatibility: While ATRP offers excellent control, residual Copper is toxic. RAFT is often preferred for biomaterials as it is metal-free, despite the need to remove the colored sulfur end-group [3].
References
-
Moad, G., Rizzardo, E., & Thang, S. H. (2008). Radical addition–fragmentation chemistry in polymer synthesis. Polymer, 49(5), 1079-1131. Link
-
Matyjaszewski, K., & Tsarevsky, N. V. (2014). Nanostructured functional materials prepared by atom transfer radical polymerization. Nature Chemistry, 6, 227–238. Link
-
Gregory, A., & Stenzel, M. H. (2011). Complex polymer architectures via RAFT polymerization: From fundamental process to extending the scope using click chemistry and nature's building blocks. Progress in Polymer Science, 37(1), 38-105. Link
-
Barner-Kowollik, C. (Ed.). (2008). Handbook of RAFT Polymerization. Wiley-VCH. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. par.nsf.gov [par.nsf.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Polymerization and Applications of Poly(methyl methacrylate)–Graphene Oxide Nanocomposites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Comparative Guide: Isodecyl Methacrylate (IDMA) in Biomedical & Adhesive Applications
Executive Summary
Isodecyl Methacrylate (IDMA) represents a critical "soft" monomer in the toolkit of the polymer scientist, specifically for applications requiring permanent flexibility without the migration risks of external plasticizers. Unlike Methyl Methacrylate (MMA), which forms rigid, brittle homopolymers (
This guide benchmarks IDMA against its primary analogs—Methyl Methacrylate (MMA) and Lauryl Methacrylate (LMA)—demonstrating its superior utility in Transdermal Drug Delivery Systems (TDDS) and Hydrophobic Medical Coatings .
Part 1: Molecular Architecture & Physicochemical Baseline
The utility of IDMA stems from its
Comparative Benchmarking: IDMA vs. Alternatives
The following table contrasts IDMA with the standard "hard" monomer (MMA) and a competing "soft" monomer (LMA).
| Property | Methyl Methacrylate (MMA) | This compound (IDMA) | Lauryl Methacrylate (LMA) |
| Molecular Weight | 100.12 g/mol | 226.36 g/mol | 254.41 g/mol |
| Side Chain Length | |||
| Glass Transition ( | |||
| Hydrophobicity | Low | High | Very High |
| Polymer Texture | Glassy, Brittle | Viscoelastic, Adherent | Waxy, Semi-Crystalline |
| Primary Function | Structural Integrity | Adhesion & Flexibility | Extreme Hydrophobicity |
Data synthesized from standard polymer property databases [1, 2].
Mechanism of Action: The Free Volume Theory
The following diagram illustrates why IDMA is chosen over MMA for flexibility and over LMA for amorphous clarity. LMA can sometimes exhibit side-chain crystallization due to its linear length, whereas the branched nature of IDMA maintains a strictly amorphous, tacky state essential for adhesives.
Figure 1: Causal relationship between monomer side-chain architecture and bulk polymer properties.
Part 2: Application Case Study – Transdermal Drug Delivery
In transdermal patches, the Pressure Sensitive Adhesive (PSA) matrix must adhere to the skin immediately upon contact (tack) while holding the drug payload without crystallizing.
The Challenge: Adhesion vs. Cohesion
-
Too much MMA: The patch is too stiff and lifts off the skin (delamination).
-
Too much 2-Ethylhexyl Acrylate (Standard Soft Monomer): The adhesive may suffer from "cold flow," leaving a sticky residue on the skin upon removal.
The IDMA Solution
IDMA provides a superior balance. Its hydrophobicity prevents moisture (sweat) from debonding the patch, while its bulky structure prevents the "cold flow" often seen with linear acrylates [3, 4].
Experimental Formulation Strategy: A standard high-performance PSA matrix often employs a copolymer of IDMA (60-80%) for tack and Methacrylic Acid (MAA) (5-10%) for cohesive strength and drug solubility, sometimes crosslinked with a dimethacrylate.
Part 3: Experimental Protocol
Objective: Synthesis of Poly(this compound-co-Methacrylic Acid) for PSA Evaluation. Safety Note: Methacrylates are sensitizers. Perform all operations in a fume hood.
Materials Preparation
-
Monomers: IDMA (purified to remove inhibitor), Methacrylic Acid (MAA).
-
Solvent: Ethyl Acetate (EtAc) – chosen for biocompatibility and easy removal.
-
Initiator: Azobisisobutyronitrile (AIBN) – 0.5 wt% relative to monomers.
Synthesis Workflow (Solution Polymerization)
The following workflow ensures a high-conversion, linear copolymer suitable for solvent casting.
Figure 2: Step-by-step solution polymerization protocol for IDMA-based adhesive synthesis.
Characterization & Testing
-
Peel Test (ASTM D3330): Coat the polymer onto a PET backing. Apply to a stainless steel plate. Measure force to remove at 180°. Target: >5 N/25mm.
-
Shear Holding Power (ASTM D3654): Hang a 1kg weight from the patch. Target: >10,000 minutes (indicates good cohesion).
Causality Check: If shear strength is low, the polymer is too soft. Correction: Increase the ratio of MAA (hydrogen bonding increases cohesion) or add a crosslinker like Ethylene Glycol Dimethacrylate (EGDMA) at 0.1%.
Part 4: Safety & Handling
While IDMA is less volatile than MMA, it presents specific handling requirements in a research setting:
-
Sensitization: Like all methacrylates, IDMA is a skin sensitizer. Double-gloving (Nitrile) is mandatory.
-
Inhibitors: Commercial IDMA contains MEHQ (hydroquinone monomethyl ether). If precise kinetics are required (e.g., for kinetic studies), remove MEHQ via a basic alumina column. For general synthesis, the initiator amount usually overwhelms the inhibitor.
-
Storage: Store below 30°C. Unlike acrylates, methacrylates are generally more stable against spontaneous polymerization, but UV exposure must be avoided.
References
-
National Institutes of Health (NIH) - PMC. Sustainable UV-Crosslinkable Acrylic Pressure-Sensitive Adhesives for Medical Application. (Discusses long-chain methacrylate roles in adhesion). [Link]
-
ResearchGate. Development of the hydrophilic additive by suspension copolymerisation of methacrylic acid with this compound. [Link]
Safety Operating Guide
Isodecyl Methacrylate (IDMA) Proper Disposal Procedures
[1][2][3][4][5]
Executive Safety Summary
Do not treat Isodecyl Methacrylate (IDMA) as a standard organic solvent. Unlike volatile methacrylates (e.g., Methyl Methacrylate), IDMA is a long-chain, hydrophobic monomer with low volatility but significant aquatic toxicity and sensitization potential .[1]
The primary risks during disposal are not flammability (Flash Point >100°C), but rather:[1]
-
Uncontrolled Polymerization: Waste containers can rupture if the monomer polymerizes exothermically due to inhibitor depletion.
-
Environmental Bioaccumulation: IDMA is lipophilic and toxic to aquatic life (H411). Zero discharge to sewer systems is permitted.
Chemical Profile & Hazard Assessment
Understanding the physical properties of IDMA is the prerequisite for safe handling.[1]
| Property | Value | Operational Implication |
| CAS Number | 29964-84-9 | Use for waste manifesting.[2][1] |
| Flash Point | ~108°C - 121°C | Classified as Combustible, not Flammable.[2][1] Lower fire risk than short-chain methacrylates.[2][1] |
| Water Solubility | Negligible (Insoluble) | Do not attempt to dilute with water for cleanup.[3][2][1] It will float or adhere to surfaces. |
| Vapor Pressure | Low (< 1 Pa @ 20°C) | Inhalation risk is lower than MMA, but aerosols are dangerous.[2][1] |
| Reactivity | Polymerizable | Requires MEHQ inhibitor.[2][1] Can auto-polymerize if oxygen is depleted.[2][1] |
Pre-Disposal Stabilization (The "Senior Scientist" Protocol)
Expert Insight: Most waste accidents with methacrylates occur because the waste drum becomes an inadvertent reactor. IDMA is stabilized with MEHQ (Hydroquinone monomethyl ether), which requires dissolved oxygen to function.
Critical Rule: Never purge IDMA waste containers with nitrogen.[1] Critical Rule: Do not mix IDMA waste with oxidizers (peroxides) or polymerization initiators (amines), as this will override the inhibitor.
Workflow: Waste Stream Segregation
Before disposal, categorize your IDMA waste into one of three streams:
Figure 1: Decision matrix for segregating IDMA waste streams to ensure regulatory compliance and safety.
Disposal Methodologies
Method A: Liquid Waste (Standard Protocol)
Applicability: Bulk liquid IDMA, reaction mixtures, or expired reagents. Goal: Complete destruction via high-temperature incineration.[2][1]
-
Container Selection: Use High-Density Polyethylene (HDPE) or steel drums.[1] Avoid PVC.[1]
-
Inhibitor Verification: If the waste has been stored for >6 months, test for peroxides. If peroxides are detected, treat with a reducing agent (e.g., ferrous sulfate) before consolidation.
-
Headspace: Leave at least 10% headspace in the container. The oxygen in this headspace is necessary for the MEHQ inhibitor to prevent polymerization.
-
Labeling: Label as "Non-RCRA Regulated Waste - Combustible Liquid" (unless mixed with listed solvents). Add secondary label: "Contains Acrylates - Sensitizer." [2][1]
-
Disposal: Ship to a licensed TSDF (Treatment, Storage, and Disposal Facility) for fuel blending or incineration.
Method B: Spill Cleanup & Solidification
Applicability: Accidental spills or stabilizing small volumes (<500 mL) to reduce mobility.[3]
Step-by-Step Protocol:
-
Isolate: Evacuate the immediate area. Don PPE (Nitrile gloves, safety goggles).
-
Contain: Do not use water. Surround the spill with an inert absorbent (vermiculite, sand, or polypropylene pads).[1]
-
Note: Avoid cellulose-based absorbents (sawdust) if the spill contains oxidizers, as this increases fire risk.
-
-
Absorb: Work from the outside in.
-
Clean Surface: Wipe the surface with an alcohol-based solvent (Isopropanol) to remove the oily residue. IDMA is insoluble in water; soap and water alone will smear it.
-
Package: Place all soaked absorbents into a heavy-duty polyethylene bag or a wide-mouth jar.
-
Tag: Label as "Debris contaminated with this compound."
Method C: In-Lab Polymerization (Trace Residues)
Expert Insight: For empty bottles or small residual amounts (<50 mL), polymerization is a valid method to render the waste inert, provided your facility's safety officer approves "treatment in container."
-
Initiation: Add a small amount (1-2%) of a radical initiator (e.g., Benzoyl Peroxide) to the residue.
-
Curing: Allow to stand in a fume hood.
-
Warning: This reaction is exothermic.[1] Do not treat volumes >100 mL this way, as heat generation can melt plastic containers.
-
-
Disposal: Once hard and cool, the material is essentially polymethacrylate plastic (PMMA derivative) and can often be disposed of as non-hazardous solid waste, subject to local regulations.
Emergency Response Workflow
In the event of a significant release or personnel exposure, follow this logic flow immediately.
Figure 2: Immediate response logic for personnel exposure and environmental release.
References & Regulatory Grounding[3][4][7]
Personal Protective Equipment (PPE) & Handling Guide: Isodecyl Methacrylate (IDMA)
CAS: 29964-84-9 | Formula: C₁₄H₂₆O₂ Primary Hazard: Skin Sensitization (H317) & Aquatic Toxicity (H410)
Part 1: Executive Safety Summary
The Hidden Danger: Unlike acute toxins that cause immediate injury, Isodecyl Methacrylate (IDMA) poses a chronic sensitization risk . As a long-chain methacrylate (C10), it is less volatile than Methyl Methacrylate (MMA), leading to a false sense of security. However, repeated micro-exposures can permanently modify your immune system, leading to career-ending Allergic Contact Dermatitis (ACD).
Core Directive: Treat IDMA not just as an irritant, but as a biological hapten . Your PPE strategy must focus on preventing any dermal contact.
Part 2: The Hazard Logic (Mechanism of Action)
To handle IDMA safely, you must understand why it is dangerous.
-
Haptenization (The "Why"): Methacrylates are small, electrophilic molecules. Upon penetrating the skin, they bind to skin proteins (Langerhans cells) via Michael Addition . This creates a "hapten-protein complex" that the immune system recognizes as foreign.
-
The Latency Trap: You will likely feel nothing upon initial exposure. The immune system builds antibodies silently over weeks or months. Once the threshold is crossed, even trace vapor exposure can trigger a systemic allergic reaction (rash, blistering, respiratory distress).
-
Permeation Physics: IDMA is lipophilic. It permeates standard laboratory nitrile gloves, though slower than smaller methacrylates. Thin nitrile gloves provide only minutes of protection.
Part 3: PPE Technical Matrix
The following specifications are non-negotiable for safe handling.
1. Hand Protection (Critical Control Point)
Standard 4-mil nitrile exam gloves are insufficient for prolonged contact.
| Scenario | Recommended Glove System | Breakthrough Time | Rationale |
| Standard Handling (Pipetting, capped transfer) | Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-5 mil) | ~15–30 mins (Splash only) | The air gap between gloves reduces permeation rate. Outer glove must be changed immediately upon splash.[1] |
| High Risk (Pouring, Synthesis, Spill Cleanup) | Laminate or Butyl Rubber (e.g., Silver Shield® or Butyl) | > 480 mins | Methacrylates degrade nitrile rubber. Laminate films provide a chemical barrier that IDMA cannot solvate. |
| Do Not Use | Latex, Vinyl, or PVC | < 1 min | IDMA plasticizes these materials, penetrating almost instantly. |
2. Eye & Face Protection[2]
-
Requirement: Chemical Splash Goggles (Indirect Vented).
-
Contraindication: Do not rely on safety glasses. IDMA is a viscous liquid; a splash adheres to the skin/lens interface and wicks into the eye.
-
Face Shield: Required only when pouring volumes >1L or working under pressure.
3. Respiratory Protection
-
Vapor Pressure: Low (0.012 mmHg @ 25°C).
-
Standard Use: Fume hood is sufficient.
-
Elevated Temp / Aerosol: If heating IDMA or spraying:
-
Respirator: Half-face elastomeric respirator.
-
Cartridge: Organic Vapor (OV) + P100 (if mist is present). Note: Methacrylates have poor warning properties (odor threshold varies). Change cartridges on a strict schedule.
-
Part 4: Operational Workflow & Decision Logic
This diagram outlines the decision-making process for selecting PPE based on the specific experimental condition.
Caption: Decision tree for PPE selection based on exposure risk and volume.
Part 5: Operational Protocols
A. Storage Integrity
-
Oxygen is Vital: IDMA contains an inhibitor (usually MEHQ) that requires dissolved oxygen to function.[3]
-
Do NOT store under pure Nitrogen or Argon for long periods; this deactivates the inhibitor and risks uncontrolled polymerization (explosion hazard).
-
Store: In amber glass or opaque HDPE (UV blocks polymerization) at 18–30°C.
-
B. Safe Pouring Technique
-
Don PPE: Double nitrile gloves + Goggles.
-
Inspect: Check the meniscus. If the liquid looks "cloudy" or has solid chunks, polymerization may have started. Do not use.
-
Transfer: Use a disposable pipette or syringe. Avoid free-pouring from large drums to prevent splashing.
-
Wipe Down: Wipe the bottle threads with a dry Kimwipe before recapping to prevent the cap from polymerizing (freezing) onto the bottle.
C. Spill Response (The "Blot, Don't Wipe" Rule)
-
Small Spill (<100 mL):
-
Evacuate immediate area if ventilation is poor.
-
Cover spill with absorbent pads or vermiculite .
-
Do NOT wipe: Wiping spreads the monomer, increasing surface area and vapor generation.
-
Pick up pads with tongs/forceps and place in a sealed hazardous waste bag.
-
Scrub area with soap and water (IDMA is insoluble in water, but soap emulsifies it).
-
Part 6: Disposal & Decontamination[5]
| Waste Category | Protocol |
| Liquid Waste | Collect in a dedicated "Organic Waste - Halogen Free" container. Do not drain. IDMA is toxic to aquatic life (H410). |
| Solid Waste | Contaminated gloves, tips, and pads must be double-bagged. Label as "Sensitizer Contaminated." |
| Empty Containers | Rinse with acetone inside a fume hood. Collect the rinsate as hazardous waste. Deface the label before recycling the glass/plastic. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 34763, this compound. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - this compound: Hazards & Classification.[4] Retrieved from [Link]
-
Methacrylate Producers Association (2022). Methacrylate Esters: Safe Handling Manual. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
